molecular formula C₈H₁₂O₅ B018570 Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate CAS No. 40983-58-2

Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate

Cat. No.: B018570
CAS No.: 40983-58-2
M. Wt: 188.18 g/mol
InChI Key: LSNUUAUXWJZSFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate (CAS 40983-58-2) is a cyclohexene derivative of significant interest in organic synthesis and biochemical research. With a molecular formula of C 8 H 12 O 5 and a molecular weight of 188.18 g/mol, this compound serves as the methyl ester analog of (-)-shikimic acid, a central intermediate in the shikimate pathway for the biosynthesis of aromatic amino acids in plants and microorganisms . Key Research Applications: Organic Synthesis Intermediate: This compound functions as a versatile chiral building block for the synthesis of more complex molecules. Its structure, featuring a carboxylate ester and three hydroxyl groups on a cyclohexene ring, allows for targeted chemical modifications and is valuable for creating stereochemically rich targets . Biochemical Research: As a direct derivative of shikimic acid, it is used in studies probing the shikimate pathway. Research into this pathway is crucial for developing new antimicrobial agents and herbicides . Exploration of Bioactivity: Preliminary studies suggest that this compound may exhibit intrinsic biological activities, including antioxidant and antimicrobial properties, making it a candidate for further pharmacological investigation . Metabolomics: This compound has been identified in metabolomic studies as a secondary metabolite in plants and biological samples, associated with pathways involving sugars, alcohols, and organic acids . The compound has a calculated density of 1.489 g/cm³ and a boiling point of 317.3°C . It is synthesized via the esterification of shikimic acid and can undergo typical reactions of alcohols and esters, including oxidation and reduction . Note: For Research Use Only. Not for human or veterinary usage.

Properties

IUPAC Name

methyl 3,4,5-trihydroxycyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O5/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2,5-7,9-11H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNUUAUXWJZSFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(C(C(C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40961363
Record name Methyl 3,4,5-trihydroxycyclohex-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40983-58-2
Record name NSC280656
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280656
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3,4,5-trihydroxycyclohex-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40961363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexene-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3,4,5-Trihydroxycyclohexene-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, the pursuit of novel chiral building blocks is paramount. Among these, derivatives of shikimic acid, a cornerstone of the shikimate pathway in plants and microorganisms, have garnered significant attention.[1][2] This guide provides a comprehensive technical overview of the synthesis and detailed characterization of methyl 3,4,5-trihydroxycyclohexene-1-carboxylate, commonly known as methyl shikimate. As a versatile precursor, its efficient synthesis and unambiguous structural elucidation are critical for its application in the synthesis of complex bioactive molecules, most notably the antiviral drug oseltamivir (Tamiflu®).[1] This document is structured to provide not just procedural steps, but a deeper understanding of the underlying chemical principles and analytical interpretations, empowering researchers to confidently synthesize and validate this important chiral synthon.

I. Strategic Synthesis: From Natural Precursor to Purified Ester

The most direct and economically viable route to methyl shikimate is the esterification of its parent carboxylic acid, (-)-shikimic acid. Shikimic acid is a commercially available starting material, often extracted from the seeds of the Chinese star anise (Illicium verum).[1] The decision to proceed via esterification is rooted in the high availability of the starting material and the straightforward nature of the reaction, which typically proceeds with high yield.

Core Synthesis Workflow: Fischer-Speier Esterification

The chosen method is a classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Methanol is selected as both the solvent and the esterifying agent, driving the reaction forward due to its large excess. Thionyl chloride (SOCl₂) is employed as a convenient source of the acid catalyst (HCl, generated in situ) and also acts as a dehydrating agent to remove the water byproduct, thereby shifting the equilibrium towards the product.

Synthesis_Workflow Shikimic_Acid (-)-Shikimic Acid in Methanol Reaction Esterification Reaction (10-20°C to 40°C) Shikimic_Acid->Reaction SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reaction Catalyst & Dehydrating Agent Filtration Filtration Reaction->Filtration Evaporation Evaporation under Reduced Pressure Filtration->Evaporation Crude_Product Crude Methyl Shikimate (Oil) Evaporation->Crude_Product Recrystallization Recrystallization (from Ethyl Acetate) Crude_Product->Recrystallization Final_Product Pure Methyl Shikimate (White Powder) Recrystallization->Final_Product

Caption: Fischer-Speier Esterification of Shikimic Acid.

Detailed Experimental Protocol

The following protocol is a robust method for the synthesis of methyl shikimate.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (-)-shikimic acid (17.4 g, 0.10 mol) in methanol (150 ml).

  • Catalyst Addition: Cool the solution to 10-20°C using an ice bath. Add thionyl chloride (15 ml, 0.20 mol) dropwise over a period of 1 hour, ensuring the temperature is maintained within the specified range. Causality: The slow, cooled addition of SOCl₂ is crucial to control the exothermic reaction with methanol and prevent potential side reactions.

  • Reaction Progression: After the addition is complete, heat the reaction mixture to 40°C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation: Upon completion, filter the reaction mixture and evaporate the solvent under reduced pressure to obtain a pale yellow oil.

  • Purification: Purify the crude product by recrystallization from ethyl acetate to yield methyl shikimate as a white powder. Trustworthiness: Recrystallization is a critical step to remove any unreacted starting material and colored impurities, ensuring a high-purity final product suitable for subsequent synthetic applications.

II. Comprehensive Characterization: A Multi-technique Approach

Unambiguous characterization of the synthesized methyl shikimate is essential for quality control and for confirming the success of the synthesis. A combination of spectroscopic techniques provides a complete structural fingerprint of the molecule.

Physicochemical Properties
PropertyValueReference
IUPAC Name methyl (3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate[4]
Molecular Formula C₈H₁₂O₅[4]
Molecular Weight 188.18 g/mol [4]
Appearance White Powder[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds. Both ¹H and ¹³C NMR spectra provide critical information about the connectivity and chemical environment of the atoms.[5]

¹H NMR (Proton NMR): The ¹H NMR spectrum of methyl shikimate provides information on the number of different types of protons and their neighboring environments. The key resonances are:

  • -OCH₃ (Methyl Ester Protons): A singlet peak, integrating to 3 protons.

  • Olefinic Proton: A multiplet corresponding to the single proton on the carbon-carbon double bond.

  • Hydroxyl Protons (-OH): Three distinct signals for the hydroxyl groups, which may be broad and their chemical shifts can be concentration-dependent.

  • Cyclohexene Ring Protons: A series of multiplets for the protons on the saturated part of the ring.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For methyl shikimate, eight distinct signals are expected:

  • Carbonyl Carbon (C=O): A signal in the downfield region, characteristic of an ester carbonyl.

  • Olefinic Carbons: Two signals for the sp² hybridized carbons of the double bond.

  • -OCH₃ Carbon: A signal for the methyl carbon of the ester group.

  • Hydroxylated Carbons: Three signals for the carbons bearing the hydroxyl groups.

  • Aliphatic Carbon: One signal for the remaining sp³ hybridized carbon in the ring.

NMR_Interpretation cluster_H1 ¹H NMR cluster_C13 ¹³C NMR H1_OCH3 -OCH₃ Singlet H1_Olefinic Olefinic Multiplet H1_OH -OH Signals (3) H1_Ring Ring CH Multiplets C13_CO C=O Signal C13_Olefinic Olefinic C Signals (2) C13_OCH3 -OCH₃ Signal C13_COH C-OH Signals (3) C13_CH2 Aliphatic CH₂ Signal Methyl_Shikimate Methyl Shikimate Structure Methyl_Shikimate->H1_OCH3 Methyl_Shikimate->H1_Olefinic Methyl_Shikimate->H1_OH Methyl_Shikimate->H1_Ring Methyl_Shikimate->C13_CO Methyl_Shikimate->C13_Olefinic Methyl_Shikimate->C13_OCH3 Methyl_Shikimate->C13_COH Methyl_Shikimate->C13_CH2

Caption: Key NMR Signal Assignments for Methyl Shikimate.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.[5]

Key IR Absorption Bands for Methyl Shikimate:

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3400 (broad)O-HStretching
~2950C-H (sp³)Stretching
~1725C=O (ester)Stretching
~1650C=C (alkene)Stretching
~1250C-O (ester)Stretching

Causality: The broadness of the O-H stretching band is due to hydrogen bonding between the hydroxyl groups. The strong absorption at ~1725 cm⁻¹ is a definitive indicator of the ester carbonyl group, confirming the success of the esterification reaction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.[4]

Expected Mass Spectrum Features for Methyl Shikimate:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 188.18).

  • Fragmentation Pattern: Esters typically undergo characteristic fragmentation patterns.[6][7] Common fragments for methyl shikimate would include the loss of the methoxy group (-OCH₃, M-31) and the loss of the entire methoxycarbonyl group (-COOCH₃, M-59). Further fragmentation involving the cyclohexene ring and loss of water from the hydroxyl groups can also be expected.

III. Conclusion and Future Directions

This guide has detailed a reliable and efficient method for the synthesis of this compound via the esterification of commercially available shikimic acid. The comprehensive characterization protocol, employing NMR, FTIR, and mass spectrometry, provides a robust framework for the validation of the synthesized compound. The in-depth explanation of the rationale behind the experimental choices and the interpretation of the analytical data is intended to equip researchers with the necessary expertise to confidently produce and utilize this valuable chiral building block in their synthetic endeavors. Future work could explore alternative, greener synthesis methods or the enzymatic resolution of racemic precursors to further enhance the efficiency and sustainability of methyl shikimate production.[8]

IV. References

  • PubChem. (n.d.). Methyl Shikimate. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Oritani, T., Hoshino, T., & Yamashita, K. (1996). Synthesis of (−)-Methyl Shikimate via Enzymatic Resolution of (1S, 4R, 5R*)-4-Hydroxy-6-oxabicyclo[3.2.1]oct-2-en-7-one. Bioscience, Biotechnology, and Biochemistry, 60(7), 1164-1166.

  • ResearchGate. (n.d.). (A) ¹H NMR, (B) ¹³C NMR, (C) FTIR spectra, and (D) HPLC (peak A: methyl shikimate, peak B: other compounds) of methyl shikimate. Retrieved January 12, 2026, from [Link]

  • White, E. D. (1988). Synthetic Transformation on Shikimic Acid. Defense Technical Information Center.

  • Isogai, A., Sakuda, S., Nakayama, J., & Suzuki, A. (1986). A New Shikimate Derivative, Methyl 5-Lactyl Shikimate Lactone, from Penicillium sp. Agricultural and Biological Chemistry, 50(11), 2943-2945.

  • Sabatino, D., & Poitras, J. (2006). Novel and Efficient Syntheses of (−)-Methyl 4-epi-Shikimate and 4,5-Epoxy-Quinic and -Shikimic Acid Derivatives as Key Precursors to Prepare New Analogues. The Journal of Organic Chemistry, 71(11), 4347–4350.

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

  • Bartlett, P. A., & McQuaid, L. A. (1984). Total synthesis of (.+-.)-methyl shikimate and (.+-.)-3-phosphoshikimic acid. Journal of the American Chemical Society, 106(25), 7854–7860.

  • Hudlicky, T., Gonzalez, D., & Gibson, D. (1999). Synthesis of methyl shikimate and shikimic acid. ResearchGate.

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry.

  • Oritani, T., Hoshino, T., & Yamashita, K. (2001). Synthesis of (−)-Methyl Shikimate via Enzymatic Resolution of (1S, 4R, 5R*)-4-Hydroxy-6-oxabicyclo[3.2.1]oct-2-en-7-one. Bioscience, Biotechnology, and Biochemistry, 65(1), 1-4.

  • Santa Cruz Biotechnology. (n.d.). Methyl (−)-Shikimate.

  • Sost, M., & Staniek, A. (2018). Production and Synthetic Modifications of Shikimic Acid. Chemical Reviews, 118(21), 10458–10550.

  • Wikipedia. (n.d.). Cinnamaldehyde.

  • Yoo, H., et al. (2013). The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation. The Plant Cell, 25(2), 556-566.

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

  • MDPI. (2021). An Evolutionary Conservation and Druggability Analysis of Enzymes Belonging to the Bacterial Shikimate Pathway. International Journal of Molecular Sciences, 22(16), 8753.

  • NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra.

  • National Center for Biotechnology Information. (n.d.). Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field. PubMed Central.

  • National Center for Biotechnology Information. (n.d.). Potent Inhibitors of a Shikimate Pathway Enzyme from Mycobacterium tuberculosis: COMBINING MECHANISM- AND MODELING-BASED DESIGN. PubMed Central.

  • CORE. (n.d.). Synthetic transformations on shikimic acid.

  • National Center for Biotechnology Information. (2018). Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. PubMed Central.

  • Srinivasan, P. R., Katagiri, M., & Sprinson, D. B. (1959). THE ENZYMATIC SYNTHESIS OF SHIKIMIC ACID FROM D-ERYTHROSE-4-PHOSPHATE AND PHOSPHOENOLPYRUVATE. Journal of the American Chemical Society, 81(9), 2298–2298.

  • National Center for Biotechnology Information. (2021). Recent Advances on Diels‐Alder‐Driven Preparation of Bio‐Based Aromatics. PubMed Central.

  • Bear, B. R., Sparks, S. M., & Shea, K. J. (2001). The Type 2 Intramolecular Diels-Alder Reaction: Synthesis and Chemistry of Bridgehead Alkenes. Angewandte Chemie International Edition, 40(5), 820–849.

Sources

A Technical Guide to the Physicochemical Properties of Shikimic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Shikimic acid methyl ester, a pivotal chiral intermediate, stands at the crossroads of natural product chemistry and pharmaceutical synthesis. Derived from its namesake, shikimic acid—a cornerstone of the biosynthetic pathway for aromatic compounds in plants and microorganisms—this methyl ester derivative serves as a critical building block for a multitude of complex molecules.[1][2][3] Its most notable application is in the industrial synthesis of the antiviral neuraminidase inhibitor, Oseltamivir (Tamiflu®), a frontline therapeutic for influenza A and B.[4][5][6] This guide provides an in-depth examination of the core physicochemical properties of shikimic acid methyl ester, intended for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of data to explore the causality behind its properties, present validated experimental protocols for its characterization, and contextualize its significance as a versatile synthetic precursor.

Introduction: The Strategic Importance of Shikimic Acid Methyl Ester

From Natural Product to Pharmaceutical Cornerstone

Shikimic acid is a naturally occurring compound first isolated from the Japanese flower shikimi (Illicium anisatum).[3] It is a central metabolite in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), lignin, and numerous alkaloids in plants and microbes.[1][2][3] The absence of this pathway in mammals makes its enzymes attractive targets for the development of non-toxic herbicides and antimicrobial agents.[1] However, its most significant industrial role is as the primary starting material for producing the anti-influenza drug Oseltamivir.[6][7]

The Methyl Ester Derivative: A Key Intermediate for Synthesis

While shikimic acid itself is the raw material, its direct use in multi-step organic synthesis is often hampered by its high polarity and poor solubility in common organic solvents. The conversion to its methyl ester, shikimic acid methyl ester (or methyl shikimate), is a crucial first step in many synthetic routes.[8][9] This simple derivatization accomplishes two key objectives:

  • Protection of the Carboxylic Acid: The carboxyl group is masked as a less reactive ester, preventing it from interfering with subsequent reactions targeting the hydroxyl groups or the double bond.

  • Modulation of Solubility: The ester is significantly more soluble in a wider range of organic solvents compared to the parent acid, facilitating homogeneous reaction conditions and simplifying purification processes like flash chromatography.[8][9]

This guide focuses on the precise characterization of this vital intermediate, providing the foundational data necessary for its effective use in synthesis and manufacturing.

Core Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in both storage and reaction environments. The data presented here are synthesized from authoritative chemical databases and peer-reviewed literature.

Molecular Identity and Formulation

A precise understanding of the molecule's basic identity is the starting point for all further characterization.

PropertyValueSource
Chemical Name Methyl (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-ene-1-carboxylate[10]
Synonyms Methyl Shikimate, Shikimic Acid Methyl Ester[10]
Molecular Formula C₈H₁₂O₅[10]
Molecular Weight 188.18 g/mol [10]
CAS Number 40983-58-2[10]
Thermal and Physical Properties

Thermal stability and physical state are critical parameters for process development, purification, and storage.

PropertyValueNotes
Appearance White to off-white solid/powder[11]
Melting Point Data not consistently available; related ethyl ester melts at >90°C.[12][13]The parent acid melts at 185-187°C.[5][14][15] The ester is expected to have a lower melting point.
Boiling Point Decomposes upon heatingDue to the presence of multiple hydroxyl groups, the compound is not amenable to distillation.
Specific Rotation [α]D values are reported for the parent acid, e.g., -183.8° (c=4.03 in water).[16]Specific rotation for the ester should be determined empirically to confirm enantiomeric purity.
Solubility Profile

The solubility of shikimic acid methyl ester is a direct consequence of its molecular structure, which contains both polar hydroxyl groups and a less polar methyl ester moiety. This amphiphilic nature dictates its solubility in various solvent systems, a critical factor for reaction setup and chromatographic purification.

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolSolubleThe three hydroxyl groups allow for extensive hydrogen bonding with protic solvents.[17]
Polar Aprotic DMSO, DMF, AcetoneSolubleThe polar nature of the molecule allows for strong dipole-dipole interactions.[18]
Ethereal Tetrahydrofuran (THF), Diethyl EtherModerately to Sparingly SolubleThe overall polarity is generally too high for high solubility in less polar ethers.
Halogenated Dichloromethane (DCM)Sparingly Soluble to InsolubleThe molecule's polarity and hydrogen-bonding capacity limit its solubility in non-polar solvents.[8][9]
Non-Polar Hexanes, TolueneInsolubleThe significant polarity mismatch prevents effective solvation.

Spectroscopic and Chromatographic Characterization

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure, while chromatography is the gold standard for assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules in solution. Spectra are typically recorded in D₂O, CD₃OD, or DMSO-d₆. The following are predicted and literature-supported assignments for shikimic acid methyl ester.

¹H NMR Spectral Data (Predicted)

Proton Assignment Approx. Chemical Shift (ppm) Multiplicity Notes
H2 (Vinylic) ~6.7 - 6.8 m Deshielded by the adjacent C=C double bond and ester group.
H6α, H6β ~2.2 - 2.8 m Diastereotopic protons adjacent to the double bond.
H4, H5 ~3.7 - 4.1 m Protons attached to carbons bearing hydroxyl groups.
H3 ~4.4 m Proton attached to carbon bearing a hydroxyl group.

| -OCH₃ (Ester) | ~3.7 | s | Characteristic singlet for the methyl ester protons. |

¹³C NMR Spectral Data (Predicted)

Carbon Assignment Approx. Chemical Shift (ppm) Notes
C=O (Ester) ~166 - 168 Carbonyl carbon of the ester.
C1, C2 (Vinylic) ~129 - 138 sp² hybridized carbons of the cyclohexene ring.
C3, C4, C5 ~66 - 75 Carbons bearing hydroxyl groups.
C6 ~30 - 32 sp³ hybridized carbon of the cyclohexene ring.

| -OCH₃ (Ester) | ~52 | Methyl carbon of the ester. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule. For shikimic acid methyl ester (MW: 188.18), the following would be expected in an Electron Ionization (EI) spectrum.[11]

  • Molecular Ion (M⁺): m/z = 188

  • Key Fragments:

    • m/z = 170 ([M-H₂O]⁺): Loss of a water molecule from one of the hydroxyl groups.

    • m/z = 157 ([M-OCH₃]⁺): Loss of the methoxy radical from the ester.

    • m/z = 129 ([M-COOCH₃]⁺): Loss of the carbomethoxy group, a common fragmentation for methyl esters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (Hydroxyl)3200 - 3500Broad, strong
C-H (sp² and sp³)2850 - 3100Medium to sharp
C=O (Ester)~1710 - 1730Sharp, strong
C=C (Alkene)~1650Medium
C-O (Alcohol/Ester)1050 - 1250Strong

Experimental Protocols: A Self-Validating Workflow

Trustworthiness in chemical synthesis and analysis is achieved through self-validating systems where the output of one step confirms the success of the previous one.

Synthesis and Purification of Shikimic Acid Methyl Ester

This protocol describes a standard Fischer esterification, a reliable and scalable method for producing methyl shikimate.[9][11]

Step-by-Step Protocol:

  • Reaction Setup: Suspend (-)-shikimic acid (1.0 eq) in anhydrous methanol (approx. 0.5-1.0 M concentration).

  • Catalyst Addition: Cool the suspension in an ice bath (0-5°C). Slowly add thionyl chloride (SOCl₂) (1.5-2.0 eq) or acetyl chloride dropwise. Causality: The in-situ generation of HCl from these reagents is more effective at maintaining anhydrous conditions than using concentrated HCl directly.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 40-50°C for 3-5 hours, or until TLC analysis (e.g., using 10% MeOH in DCM) shows complete consumption of the starting material.

  • Workup: Cool the reaction mixture and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like ethyl acetate. Rationale: The ester is significantly more soluble in ethyl acetate than the starting acid or resulting salts.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl shikimate.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate to elute the pure product.

G cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification & Analysis SA Shikimic Acid in Anhydrous MeOH Reaction Add SOCl₂ or AcCl Heat to 40-50°C SA->Reaction Neutralize Neutralize with Sat. NaHCO₃ Reaction->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Dry Dry & Concentrate Extract->Dry Crude Crude Product Dry->Crude Column Flash Column Chromatography Crude->Column Pure Pure Methyl Shikimate (>99%) Column->Pure TLC_HPLC Purity Check (TLC/HPLC) Pure->TLC_HPLC

Caption: Workflow for the Synthesis and Purification of Shikimic Acid Methyl Ester.

Workflow for Comprehensive Physicochemical Analysis

A validated characterization workflow ensures that all data are internally consistent. The purity determined by chromatography must align with the structural identity confirmed by spectroscopy.

G cluster_purity Purity Assessment cluster_structure Structural Confirmation cluster_physical Physical Properties start Purified Methyl Shikimate Sample hplc HPLC Analysis (>99% Purity?) start->hplc mp Melting Point start->mp sol Solubility Tests start->sol nmr ¹H & ¹³C NMR hplc->nmr If pure ms Mass Spectrometry hplc->ms If pure ir IR Spectroscopy hplc->ir If pure report Final Characterization Report nmr->report ms->report ir->report mp->report sol->report

Caption: Integrated Workflow for Physicochemical Characterization.

Applications in Drug Development and Synthesis

The true value of shikimic acid methyl ester lies in its utility as a chiral building block.[2] The dense array of stereocenters and functional groups, all derived from a renewable natural source, makes it an exceptionally valuable starting material.

  • Oseltamivir (Tamiflu®) Synthesis: It is the universally recognized precursor in most industrial syntheses of Oseltamivir. The synthetic sequences leverage the existing stereochemistry to build the complex amine- and ether-functionalized cyclohexane ring of the final drug.[2][6]

  • Chiral Pool Synthesis: Beyond Tamiflu, chemists have used methyl shikimate to synthesize a variety of other complex natural products and pharmaceutical analogues. Its rigid ring structure and defined stereocenters serve as a reliable scaffold for building molecular complexity.[1][12]

  • Herbicide and Antimicrobial Development: As derivatives of the shikimate pathway, novel analogues of methyl shikimate are continuously explored as potential inhibitors of this essential metabolic route in plants and bacteria.[1][5]

Conclusion

Shikimic acid methyl ester is more than a simple derivative; it is an enabling intermediate that bridges the gap between a raw natural product and the demanding requirements of modern organic synthesis. A thorough understanding of its physicochemical properties—from its solubility and thermal characteristics to its detailed spectroscopic signature—is essential for any scientist working in process development, medicinal chemistry, or total synthesis. The methodologies and data presented in this guide provide a comprehensive and validated framework for the characterization and effective utilization of this cornerstone molecule.

References

  • Shikimic acid - LookChem. (n.d.).
  • Shikimic acid ethyl ester | 101769-63-5 | BEA76963 - Biosynth. (n.d.).
  • shikimic acid - The Royal Society of Chemistry. (n.d.).
  • Bochkov, D. V., Sysolyatin, S. V., Kalashnikov, A. I., & Surmacheva, I. A. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical Biology, 5(1), 5–17.
  • Singh, M., & D. (2011). Evaluation of Spectrophotometric and HPLC Methods for Shikimic Acid Determination in Plants: Models in Glyphosate-Resistant and Susceptible Weeds. Journal of Agricultural and Food Chemistry, 59(6), 2202-2212.
  • Shikimic Acid Product Information. (2022). Cayman Chemical.
  • Annotated negative mode MS2 spectrum of shikimic acid (173.0453 m/z, C7H9O5) at collision energy 10 eV. (n.d.). ResearchGate.
  • Shikimic Acid. (n.d.). PubChem.
  • Ensch, C., Payne, R. J., & Edmonds, M. (2015). Shikimic acid from star anise (Illicium verum Hook): Extraction, purification and determination.
  • Candeias, N. R., et al. (2015). New Method for the Rapid Extraction of Natural Products: Efficient Isolation of Shikimic Acid from Star Anise. Organic Letters, 17(10), 2554-2557.
  • Shikimic Acid at BMRB. (n.d.). BMRB.
  • Shikimic acid as intermediary model for the production of drugs effective against influenza virus. (2020).
  • Rocha, J., et al. (2018). Production and Synthetic Modifications of Shikimic Acid. Chemical Reviews, 118(21), 10455-10520.
  • NMR Studies of a Series of Shikimic Acid Derivatives. (2025).
  • A microchemical method for the detection and determination of shikimic acid. (n.d.).
  • Shikimic acid. (n.d.).
  • Exploring the Importance of Shikimic Acid in Modern Industry. (n.d.).
  • Zamir, L. O., & Luthe, C. (1984). Chemistry of shikimic acid derivatives. Synthesis of specifically labelled shikimic acid at C-3 or C-4. Canadian Journal of Chemistry, 62(6), 1169-1175.
  • Shikimic Acid. (n.d.).
  • Díaz Quiroz, D. C., Carmona, S. B., Bolívar, F., & Escalante, A. (2014). Current perspectives on applications of shikimic and aminoshikimic acids in pharmaceutical chemistry. Dove Medical Press.
  • Shikimic acid. (n.d.). NIST WebBook.
  • 1H NMR Spectrum (1D, D2O, experimental) (HMDB0003070). (n.d.). Human Metabolome Database.
  • Shikimic acid. (n.d.). NIST WebBook.
  • Shikimic acid(138-59-0)IR1. (n.d.). ChemicalBook.
  • Chemical Properties of Shikimic acid (CAS 138-59-0). (n.d.). Cheméo.
  • Shikimic acid. (n.d.). In Wikipedia.
  • Methyl Shikimate. (n.d.). PubChem.
  • Thermodynamic models for determination of the solubility of (-)-shikimic acid in different pure solvents and in (H2O + ethanol) binary solvent mixtures. (2025).
  • Mishra, A., et al. (2020). Shikimic acid as intermediary model for the production of drugs effective against influenza virus. PubMed Central.
  • Shikimic acid GC-MS (4 TMS) (HMDB0003070). (n.d.). Human Metabolome Database.
  • Shikimic Acid. (n.d.). MP Biomedicals.
  • ShikiMic Acid Ethyl Ester. (n.d.). LookChem.

Sources

An In-depth Technical Guide to Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate in Plants

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate, the methyl ester of the pivotal plant metabolite shikimic acid, is a naturally occurring compound with emerging significance in phytochemical research and drug discovery. While the parent compound, shikimic acid, is extensively studied as the cornerstone of the shikimate pathway for the biosynthesis of aromatic amino acids and a plethora of secondary metabolites, its methylated derivative has been identified in specific plant species, including the giant sequoia (Sequoiadendron giganteum) and bigleaf hydrangea (Hydrangea macrophylla)[1]. This guide provides a comprehensive technical overview of the current understanding of this compound's natural occurrence, its relationship to the central shikimate pathway, methodologies for its extraction and analysis, and an exploration of its potential biological activities.

Introduction: Beyond Shikimic Acid

The shikimate pathway is a seven-step metabolic route fundamental to plants, bacteria, fungi, and algae for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan)[2]. Its central intermediate, shikimic acid, is a high-value chiral building block, most notably for the industrial synthesis of the antiviral drug oseltamivir (Tamiflu®)[3]. While the vast body of research has focused on shikimic acid, the natural occurrence of its derivatives, such as the methyl ester, opens new avenues for phytochemical investigation and potential pharmacological applications.

This compound, hereafter referred to as methyl shikimate, shares the core stereochemical structure of its parent acid but with a methyl-esterified carboxyl group. This seemingly minor modification can significantly alter the compound's polarity, membrane permeability, and interaction with biological targets, thereby potentially conferring unique bioactivities. This guide aims to consolidate the available technical information on methyl shikimate, providing a foundational resource for researchers in natural product chemistry, plant biochemistry, and drug development.

The Shikimate Pathway: The Biosynthetic Foundation

The biosynthesis of methyl shikimate is intrinsically linked to the well-established shikimate pathway. This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), into chorismate, the common precursor for aromatic amino acids and a host of other aromatic compounds[2].

The seven enzymatic steps of the shikimate pathway are as follows:

  • DAHP synthase: Condensation of PEP and E4P to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP).

  • Dehydroquinate synthase: Conversion of DAHP to 3-dehydroquinate (DHQ).

  • Dehydroquinate dehydratase: Dehydration of DHQ to 3-dehydroshikimate (DHS).

  • Shikimate dehydrogenase: Reduction of DHS to shikimate.

  • Shikimate kinase: Phosphorylation of shikimate to shikimate-3-phosphate (S3P).

  • EPSP synthase: Condensation of S3P and PEP to form 5-enolpyruvylshikimate-3-phosphate (EPSP).

  • Chorismate synthase: Elimination of phosphate from EPSP to yield chorismate.

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose 4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ Dehydroquinate synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS Dehydroquinate dehydratase Shikimate Shikimate DHS->Shikimate Shikimate dehydrogenase S3P Shikimate-3-Phosphate (S3P) Shikimate->S3P Shikimate kinase EPSP 5-enolpyruvylshikimate- 3-phosphate (EPSP) S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase AAs Aromatic Amino Acids & Other Metabolites Chorismate->AAs

Figure 1: The Shikimate Pathway leading to the biosynthesis of chorismate.

Biosynthesis of Methyl Shikimate: A Putative Enzymatic Methylation

The formation of methyl shikimate from shikimic acid is presumed to occur via an enzymatic methylation reaction. In this proposed step, a methyltransferase enzyme would catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the carboxyl group of shikimic acid. While specific methyltransferases responsible for this reaction in plants have not yet been definitively characterized, the existence of O-methyltransferases that act on intermediates of the shikimate pathway in other organisms has been reported[4]. The identification and characterization of the specific plant methyltransferase(s) responsible for shikimic acid methylation remains an important area for future research.

Methyl_Shikimate_Biosynthesis Shikimic_Acid Shikimic Acid Methyl_Shikimate Methyl 3,4,5-trihydroxycyclohexene- 1-carboxylate Shikimic_Acid->Methyl_Shikimate Shikimate Methyltransferase (Putative) SAM S-adenosyl-L-methionine (SAM) SAH S-adenosyl-L-homocysteine (SAH) SAM->SAH Methyl Group Transfer

Figure 2: Proposed biosynthetic conversion of shikimic acid to methyl shikimate.

Natural Distribution

The occurrence of methyl shikimate appears to be less widespread than its parent acid. To date, its presence has been reported in the following plant species:

  • Sequoiadendron giganteum (Giant Sequoia): This iconic coniferous tree is a known source of methyl shikimate[1].

  • Hydrangea macrophylla (Bigleaf Hydrangea): Phytochemical studies of this popular ornamental shrub have also identified the presence of methyl shikimate[1].

It is plausible that methyl shikimate is present in other plant species but may have been overlooked in phytochemical screens that were not specifically targeting this compound. Further targeted analytical studies are required to fully elucidate its distribution across the plant kingdom.

Plant SpeciesFamilyReported Occurrence of Methyl Shikimate
Sequoiadendron giganteumCupressaceaeYes[1]
Hydrangea macrophyllaHydrangeaceaeYes[1]

Table 1: Documented plant sources of this compound.

Extraction and Analytical Methodologies

The extraction and analysis of methyl shikimate from plant matrices require careful consideration of its physicochemical properties. As a moderately polar compound, its extraction can be achieved using polar solvents. Subsequent analysis and quantification are typically performed using chromatographic techniques coupled with mass spectrometry.

General Extraction Protocol

The following is a generalized protocol for the extraction of methyl shikimate from plant material. Optimization of solvent systems and extraction conditions may be necessary for different plant matrices.

Step 1: Sample Preparation

  • Harvest fresh plant material (e.g., leaves, stems, or flowers).

  • Immediately freeze the material in liquid nitrogen to quench metabolic activity.

  • Lyophilize the frozen material to remove water.

  • Grind the dried material to a fine powder using a mortar and pestle or a cryogenic grinder.

Step 2: Solvent Extraction

  • Suspend the powdered plant material in a polar solvent such as methanol or a methanol/water mixture.

  • Perform extraction using techniques such as maceration, sonication, or accelerated solvent extraction (ASE).

  • Separate the extract from the solid plant material by centrifugation and/or filtration.

Step 3: Extract Concentration

  • Concentrate the solvent extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Analytical Quantification

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the method of choice for the sensitive and specific quantification of methyl shikimate in complex plant extracts.

Step 1: Chromatographic Separation

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid, e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile.

  • Detection: UV detection can be used for preliminary analysis, but mass spectrometry is preferred for definitive identification and quantification.

Step 2: Mass Spectrometric Detection

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

  • Analysis: Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted quantification, or full scan mode for identification. The exact mass of methyl shikimate can be used for high-resolution mass spectrometry (HRMS) confirmation.

Extraction_Analysis_Workflow Plant_Material Plant Material (e.g., Sequoiadendron giganteum) Grinding Cryogenic Grinding Plant_Material->Grinding Extraction Solvent Extraction (e.g., Methanol) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Rotary Evaporation Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract HPLC HPLC Separation (Reversed-Phase C18) Crude_Extract->HPLC MS Mass Spectrometry (ESI-MS/MS) HPLC->MS Quantification Quantification and Data Analysis MS->Quantification

Figure 3: A generalized workflow for the extraction and analysis of methyl shikimate from plant tissues.

Biological Activities and Potential Applications

The biological activities of methyl shikimate have not been as extensively studied as those of shikimic acid. However, given its structural similarity, it is plausible that it may exhibit some of the same or related activities. The methylation of the carboxyl group could also lead to novel pharmacological properties.

Potential for Antimicrobial and Herbicidal Activity

The shikimate pathway is a validated target for both herbicides (e.g., glyphosate) and antimicrobial agents because it is essential in plants and many microorganisms but absent in mammals[2]. It is conceivable that methyl shikimate or its derivatives could act as inhibitors of one or more enzymes in this pathway, thereby exerting herbicidal or antimicrobial effects.

Precursor for Drug Synthesis

Shikimic acid is a valuable chiral starting material for the synthesis of various pharmaceuticals. The availability of naturally sourced methyl shikimate could offer an alternative starting point for the synthesis of novel drug candidates. Its ester functionality could be advantageous in certain synthetic routes.

Anti-inflammatory and Antioxidant Potential

Derivatives of shikimic acid have been reported to possess anti-inflammatory and antioxidant properties[3]. Further research is warranted to investigate whether methyl shikimate shares these activities.

Future Directions and Conclusion

The study of this compound in plants is a nascent field with considerable potential. Key areas for future research include:

  • Wider Phytochemical Screening: A broader survey of the plant kingdom is needed to identify more natural sources of methyl shikimate.

  • Biosynthetic Pathway Elucidation: The identification and characterization of the specific methyltransferase(s) responsible for the biosynthesis of methyl shikimate are crucial for understanding its regulation and for potential biotechnological production.

  • Pharmacological Evaluation: A comprehensive evaluation of the biological activities of methyl shikimate is necessary to determine its potential as a lead compound for drug development. Comparative studies with shikimic acid would be particularly insightful.

  • Optimization of Extraction and Quantification Methods: The development of standardized and validated methods for the extraction and quantification of methyl shikimate will be essential for quality control and comparative studies.

References

  • Bochkov, D. V., Sysolyatin, S. V., Kalashnikov, A. I., & Surmacheva, I. A. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of chemical biology, 5(1), 5–17. [Link]

  • Spence, C., & Codd, R. (2015). O-Methyltransferase is shared between the pentose phosphate and shikimate pathways and is essential for mycosporine-like amino acid biosynthesis in Anabaena variabilis ATCC 29413. Chembiochem, 16(2), 320-327. [Link]

  • PubChem. (n.d.). Methyl Shikimate. National Center for Biotechnology Information. Retrieved from [Link]

  • Bochkov, D. V., Sysolyatin, S. V., Kalashnikov, A. I., & Surmacheva, I. A. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical Biology, 5(1), 5-17. [Link]

  • Payne, R. J., & Codd, R. (2021). Characterization of Natural Products as Inhibitors of Shikimate Dehydrogenase from Methicillin-Resistant Staphylococcus aureus: Kinetic and Molecular Dynamics Simulations, and Biological Activity Studies. International journal of molecular sciences, 22(16), 8847. [Link]

  • Wikipedia. (2023). Shikimate pathway. In Wikipedia. Retrieved from [Link]

Sources

A Technical Guide to the Microbial Biosynthesis of Methyl Shikimate: Pathway Elucidation, Metabolic Engineering, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl shikimate, a valuable chiral intermediate for the synthesis of pharmaceuticals and other fine chemicals, is a derivative of the central shikimate metabolic pathway. While shikimic acid production in microorganisms is well-established, the direct biosynthesis of its methyl ester represents a compelling opportunity for streamlined biomanufacturing. This technical guide provides an in-depth exploration of the microbial production of methyl shikimate. We begin by dissecting the core shikimate pathway, a conserved metabolic route in microorganisms and plants, detailing each enzymatic step leading to the synthesis of shikimic acid. Subsequently, we present field-proven metabolic engineering strategies for creating a high-flux microbial chassis optimized for shikimate overproduction. The guide then focuses on the pivotal final step: the enzymatic methylation of shikimic acid. We discuss the role of S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) and propose a heterologous expression strategy to confer this functionality to an engineered microbial host. Detailed, step-by-step protocols for strain construction, heterologous protein expression, and the analytical quantification of methyl shikimate are provided to enable researchers to implement these strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage microbial systems for the sustainable production of high-value chemical building blocks.

The Core Shikimate Pathway: A Gateway to Aromatic Compounds

The shikimate pathway is a seven-step metabolic route fundamental to bacteria, archaea, fungi, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of secondary metabolites.[1][2] Its absence in mammals makes the pathway's enzymes attractive targets for the development of herbicides and antimicrobial agents.[3] The pathway begins with the condensation of two central carbon metabolites, phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway, and culminates in the formation of chorismate, the last common precursor for the aromatic amino acids.[2]

The biosynthesis of the key intermediate, shikimic acid, involves the first five enzymatic reactions of this pathway. In a model microorganism like Escherichia coli, these steps are catalyzed by a series of monofunctional enzymes.[4]

The seven core reactions are:

  • DAHP Synthase (AroG, AroF, AroH in E. coli) : Condenses PEP and E4P to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). This is a critical regulatory point, with the three isoenzymes in E. coli being subject to feedback inhibition by phenylalanine, tyrosine, and tryptophan, respectively.[4]

  • DHQ Synthase (AroB) : Catalyzes the intramolecular cyclization of DAHP to yield 3-dehydroquinate (DHQ).[5]

  • DHQ Dehydratase (AroD) : Dehydrates DHQ to form 3-dehydroshikimate (DHS).[5]

  • Shikimate Dehydrogenase (AroE) : Reduces DHS in an NADPH-dependent reaction to produce shikimate.[4]

  • Shikimate Kinase (AroK, AroL in E. coli) : Phosphorylates shikimate at the 3-hydroxyl group using ATP, forming shikimate-3-phosphate (S3P).[4]

  • EPSP Synthase (AroA) : Condenses S3P with another molecule of PEP to generate 5-enolpyruvylshikimate-3-phosphate (EPSP). This enzyme is the target of the herbicide glyphosate.[5]

  • Chorismate Synthase (AroC) : Catalyzes the 1,4-elimination of phosphate from EPSP to form chorismate.[2]

Shikimate_Pathway PEP Phosphoenolpyruvate (PEP) invis1 PEP->invis1 invis2 PEP->invis2 E4P Erythrose-4-phosphate (E4P) E4P->invis1 DAHP 3-Deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ aroB DHS 3-Dehydroshikimate (DHS) DHQ->DHS aroD SA Shikimate DHS->SA aroE S3P Shikimate-3-phosphate (S3P) SA->S3P aroK, aroL S3P->invis2 EPSP 5-Enolpyruvylshikimate- 3-phosphate (EPSP) Chorismate Chorismate EPSP->Chorismate aroC AAs Aromatic Amino Acids Chorismate->AAs Multiple Steps invis1->DAHP aroG, aroF, aroH invis2->EPSP aroA

Figure 1: The core shikimate biosynthesis pathway in E. coli.

Engineering a Microbial Chassis for Shikimate Overproduction

To efficiently produce methyl shikimate, the host microorganism must first be engineered to accumulate high levels of its precursor, shikimic acid. This involves redirecting carbon flux towards the shikimate pathway and preventing its consumption by downstream enzymes. E. coli is a preferred host due to its well-characterized genetics and rapid growth.[4]

Key Metabolic Engineering Strategies:

  • Alleviating Feedback Inhibition: The first committed step, catalyzed by DAHP synthase, is a major bottleneck. Expressing feedback-resistant (fbr) variants of the aroG or aroF genes prevents the pathway from being shut down by the accumulation of aromatic amino acids.[6]

  • Increasing Precursor Supply: The availability of PEP and E4P is crucial. Overexpressing the gene tktA, which encodes transketolase, can enhance the supply of E4P from the pentose phosphate pathway.[7] To increase PEP availability, strategies include deleting the phosphoenolpyruvate-carbohydrate phosphotransferase system (PTS), which consumes PEP during glucose uptake.[4]

  • Blocking the Downstream Pathway: To accumulate shikimate, its conversion to S3P must be blocked. This is achieved by deleting the genes encoding shikimate kinases, aroK and aroL.[7] The complete knockout of these kinases can impair cell growth due to the inability to synthesize aromatic amino acids; therefore, strategies using repressed mutant kinases or other methods to balance flux may be necessary.[4]

  • Enhancing Pathway Enzyme Expression: Overexpressing key enzymes in the pathway, such as DHQ synthase (aroB) and shikimate dehydrogenase (aroE), can help pull flux through the pathway and prevent the accumulation of intermediates like DHS.[7]

By combining these strategies, researchers have developed E. coli strains capable of producing remarkable titers of shikimic acid.

Engineered Strain Strategy Host Shikimate Titer (g/L) Reference
Deletion of aroK, aroL; Overexpression of aroGfbr, tktA, aroB, aroEE. coli30-60[4]
Multi-gene deletion (tyrR, ptsG, pykA, aroK, aroL, shiA); Overexpression of aroB, aroD, aroF, aroG, aroE, tktAE. coli~101[7]

The Final Step: Enzymatic Methylation of Shikimic Acid

The conversion of shikimic acid to methyl shikimate is a methylation reaction targeting the carboxyl group. In biological systems, such reactions are typically catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTs).[8] While a dedicated shikimate carboxyl O-methyltransferase is not well-documented in common microbial hosts, OMTs with broad substrate specificity exist in nature, particularly in plants, where they are involved in the biosynthesis of a wide array of secondary metabolites.

For example, an O-methyltransferase is known to be involved in both the pentose phosphate and shikimate pathways for the biosynthesis of mycosporine-like amino acids in the cyanobacterium Anabaena variabilis ATCC 29413.[9] Additionally, enzymes like caffeic acid O-methyltransferases (COMTs) from plants are known to methylate carboxyl groups of various phenolic compounds.[10]

The most viable strategy for microbial methyl shikimate production is therefore the heterologous expression of a suitable OMT in a shikimate-overproducing strain.

Methylation_Step SA Shikimate invis1 SA->invis1 SAM S-adenosyl-L-methionine (SAM) SAM->invis1 SAH S-adenosyl-L-homocysteine (SAH) MS Methyl Shikimate invis1->SAH invis1->MS Shikimate O-Methyltransferase (OMT)

Figure 2: Proposed final biosynthetic step for methyl shikimate production.

Experimental Protocols

This section provides a framework of self-validating protocols for the construction of a methyl shikimate-producing microorganism.

Part A: Construction of a Shikimate-Overproducing E. coli Host

The foundational step is to create a strain that accumulates shikimate. This protocol outlines the deletion of shikimate kinases in a common lab strain like E. coli BW25113, followed by the introduction of genes to boost the pathway flux.

1. Deletion of Shikimate Kinase Genes (aroK, aroL):

  • Method: Lambda Red recombineering is a standard and efficient method for gene knockouts in E. coli.

  • Procedure:

    • Obtain or construct a linear DNA cassette containing an antibiotic resistance marker (e.g., kanamycin) flanked by 50-bp homology regions identical to the sequences immediately upstream and downstream of the aroK gene.
    • Transform E. coli BW25113 carrying the pKD46 plasmid (which expresses the Lambda Red recombinase under an arabinose-inducible promoter) with the linear DNA cassette via electroporation.
    • Induce recombinase expression with L-arabinose prior to electroporation.
    • Select for successful recombinants on LB agar plates containing kanamycin.
    • Verify the knockout by colony PCR using primers flanking the aroK locus.
    • Remove the resistance cassette using a helper plasmid expressing FLP recombinase (e.g., pCP20), which recognizes the FRT sites flanking the marker.
    • Repeat the process for the aroL gene.

2. Integration of Pathway-Enhancing Genes:

  • Method: Plasmid-based expression provides a rapid method for screening and optimization.

  • Procedure:

    • Synthesize or PCR-amplify a feedback-resistant allele of aroG (aroGfbr) and the tktA gene from E. coli genomic DNA.

    • Clone these genes into a suitable expression vector (e.g., a pET or pTrc series plasmid) under the control of an inducible promoter like T7 or trc.

    • Transform the final shikimate-accumulating host (E. coli ΔaroK ΔaroL) with the resulting expression plasmid.

    • Select transformants on LB agar with the appropriate antibiotic.

Strain_Engineering_Workflow cluster_0 Host Modification cluster_1 Pathway Enhancement A E. coli BW25113 C Transform with pKD46 (Lambda Red System) A->C B Generate linear knockout cassette (aroK) D Induce & Electroporate B->D C->D E Select & Verify E. coli ΔaroK D->E F Repeat for aroL gene E->F G Final Host: E. coli ΔaroK ΔaroL F->G H Clone aroGfbr & tktA into expression vector I Transform Final Host (G) with expression plasmid H->I J Select & Verify Strain I->J K Shikimate Overproducer J->K

Figure 3: Workflow for engineering a shikimate-overproducing E. coli strain.
Part B: Heterologous Expression of a Candidate O-Methyltransferase (OMT)

This protocol describes the expression of a candidate OMT in the engineered host.

  • Gene Acquisition and Cloning:

    • Identify a candidate OMT gene (e.g., from Anabaena variabilis or a plant source like Arabidopsis thaliana).

    • Codon-optimize the gene sequence for expression in E. coli and have it synthesized commercially.

    • Clone the synthesized gene into a second expression vector compatible with the first (i.e., with a different origin of replication and antibiotic resistance marker), again under an inducible promoter.

  • Transformation and Expression:

    • Transform the shikimate-overproducing E. coli strain from Part A with the OMT expression plasmid.

    • Select for dual-plasmid transformants on LB agar containing both antibiotics.

    • For protein expression, grow a starter culture overnight, then inoculate a larger volume of production medium.

    • Grow the culture at 37°C to an OD600 of 0.6-0.8.

    • Induce the expression of both plasmids simultaneously (e.g., with IPTG).

    • Reduce the temperature to 18-25°C and continue incubation for 16-24 hours to promote proper protein folding.

Part C: Fermentation, Extraction, and Analysis
  • Fed-Batch Fermentation:

    • For higher titers, transition to a fed-batch fermentation process in a bioreactor.

    • Use a defined minimal medium with glucose as the primary carbon source.

    • Maintain pH at ~7.0 and provide adequate aeration.

    • After an initial batch phase, start a continuous feed of a concentrated glucose solution to maintain a low glucose concentration, which can reduce the formation of inhibitory byproducts like acetate.

    • Induce protein expression once a suitable cell density is reached.

  • Extraction of Methyl Shikimate:

    • Harvest cells by centrifugation.

    • Since methyl shikimate is an intracellular metabolite, lyse the cells using methods like sonication or high-pressure homogenization.

    • Centrifuge the lysate to pellet cell debris. The supernatant will contain the product.

    • Further purification can be achieved using liquid-liquid extraction with a solvent like ethyl acetate, followed by chromatographic methods if high purity is required.

  • Analytical Methods for Detection and Quantification:

    • High-Performance Liquid Chromatography (HPLC): This is a robust method for quantification.[3][11]

      • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm).[3]

      • Mobile Phase: Isocratic elution with a dilute acid solution (e.g., 0.01 M Sulfuric Acid in water).[3]

      • Detection: UV detector at 213 nm.[3]

      • Quantification: Compare the peak area of the sample to a standard curve prepared with pure methyl shikimate.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides higher sensitivity and specificity, confirming the identity of the product by its mass-to-charge ratio (m/z).[2][12]

      • Expected Mass: The molecular formula for methyl shikimate is C8H12O5, with a molecular weight of 188.18 g/mol .[13] The expected [M-H]- ion in negative mode ESI-MS would be approximately 187.06.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of the polar hydroxyl groups (e.g., silylation) to increase volatility. Provides excellent separation and mass spectral data for confirmation. Reference spectra for derivatized methyl shikimate are available in public databases.[13]

Conclusion and Future Outlook

The microbial biosynthesis of methyl shikimate is a prime example of how foundational knowledge of a core metabolic pathway can be leveraged, through rational metabolic engineering and synthetic biology, to produce valuable chemicals. By creating a microbial chassis with a high flux towards shikimic acid and introducing a heterologous methyltransferase, a complete biosynthetic pathway from simple sugars to methyl shikimate can be established. The protocols and strategies outlined in this guide provide a comprehensive roadmap for researchers to develop and optimize such a process. Future work should focus on discovering and characterizing novel O-methyltransferases with high specificity and activity towards shikimic acid, as well as optimizing fermentation conditions and cofactor (SAM) regeneration to further enhance titers and make microbial production a commercially viable alternative to chemical synthesis.

References

  • Averesch, N. J. H., & Kayser, O. (2018). Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. Frontiers in Bioengineering and Biotechnology, 6. [Link]

  • Cao, M., Gao, C., Liu, Z., & Liu, L. (2022). Multiple Metabolic Engineering Strategies to Improve Shikimate Titer in Escherichia coli. International Journal of Molecular Sciences, 23(12), 6653. [Link]

  • Dewick, P. M. (1984). The Biosynthesis of Shikimate Metabolites. Natural Product Reports, 1(5), 451-469. [Link]

  • D'Agostino, P. M., et al. (2015). O-Methyltransferase is shared between the pentose phosphate and shikimate pathways and is essential for mycosporine-like amino acid biosynthesis in Anabaena variabilis ATCC 29413. Chembiochem, 16(2), 320-327. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Shikimate. PubChem Compound Database. [Link]

  • Richards, J. H., & Croteau, R. B. (2013). The Shikimate Pathway: Aromatic Amino Acids and Phenylpropanoids. In Comprehensive Natural Products II (pp. 165-200). Elsevier. [Link]

  • Singh, R., et al. (2024). Genetic modification of the shikimate pathway to reduce lignin content in switchgrass (Panicum virgatum L.) significantly impacts plant microbiomes. Microbiology Spectrum. [Link]

  • Singh, S. A., & Singh, R. (2011). Evaluation of Spectrophotometric and HPLC Methods for Shikimic Acid Determination in Plants: Models in Glyphosate-Resistant and -Susceptible Crops. Journal of Agricultural and Food Chemistry, 59(6), 2287-2294. [Link]

  • Sost, M., et al. (2025). Rewiring Escherichia coli to transform formate into methyl groups. Metabolic Engineering Communications, 21, e00262. [Link]

  • Tzin, V., & Galili, G. (2021). The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation. The Plant Cell, 33(2), 344-361. [Link]

  • Tzin, V., et al. (2024). A simplified liquid chromatography-mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants. The Plant Journal, 120(5), 2286-2304. [Link]

  • Um, Y., et al. (2021). Artificial cell factory design for shikimate production in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 730777. [Link]

  • Wikipedia contributors. (2023, December 19). Polyphenol. In Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023, November 29). Shikimate pathway. In Wikipedia, The Free Encyclopedia. [Link]

  • Witzel, K., et al. (2018). Heterelogous Expression of Plant Genes. Methods in Molecular Biology, 1772, 3-23. [Link]

  • Zhang, X., et al. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. International Journal of Molecular Sciences, 23(15), 8234. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of Shikimic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

Shikimic acid is a cornerstone chiral building block in the synthesis of a multitude of pharmaceuticals, most notably the antiviral agent oseltamivir.[1][2] Its methyl ester, methyl (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-ene-1-carboxylate, serves as a key synthetic intermediate.[3][4] Understanding the three-dimensional arrangement of this molecule in the solid state is paramount for controlling crystallization processes, predicting polymorphism, and informing the design of new synthetic pathways and derivatives. This guide provides a comprehensive technical overview of the crystal structure of shikimic acid methyl ester, detailing its remarkable crystallographic features, the experimental methodology for its determination, and the implications of its solid-state conformation. We delve into the causality behind the experimental choices and provide field-proven insights into the interpretation of its unique structural characteristics.

Introduction: The Significance of Shikimic Acid and its Esters

The shikimate pathway is a seven-step metabolic route utilized by bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[2][5] Its absence in mammals makes it an attractive target for the development of non-toxic herbicides and antimicrobial agents.[5] Shikimic acid, the namesake of this pathway, is therefore a molecule of immense biological and chemical importance.

In the realm of synthetic chemistry, shikimic acid is a versatile starting material, prized for its dense stereochemical information.[2] Esterification of the carboxylic acid moiety, for instance to its methyl ester, is a common synthetic manipulation to protect this functional group or to modify the molecule's physical properties.[3] A thorough understanding of the crystal structure of these derivatives is not merely an academic exercise; it provides critical insights into intermolecular interactions that govern solubility, stability, and morphology of the solid form, all of which are critical parameters in drug development and manufacturing.

A recent breakthrough in the study of shikimate derivatives has been the elucidation of the crystal structure of shikimic acid methyl ester, which revealed a highly unusual and complex arrangement.[6][7][8][9][10][11] This guide will dissect this fascinating structure and the methodology used to uncover it.

The Crystal Structure of Shikimic Acid Methyl Ester: A Case of High Z'

The single-crystal X-ray diffraction analysis of shikimic acid methyl ester revealed a feature that is relatively uncommon in crystallography: a high Z' value. Z' is the number of symmetry-independent molecules in the asymmetric unit of a crystal structure.[10] While most organic molecules crystallize with Z' = 1, shikimic acid methyl ester crystallizes with a remarkable Z' = 12 .[7][8][9][10][11] This means that there are twelve chemically identical but crystallographically distinct molecules in the asymmetric unit.

This high Z' value is thought to arise from a combination of factors, including:

  • Molecular Chirality: The intrinsic homochirality of the molecule.[7][10][11]

  • Conformational Inflexibility: The relatively rigid cyclohexene ring.[7][10][11]

  • Complex Hydrogen Bonding: The presence of multiple hydrogen bond donors and acceptors, leading to a complex network of intermolecular interactions.[7][10][11]

  • Conformational Polymorphism of the Ester Group: The existence of both cis and trans conformers of the methyl ester moiety within the crystal lattice.[7][10][11]

The presence of twelve independent molecules allows for a detailed examination of the subtle conformational variations and the intricate hydrogen-bonding network that stabilizes this complex crystalline arrangement.

Crystallographic Data Summary

The key crystallographic parameters for shikimic acid methyl ester are summarized in the table below. This data is essential for any researcher aiming to reproduce or build upon this work.

ParameterValueReference
Empirical FormulaC₈H₁₂O₅[6]
Formula Weight188.18[6]
Crystal SystemMonoclinic[6]
Space GroupP2₁[6]
Z'12[7][8][9][10][11]
a (Å)18.33[6]
b (Å)12.44[6]
c (Å)20.01[6]
β (°)114.1[6]
Volume (ų)4160[6]
Temperature (K)150[6]
Radiation typeSynchrotron[8]
Hydrogen Bonding Motifs

The extensive hydrogen-bonding network is a defining feature of the shikimic acid methyl ester crystal structure. The multiple hydroxyl groups and the ester carbonyl group participate in a complex web of intermolecular interactions. These interactions are not uniform across the twelve independent molecules, leading to a variety of hydrogen-bonding motifs. The analysis of these motifs is crucial for understanding the forces that drive the formation of this high Z' structure. Common motifs observed in organic crystals, such as chains and rings, are present and contribute to the overall stability of the crystal lattice.[7]

Experimental Protocol: From Synthesis to Structure

The determination of a crystal structure is a multi-step process that requires careful execution and specialized instrumentation. The following protocol outlines the key steps for obtaining the crystal structure of shikimic acid methyl ester, from its synthesis to the final structural refinement.

Synthesis and Crystallization

The synthesis of shikimic acid methyl ester is typically achieved through Fischer-Speier esterification of shikimic acid with methanol in the presence of an acid catalyst.

Step-by-Step Crystallization Protocol (Slow Evaporation):

  • Solvent Selection: Dissolve the purified shikimic acid methyl ester in a suitable solvent. Dichloromethane has been shown to be effective.[7] The choice of solvent is critical; it should be one in which the compound is moderately soluble, and it should be sufficiently volatile to evaporate over a period of days to weeks.

  • Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound at room temperature. It is crucial to start with a clear, filtered solution to avoid the presence of nucleation sites that can lead to the formation of many small crystals instead of a few large, high-quality ones.

  • Evaporation Control: Transfer the solution to a clean, small-volume container such as a vial or a test tube. Cover the container with parafilm and puncture a few small holes in it. This allows for slow evaporation of the solvent. The rate of evaporation can be controlled by the number and size of the holes.

  • Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations. A quiet corner of a laboratory bench or a dedicated crystallization chamber is ideal.

  • Crystal Growth Monitoring: Monitor the vial periodically for the formation of single crystals. This process can take several days to weeks. High-quality crystals for X-ray diffraction should be clear, have well-defined faces, and be approximately 0.1-0.3 mm in each dimension.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a cryoloop. It is often beneficial to leave the crystals in a small amount of the mother liquor to prevent them from drying out and cracking.[8]

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization s1 Shikimic Acid + Methanol s2 Esterification s1->s2 s3 Purified Shikimic Acid Methyl Ester s2->s3 c1 Dissolution in Dichloromethane s3->c1 Proceed to Crystallization c2 Slow Evaporation c1->c2 c3 Single Crystal Formation c2->c3 G cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Determination d1 Mount Crystal on Goniometer d2 Expose to Monochromatic X-rays d1->d2 d3 Collect Diffraction Pattern d2->d3 p1 Integrate Reflection Intensities d3->p1 Proceed to Data Processing p2 Solve Phase Problem (e.g., SHELXT) p1->p2 p3 Refine Structural Model (e.g., SHELXL in Olex2) p2->p3 p4 Validate Final Crystal Structure p3->p4

Sources

An In-Depth Technical Guide on the Stereochemistry of Methyl (3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexenecarboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Chiral Scaffold

Methyl (3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexenecarboxylate, commonly known as methyl shikimate, is a pivotal molecule in both the realms of natural product biosynthesis and synthetic organic chemistry.[1][2] As the methyl ester of shikimic acid, it is a key intermediate in the shikimate pathway, a metabolic route utilized by bacteria, archaea, fungi, algae, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][3] The absence of this pathway in mammals makes it an attractive target for the development of herbicides and antimicrobial agents.[4][5]

Beyond its biological role, the highly functionalized and stereochemically rich cyclohexene core of methyl shikimate makes it a valuable chiral building block for the synthesis of a diverse array of complex molecules, including pharmaceuticals and other biologically active compounds.[3][6] This guide provides an in-depth exploration of the stereochemical nuances of methyl (3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexenecarboxylate, offering insights for researchers and drug development professionals aiming to leverage its unique structural features.

I. Structural Elucidation and Stereochemical Assignment

The unambiguous assignment of the stereochemistry of methyl (3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexenecarboxylate is paramount for its application in stereoselective synthesis. The IUPAC name itself defines the absolute configuration at the three contiguous stereocenters: C3 (R), C4 (S), and C5 (R).[2] This specific arrangement of the hydroxyl groups dictates the molecule's three-dimensional shape and, consequently, its chemical reactivity and biological activity.

Spectroscopic Characterization

Modern spectroscopic techniques are indispensable for confirming the structure and stereochemistry of methyl shikimate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the connectivity and chemical environment of each atom in the molecule.[3] The coupling constants observed in the ¹H NMR spectrum provide crucial information about the dihedral angles between adjacent protons, which in turn helps to deduce the preferred conformation of the cyclohexene ring. For instance, the characteristic splitting patterns of the protons attached to the stereocenters (C3, C4, and C5) can be correlated to specific chair-like or boat-like conformations.[3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition (C₈H₁₂O₅).[2][7] Fragmentation patterns observed in tandem MS experiments can offer additional structural information.

Chiroptical Properties

The chirality of methyl shikimate gives rise to distinct chiroptical properties, which are instrumental in determining its absolute configuration and enantiomeric purity.

  • Optical Rotation: As a chiral molecule, methyl (3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexenecarboxylate rotates the plane of polarized light. The specific rotation, [α]D, is a characteristic physical constant. For the parent compound, shikimic acid, the specific rotation is reported as [α] = –157° cm³/g dm⁻¹.[3]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum provides a unique fingerprint of the chiral molecule's three-dimensional structure, particularly the spatial arrangement of its chromophores (in this case, the carbon-carbon double bond and the carboxylate group).[8][9]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[10] While obtaining suitable crystals can be challenging, a successful crystallographic analysis of methyl shikimate or a suitable derivative would offer unambiguous proof of the (3R,4S,5R) configuration and provide precise bond lengths and angles.[4]

II. Conformational Analysis: The Dynamic Nature of the Cyclohexene Ring

The six-membered ring of methyl (3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexenecarboxylate is not planar. Instead, it adopts a variety of non-planar conformations to minimize steric and torsional strain.[11] Understanding the conformational preferences of this ring system is crucial for predicting its reactivity and interactions with other molecules.

The presence of the double bond at C1-C2 flattens a portion of the ring, leading to conformations that are often described as half-chair or sofa conformations.[11] The substituents on the ring, particularly the three hydroxyl groups and the methyl carboxylate group, will preferentially occupy positions that minimize unfavorable steric interactions.

In monosubstituted cyclohexanes, a substituent generally prefers to be in an equatorial position to avoid 1,3-diaxial interactions.[12][13] In a polysubstituted system like methyl shikimate, the conformational equilibrium will be a balance of the steric demands of all substituents. The bulky methyl carboxylate group at C1 will have a significant influence on the ring's preferred conformation. The three hydroxyl groups at C3, C4, and C5 can also engage in intramolecular hydrogen bonding, which can further stabilize certain conformations.

The interplay of these factors results in a dynamic equilibrium between different conformers. The relative energies of these conformers can be estimated using computational modeling and are influenced by the solvent environment.

Caption: Conformational equilibrium of the cyclohexene ring in methyl shikimate.

III. Stereochemistry in Chemical Synthesis

The defined stereochemistry of methyl (3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexenecarboxylate makes it an invaluable starting material for the asymmetric synthesis of complex natural products and pharmaceuticals.[6][14] The existing stereocenters can be used to direct the formation of new stereocenters with high levels of control.

Diastereoselective Reactions

The resident stereocenters in the methyl shikimate scaffold can exert significant influence on the stereochemical outcome of reactions at other positions in the molecule. For example, epoxidation of the double bond is likely to occur from the less sterically hindered face of the molecule, leading to the preferential formation of one diastereomer of the corresponding epoxide. Similarly, nucleophilic additions to the carbonyl group of the ester can be influenced by the adjacent stereocenters.

Protecting Group Strategies

The selective protection and deprotection of the three hydroxyl groups are critical for harnessing the synthetic potential of methyl shikimate. The different steric and electronic environments of the hydroxyl groups at C3, C4, and C5 allow for regioselective protection. For instance, the C4 hydroxyl group, being flanked by two other hydroxyl groups, may exhibit different reactivity compared to the C3 and C5 hydroxyls. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS), acetals, and esters.

Protecting_Group_Strategy start Methyl Shikimate step1 Selective Protection of C4-OH start->step1 e.g., Bulky Silylating Agent step2 Functionalization of C3/C5-OH step1->step2 e.g., Acylation, Alkylation step3 Deprotection of C4-OH step2->step3 e.g., Fluoride Source step4 Further Transformations step3->step4

Caption: A generalized workflow for the selective functionalization of methyl shikimate.

IV. Experimental Protocols

Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of methyl (3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexenecarboxylate in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds.

    • Solvent suppression may be necessary if using D₂O or Methanol-d₄.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

  • 2D NMR Experiments (for detailed structural assignment):

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, providing crucial conformational information.

Protocol for Chiral High-Performance Liquid Chromatography (HPLC) Analysis
  • Column Selection: Choose a suitable chiral stationary phase (CSP) capable of resolving enantiomers and diastereomers of polyhydroxylated cyclohexene derivatives. Examples include polysaccharide-based columns (e.g., Chiralpak AD, Chiralcel OD).

  • Mobile Phase Optimization:

    • Start with a mixture of n-hexane and a polar modifier like isopropanol or ethanol.

    • Vary the ratio of the mobile phase components to achieve optimal separation and resolution.

    • Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) may be required to improve peak shape.

  • Detection: Use a UV detector set to a wavelength where the analyte absorbs (e.g., around 210-230 nm). A circular dichroism detector can provide additional chiroptical information.

  • Sample Injection: Dissolve a small amount of the sample in the mobile phase and inject onto the column.

V. Tabulated Data

PropertyValueReference
Molecular Formula C₈H₁₂O₅[2][7]
Molecular Weight 188.18 g/mol [2][7]
IUPAC Name methyl (3R,4S,5R)-3,4,5-trihydroxycyclohex-1-ene-1-carboxylate[2]
Parent Compound (Shikimic Acid) ¹H NMR (300 MHz, D₂O, δ) 6.70 (m, 1H), 4.30 (m, 1H), 3.93 (m, 1H), 3.67 (dd, J = 8.4, 4.5 Hz, 1H), 2.64 (dd, J = 18.0, 4.8 Hz, 1H), 2.12 (dd, J = 18.0, 6.3 Hz, 1H)[3]
Parent Compound (Shikimic Acid) ¹³C NMR (75 MHz, D₂O, δ) 170.1, 137.1, 129.8, 75.1, 66.5, 65.8, 30.4[3]

VI. Conclusion

The stereochemistry of methyl (3R,4S,5R)-3,4,5-trihydroxy-1-cyclohexenecarboxylate is a cornerstone of its chemical identity and utility. A thorough understanding of its absolute configuration, conformational preferences, and the influence of its stereocenters on chemical reactivity is essential for its effective application in drug discovery and development. The methodologies and principles outlined in this guide provide a framework for researchers and scientists to confidently work with and manipulate this versatile chiral building block, paving the way for the synthesis of novel and impactful molecules.

References

  • Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate - Chemical Compound - PlantaeDB. (n.d.).
  • Bozhkov, A. I., et al. (2018). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Applied Biochemistry and Microbiology, 54(4), 337-349.
  • Davies, G. M., et al. (1994). Overexpression, crystallization and preliminary X-ray crystallographic analysis of shikimate dehydrogenase from Archaeoglobus fulgidus. Acta Crystallographica Section D: Biological Crystallography, 50(Pt 4), 474–477.
  • Conformational Analysis of Monosubstituted Cyclohexane. (n.d.). St. Paul's Cathedral Mission College.
  • Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. (2007). Journal of Medicinal Chemistry, 50(25), 6189-6202.
  • PubChem. (n.d.). 3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic acid. Retrieved January 12, 2026, from [Link]

  • LibreTexts. (2021, August 21). 3.3: Conformational analysis of cyclohexanes. In Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Shikimic acid. In Wikipedia. Retrieved January 12, 2026, from [Link]

  • MWS Chemistry. (2022, September 4). Conformations of Monosubstituted and Disubstituted Derivatives of Cyclohexane #stereochemistry [Video]. YouTube. [Link]

  • PubChem. (n.d.). Methyl Shikimate. Retrieved January 12, 2026, from [Link]

  • Flot, D., et al. (2010). Purification, crystallization and preliminary X-ray diffraction analysis of a hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyltransferase (HCT) from Coffea canephora involved in chlorogenic acid biosynthesis.
  • Lepelley, M., et al. (2015). Purification, crystallization and preliminary X-ray diffraction analysis of a hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyltransferase (HCT) from Coffea canephora involved in chlorogenic acid biosynthesis.
  • Snyder, C. D., & Rapoport, H. (1974). Stereochemistry of quinate-shikimate conversions. Synthesis of (-)-4-epi-shikimic acid. Journal of the American Chemical Society, 96(25), 8046-8054.
  • Christopherson, R. I., & Morrison, J. F. (1981). Chemistry of shikimic acid derivatives. Synthesis of specifically labelled shikimic acid at C-3 or C-4. Australian Journal of Chemistry, 34(7), 1435-1442.
  • PubChem. (n.d.). Methyl 4-hydroxycyclohexanecarboxylate. Retrieved January 12, 2026, from [Link]

  • chemeurope.com. (n.d.). Cyclohexane conformation. Retrieved January 12, 2026, from [Link]

  • StudySmarter. (n.d.). Conformational Analysis of Cyclohexane: Examples & Changes. Retrieved January 12, 2026, from [Link]

  • Itami, K., & Segawa, Y. (2017). Synthesis and Structural and Optical Behavior of Dehydrohelicene-Containing Polycyclic Compounds. Molecules, 22(1), 123.
  • PubChem. (n.d.). methyl (1R,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate. Retrieved January 12, 2026, from [Link]

  • González-Bacerio, J., et al. (2018). Synthesis, biological activity and molecular modelling studies of shikimic acid derivatives as inhibitors of the shikimate dehydrogenase enzyme of Escherichia coli. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1189–1199.
  • Cai, X., et al. (2010). (3S,4R,4aS,7aR,12bS)-3-Cyclopropylmethyl-4a,9-dihydroxy-3-methyl-7-oxo-2,3,4,4a,5,6,7,7a-octahydro-1H-4,12-methano-1-benzofuro[3,2-e]isoquinolin-3-ium 2,2,2-trifluoroacetate methanol solvate. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2873.
  • PubChem. (n.d.). (1R,3R,4S,5R)-1,3,4-trihydroxy-5-[3-(4-hydroxyphenyl)prop-2-enoyloxy]cyclohexane-1-carboxylic acid. Retrieved January 12, 2026, from [Link]

  • Wu, Y.-K., et al. (2023). First Stereoselective Total Synthesis of Marliolide-(4R,5R,3E)-4-hydroxy-5-methyl-3-tetradecylidenedihydrofuran-2(3H)-one and Vittarilide-B: A Unified Strategy Utilizing a Chiral Pool Approach. ACS Omega, 8(1), 123-134.
  • Wang, Y., et al. (2023). B,N-Embedded Double Hetero[13]helicenes with Strong Chiroptical Responses in the Visible Light Region. ChemRxiv.

  • Murphy, V. L., Farfan, C., & Kahr, B. (2018). Chiroptical structure-property relations in cyclo[8]carbon and its in silico hydrogenation products. Chirality, 30(4), 325–331.

  • Swain, P. (2017, March 2). Molecular dissymmetry and chiroptical properties [Slides]. SlideShare. [Link]

  • Mori, T. (2021). Chiroptical Properties of Symmetric Double, Triple, and Multiple Helicenes. Chemical Reviews, 121(4), 2273-2330.
  • Tibhe, G. D., et al. (2017). Crystal structure and absolute configuration of (4S,5R,6S)-4,5,6-trihydroxy-3-methylcyclohex-2-enone (gabosine H).
  • SpectraBase. (n.d.). D-1,3,4,5-tetrahydroxycyclohexanecarboxylic acid - Optional[13C NMR] - Chemical Shifts. Retrieved January 12, 2026, from [Link]

  • SpectraBase. (n.d.). (1S,3R,4R,5S)-3-hydroxy-4-methyl-5-(1-oxobutoxy)-1-cyclohexanecarboxylic acid methyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid. Retrieved January 12, 2026, from [Link]

Sources

A Technical Guide to the Chemoenzymatic Synthesis of Methyl 3,4,5-Trihydroxycyclohexene-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Methyl 3,4,5-Trihydroxycyclohexene-1-carboxylate (Methyl Shikimate)

This compound, commonly known as methyl shikimate, is a chiral molecule of significant interest in the pharmaceutical and chemical industries. As a derivative of shikimic acid, it serves as a versatile starting material for the synthesis of a wide array of complex molecules, most notably the antiviral drug oseltamivir (Tamiflu®)[1][2][3]. The highly functionalized cyclohexene ring, with its multiple stereocenters, makes it a valuable chiral building block[1][3]. This guide provides an in-depth technical overview of a robust and efficient chemoenzymatic approach for the synthesis of methyl shikimate, leveraging the high selectivity of biocatalysis for the core ring formation and a subsequent chemical or enzymatic esterification.

Strategic Overview: A Chemoenzymatic Approach

The synthesis of methyl shikimate is most effectively achieved through a two-stage chemoenzymatic process. This strategy harnesses the power of microbial fermentation to produce the chiral precursor, shikimic acid, with high stereoselectivity. The subsequent esterification to the methyl ester can then be carried out using either a chemical or an enzymatic method. This approach avoids the complexities and often lower yields of a purely chemical synthesis of the densely functionalized carbocycle.

Part 1: Enzymatic Synthesis of Shikimic Acid

The biosynthesis of shikimic acid is a well-characterized seven-step metabolic route known as the shikimate pathway, which is found in bacteria, fungi, and plants[4][5]. In this guide, we focus on the utilization of engineered Escherichia coli strains, which are commonly employed for the high-yield production of shikimic acid[2][5].

The Shikimate Pathway: A Cellular Factory

The pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), intermediates from glycolysis and the pentose phosphate pathway, respectively[1][2]. A series of enzymatic transformations then constructs the cyclohexene ring and introduces the hydroxyl groups. The final and key step in the formation of shikimic acid is the reduction of 3-dehydroshikimate, a reaction catalyzed by the enzyme shikimate dehydrogenase (EC 1.1.1.25)[2][4][6].

Diagram of the Shikimate Pathway

Shikimate_Pathway cluster_enzymes Key Enzymes in E. coli PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP aroG, aroF, aroH E4P Erythrose-4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ aroB DHS 3-Dehydroshikimate (DHS) DHQ->DHS aroD SA Shikimic Acid DHS->SA aroE (Shikimate Dehydrogenase) + NADPH aroG, aroF, aroH aroG, aroF, aroH aroB aroB aroD aroD aroE aroE

Caption: The enzymatic cascade of the shikimate pathway in E. coli.

Experimental Protocol: Production and Purification of Shikimic Acid

This protocol outlines the fermentation of an engineered E. coli strain overproducing shikimic acid and the subsequent purification of the product.

1. Fermentation:

  • Strain: An engineered E. coli strain with upregulated expression of key shikimate pathway enzymes (e.g., feedback-resistant DAHP synthase aroGfbr, shikimate dehydrogenase aroE) and downregulation of competing pathways.

  • Media: A defined mineral salt medium supplemented with glucose as the primary carbon source and yeast extract.

  • Conditions: Fed-batch fermentation in a bioreactor with controlled pH (around 6.5-7.0), temperature (30-37°C), and dissolved oxygen (maintained above 20% saturation).

  • Induction: If using an inducible expression system, add the appropriate inducer (e.g., IPTG) during the exponential growth phase.

  • Duration: Fermentation is typically run for 48-72 hours, with periodic feeding of a concentrated glucose solution.

2. Cell Harvest and Lysis (for intracellular product):

  • Harvest the cells by centrifugation.

  • Resuspend the cell pellet in a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Lyse the cells using high-pressure homogenization or sonication.

  • Clarify the lysate by centrifugation to remove cell debris.

3. Purification of Shikimic Acid from Fermentation Broth:

  • Pre-treatment: The fermentation broth or cell lysate is first treated to remove proteins and other macromolecules. This can be achieved by flocculation and subsequent filtration[7].

  • Liquid-Liquid Extraction: Perform a liquid-liquid extraction using an alcohol solution, such as n-butanol, to transfer the shikimic acid into the organic phase[8].

  • Crystallization: The shikimic acid is then crystallized from the extract. The solids are collected and can be redissolved in a second alcohol solution for further purification[8].

  • Final Purification: The solution containing shikimic acid is filtered. For high purity, ion-exchange chromatography can be employed to remove charged impurities[9]. The final product is obtained after solvent evaporation and drying.

Parameter Typical Value Reference
Shikimic Acid Titer Up to 71 g/L[2]
Yield (from glucose) Up to 0.42 mol/mol[2]
Purity (after purification) >98%[7][9]

Table 1: Typical production parameters for shikimic acid fermentation.

Part 2: Synthesis of Methyl Shikimate

With pure shikimic acid in hand, the final step is the esterification of the carboxylic acid group. This can be achieved through either a chemical or an enzymatic route.

Option A: Chemical Esterification

A straightforward and common method for the synthesis of methyl shikimate is the Fischer-Speier esterification.

Protocol: Fischer-Speier Esterification of Shikimic Acid

  • Reaction Setup: Dissolve the purified shikimic acid in anhydrous methanol.

  • Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

  • Reaction Conditions: Reflux the mixture for several hours (typically 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the methyl shikimate into an organic solvent such as ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure methyl shikimate.

Option B: Enzymatic Esterification

For a greener and more selective approach, lipase-catalyzed esterification is a viable alternative. Lipases are known to catalyze esterification reactions in non-aqueous media[10][11]. Lipases from Candida antarctica (CAL-A and CAL-B) and Mucor miehei have shown activity towards methyl shikimate and its derivatives, indicating their potential for the direct esterification of shikimic acid[12][13].

Protocol: Lipase-Catalyzed Esterification of Shikimic Acid

  • Enzyme Preparation: Use an immobilized lipase, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin), for enhanced stability and reusability.

  • Reaction Medium: Suspend the shikimic acid and the immobilized lipase in a suitable organic solvent (e.g., acetone, tert-butanol).

  • Methylating Agent: Use an excess of methanol as the acyl acceptor.

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (typically 40-50°C) with gentle agitation. The reaction can be monitored by HPLC.

  • Product Recovery: After the reaction, filter off the immobilized enzyme. The solvent is then removed under reduced pressure.

  • Purification: The resulting methyl shikimate can be purified by column chromatography if necessary.

Workflow for Chemoenzymatic Synthesis of Methyl Shikimate

Chemoenzymatic_Workflow cluster_enzymatic Enzymatic Step cluster_chemical Chemical/Enzymatic Step Start Engineered E. coli Fermentation Fermentation Start->Fermentation Purification_SA Purification of Shikimic Acid Fermentation->Purification_SA SA Shikimic Acid Purification_SA->SA Esterification Esterification SA->Esterification Methyl_Shikimate Methyl Shikimate Esterification->Methyl_Shikimate Final_Purification Final Purification Methyl_Shikimate->Final_Purification Final_Product Pure Methyl Shikimate Final_Purification->Final_Product

Caption: The overall workflow for the chemoenzymatic synthesis of methyl shikimate.

Conclusion and Future Outlook

The chemoenzymatic synthesis of this compound represents a highly efficient and scalable route to this valuable chiral intermediate. The use of microbial fermentation for the production of shikimic acid is a mature technology capable of producing high titers and yields. The subsequent esterification step can be tailored to the specific needs of the process, with chemical methods offering speed and simplicity, while enzymatic methods provide a greener and potentially more selective alternative.

Future research in this area may focus on the development of whole-cell biocatalysts capable of directly producing methyl shikimate from simple carbon sources, thereby eliminating the need for a separate esterification step. This would involve the engineering of microbial strains to express not only the shikimate pathway but also a suitable methyltransferase or esterase, further streamlining the synthesis of this important molecule.

References

  • Isolation and purification of shikimic acid.
  • Highly regioselective enzymatic synthesis of polymerizable derivatives of methyl shikimate. PubMed. [Link]

  • Study On Separation And Purification Of Shikimic Acid From Fermentation Broth. Global Thesis. [Link]

  • Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. National Institutes of Health. [Link]

  • Isolation and purification of Shikimic acid in fermentation liquid of recombinant Escherichia coli DHPYAAS-T7. ResearchGate. [Link]

  • Shikimic Acid Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production. PubMed Central. [Link]

  • Week 1: Lecture 5: Shikimic Acid Pathway. YouTube. [Link]

  • Synthesis of methyl shikimate and shikimic acid. ResearchGate. [Link]

  • Synthesis of (-)-methyl shikimate via enzymatic resolution of (1S, 4R, 5R*)-4-hydroxy-6-oxabicyclo[3.2.1]oct-2-en-7-one.** PubMed. [Link]

  • Synthesis of (−)-Methyl Shikimate via Enzymatic Resolution of (1S, 4R, 5R*)-4-Hydroxy-6-oxabicyclo[3.2.1]oct-2-en-7-one.** Oxford Academic. [Link]

  • Regioselective enzymatic acylation of methyl shikimate. Influence of acyl chain length and solvent polarity on enzyme specificity. PubMed. [Link]

  • Shikimate pathway. Wikipedia. [Link]

  • The Biosynthesis of Shikimate Metabolites. PubMed. [Link]

  • Shikimate Dehydrogenase(SD) Activity Assay Kit. MySkinRecipes. [Link]

  • Novel and Efficient Syntheses of (−)-Methyl 4-epi-Shikimate and 4,5-Epoxy-Quinic and -Shikimic Acid Derivatives as Key Precursors to Prepare New Analogues. ACS Publications. [Link]

  • Stepping through the Shikimate Pathway I. YouTube. [Link]

  • Structural and Biochemical Analysis of the Shikimate Dehydrogenase Family. ProQuest. [Link]

  • Advances in lipase-catalyzed esterification reactions. PubMed. [Link]

  • Engineering the shikimate pathway for biosynthesis of molecules with pharmaceutical activities in E. coli. Rutgers University. [Link]

  • Lipases and lipase-catalyzed esterification in non-aqueous media. ResearchGate. [Link]

  • Production and Synthetic Modifications of Shikimic Acid. ACS Publications. [Link]

  • Lipase catalyzed synthesis of cinnamyl acetate via transesterification in non-aqueous medium. ResearchGate. [Link]

  • Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. National Institutes of Health. [Link]

Sources

The Role of Methyl Shikimate: A Biochemical Intermediate at the Crossroads of Primary and Secondary Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The shikimate pathway stands as a central metabolic route in bacteria, fungi, and plants, responsible for the de novo biosynthesis of aromatic amino acids and a vast array of secondary metabolites.[1][2][3] While the core intermediates of this seven-step pathway are well-established, the roles of modified or derivatized intermediates remain a subject of intense investigation. This technical guide provides an in-depth exploration of methyl shikimate, a methylated derivative of the pathway's namesake. We move beyond a textbook description to analyze its elusive role as a potential natural biochemical intermediate versus its established, critical function as a synthetic tool for probing metabolic pathways and developing novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of the shikimate pathway and the chemical biology approaches used to study it.

The Canonical Shikimate Pathway: A Brief Overview

The shikimate pathway bridges primary carbon metabolism with the synthesis of aromatic compounds. It begins with the condensation of phosphoenolpyruvate (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose phosphate pathway.[2][4] Seven enzymatic reactions convert these precursors into chorismate, the last common intermediate for the synthesis of phenylalanine, tyrosine, and tryptophan.[1][2][5] The pathway is an attractive target for herbicides and antimicrobial drugs because it is essential in many pathogens and plants but absent in mammals.

The core, unmethylated intermediate, shikimic acid, is converted to shikimate-3-phosphate by the enzyme shikimate kinase in the fifth step of the pathway.[1][2] This phosphorylation is a critical activation step, preparing the molecule for the subsequent addition of a second PEP molecule.

Shikimate_Pathway_Overview cluster_inputs PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DAHP Synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ Synthase Shikimate Shikimate DHS->Shikimate DHQ Dehydratase S3P Shikimate-3-Phosphate (S3P) Shikimate->S3P Shikimate Dehydrogenase Shikimate->S3P Shikimate Kinase EPSP EPSP S3P->EPSP EPSP Synthase Chorismate Chorismate EPSP->Chorismate Chorismate Synthase AroAA Aromatic Amino Acids (Trp, Phe, Tyr) Chorismate->AroAA S3P_label Shikimate Kinase

Caption: The canonical seven-step shikimate pathway.

The Elusive Natural Role of Methyl Shikimate

Despite the clear role of shikimate, the natural occurrence of methyl shikimate as a biochemical intermediate is not well-documented in the core pathway. Extensive literature focuses on shikimate being directly phosphorylated by shikimate kinase.[1][2] The methylation of the carboxylate group to form methyl shikimate would prevent this phosphorylation, effectively blocking entry into the subsequent steps of the primary pathway.

This raises a critical question: If methyl shikimate is not part of the primary route to aromatic amino acids, does it have a role in specialized secondary metabolism?

Hypothesis: A Branch Point to Specialized Metabolites

It is well-established that intermediates of primary metabolic pathways can be siphoned off for the biosynthesis of secondary metabolites.[2][6] The structural diversity of these compounds is often achieved through tailoring reactions such as glycosylation, acylation, and methylation.[7]

The existence of O-methyltransferases (OMTs) acting in proximity to the shikimate pathway lends credence to this hypothesis. For instance, an OMT has been identified in the cyanobacterium Anabaena variabilis that is essential for the biosynthesis of mycosporine-like amino acids (MAAs) and is functionally linked to the shikimate pathway.[8] While this specific enzyme does not produce methyl shikimate, it demonstrates a precedent for methylation as a tailoring reaction connected to this metabolic hub.

The formation of methyl shikimate would render the molecule more lipophilic than shikimic acid, potentially facilitating its transport across membranes or altering its reactivity for downstream enzymes in a specialized pathway. However, the specific methyltransferase that would catalyze the reaction Shikimic Acid + S-adenosyl methionine (SAM) → Methyl Shikimate + S-adenosyl homocysteine (SAH) has not been identified. Its discovery would be a significant step in confirming a natural biosynthetic role for this compound.

Methyl Shikimate: A Critical Tool for Research and Synthesis

While its natural role remains speculative, the importance of methyl shikimate as a chemical tool is undisputed. It serves as a versatile starting material for the synthesis of a wide range of compounds used to study the shikimate pathway and to develop new drugs.[9][10][11]

Causality Behind its Use in Synthesis:

  • Carboxylate Protection: The primary reason for its use is the protection of the carboxylic acid group. By converting it to a methyl ester, chemists can prevent its participation in unwanted side reactions while performing chemical modifications on the three hydroxyl groups.

  • Solubility Modification: The ester is more soluble in organic solvents than the free acid, which simplifies reaction conditions and purification.

  • Stereochemical Scaffold: As an enantiomerically pure starting material derived from natural shikimic acid, it provides a valuable chiral pool template for asymmetric synthesis.

Researchers have used methyl shikimate to synthesize fluorinated analogs of pathway intermediates to act as enzyme inhibitors, providing crucial insights into reaction mechanisms and aiding in the design of antimicrobials.[11]

Analytical Methodologies for Shikimate Derivatives

Identifying and quantifying shikimate pathway intermediates, including potential derivatives like methyl shikimate, presents analytical challenges due to their high polarity and structural similarity.[12] A robust analytical workflow is essential for any investigation into its potential natural occurrence.

4.1. Sample Extraction Protocol

This protocol is designed to extract polar metabolites from plant or microbial tissues and is a self-validating system through the use of two different pH conditions to ensure the recovery of a broad range of acidic and basic compounds.

Materials:

  • Frozen, lyophilized, and powdered biological tissue (e.g., plant leaves, bacterial cell pellet).

  • Extraction Buffer 1 (Acidic): 10% (v/v) methanol in water, adjusted to pH 3.0 with formic acid, pre-chilled to -20°C.[12]

  • Extraction Buffer 2 (Basic): 10% (v/v) methanol in water, adjusted to pH 9.0 with ammonium hydroxide, pre-chilled to -20°C.[12]

  • Microcentrifuge tubes, pre-chilled.

  • Centrifuge capable of 14,000 x g at 4°C.

  • 0.22 µm syringe filters.

  • HPLC or LC-MS vials.

Step-by-Step Methodology:

  • Weigh approximately 20-50 mg of powdered tissue into two separate pre-chilled microcentrifuge tubes.

  • To the first tube, add 1 mL of ice-cold Acidic Extraction Buffer.[12]

  • To the second tube, add 1 mL of ice-cold Basic Extraction Buffer.[12]

  • Vortex both samples vigorously for 1 minute to ensure thorough mixing.

  • Incubate the samples on ice or at 4°C for 30 minutes, vortexing for 30 seconds every 10 minutes.

  • Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[12]

  • Carefully collect the supernatant from each tube and filter it through a 0.22 µm syringe filter into a clean HPLC vial.[12]

  • Analyze the samples immediately or store them at -80°C. Due to the instability of some pathway intermediates, immediate analysis is highly recommended.[12]

Extraction_Workflow Start Start: Powdered Tissue Split Split Sample Start->Split Acid Add Acidic Buffer (pH 3.0) Vortex & Incubate Split->Acid Aliquot 1 Base Add Basic Buffer (pH 9.0) Vortex & Incubate Split->Base Aliquot 2 Centrifuge Centrifuge (14,000 x g, 4°C) Acid->Centrifuge Base->Centrifuge Filter Filter Supernatant (0.22 µm) Centrifuge->Filter Analyze LC-MS Analysis Filter->Analyze

Caption: Workflow for dichotomous pH sample extraction.

4.2. LC-MS/MS Analysis

For the separation and detection of shikimate and methyl shikimate, Hydrophilic Interaction Liquid Chromatography (HILIC) is often superior to traditional reversed-phase chromatography due to the high polarity of the analytes.[12]

ParameterSettingRationale & Justification
LC Column Zwitterionic HILIC (ZIC-HILIC)Provides excellent retention and separation for highly polar and charged compounds like shikimate pathway intermediates.[12]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 6.8A volatile buffer compatible with mass spectrometry that aids in the ionization process.
Mobile Phase B AcetonitrileThe organic component in HILIC mode; gradient starts at high concentration to retain polar analytes.
Gradient 95% B to 50% B over 15 minA gradual decrease in organic content allows for the sequential elution of analytes based on polarity.
Flow Rate 0.3 mL/minStandard flow rate for analytical LC-MS, balancing resolution and run time.
MS Detector Triple Quadrupole (QqQ)Enables highly sensitive and specific detection using Multiple Reaction Monitoring (MRM).
Ionization Mode Negative Electrospray (ESI-)Carboxylic acids like shikimate and its ester are readily deprotonated, forming [M-H]⁻ ions for sensitive detection.
MRM Transition 1 m/z 173.0 → 137.0For Shikimic Acid ([M-H]⁻ → [M-H-H₂O-CO]⁻)
MRM Transition 2 m/z 187.0 → 127.0For Methyl Shikimate ([M-H]⁻ → [M-H-CH₃OH-CO]⁻)

Note: MRM transitions are predictive and must be optimized by direct infusion of authentic chemical standards.

Implications for Drug Development

The shikimate pathway remains a prime target for the development of new antimicrobial agents and herbicides.[13][14] Understanding the substrate specificity of each of the seven enzymes is critical for designing potent and selective inhibitors.

  • Inhibitor Design: By using methyl shikimate and other synthetic derivatives, researchers can probe the active sites of enzymes like shikimate kinase. Determining that methyl shikimate is not a substrate for shikimate kinase, for example, helps define the structural requirements for binding—in this case, the necessity of a free carboxylate group.

  • Prodrug Strategies: While methyl shikimate itself is unlikely to be an effective inhibitor, the principle of esterification can be used in prodrug design. A lipophilic ester derivative of a known inhibitor could potentially cross cell membranes more effectively before being hydrolyzed by intracellular esterases to release the active, charged inhibitor.

Drug_Development_Logic Shikimate Shikimate Enzyme Shikimate Pathway Enzyme (e.g., Kinase) Shikimate->Enzyme Natural Substrate MethylShikimate Methyl Shikimate (Analog) Binding Probe Active Site (Binding & Specificity) MethylShikimate->Binding OtherAnalogs Other Analogs OtherAnalogs->Binding Binding->Enzyme Inhibitor Rational Inhibitor Design Binding->Inhibitor

Caption: Logic for using analogs in drug development.

Conclusion

The role of methyl shikimate in biochemistry is multifaceted and context-dependent. While there is currently no definitive evidence for its function as a mainstream intermediate in the primary shikimate pathway, its potential existence in a specialized secondary metabolic branch remains an intriguing possibility, supported by the presence of methyltransferases in related pathways.

The most significant and validated role of methyl shikimate is as a cornerstone of chemical biology and synthetic chemistry. Its utility as a protected, chiral starting material has been instrumental in the synthesis of countless molecular probes and inhibitor candidates. These tools have been, and continue to be, essential for dissecting the intricate mechanisms of the shikimate pathway and for the rational design of new herbicides and antimicrobial drugs that target this essential metabolic route. Future discovery of a shikimate-specific methyltransferase would open a new chapter in our understanding of the metabolic diversity stemming from this central pathway.

References
  • Wikipedia. Shikimate pathway. [Link]

  • Spence, E., et al. (2015). O-Methyltransferase is shared between the pentose phosphate and shikimate pathways and is essential for mycosporine-like amino acid biosynthesis in Anabaena variabilis ATCC 29413. Chembiochem, 16(2), 320-7. [Link]

  • Rabelo, V. W., et al. (Year not available). Shikimic Acid Pathway in Biosynthesis of Phenolic Compounds in Higher Plants. Source not specified. [Link]

  • Maeda, H., & Dudareva, N. (2023). The Shikimate Pathway and Aromatic Amino Acid Biosynthesis in Plants. ResearchGate. [Link]

  • Wang, G., et al. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. MDPI. [Link]

  • Science.gov. shikimic acid pathway: Topics by Science.gov. [Link]

  • Science.gov. shikimate pathway enzymes: Topics by Science.gov. [Link]

  • Pye, C. R., & Tietjen, K. (2023). The shikimate pathway: gateway to metabolic diversity. Natural Product Reports. [Link]

  • Knaggs, A. R. (2001). The biosynthesis of shikimate metabolites. Natural Product Reports. [Link]

  • University of Regensburg. (n.d.). Biosynthesis of Natural Products Derived from Shikimic Acid. [Link]

  • Averesch, N. J. H., & Kayser, O. (2018). Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. Frontiers in Bioengineering and Biotechnology. [Link]

  • Noble, L. J. (2004). The shikimate pathway: enzymes and antimicrobials. PhD thesis, University of Glasgow. [Link]

  • Tzin, V., & Galili, G. (2010). The Biosynthetic Pathways for Shikimate and Aromatic Amino Acids in Arabidopsis thaliana. The Arabidopsis Book. [Link]

  • Yokoyama, R., et al. (2021). The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation. Journal of Experimental Botany. [Link]

  • Dewick, P. M. (n.d.). "The Shikimate Pathway: Aromatic Amino Acids and Phenylpropanoids". Source not specified. [Link]

  • Pye, C. R., & Tietjen, K. (2023). The shikimate pathway: gateway to metabolic diversity. ResearchGate. [Link]

  • Maeda, H., & Dudareva, N. (2012). The Shikimate Pathway and Aromatic Amino Acid Biosynthesis in Plants. Annual Review of Plant Biology. [Link]

  • de Oliveira, M. V. V., et al. (2024). A simplified liquid chromatography-mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants. The Plant Journal. [Link]

  • Tohge, T., et al. (2013). Shikimate and Phenylalanine Biosynthesis in the Green Lineage. Frontiers in Plant Science. [Link]

Sources

An In-depth Technical Guide on the Discovery and Isolation of Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the discovery, isolation, and characterization of methyl 3,4,5-trihydroxycyclohexene-1-carboxylate, a key derivative of the biologically significant shikimic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the practical methodologies and scientific rationale behind the compound's extraction from natural sources and its subsequent chemical modification.

Introduction: The Significance of a Chiral Precursor

This compound, also known as methyl shikimate, is a chiral molecule that has garnered significant attention in the scientific community. Its parent compound, shikimic acid, is a cornerstone in the biosynthesis of aromatic amino acids in plants and microorganisms through the shikimate pathway.[1][2] The absence of this pathway in mammals makes it an attractive target for the development of non-toxic herbicides and antimicrobials.[2] The esterification of shikimic acid to its methyl ester not only modifies its physicochemical properties but also provides a versatile starting material for various synthetic applications, most notably as a precursor in the synthesis of the antiviral drug oseltamivir (Tamiflu®).[3][4] This guide will illuminate the journey from its natural source to a purified, well-characterized compound ready for further research and development.

Part 1: From Natural Source to Precursor Isolation

The primary and most commercially viable natural source of the shikimic acid backbone is the fruit of the Chinese star anise (Illicium verum).[1][3] The initial and crucial step is the efficient extraction of shikimic acid from this botanical source. Various methods have been developed to optimize the yield and purity of the extracted shikimic acid.

Pressurized Hot Water Extraction (PHWE) of Shikimic Acid

A rapid and environmentally friendly method for extracting shikimic acid from star anise involves pressurized hot water extraction (PHWE).[5] This technique utilizes subcritical water as the extraction solvent, which offers the advantage of tunable polarity by altering the temperature and pressure.

Experimental Protocol: PHWE of Shikimic Acid from Star Anise [5]

  • Sample Preparation: Grind dried star anise fruits into a fine powder.

  • Extraction:

    • Place the ground star anise (e.g., 20 g) into the extraction vessel of a PHWE system. An unmodified household espresso machine can be adapted for this purpose on a laboratory scale.[5]

    • Extract the sample with hot, pressurized water. A typical extraction can be completed in approximately 2 minutes per 20 g sample.[5]

  • Initial Purification of the Crude Extract:

    • Combine the aqueous extracts.

    • Add silica gel (e.g., 20 g) to the combined extract and evaporate to dryness under reduced pressure.

    • Wash the resulting solid with dichloromethane and then ethyl acetate to remove non-polar and moderately polar impurities.

    • Extract the shikimic acid from the silica with a solution of 10% acetic acid in ethyl acetate.

    • Evaporate the solvent from the acetic acid/ethyl acetate extract and wash the residue with dichloromethane.

    • Dry the resulting solid to yield shikimic acid as an off-white powder (typical yield: ~5.5% w/w).[5]

  • Quality Control: The purity of the extracted shikimic acid should be assessed by ¹H and ¹³C NMR spectroscopy.[5][6]

Part 2: Synthesis of this compound

With pure shikimic acid in hand, the next step is the esterification of the carboxylic acid functional group to yield the target compound, this compound. This is a straightforward acid-catalyzed esterification reaction.

Fisher Esterification of Shikimic Acid

This classic method involves refluxing the carboxylic acid in an excess of the corresponding alcohol in the presence of a catalytic amount of a strong acid.

Experimental Protocol: Synthesis of Methyl Shikimate [5][7]

  • Reaction Setup:

    • To the crude or purified shikimic acid extract, add a solution of methanolic hydrogen chloride. This can be prepared by carefully adding a reagent like acetyl chloride to anhydrous methanol.

    • Reflux the mixture for a designated period (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the excess acid with a suitable base, such as sodium bicarbonate solution.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl shikimate.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.[5][7] The reported yield for this conversion is approximately 4.7% from the initial 40 g of star anise.[5]

Part 3: Structural Elucidation and Characterization

The identity and purity of the synthesized this compound must be confirmed through a suite of analytical techniques.

Analytical Technique Expected Observations
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the vinyl proton, the protons on the carbon atoms bearing hydroxyl groups, the allylic protons, and the methyl ester protons. The chemical shifts and coupling constants will be consistent with the structure of methyl shikimate.
¹³C NMR The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the ester, the two olefinic carbons, the three carbons bearing hydroxyl groups, the aliphatic carbon, and the methyl carbon of the ester.
Mass Spectrometry (MS) Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M+) or a protonated molecular ion peak ([M+H]+) corresponding to the chemical formula C₈H₁₂O₅.
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (O-H) groups (a broad band around 3400 cm⁻¹), the ester carbonyl (C=O) group (a strong band around 1710-1730 cm⁻¹), and the carbon-carbon double bond (C=C) (around 1650 cm⁻¹).

Reference Spectroscopic Data for Shikimic Acid (Precursor) [6]

  • ¹H NMR (300 MHz, D₂O, δ): 6.70 (m, 1H), 4.30 (m, 1H), 3.93 (m, 1H), 3.67 (dd, J = 8.4, 4.5 Hz, 1H), 2.64 (dd, J = 18.0, 4.8 Hz, 1H), 2.12 (dd, J = 18.0, 6.3 Hz, 1H)

  • ¹³C NMR (75 MHz, D₂O, δ): 170.1, 137.1, 129.8, 75.1, 66.5, 65.8, 30.4

Note: The spectral data for the methyl ester will show a characteristic singlet for the methyl group in the ¹H NMR spectrum and a corresponding signal in the ¹³C NMR spectrum, with slight shifts in the other signals compared to shikimic acid.

Part 4: Biological Activities and Applications

This compound, as a derivative of shikimic acid, is implicated in a range of biological activities. Shikimic acid and its derivatives have demonstrated antioxidant, antiviral, anti-inflammatory, and antibacterial properties.[1] The esterification to the methyl ester can modulate these activities and improve bioavailability.

Key Applications:

  • Chiral Building Block in Organic Synthesis: Methyl shikimate is a valuable chiral precursor for the synthesis of complex natural products and pharmaceuticals.

  • Precursor to Oseltamivir (Tamiflu®): The most prominent application of the shikimate backbone is in the industrial synthesis of the neuraminidase inhibitor oseltamivir, used for the treatment of influenza A and B.[3][4]

  • Development of Novel Antimicrobials: The unique structure of the shikimate pathway intermediates, including the methyl ester, makes them attractive scaffolds for the design of novel antimicrobial agents.[2][8]

Diagrams and Workflows

Isolation_and_Synthesis_Workflow cluster_extraction Part 1: Extraction of Shikimic Acid cluster_synthesis Part 2: Synthesis of Methyl Shikimate cluster_analysis Part 3: Characterization StarAnise Star Anise (Illicium verum) Grinding Grinding StarAnise->Grinding PHWE Pressurized Hot Water Extraction (PHWE) Grinding->PHWE CrudeExtract Crude Aqueous Extract PHWE->CrudeExtract SilicaPurification Silica Gel Adsorption and Washing CrudeExtract->SilicaPurification ShikimicAcid Purified Shikimic Acid SilicaPurification->ShikimicAcid Esterification Fisher Esterification (Methanolic HCl, Reflux) ShikimicAcid->Esterification CrudeEster Crude Methyl Shikimate Esterification->CrudeEster FlashChromatography Flash Column Chromatography CrudeEster->FlashChromatography FinalProduct Pure this compound FlashChromatography->FinalProduct NMR NMR Spectroscopy (¹H, ¹³C) FinalProduct->NMR MS Mass Spectrometry FinalProduct->MS IR IR Spectroscopy FinalProduct->IR

Caption: Workflow for the isolation of shikimic acid and synthesis of its methyl ester.

Caption: Chemical transformation from shikimic acid to its methyl ester.

Conclusion

The isolation of this compound is a well-established process that begins with the efficient extraction of its precursor, shikimic acid, from natural sources like star anise. Subsequent straightforward esterification provides the target compound in good yield and purity. The significance of methyl shikimate as a versatile chiral building block, particularly in the synthesis of antiviral medications, underscores the importance of robust and efficient methods for its preparation and characterization. This guide has provided a detailed, technically grounded framework for understanding and implementing the key steps involved in the journey of this valuable molecule from a natural product to a purified synthetic precursor.

References

  • Ennis, D. et al. (2015). New Method for the Rapid Extraction of Natural Products: Efficient Isolation of Shikimic Acid from Star Anise. Organic Letters. [Link]

  • Borges, A. et al. (2023). Natural sources, biosynthesis, biological functions, and molecular mechanisms of shikimic acid and its derivatives. Food and Chemical Toxicology. [Link]

  • Bochkov, D. V. et al. (2018). Synthesis, biological activity and molecular modelling studies of shikimic acid derivatives as inhibitors of the shikimate dehydrogenase enzyme of Escherichia coli. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Parthasarathy, T. et al. (2018). Shikimic acid from staranise (Illicium verum Hook): Extraction, purification and determination. Journal of Applied Pharmaceutical Science. [Link]

  • Estevez, R. J. et al. (2018). Production and Synthetic Modifications of Shikimic Acid. Chemical Reviews. [Link]

  • Bochkov, D. V. et al. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical Biology. [Link]

  • Rawat, G. et al. (2013). Shikimic acid: An industrially important chiral chemical. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Li, W. et al. (2024). Synergism with Shikimic Acid Restores β-Lactam Antibiotic Activity against Methicillin-Resistant Staphylococcus aureus. Molecules. [Link]

  • PubChem. (n.d.). 3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Diaz-Quiroz, D. C. et al. (2018). Synthesis, biological activity and molecular modelling studies of shikimic acid derivatives as inhibitors of the shikimate dehydrogenase enzyme of Escherichia coli. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Methyl Shikimate as a Versatile Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl Shikimate

In the landscape of enantioselective synthesis, the use of chiral building blocks derived from nature offers an elegant and efficient strategy for constructing complex molecular architectures. Methyl shikimate, the methyl ester of shikimic acid, stands out as a premier starting material.[1] Sourced from the shikimate pathway, a metabolic route found in plants and microorganisms for the biosynthesis of aromatic amino acids, this molecule is a densely functionalized, enantiomerically pure cyclohexene.[2][3][4] Its rigid carbocyclic framework is adorned with three stereochemically defined hydroxyl groups and a reactive double bond, providing a rich platform for a multitude of synthetic transformations.[1]

The true power of methyl shikimate lies in the differential reactivity of its functional groups, allowing for controlled, sequential modifications. This guide will explore the key synthetic strategies that leverage the inherent chirality and functionality of methyl shikimate. We will delve into the causality behind experimental choices, provide detailed, field-tested protocols for key transformations, and illustrate its application in the synthesis of high-value targets, most notably the antiviral drug Oseltamivir (Tamiflu®).[5][6][7]

Physicochemical Properties and Handling

A clear understanding of the physical properties of methyl shikimate is fundamental for its effective use in the laboratory.

PropertyValueSource
Molecular Formula C₈H₁₂O₅PubChem[1]
Molecular Weight 188.18 g/mol PubChem[1]
Appearance Colorless or white powder/crystals[8]
Melting Point 110-113 °C[8]
Solubility Soluble in methanol, ethanol, water.[8]
Storage Store in a cool, dry place away from light.Standard Practice

Handling: Methyl shikimate is generally stable. However, as with all fine chemicals, it should be handled in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Core Synthetic Strategies and Transformations

The synthetic utility of methyl shikimate hinges on the selective manipulation of its hydroxyl groups and the carbon-carbon double bond. The strategic planning for any synthesis starting from methyl shikimate typically follows a logical workflow.

G cluster_0 Strategic Workflow for Methyl Shikimate Utilization A Methyl Shikimate (Starting Material) B Regioselective Protection of C4-OH & C5-OH (e.g., Acetal Formation) A->B Key for directing reactivity C Activation of C3-OH (e.g., Mesylation) B->C Isolates target -OH D Stereospecific Nucleophilic Substitution (SN2) (e.g., Azide Introduction) C->D Creates leaving group, inverts stereocenter E Further Functionalization (Alkene, Deprotection, etc.) D->E Elaboration to target molecule

Caption: General workflow for elaborating the methyl shikimate core.

Regioselective Manipulation of Hydroxyl Groups

Methyl shikimate possesses three secondary hydroxyl groups at positions C3, C4, and C5, each with distinct steric and electronic environments. Exploiting these differences is the cornerstone of its use as a chiral synthon.

  • Enzymatic Acylation: Lipases can exhibit remarkable regioselectivity, offering a green and efficient method for differentiating the hydroxyls. For instance, Lipase from Candida antarctica (CAL-B) in acetone can selectively acylate the C4-OH position, while immobilized lipase from Mucor miehei (MML) preferentially acylates the C5-OH position.[9][10] This enzymatic approach avoids the need for complex protecting group strategies and provides direct access to valuable, selectively functionalized intermediates.

  • Acetal/Ketal Formation: The cis-diol at C4 and C5 readily forms acetals or ketals (e.g., with 3-pentanone or acetone) under acidic catalysis. This simultaneously protects both hydroxyl groups, leaving the C3-OH available for subsequent activation and substitution, a critical strategy in the synthesis of Oseltamivir.[5]

  • Activation for Nucleophilic Substitution: The free hydroxyl group (typically C3-OH after protection of C4/C5) can be converted into a good leaving group, such as a mesylate (-OMs) or tosylate (-OTs), by reaction with methanesulfonyl chloride or toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine. This activation is essential for introducing new functionality via nucleophilic substitution.[5][7]

Nucleophilic Substitution: The SN2 Pathway

Once a hydroxyl group is converted into a good leaving group, it becomes an electrophilic center susceptible to attack by a wide range of nucleophiles.[11][12]

  • Mechanism and Stereochemical Outcome: These reactions typically proceed via an Sₙ2 mechanism. The nucleophile attacks the carbon atom from the side opposite to the leaving group ("backside attack").[12] This concerted process results in a complete inversion of stereochemistry at that center—a powerful tool for precisely installing a new stereocenter.

  • Common Nucleophiles: A variety of nucleophiles can be employed, with azides (N₃⁻) being particularly important. The azide group serves as a masked amine; it is a strong nucleophile but relatively unreactive in other contexts, and it can be cleanly reduced to an amine (e.g., using H₂/Pd-C or Staudinger reaction) at a later stage.[13] This two-step sequence is a robust method for stereoselectively introducing an amino group.

Reactions of the Alkene

The cyclohexene double bond offers another site for synthetic elaboration.

  • Epoxidation: The alkene can be epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA).[8] The facial selectivity of this reaction is directed by the nearby hydroxyl groups, often leading to a single diastereomer. The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce two new functional groups across the former double bond.

  • Diels-Alder Reactions: The electron-deficient double bond of methyl shikimate derivatives can participate as a dienophile in hetero-Diels-Alder reactions, providing a pathway to complex fused-ring systems, such as aza-analogues of angucyclinones.[14]

Application Case Study: The Synthesis of Oseltamivir (Tamiflu®)

The industrial synthesis of Oseltamivir is a showcase for the strategic application of shikimic acid (and by extension, its methyl ester).[5] While numerous routes exist, many foundational syntheses leverage the chiral scaffold of shikimic acid to control the three crucial stereocenters in the final product.[5][13]

A simplified, conceptual pathway starting from a protected methyl shikimate derivative illustrates the key transformations:

G cluster_1 Conceptual Synthesis of an Oseltamivir Precursor A Protected Methyl Shikimate (C4,C5-Ketal) B Mesylation of C3-OH A->B 1. MsCl, Et3N C SN2 with Azide (N3-) (Inversion at C3) B->C 2. NaN3 D Epoxidation of Alkene C->D 3. m-CPBA E Epoxide Opening & Amine Formation (Oseltamivir Core) D->E 4. Multi-step elaboration

Caption: Key steps in converting methyl shikimate to the Oseltamivir core.

This sequence masterfully uses the principles described above:

  • Protection: The C4 and C5 hydroxyls are masked as a ketal.[5]

  • Activation: The remaining C3-OH is converted to a mesylate.[5]

  • Substitution: An azide nucleophile displaces the mesylate via an Sₙ2 reaction, inverting the stereocenter and installing the nitrogen atom that will become one of the two amino groups in Oseltamivir.[13]

  • Elaboration: Subsequent steps, including functionalization of the alkene and reduction of the azide, complete the synthesis.[5] The overall yield for a practical synthesis from (-)-shikimic acid can be as high as 47%.[7]

Detailed Experimental Protocols

The following protocols are representative examples of the key transformations discussed. Researchers should always perform their own risk assessment before beginning any new procedure.

Protocol 1: Ketal Protection of Methyl Shikimate (C4 & C5-OH)

  • Causality: This protocol uses 3-pentanone and an acid catalyst to protect the cis-diols at C4 and C5, leaving the C3-OH free for subsequent reactions. This is a foundational step in many synthetic routes, including that for Oseltamivir.[5]

  • Materials:

    • (-)-Methyl shikimate (1.0 eq)

    • 3-Pentanone (5.0 eq)

    • p-Toluenesulfonic acid (p-TSA) (0.1 eq)

    • Anhydrous Toluene

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Suspend methyl shikimate (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

    • Add 3-pentanone (5.0 eq) and p-TSA (0.1 eq) to the suspension.

    • Heat the mixture to reflux and monitor the reaction by TLC (e.g., using 1:1 Hexane:Ethyl Acetate) until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired protected methyl shikimate derivative.

Protocol 2: Mesylation of the C3-Hydroxyl Group

  • Causality: This procedure converts the C3-OH into a methanesulfonate (mesylate) ester. The mesylate is an excellent leaving group, activating the C3 position for nucleophilic substitution.[5] Triethylamine is used as a base to neutralize the HCl generated during the reaction.

  • Materials:

    • Protected methyl shikimate from Protocol 1 (1.0 eq)

    • Methanesulfonyl chloride (MsCl) (1.5 eq)

    • Triethylamine (Et₃N) (2.0 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the protected methyl shikimate (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂) and cool the solution to 0 °C in an ice bath.

    • Add triethylamine (2.0 eq) followed by the dropwise addition of methanesulfonyl chloride (1.5 eq).

    • Stir the reaction at 0 °C and allow it to slowly warm to room temperature. Monitor by TLC for the disappearance of the starting material.

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude mesylate is often used in the next step without further purification.

Protocol 3: Sₙ2 Azide Substitution

  • Causality: This protocol demonstrates the stereospecific displacement of the C3-mesylate with sodium azide. The Sₙ2 mechanism ensures a clean inversion of the stereocenter, a critical step for establishing the correct stereochemistry in many target molecules.[13]

  • Materials:

    • Crude mesylate from Protocol 2 (1.0 eq)

    • Sodium azide (NaN₃) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

  • Procedure:

    • Caution: Sodium azide is highly toxic and potentially explosive. Handle with extreme care.

    • Dissolve the crude mesylate (1.0 eq) in anhydrous DMF under an inert atmosphere.

    • Add sodium azide (3.0 eq) to the solution.

    • Heat the reaction mixture to 60-80 °C and stir until TLC indicates complete consumption of the mesylate.

    • Cool the reaction to room temperature and carefully pour it into water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash extensively with water to remove DMF, then wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting azide derivative by silica gel column chromatography.

Troubleshooting and Key Considerations

  • Incomplete Reactions: If mesylation or substitution reactions are sluggish, ensure all reagents and solvents are strictly anhydrous. Water can consume the mesyl chloride and hinder the nucleophile.

  • Competing Elimination: When performing nucleophilic substitutions on cyclohexene systems, elimination (E2) can be a competing side reaction. Using a non-basic nucleophile (like azide) and a polar aprotic solvent (like DMF) helps to favor substitution over elimination.

  • Purification Challenges: The high polarity of poly-hydroxylated compounds can make chromatography difficult. Consider using reversed-phase chromatography or derivatization to aid in separation if standard silica gel methods fail.

  • Safety with Azides: Always handle solid sodium azide and azide-containing solutions in a fume hood. Avoid contact with acids (which form toxic HN₃ gas) and heavy metals (which can form explosive metal azides).

Conclusion

Methyl shikimate is a powerful and cost-effective chiral building block whose value is derived from its dense array of modifiable functional groups and its inherent, nature-defined stereochemistry. By understanding the principles of regioselective protection, activation, and stereospecific substitution, synthetic chemists can unlock its potential to construct a vast range of complex and biologically significant molecules. The successful synthesis of Oseltamivir serves as a testament to its enduring importance in modern organic and medicinal chemistry.

References

  • Wikipedia. (n.d.). Oseltamivir total synthesis.
  • Oritani, T., et al. (n.d.). Synthesis of (−)-Methyl Shikimate via Enzymatic Resolution of (1S, 4R, 5R)-4-Hydroxy-6-oxabicyclo[3.2. 1]oct-2-en-7-one*.
  • Google Patents. (n.d.). WO2013061340A1 - Process for the preparation of oseltamivir and methyl 3-epi-shikimate.
  • ResearchGate. (n.d.). Synthesis of methyl shikimate and shikimic acid.
  • Highly regioselective enzymatic synthesis of polymerizable derivatives of methyl shikimate. (2007).
  • Nie, L.-D., et al. (2009). A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (-)-Shikimic Acid. The Journal of Organic Chemistry, 74(10), 3970-3973.
  • Nie, L. D., et al. (2009). A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid. Journal of Organic Chemistry, 74(10), 3970-3973.
  • Oritani, T., et al. (n.d.). Synthesis of (−)-Methyl Shikimate via Enzymatic Resolution of (1S, 4R, 5R)-4-Hydroxy-6-oxabicyclo[3.2.1]oct-2-en-7-one*. Bioscience, Biotechnology, and Biochemistry.
  • Missing, M., et al. (2020). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? Tetrahedron.
  • Yoo, H., et al. (2021). The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation. Plant Cell, 33(3), 671-696.
  • El-Newehy, M., et al. (n.d.). Nucleophilic Substitution Reactions. King Saud University.
  • Li, C., et al. (2007). Highly regioselective enzymatic synthesis of polymerizable derivatives of methyl shikimate. Bioorganic & Medicinal Chemistry Letters, 17(24), 6687-6690.
  • Nucleophilic Substitution Reactions. (n.d.).
  • Parker, E. J., et al. (n.d.). Potent Inhibitors of a Shikimate Pathway Enzyme from Mycobacterium tuberculosis: COMBINING MECHANISM- AND MODELING-BASED DESIGN. PubMed Central.
  • Yoo, H., et al. (2021). The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation. The Plant Cell, 33(3), 671-696.
  • Zhang, Y., et al. (2021). Engineering the shikimate pathway for biosynthesis of molecules with pharmaceutical activities in E. coli. Applied Microbiology and Biotechnology, 105(2), 521-535.
  • Salas, C. O., et al. (2018). (-)-Shikimic Acid as a Chiral Building Block for the Synthesis of New Cytotoxic 6-Aza-Analogues of Angucyclinones. Molecules, 23(6), 1423.
  • Averesch, N. J. H., & Krömer, J. O. (2018). Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. Frontiers in Bioengineering and Biotechnology, 6, 33.
  • National Center for Biotechnology Information. (n.d.). Methyl Shikimate. PubChem Compound Database.

Sources

Protocol for the Esterification of Shikimic Acid to its Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Shikimic acid is a cornerstone chiral building block in synthetic organic chemistry, most notably serving as the key starting material for the industrial synthesis of the antiviral drug oseltamivir (Tamiflu®)[1]. The conversion of shikimic acid to its methyl ester, methyl shikimate, is a fundamental first step in many synthetic routes, rendering the carboxyl group inert to subsequent reactions while preserving the molecule's sensitive hydroxyl and alkene functionalities. This application note provides a comprehensive, field-proven protocol for the efficient synthesis of methyl shikimate via Fischer-Speier esterification. It delves into the reaction mechanism, offers a detailed step-by-step experimental procedure, outlines methods for purification and characterization, and addresses critical safety considerations.

Introduction and Reaction Overview

The esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst is known as the Fischer-Speier esterification, a classic and robust reaction first described in 1895.[2] This method is particularly well-suited for the preparation of methyl shikimate due to its operational simplicity, cost-effectiveness, and high yields.[2][3]

The reaction is an equilibrium process where shikimic acid reacts with methanol to form methyl shikimate and water.[4][5]

Overall Reaction:

Figure 1. Fischer-Speier esterification of (-)-shikimic acid.

To drive the equilibrium toward the product side and ensure a high conversion rate, the reaction is typically conducted using a large excess of the alcohol (methanol), which also conveniently serves as the solvent.[5][6]

The Reaction Mechanism: An In-Depth Look

Understanding the mechanism of the Fischer-Speier esterification is crucial for troubleshooting and adapting the protocol. The reaction proceeds via a nucleophilic acyl substitution pathway, with the acid catalyst playing a critical role in activating the carboxylic acid.[4][5]

The mechanism involves several reversible steps:[2][3][5]

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of shikimic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack: A molecule of methanol acts as the nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: A base (such as water or another molecule of methanol) removes the proton from the carbonyl oxygen, yielding the final methyl ester and regenerating the acid catalyst.

Fischer_Esterification_Mechanism cluster_0 1. Protonation cluster_1 2. Nucleophilic Attack cluster_2 3. Proton Transfer cluster_3 4. Elimination of Water cluster_4 5. Deprotonation SA Shikimic Acid (R-COOH) H_plus H⁺ Protonated_SA Protonated Shikimic Acid H_plus->Protonated_SA + H⁺ MeOH Methanol (CH₃OH) Tetra_Intermediate Tetrahedral Intermediate Protonated_SA->Tetra_Intermediate MeOH->Tetra_Intermediate + CH₃OH Proton_Transfer Protonated Intermediate Tetra_Intermediate->Proton_Transfer Proton Shift Water_out H₂O Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester - H₂O H_plus_out H⁺ Ester Methyl Shikimate (R-COOCH₃) Protonated_Ester->Ester - H⁺ Workflow start Start dissolve 1. Dissolve Shikimic Acid in Methanol start->dissolve add_catalyst 2. Add H₂SO₄ Catalyst (Caution: Exothermic!) dissolve->add_catalyst reflux 3. Heat to Reflux (e.g., 3-4 hours) add_catalyst->reflux cool 4. Cool to Room Temperature reflux->cool neutralize 5. Neutralize with NaHCO₃ Solution cool->neutralize extract 6. Liquid-Liquid Extraction with Ethyl Acetate neutralize->extract wash 7. Wash Organic Layer with Water & Brine extract->wash dry 8. Dry with Na₂SO₄ wash->dry evaporate 9. Evaporate Solvent (Rotovap) dry->evaporate recrystallize 10. Recrystallize Crude Product from Ethyl Acetate evaporate->recrystallize end Pure Methyl Shikimate recrystallize->end

Caption: Experimental Workflow for Methyl Shikimate Synthesis.

  • Reaction Setup:

    • Place (-)-shikimic acid (17.4 g, 0.10 mol) into a 250 mL round-bottom flask equipped with a magnetic stir bar.

    • Add 150 mL of anhydrous methanol to the flask and stir to dissolve the solid. Some gentle warming may be required.

    • Cool the flask in an ice-water bath. While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL) dropwise via a pipette. Caution: This addition is highly exothermic.

  • Reaction Execution:

    • Remove the flask from the ice bath and attach a reflux condenser.

    • Heat the reaction mixture to a gentle reflux (approximately 65-70°C) using a heating mantle or oil bath.

    • Maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material spot has disappeared.

  • Work-up and Extraction:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the cooled reaction mixture into a 500 mL beaker containing 200 mL of deionized water.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) in portions to neutralize the sulfuric acid catalyst until the evolution of CO₂ gas ceases and the pH is approximately 7-8. [6] * Transfer the neutralized aqueous mixture to a 500 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 75 mL). [6]Combine the organic layers.

  • Purification:

    • Wash the combined organic layers with deionized water (1 x 50 mL) and then with brine (1 x 50 mL) to remove residual water and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent. [7] * Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the crude product as a pale yellow oil or solid. [6][8] * Purify the crude product by recrystallization from ethyl acetate to afford methyl shikimate as a white crystalline solid. [8]An expected yield is typically in the range of 85-95%.

Alternative Methylation Strategies

While Fischer esterification is robust, certain substrates may be sensitive to strong acid and heat. For such cases, or when quantitative conversion is paramount, alternative methods exist.

MethodReagent(s)AdvantagesDisadvantages
Fischer-Speier Alcohol, Acid Catalyst (H₂SO₄)Inexpensive, simple, scalable. [2][3]Reversible, requires heat, not suitable for acid-sensitive substrates. [4]
Diazomethane CH₂N₂Fast, high-yielding, mild conditions, no water byproduct. [9]Extremely toxic, carcinogenic, and potentially explosive. [9]
TMS-diazomethane (CH₃)₃SiCHN₂Safer alternative to diazomethane, commercially available as a solution. [9][10]More expensive, can introduce silicon byproducts.

Product Characterization

Verifying the identity and purity of the synthesized methyl shikimate is essential.

TechniqueExpected Result
Melting Point 113-115 °C
¹H NMR Characteristic peaks for the methyl ester singlet (~3.7 ppm), vinyl proton (~6.8 ppm), and cyclohexene ring protons. [11]
¹³C NMR Signals corresponding to the ester carbonyl (~166 ppm), alkene carbons, and hydroxyl-bearing carbons. [11][12]
IR Spectroscopy Broad O-H stretch (~3400 cm⁻¹), ester C=O stretch (~1710 cm⁻¹), C=C stretch (~1650 cm⁻¹). [11]
Mass Spectrometry [M+H]⁺ at m/z 189.07. [12]
TLC Single spot with Rf different from starting material (e.g., Rf ≈ 0.4 in 1:1 Hexane:EtOAc).

Critical Safety Precautions

Adherence to safety protocols is mandatory when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Ventilation: All operations, especially those involving methanol and concentrated sulfuric acid, must be performed in a certified chemical fume hood. [13]* Methanol (CH₃OH): Methanol is flammable and toxic. [14][15]It can be absorbed through the skin and is harmful if inhaled or ingested, with exposure potentially leading to blindness or death. [16]* Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is extremely corrosive and will cause severe chemical burns upon contact with skin or eyes. [17]Always add acid to other solutions slowly and with cooling.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's environmental health and safety guidelines. Neutralize acidic aqueous waste before disposal.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Incomplete reaction; insufficient catalyst; wet reagents.Increase reflux time; check catalyst amount; use anhydrous methanol.
Incomplete Reaction (TLC) Insufficient reaction time or temperature.Continue refluxing and monitor by TLC. Ensure proper reflux temperature is reached.
Product is an Oil, not Solid Presence of impurities or residual solvent.Ensure complete removal of solvent on rotary evaporator. Re-purify by column chromatography or a second recrystallization.
Difficulty with Extraction Emulsion formation during neutralization/extraction.Add brine to the separatory funnel to help break the emulsion. Allow layers to separate for a longer period.

References

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. Available at: [Link]

  • Chemistry Learner. (n.d.). Fischer Esterification: Definition, Examples, and Mechanism. Available at: [Link]

  • ScienceMotive. (2021). Fischer esterification Mechanism - Advantages and Applications. Available at: [Link]

  • Columbus Chemical. (2022). Methanol/Hydrosulfuric Acid Mixed - Safety Data Sheet. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • ResearchGate. (n.d.). (A) ¹H NMR, (B) ¹³C NMR, (C) FTIR spectra, and (D) HPLC (peak A: methyl shikimate, peak B: other compounds) of methyl shikimate. Available at: [Link]

  • Columbus Chemical. (n.d.). SAFETY DATA SHEET - Methanol : Sulfuric 90:10. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10773951, Methyl Shikimate. Available at: [Link]

  • Global Safety Management. (2025). Safety data sheet - Sulfuric acid-methanol. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). shikimic acid - Supplementary Information. Available at: [Link]

  • ScienceDirect. (n.d.). Chemistry of shikimic acid derivatives. Synthesis of specifically labelled shikimic acid at C-3 or C-4. Available at: [Link]

  • PubMed. (2021). A simplified liquid chromatography-mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants. Available at: [Link]

  • J-STAGE. (n.d.). synthesis of methyl (-)-shikimate. Available at: [Link]

  • ACS Publications. (2006). Novel and Efficient Syntheses of (−)-Methyl 4-epi-Shikimate and 4,5-Epoxy-Quinic and -Shikimic Acid Analogues. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of methyl shikimate and shikimic acid. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical Biology. Available at: [Link]

  • J-STAGE. (n.d.). Synthesis of (−)-Methyl Shikimate via Enzymatic Resolution. Available at: [Link]

  • Purdue University. (n.d.). Targeted metabolomics on the shikimate and aromatic amino acid biosynthetic pathways. Available at: [https://docs.lib.purdue.edu/cgi/viewcontent.cgi?article=1025&context=a Sabe]([Link] Sabe)

  • Semantic Scholar. (n.d.). The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation. Available at: [Link]

  • YouTube. (2019). How to Safely handle Methanol. Available at: [Link]

  • University of Toronto. (n.d.). Fischer Esterification Lab Manual. Available at: [Link]

  • ACS Publications. (2018). Production and Synthetic Modifications of Shikimic Acid. Chemical Reviews. Available at: [Link]

  • Wikipedia. (n.d.). Cinnamaldehyde. Available at: [Link]

  • PubMed. (2007). A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format. Available at: [Link]

  • Organic Syntheses. (n.d.). Trimethylsilyldiazo[13C]methane. Available at: [Link]

  • Organic Syntheses. (n.d.). diazomethane. Available at: [Link]

  • ResearchGate. (2016). Analytical method for determination of shikimic acid: Shikimic acid proportional to glyphosate application rates. Available at: [Link]

  • Chem-Station. (2015). Diazomethane. Available at: [Link]

  • Organic Syntheses. (n.d.). trimethylsilyldiazomethane. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

  • CDC. (2010). Trimethylsilyldiazomethane. Available at: [Link]

  • DiVA portal. (n.d.). A Base-Free, Low Temperature Click and Release Reaction for the In Situ Generation of Diazomethane. Available at: [Link]

  • National Toxicology Program. (2011). Chemical Information Review Document for Trimethylsilyldiazomethane. Available at: [Link]

  • Oxford Academic. (2000). Synthesis of (−)-Methyl Shikimate via Enzymatic Resolution of (1S, 4R, 5R*)-4-Hydroxy-6-oxabicyclo[3.2.1]oct-2-en-7-one. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

Sources

Application Notes and Protocols: Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Chiral Synthon

Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate, more commonly known as methyl shikimate, is a chiral molecule derived from shikimic acid. Shikimic acid is a key metabolic intermediate in the shikimate pathway, a seven-step metabolic route utilized by bacteria, archaea, fungi, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][2] The absence of this pathway in mammals makes its enzymes attractive targets for the development of novel antimicrobial agents.[3][4][5][6]

Historically, the significance of methyl shikimate in medicinal chemistry has been overwhelmingly associated with its role as a crucial starting material for the industrial synthesis of the antiviral drug oseltamivir (Tamiflu®). However, its rich stereochemistry and versatile functionality make it an invaluable chiral building block for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of the applications of methyl shikimate in medicinal chemistry, extending beyond its use in oseltamivir synthesis to its emerging roles in the development of novel antibacterial and anticancer agents. Detailed, field-proven protocols for its synthesis and derivatization are provided to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of methyl shikimate is fundamental for its application in synthesis and analysis.

PropertyValueSource
IUPAC Name methyl (3R,4S,5R)-3,4,5-trihydroxycyclohexene-1-carboxylate[7]
Molecular Formula C₈H₁₂O₅[7]
Molecular Weight 188.18 g/mol [7]
Appearance White crystalline solid[8]
Melting Point 110-113 °C[9]
Optical Rotation [α]D ≈ -131° (c=0.125, EtOH)[9]

Spectroscopic Data:

  • ¹H NMR (400 MHz, D₂O): δ 6.40 (m, 1H, H-2), 4.40 (dd, J = 4.1, 4.1 Hz, 1H, H-3), 4.02 (m, 1H, H-5), 3.75 (dd, J = 8.7, 4.3 Hz, 1H, H-4), 3.30 (s, 3H, OCH₃), 2.75 (dd, J = 17.6, 5.2 Hz, 1H, H-6'), 2.25 (dd, J = 17.6, 7.0 Hz, 1H, H-6).[10]

  • ¹³C NMR (100 MHz, D₂O): δ 169.0 (C=O), 132.0 (C-1), 129.3 (C-2), 70.1 (C-3), 65.0 (C-5), 64.4 (C-4), 51.5 (OCH₃), 30.0 (C-6).[10][11]

  • IR (neat): ν = 3289, 2922, 1661, 1608, 1541, 1062 cm⁻¹.[10]

  • Mass Spectrometry (FAB+): m/z 189 [M+H]⁺.[10]

Synthesis of Methyl Shikimate from Shikimic Acid

The most common and straightforward method for preparing methyl shikimate is the Fischer esterification of shikimic acid. This acid-catalyzed reaction provides high yields of the desired product.

Protocol 1: Fischer Esterification of Shikimic Acid

This protocol describes a robust and scalable method for the synthesis of methyl shikimate.

Materials:

  • (-)-Shikimic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend (-)-shikimic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of shikimic acid).

  • Acid Catalyst Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise. Alternatively, concentrated sulfuric acid can be used as a catalyst (catalytic amount, e.g., 0.1 eq). Caution: Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature or gently reflux (e.g., 40-50 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude methyl shikimate. The product can be further purified by recrystallization from ethyl acetate to afford a white crystalline solid.[8]

Expected Yield: >90%

Application in Antiviral Drug Synthesis: The Case of Oseltamivir (Tamiflu®)

The most prominent application of methyl shikimate is its use as a chiral precursor in the multi-step synthesis of oseltamivir phosphate, an inhibitor of the neuraminidase enzyme of influenza viruses.[12]

Workflow for Oseltamivir Synthesis from Methyl Shikimate

The synthesis of oseltamivir from methyl shikimate is a complex process involving several key transformations, including the protection of hydroxyl groups, epoxide formation, regioselective azidation, and aziridination, followed by ring-opening and functional group manipulations.

G methyl_shikimate Methyl Shikimate protected_shikimate Protected Shikimate (e.g., Acetonide) methyl_shikimate->protected_shikimate Hydroxyl Protection epoxide Epoxide Intermediate protected_shikimate->epoxide Epoxidation azido_diol Azido-diol epoxide->azido_diol Regioselective Azide Opening aziridine Aziridine Intermediate azido_diol->aziridine Aziridination amino_ether Amino Ether aziridine->amino_ether Ring Opening with 3-Pentanol oseltamivir Oseltamivir amino_ether->oseltamivir Deprotection & Acylation

Caption: Key transformations in the synthesis of Oseltamivir from Methyl Shikimate.

Protocol 2: Key Steps in Oseltamivir Synthesis (Illustrative)

This protocol outlines the key transformations in a representative synthesis of oseltamivir from a protected methyl shikimate derivative. Note that this is a simplified representation and various synthetic routes exist.

Part A: Epoxidation

  • Protection: The 3,4-hydroxyl groups of methyl shikimate are first protected, for example, as an acetonide.

  • Epoxidation: The protected methyl shikimate is then treated with an epoxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane (DCM) to form the corresponding epoxide.

Part B: Azide Ring Opening and Aziridination

  • Regioselective Opening: The epoxide is regioselectively opened with an azide source, such as sodium azide (NaN₃) in the presence of a proton source (e.g., ammonium chloride), to yield an azido-diol.

  • Mesylation and Aziridination: The resulting diol is selectively mesylated at the less hindered hydroxyl group, followed by treatment with a phosphine reagent (e.g., triphenylphosphine) to induce an intramolecular Staudinger-aza-Wittig reaction, forming the key aziridine intermediate.

Part C: Aziridine Ring Opening and Final Steps

  • Ring Opening: The aziridine ring is opened with 3-pentanol in the presence of a Lewis acid (e.g., boron trifluoride etherate) to introduce the characteristic pentyl ether side chain of oseltamivir.

  • Functional Group Manipulation: The final steps involve deprotection of the amino group, acylation to introduce the acetyl group, and conversion to the phosphate salt to yield oseltamivir phosphate.

Emerging Applications: Beyond Antivirals

The chiral scaffold of methyl shikimate is being increasingly explored for the development of other therapeutic agents, particularly in the antibacterial and anticancer fields.

Antibacterial Applications: Targeting the Shikimate Pathway

Since the shikimate pathway is essential for bacteria but absent in humans, its enzymes are prime targets for the development of novel antibiotics.[5][6][13] Derivatives of shikimic acid and methyl shikimate have been synthesized and evaluated as inhibitors of key enzymes in this pathway, such as shikimate dehydrogenase (SDH) and shikimate kinase (SK).[1][3][13]

G PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP E4P Erythrose-4-phosphate (E4P) E4P->DAHP DHQ 3-Dehydroquinate (DHQ) DAHP->DHQ DHQ synthase DHS 3-Dehydroshikimate (DHS) DHQ->DHS DHQ dehydratase Shikimate Shikimate DHS->Shikimate Shikimate Dehydrogenase (SDH) S3P Shikimate-3-phosphate (S3P) Shikimate->S3P Shikimate Kinase (SK) EPSP EPSP S3P->EPSP EPSP synthase Chorismate Chorismate EPSP->Chorismate Chorismate synthase Aromatic_AA Aromatic Amino Acids Chorismate->Aromatic_AA Inhibitor Shikimate Derivatives (e.g., Amides) Inhibitor->Shikimate Inhibition

Caption: The Shikimate Pathway and the inhibitory action of shikimate derivatives.

Derivative ClassTarget OrganismTarget EnzymeBioactivity (IC₅₀ / MIC)Reference
Shikimic acid amidesEscherichia coliShikimate Dehydrogenase (SDH)IC₅₀: 588 - 953 µM[1][13]
Shikimic acid diamidesEscherichia coliShikimate Dehydrogenase (SDH)IC₅₀: 588 - 652 µM[1][13]
Ketone derivatives of shikimic acidMycobacterium tuberculosisNot specifiedMIC: 4 - 16 µg/mL[3]
Phenolic acidsStaphylococcus aureusNorA efflux pumpMIC: 31.2 - 62.5 µg/mL[14]

This protocol provides a general procedure for the synthesis of amide derivatives of shikimic acid, which have shown inhibitory activity against shikimate dehydrogenase.[1][13]

Materials:

  • Methyl shikimate (or protected shikimic acid)

  • Desired amine (e.g., propylamine, hexylamine)

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA, Et₃N)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Standard purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Protection (if starting from shikimic acid): Protect the hydroxyl groups of shikimic acid (e.g., as silyl ethers) to prevent side reactions. If starting from methyl shikimate, this step may not be necessary depending on the desired product.

  • Amide Coupling: In a round-bottom flask, dissolve the protected shikimic acid or methyl shikimate (1.0 eq) in the anhydrous solvent. Add the amine (1.1 eq), the coupling agent (1.2 eq), and the base (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Deprotection (if applicable): If protecting groups were used, deprotect the hydroxyl groups using appropriate conditions (e.g., TBAF for silyl ethers) to obtain the final amide derivative.

Anticancer Applications: A Scaffold for Cytotoxic Agents

Derivatives of shikimic acid have also demonstrated promising cytotoxic activity against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.[15][16]

DerivativeCancer Cell LineBioactivity (IC₅₀)Reference
2-crotonyloxymethyl-(4R,5R,6R)-4,5,6-trihydroxycyclohex-2-enoneVarious human and mouse tumor cell lines3 - 44 µM[6]
Dioxolamycin analogsL1210 LeukemiaCytostatic activity observed[15]
6-Aza-analogues of angucyclinonesPC-3 (prostate), HT-29 (colon), MCF-7 (breast)< 10 µM[16][17]

Several shikimate derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through various signaling pathways, often involving the activation of caspases and modulation of the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization.[18][19]

G Shikimate_Derivative Shikimate Derivative Bcl2 Anti-apoptotic Bcl-2 proteins Shikimate_Derivative->Bcl2 Inhibition Bax_Bak Pro-apoptotic Bax/Bak Bcl2->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspases Caspase Cascade Cytochrome_c->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of apoptosis induction by shikimate derivatives.

Conclusion and Future Perspectives

This compound, or methyl shikimate, is a versatile and valuable chiral building block in medicinal chemistry. While its role in the synthesis of oseltamivir is well-established, its potential extends far beyond this single application. The unique stereochemistry and functionality of the shikimate scaffold provide a fertile ground for the design and synthesis of novel therapeutic agents. The demonstrated antibacterial activity through the inhibition of the essential shikimate pathway and the emerging evidence of potent anticancer effects highlight the promise of this natural product-derived synthon. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of methyl shikimate in the ongoing quest for new and effective medicines. Future research will undoubtedly uncover even more diverse biological activities and applications for this remarkable molecule and its derivatives.

References

  • Design, synthesis, and preliminary biological evaluation of novel ketone derivatives of shikimic acid. RSC Advances. (URL: [Link])

  • Potent Inhibitors of a Shikimate Pathway Enzyme from Mycobacterium tuberculosis: COMBINING MECHANISM- AND MODELING-BASED DESIGN. Journal of Biological Chemistry. (URL: [Link])

  • Potent inhibitors of a shikimate pathway enzyme from Mycobacterium tuberculosis: Combining mechanism- and modeling-based design. ResearchGate. (URL: [Link])

  • Shikimate pathway. Wikipedia. (URL: [Link])

  • Targeting the Shikimate Pathway in the Malaria Parasite Plasmodium falciparum. Antimicrobial Agents and Chemotherapy. (URL: [Link])

  • [Studies on the synthesis and bioactivity of some new shikimic acid derivatives]. Yao Xue Xue Bao. (URL: [Link])

  • (-)-Shikimic Acid as a Chiral Building Block for the Synthesis of New Cytotoxic 6-Aza-Analogues of Angucyclinones. Molecules. (URL: [Link])

  • (-)-Shikimic Acid as a Chiral Building Block for the Synthesis of New Cytotoxic 6-Aza-Analogues of Angucyclinones. MDPI. (URL: [Link])

  • Synthesis, biological activity and molecular modelling studies of shikimic acid derivatives as inhibitors of the shikimate dehydrogenase enzyme of Escherichia coli. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])

  • Shikimate pathway. ResearchGate. (URL: [Link])

  • MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria. ResearchGate. (URL: [Link])

  • IC 50 values (mM) against cancer cell lines a. ResearchGate. (URL: [Link])

  • The shikimate pathway: gateway to metabolic diversity. Natural Product Reports. (URL: [Link])

  • The shikimate pathway. ResearchGate. (URL: [Link])

  • Inhibition of Shikimate Kinase from Methicillin-Resistant Staphylococcus aureus by Benzimidazole Derivatives. Kinetic, Computational, Toxicological, and Biological Activity Studies. ResearchGate. (URL: [Link])

  • Computational Insights and In Vitro Validation of Antibacterial Potential of Shikimate Pathway-Derived Phenolic Acids as NorA Efflux Pump Inhibitors. Antibiotics. (URL: [Link])

  • Synthesis, biological activity and molecular modelling studies of shikimic acid derivatives as inhibitors of the shikimate dehydrogenase enzyme of Escherichia coli. Journal of Enzyme Inhibition and Medicinal Chemistry. (URL: [Link])

  • IC50 values of the cancer cell lines used in this study and the Phoenix... ResearchGate. (URL: [Link])

  • Methyl (3R,4S,5R)-3,4,5-Trihydroxycyclohex-1-ene-1-carboxylate - Optional[MS (GC)] - Spectrum. SpectraBase. (URL: [Link])

  • Characterization of Natural Products as Inhibitors of Shikimate Dehydrogenase from Methicillin-Resistant Staphylococcus aureus: Kinetic and Molecular Dynamics Simulations, and Biological Activity Studies. International Journal of Molecular Sciences. (URL: [Link])

  • aminoshikimic acid pathway in bacteria as source of precursors for the synthesis of antibacterial and antiviral compounds. Journal of Industrial Microbiology and Biotechnology. (URL: [Link])

  • Synthesis of methyl shikimate and shikimic acid. ResearchGate. (URL: [Link])

  • Synthesis, biological activity and molecular modelling studies of shikimic acid derivatives as inhibitors of the shikimate dehydrogenase enzyme of Escherichia coli. PubMed. (URL: [Link])

  • "The Shikimate Pathway: Aromatic Amino Acids and Phenylpropanoids". In Medicinal Natural Products: A Biosynthetic Approach. (URL: [Link])

  • Synthesis and 1H and 13C NMR spectral study of some r(2),c(4)-bis(isopropylcarbonyl)-c(5)-hydroxy-t(5)-methyl-t(3)-substituted phenyl, cyclohexanones and their oximes. ResearchGate. (URL: [Link])

  • Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins. Cell Death and Differentiation. (URL: [Link])

  • Novel, efficient and bio-based synthesis of secondary arylamines from (-)-shikimic acid. The Royal Society of Chemistry. (URL: [Link])

  • Synthesis of (−)-Methyl Shikimate via Enzymatic Resolution of (1S, 4R, 5R*)-4-Hydroxy-6-oxabicyclo[3.2.1]oct-2-en-7-one. J-STAGE. (URL: [Link])

  • Methyl Shikimate. PubChem. (URL: [Link])

  • Shikimic acid as intermediary model for the production of drugs effective against influenza virus. PubMed Central. (URL: [Link])

  • Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. PubMed Central. (URL: [Link])

  • A novel synthetic Asiatic acid derivative induces apoptosis and inhibits proliferation and mobility of gastric cancer cells by suppressing STAT3 signaling pathway. Drug Design, Development and Therapy. (URL: [Link])

  • Structural and Biochemical Analyses Reveal that Chlorogenic Acid Inhibits the Shikimate Pathway. mBio. (URL: [Link])

  • Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer. PubMed. (URL: [Link])

  • 13.13 Uses of 13C NMR Spectroscopy. Organic Chemistry. (URL: [Link])

  • Summary of some of the important reactions of shikimic acid pathway... ResearchGate. (URL: [Link])

  • 13.13 Uses of 13C NMR Spectroscopy. OpenStax. (URL: [Link])

  • Efficient Synthesis with Green Chemistry Approach of Novel Pharmacophores of Imidazole-Based Hybrids for Tumor Treatment: Mechanistic Insights from In Situ to In Silico. Molecules. (URL: [Link])

Sources

Application Notes & Protocols: Enhancing the Bio-Scaffold of Methyl Shikimate Through Strategic Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of Methyl Shikimate

Methyl shikimate, the methyl ester of shikimic acid, is a chiral bio-scaffold of immense interest. Its parent compound is a critical intermediate in the shikimate pathway, a seven-step metabolic route essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in bacteria, fungi, plants, and parasites.[1][2][3] Crucially, this pathway is absent in mammals, making its enzymes prime targets for the development of non-toxic antimicrobial and herbicidal agents.[2][4][5][6]

While shikimic acid itself is renowned as the precursor for the neuraminidase inhibitor Oseltamivir (Tamiflu®)[7], its inherent polarity can limit its cell permeability and overall drug-like properties. Methyl shikimate offers a more versatile starting point for chemical modification. Derivatization aims to modulate its physicochemical properties—such as lipophilicity, hydrogen bonding capacity, and steric profile—to enhance its interaction with biological targets and improve its therapeutic index.

This guide provides a detailed exploration of key derivatization strategies for methyl shikimate, complete with step-by-step protocols and the scientific rationale underpinning each experimental choice.

Section 1: Core Derivatization Strategies & Rationale

The methyl shikimate molecule presents three key sites for modification: the C1-carboxyl group (as a methyl ester), and the secondary hydroxyl groups at the C3, C4, and C5 positions. Strategic modification at these sites can drastically alter biological activity.

G cluster_0 Methyl Shikimate Core Scaffold cluster_1 Derivatization Pathways cluster_2 Targeted Biological Outcomes MS Methyl Shikimate (C8H12O5) Amide Amide Synthesis (via Hydrolysis & Coupling) MS->Amide C1-Ester Modification Ester Acylation / Esterification (at -OH groups) MS->Ester C3/C4/C5 -OH Modification Ether Etherification (at -OH groups) MS->Ether C3/C4/C5 -OH Modification AntiB Antimicrobial Activity (e.g., SDH Inhibition) Amide->AntiB Ester->AntiB AntiC Anticancer Activity (Cytotoxicity) Ester->AntiC AntiV Antiviral Activity (e.g., Neuraminidase Inhibition) Ether->AntiV

Caption: Logical workflow for the derivatization of methyl shikimate to achieve enhanced biological activities.

Amide Bond Formation: Targeting Enzyme Active Sites

Rationale: The carboxylate group of shikimic acid is a key interaction point within enzyme active sites, such as that of Shikimate Dehydrogenase (SDH).[2] Converting this group into a diverse library of amides introduces new hydrogen bond donors and acceptors, along with variable steric bulk from the N-substituents. This strategy can fundamentally alter binding modes and inhibitory potential. Studies on shikimic acid have shown that dimeric amides can be significantly more potent inhibitors of E. coli SDH than their monomeric counterparts, suggesting that occupying additional space in or near the active site is a fruitful strategy.[1][2][8]

Regioselective Acylation: Modulating Polarity and Lipophilicity

Rationale: The three secondary hydroxyl groups on the methyl shikimate ring have similar chemical reactivity, making selective modification a challenge. Enzymatic catalysis offers a powerful solution. Lipases, such as those from Candida antarctica (CAL-A and CAL-B) and Mucor miehei (MML), can exhibit remarkable regioselectivity, enabling the targeted acylation of specific hydroxyl groups.[9][10] For instance, CAL-B in acetone preferentially acylates the C-4 hydroxyl group, while MML in the same solvent targets the C-5 position.[10] This precise control allows for the systematic modulation of the molecule's polarity, which is critical for improving its ability to cross biological membranes and reach intracellular targets. Improving fat solubility through acylation has been explored to enhance the blood-brain barrier penetration of shikimic acid derivatives for treating thrombosis.[11]

Etherification: Enhancing Metabolic Stability

Rationale: While esters are excellent for improving prodrug characteristics, they can be susceptible to hydrolysis by cellular esterases. Ether linkages are significantly more stable metabolically. Etherification of the hydroxyl groups can therefore produce derivatives with a longer biological half-life. This modification also impacts lipophilicity and hydrogen bonding potential, offering another avenue to optimize the structure-activity relationship (SAR).

Section 2: Experimental Protocols

These protocols are designed to be self-validating, with clear steps for synthesis, purification, and characterization.

Protocol 2.1: Synthesis of a Methyl Shikimate Amide Derivative (Two-Step)

This protocol first hydrolyzes the methyl ester to shikimic acid, followed by a standard amide coupling reaction.

Step A: Saponification of Methyl Shikimate

  • Materials: Methyl shikimate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Methanol (MeOH), Water, 1M Hydrochloric acid (HCl), Ethyl acetate, Brine.

  • Procedure:

    • Dissolve methyl shikimate (1.0 eq) in a 3:1 mixture of THF/MeOH.

    • Add an aqueous solution of LiOH (1.5 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction by adding 1M HCl until the pH is ~2-3.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude shikimic acid.

  • Scientist's Note: Saponification is a necessary first step as direct aminolysis of the methyl ester is often inefficient. The acidic workup ensures the product is in the protonated carboxylic acid form, ready for coupling.

Step B: Amide Coupling with 1-Hexylamine

  • Materials: Crude shikimic acid from Step A, 1-Hexylamine, HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Anhydrous DMF (Dimethylformamide).

  • Procedure:

    • Dissolve crude shikimic acid (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

    • Add HBTU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 20 minutes at room temperature to pre-activate the carboxylic acid.

    • Add 1-hexylamine (1.2 eq) dropwise and continue stirring at room temperature for 12-18 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

    • Purify the crude product by flash column chromatography (silica gel, gradient elution with dichloromethane/methanol) to obtain the desired N-hexyl shikimamide.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2.2: Regioselective Enzymatic Acylation of Methyl Shikimate at C-4

This protocol leverages the selectivity of lipase B from Candida antarctica to achieve specific acylation.

  • Materials: Methyl shikimate, Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435), Vinyl acetate, Anhydrous acetone, Celite.

  • Procedure:

    • To a solution of methyl shikimate (1.0 eq) in anhydrous acetone, add vinyl acetate (3.0 eq).

    • Add immobilized CAL-B (e.g., 50 mg per 100 mg of substrate).

    • Seal the flask and shake in an orbital incubator at 45 °C.

    • Monitor the reaction progress by TLC. The reaction typically reaches optimal conversion in 24-48 hours.

    • Upon completion, filter the enzyme through a pad of Celite, washing with acetone.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue using flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate 4-O-acetyl methyl shikimate.

  • Scientist's Note: Vinyl acetate is used as the acyl donor because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile. This drives the reaction equilibrium towards the product side, improving yield. The enzyme's regioselectivity for the C-4 position is a key advantage over non-selective chemical methods.[9]

  • Expected Outcome: High yield of the mono-acylated product at the C-4 position with minimal side products. The structure should be confirmed by 2D NMR techniques (COSY, HMBC) to verify the position of acylation.

Section 3: Protocols for Biological Evaluation

After successful synthesis and purification, the new derivatives must be tested for biological activity.

Caption: A hierarchical workflow for the biological screening of novel methyl shikimate derivatives.

Protocol 3.1: In Vitro Inhibition of Shikimate Dehydrogenase (SDH)

This assay determines the concentration of the derivative required to inhibit the target enzyme by 50% (IC₅₀).

  • Materials: Purified SDH enzyme (e.g., from E. coli or S. aureus), 3-dehydroshikimate (DHS) substrate, NADPH cofactor, test derivative, assay buffer (e.g., 100 mM KH₂PO₄, pH 7.5), 96-well UV-transparent microplate, spectrophotometer.

  • Procedure:

    • Prepare serial dilutions of the test derivative in DMSO (e.g., from 1 mM down to 1 µM).

    • In each well of the microplate, add:

      • Assay buffer.

      • NADPH solution (final concentration ~0.2 mM).

      • DHS solution (at its Kₘ concentration).

      • Test derivative (final DMSO concentration <1%).

    • Incubate the plate for 5 minutes at 25 °C.

    • Initiate the reaction by adding the SDH enzyme solution.

    • Immediately measure the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) every 30 seconds for 10 minutes.

    • Include controls: a positive control (no inhibitor) and a negative control (no enzyme).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Normalize the velocities to the positive control (100% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

  • Scientist's Note: This cell-free assay directly measures the interaction between the compound and its intended target, providing clear mechanistic insight. It is the first critical step to validate the molecular design strategy.[2][5]

Protocol 3.2: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This whole-cell assay determines the lowest concentration of a derivative that prevents visible microbial growth.

  • Materials: Bacterial strain (e.g., MRSA ATCC® BAA-1720™), Mueller-Hinton Broth (MHB), test derivative, 96-well microplate, spectrophotometer or visual inspection.

  • Procedure:

    • Prepare a bacterial inoculum adjusted to 0.5 McFarland standard and then dilute it (e.g., 1:100 in MHB) to achieve the target cell density.

    • In a 96-well plate, prepare two-fold serial dilutions of the test derivative in MHB.

    • Add the prepared bacterial inoculum to each well.

    • Include controls: a sterility control (broth only), a growth control (broth + inoculum), and a positive control with a known antibiotic (e.g., vancomycin for MRSA).

    • Incubate the plate at 37 °C for 18-24 hours.

    • Determine the MIC by visual inspection for the lowest concentration with no visible turbidity or by measuring the optical density at 600 nm.

  • Scientist's Note: A positive result in the whole-cell MIC assay demonstrates that the compound not only hits its target but can also penetrate the bacterial cell wall and evade efflux pumps, which are critical hurdles for drug efficacy.[5][12]

Section 4: Structure-Activity Relationship (SAR) Summary

Systematic derivatization and biological testing allow for the development of a clear SAR, guiding future optimization efforts.

Derivative ClassModificationTarget/OrganismActivity (IC₅₀ / MIC)Key InsightReference
Shikimic Monoamides Carboxyl group converted to amide with a C6 alkyl chainE. coli SDHIC₅₀ ≈ 829–953 µMAmide modification is tolerated but potency is moderate.[2]
Shikimic Diamides Two shikimic acid units linked via an ethylenediamine bridgeE. coli SDHIC₅₀ ≈ 588–652 µMDimerization significantly increases inhibitory potency against SDH.[1][2]
Crotonyloxymethyl Analogue C1-carboxyl replaced and ring modified to α,β-unsaturated ketoneHuman & Mouse Tumor Cell LinesID₅₀ = 3–44 µMThe α,β-unsaturated ketone moiety is crucial for cytotoxicity, likely through reaction with thiols like glutathione.[13]
Benzimidazole Derivatives (Not shikimate derivatives, but target the same pathway)S. aureus Shikimate Kinase (SaSK)IC₅₀ ≈ 70-100 µMProvides a benchmark for the potency of inhibitors targeting other enzymes in the pathway.[14][15]

Conclusion

Methyl shikimate is a privileged and versatile scaffold for the development of novel therapeutic agents. As demonstrated, strategic derivatization via amide synthesis, regioselective acylation, and other modifications can transform this natural product into potent and selective inhibitors of microbial and cancer-related targets. The protocols and rationale outlined in this guide provide a robust framework for researchers to systematically explore the chemical space around the shikimate core, paving the way for the discovery of next-generation drugs.

References

  • Díaz-Quiroz, D. C., Cardona-Félix, C. S., Viveros-Ceballos, J. L., Reyes-González, M. A., Bolívar, F., Ordoñez, M., & Escalante, A. (2018). Synthesis, biological activity and molecular modelling studies of shikimic acid derivatives as inhibitors of the shikimate dehydrogenase enzyme of Escherichia coli. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 397–404. [Link]

  • Díaz-Quiroz, D. C., et al. (2018). Synthesis, biological activity and molecular modelling studies of shikimic acid derivatives as inhibitors of the shikimate dehydrogenase enzyme of Escherichia coli. PubMed. [Link]

  • Díaz-Quiroz, D. C., Cardona-Félix, C. S., Viveros-Ceballos, J. L., Reyes-González, M. A., Bolívar, F., Ordoñez, M., & Escalante, A. (2018). Synthesis, biological activity and molecular modelling studies of shikimic acid derivatives as inhibitors of the shikimate dehydrogenase enzyme of Escherichia coli. PubMed Central. [Link]

  • Payán-Gómez, C., et al. (2023). Characterization of Natural Products as Inhibitors of Shikimate Dehydrogenase from Methicillin-Resistant Staphylococcus aureus: Kinetic and Molecular Dynamics Simulations, and Biological Activity Studies. MDPI. [Link]

  • Díaz-Quiroz, D. C., et al. (2018). Synthesis, biological activity and molecular modelling studies of shikimic acid derivatives as inhibitors of the shikimate dehydrogenase enzyme of Escherichia coli. Taylor & Francis Online. [Link]

  • Pavel, J., et al. (1995). Synthesis and cytotoxicity of shikimate analogues. Structure:activity studies based on 1-crotonyloxymethyl-3R,4R,5R-trihydroxycyclohex-2-enone. PubMed. [Link]

  • Díaz-Quiroz, D. C., et al. (2018). Synthesis, biological activity and molecular modelling studies of shikimic acid derivatives as inhibitors of the shikimate dehydrogenase enzyme of Escherichia coli. ResearchGate. [Link]

  • Unknown Author. (2010). 3-acylate shikimic acid or shikimic acid methyl ethyl derivatives.
  • Armesto, N., Ferrero, M., Fernández, S., & Gotor, V. (2002). Regioselective enzymatic acylation of methyl shikimate. Influence of acyl chain length and solvent polarity on enzyme specificity. PubMed. [Link]

  • Borer, C. H., et al. (2018). Production and Synthetic Modifications of Shikimic Acid. ACS Publications. [Link]

  • Unknown Author. (2009). 3-acylated shikimic acid or methyl (ethyl) shikimate.
  • Unknown Author. (n.d.). Synthesis of methyl shikimate and shikimic acid. ResearchGate. [Link]

  • Oritani, T., et al. (1995). Synthesis of (−)-Methyl Shikimate via Enzymatic Resolution of (1S, 4R, 5R*)-4-Hydroxy-6-oxabicyclo[3.2.1]oct-2-en-7-one. J-STAGE. [Link]

  • Bochkov, D. V., Sysolyatin, S. V., Kalashnikov, A. I., & Surmacheva, I. A. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. PubMed. [Link]

  • Unknown Author. (n.d.). Diversity of compounds produced by the shikimate and the... ResearchGate. [Link]

  • Unknown Author. (n.d.). III Analytical Methods. Ministry of the Environment, Government of Japan. [Link]

  • Castillo, J. A., et al. (2007). Highly regioselective enzymatic synthesis of polymerizable derivatives of methyl shikimate. PubMed. [Link]

  • González, C. C., et al. (2006). Novel and Efficient Syntheses of (−)-Methyl 4-epi-Shikimate and 4,5-Epoxy-Quinic and -Shikimic Acid Derivatives as Key Precursors to Prepare New Analogues. ACS Publications. [Link]

  • Velázquez-Vega, J. C., et al. (2022). Inhibition of Shikimate Kinase from Methicillin-Resistant Staphylococcus aureus by Benzimidazole Derivatives. Kinetic, Computational, Toxicological, and Biological Activity Studies. MDPI. [Link]

  • Velázquez-Vega, J. C., et al. (2022). Inhibition of Shikimate Kinase from Methicillin-Resistant Staphylococcus aureus by Benzimidazole Derivatives. Kinetic, Computational, Toxicological, and Biological Activity Studies. PubMed Central. [Link]

  • Sharma, V., Sudha, S., & Singh, P. (2020). Shikimic acid as intermediary model for the production of drugs effective against influenza virus. PubMed Central. [Link]

  • Pandey, S., et al. (2019). Structural and Biochemical Analyses Reveal that Chlorogenic Acid Inhibits the Shikimate Pathway. PubMed Central. [Link]

  • Unknown Author. (n.d.). Synthesis of Dihydrocoumarin derivatives from Methyl trans - Cinnamate And Evaluation of their Bioactivity as Potent anticancer Agents. Asian Online Journals. [Link]

  • Payán-Gómez, C., et al. (2023). Characterization of Natural Products as Inhibitors of Shikimate Dehydrogenase from Methicillin-Resistant Staphylococcus aureus: Kinetic and Molecular Dynamics Simulations, and Biological Activity Studies. PubMed. [Link]

  • Unknown Author. (n.d.). The Biosynthesis of Shikimate Metabolites. ResearchGate. [Link]

  • Warden-Rothman, R., et al. (2022). The shikimate pathway: gateway to metabolic diversity. PubMed Central. [Link]

  • Kim, M., et al. (2023). Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus. MDPI. [Link]

  • Sabiu, S., et al. (2022). Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy. MDPI. [Link]

  • Zhang, L., et al. (2022). Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships. Frontiers. [Link]

  • Unknown Author. (n.d.). Ether synthesis by etherification (alkylation). Organic Chemistry Portal. [Link]

  • Ramasamy, S., et al. (2021). Synthesis and Characterization of the Ethylene-Carbonate-Linked L-Valine Derivatives of 4,4-Dimethylcurcumin with Potential Anticancer Activities. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl Shikimate. PubChem. [Link]

  • Varala, R., & Ramu, E. (2007). A Convenient Synthesis of Amino Acid Methyl Esters. PubMed Central. [Link]

  • Unknown Author. (n.d.). Methyl Esters. Organic Chemistry Portal. [Link]

Sources

Definitive Quantification of Methyl 3,4,5-Trihydroxycyclohexene-1-carboxylate: Advanced Analytical Strategies and Validated Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate, the methyl ester of shikimic acid, is a pivotal chiral building block in modern organic synthesis. Its most notable role is as a key intermediate in the industrial synthesis of the antiviral neuraminidase inhibitor, oseltamivir phosphate (Tamiflu®).[1][2] The efficient conversion of shikimic acid, often extracted from natural sources like star anise, to oseltamivir necessitates precise monitoring of each synthetic step.[3][4] Consequently, the accurate and robust quantification of this compound is critical for process optimization, yield calculation, and quality control in pharmaceutical development.

This comprehensive guide provides detailed, validated analytical protocols for the quantification of this specific shikimate derivative. We move beyond mere procedural lists to explain the scientific rationale behind methodological choices, ensuring that researchers, scientists, and drug development professionals can not only replicate these methods but also adapt them to their unique matrices and instrumentation. The protocols herein are designed as self-validating systems, emphasizing scientific integrity and trustworthiness. We will explore three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

| Introduction: The Analytical Imperative

The journey from a natural product precursor like shikimic acid to a life-saving pharmaceutical is paved with critical quality checkpoints. This compound represents one of the first key transformations—the esterification of the carboxylic acid to prevent unwanted side reactions in subsequent steps.[3] Failure to accurately quantify this intermediate can lead to significant downstream inefficiencies, incorrect stoichiometric calculations for the next synthetic stage, and the potential propagation of impurities.

This document serves as a field-proven guide, detailing robust methods for its quantification. The choice of analytical technique often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • HPLC-UV: A workhorse technique for routine analysis, ideal for quantifying the analyte in relatively clean samples such as reaction mixtures or after initial purification. Its simplicity and reliability make it suitable for high-throughput process monitoring.[5][6]

  • LC-MS/MS: The gold standard for trace-level quantification in complex matrices. Its unparalleled sensitivity and specificity allow for the detection and quantification of the analyte even in the presence of co-eluting impurities or in crude extracts.[7][8]

  • GC-MS: A powerful technique that, with appropriate derivatization, provides excellent chromatographic resolution and definitive mass-based identification. It is particularly useful for orthogonal confirmation of results obtained by LC methods.[1][9]

| High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

| Principle and Experimental Rationale

This method leverages reversed-phase chromatography to separate the polar, non-volatile this compound from other components in the sample. The analyte possesses a carbon-carbon double bond conjugated with the carboxylate group, which acts as a chromophore, allowing for detection by UV spectrophotometry.[1] An acidic mobile phase is employed to suppress the potential deprotonation of the hydroxyl groups, ensuring a consistent analyte form, which translates to sharp, symmetrical peaks and reproducible retention times.[10] A C18 column is selected for its hydrophobic stationary phase, which provides effective retention for this moderately polar analyte.

| Detailed Experimental Protocol: HPLC-UV

1. Preparation of Standard Solutions:

  • Accurately weigh ~10 mg of this compound reference standard.
  • Dissolve in a 10 mL volumetric flask using a 50:50 (v/v) mixture of methanol and water to create a 1 mg/mL stock solution.
  • Perform serial dilutions of the stock solution with the same diluent to prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL.

2. Sample Preparation:

  • For in-process reaction samples, dilute an accurately measured aliquot with the mobile phase to an expected concentration within the calibration range.
  • Filter the final solution through a 0.45 µm syringe filter (PTFE or Nylon) prior to injection to remove particulate matter.[5]

3. Instrumental Parameters:

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentStandard, reliable system for routine analysis.
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)Excellent retention and separation for moderately polar analytes.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: AcetonitrileAcid suppresses ionization for better peak shape. Acetonitrile provides good elution strength.
Elution Mode Isocratic: 95% A / 5% BSimple, robust, and ensures reproducible retention times for QC environments.[5]
Flow Rate 0.8 mL/minOptimal for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CEnsures stable retention times by minimizing viscosity fluctuations.[6]
Injection Vol. 10 µLStandard volume for analytical HPLC.
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection λ 213 nmCorresponds to the UV absorbance maximum of the conjugated system.[6]
Run Time 10 minutesSufficient to elute the analyte and any closely related impurities.

4. Data Analysis and Quantification:

  • Generate a calibration curve by plotting the peak area of the standard injections against their known concentrations.
  • Perform a linear regression analysis on the calibration curve. The R² value should be ≥ 0.999.
  • Quantify the amount of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
| HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_std 1. Prepare Stock Standard (1 mg/mL) prep_cal 2. Create Calibration Curve Standards (Serial Dilution) prep_std->prep_cal hplc 4. HPLC-UV Analysis (Isocratic Elution, 213 nm) prep_cal->hplc Inject Standards prep_sample 3. Dilute & Filter Unknown Sample prep_sample->hplc Inject Sample gen_curve 5. Generate Calibration Curve (Peak Area vs. Concentration) hplc->gen_curve Acquire Data quant 6. Quantify Sample via Linear Regression gen_curve->quant report 7. Report Result (e.g., mg/mL or %w/w) quant->report

Caption: Workflow for quantification via HPLC-UV.

| Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

| Principle and Experimental Rationale

LC-MS/MS provides a significant increase in sensitivity and selectivity over HPLC-UV, making it the method of choice for trace-level analysis or for samples with complex matrices.[7] The analyte is first separated chromatographically, then ionized, typically using electrospray ionization (ESI). The resulting molecular ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific fragment ion is monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and virtually eliminates matrix interferences, allowing for confident quantification at very low levels.[8] ESI in negative mode is preferred as the hydroxyl groups and the ester can readily lose a proton to form the [M-H]⁻ ion.

| Detailed Experimental Protocol: LC-MS/MS

1. Preparation of Standard and Sample Solutions:

  • Prepare stock and calibration standards as described in the HPLC-UV section (2.2.1), but extend the dilution range to lower concentrations (e.g., 0.1 ng/mL to 1000 ng/mL) to leverage the higher sensitivity.
  • Prepare samples as described in section 2.2.2, ensuring the final concentration falls within the LC-MS/MS calibration range.

2. Instrumental Parameters:

ParameterRecommended SettingRationale
LC System UPLC/UHPLC System (e.g., Waters Acquity, Shimadzu Nexera)Provides better resolution and faster run times than traditional HPLC.
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex 7500, Agilent 6470)Required for quantitative MRM experiments.
Column UHPLC C18 or HILIC (e.g., 2.1 x 50 mm, 1.7 µm)Smaller particle size for higher efficiency. HILIC can be an alternative for polar compounds.[7]
Mobile Phase A: 0.1% Acetic Acid in WaterB: Acetonitrile with 0.1% Acetic AcidVolatile acids are compatible with MS and aid in ionization.[8]
Elution Mode Gradient (See table below)Efficiently elutes the analyte while cleaning the column.
Flow Rate 0.4 mL/minAppropriate for 2.1 mm ID UHPLC columns.
Column Temp. 40 °CEnsures reproducibility.
Injection Vol. 2 µLSmaller volume to prevent overloading the MS source.

Gradient Elution Program:

Time (min)%A%B
0.0955
3.0595
4.0595
4.1955
5.0955

Mass Spectrometer Settings (Negative ESI):

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeBest mode for forming the [M-H]⁻ precursor ion.[7]
Capillary Voltage -3.5 kVOptimized for stable spray and ion generation.
Source Temp. 150 °C
Desolvation Temp. 450 °CEfficiently removes solvent from droplets.
MRM Transition Q1: m/z 187.1 -> Q3: m/z 127.1Precursor [M-H]⁻: C₈H₁₁O₅⁻ (MW=188.17)Fragment: Loss of acetic acid [M-H-CH₃COOH]⁻
Collision Energy -15 eV (Optimize empirically)Energy required to produce the desired fragment ion.
| LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Preparation (Trace Levels) cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing prep_std 1. Prepare Standards (e.g., ng/mL range) prep_sample 2. Dilute & Filter Sample into MS-compatible vial lc 3. Chromatographic Separation (Gradient Elution) prep_sample->lc ms 4. Mass Spectrometry - ESI Negative Ionization - MRM Detection (187.1 -> 127.1) lc->ms integrate 5. Integrate MRM Peak Area ms->integrate quant 6. Quantify against Calibration Curve integrate->quant report 7. Report Result (e.g., ng/mL or ppm) quant->report

Caption: Workflow for quantification via LC-MS/MS.

| Gas Chromatography with Mass Spectrometry (GC-MS)

| Principle and Experimental Rationale

GC-MS is a highly effective technique for separating and identifying volatile and thermally stable compounds. This compound, with its multiple hydroxyl groups, is non-volatile. Therefore, a critical derivatization step is required to make it amenable to GC analysis. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is the preferred method. This process replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups, dramatically increasing the molecule's volatility and thermal stability.[11]

Once derivatized, the analyte is separated on a low-polarity capillary column and detected by a mass spectrometer. Quantification is typically performed using Selected Ion Monitoring (SIM), where the detector is set to monitor only a few characteristic ions of the derivatized analyte, enhancing sensitivity and selectivity.[1][9]

| Detailed Experimental Protocol: GC-MS

1. Derivatization Procedure (Silylation):

  • Prepare standard or sample solutions in a non-polar, aprotic solvent like pyridine or acetonitrile.
  • Evaporate a known volume (e.g., 100 µL) to complete dryness under a gentle stream of nitrogen. This step is critical to remove any water, which would consume the silylating reagent.
  • Add 100 µL of a silylating reagent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine (as a catalyst and solvent).
  • Seal the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.
  • Cool the sample to room temperature before injection.

2. Instrumental Parameters:

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentStandard high-performance GC.
MS System Mass Selective Detector (MSD), e.g., Agilent 5977Provides mass information for identification and SIM for quantification.
Column Low-polarity phase, e.g., HP-5ms (30 m x 0.25 mm x 0.25 µm)Excellent general-purpose column for separating a wide range of derivatives.
Carrier Gas Helium, constant flow at 1.2 mL/minInert and provides good efficiency.
Inlet Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Split (e.g., 20:1)Prevents column overloading for concentrated samples. Use splitless for trace analysis.
Injection Vol. 1 µL
Oven Program Start at 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 minSeparates the derivatized analyte from reagent peaks and other byproducts.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard temperature for quadrupole.
Ionization Mode Electron Ionization (EI), 70 eVStandard, reproducible fragmentation for library matching and SIM.
Acquisition Mode Selected Ion Monitoring (SIM)For quantification. Use Full Scan mode during method development to identify characteristic ions.
SIM Ions Monitor m/z: 259.1 , 217.1, 147.1 (Ions for Tris-TMS derivative, must be confirmed experimentally)m/z 259.1 is a likely characteristic fragment.
| GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing prep_dry 1. Aliquot Sample/Standard & Evaporate to Dryness prep_deriv 2. Add Silylating Reagent (e.g., BSTFA) & Heat prep_dry->prep_deriv gc 3. GC Separation (HP-5ms column, Temp Program) prep_deriv->gc Inject Derivatized Sample ms 4. Mass Spectrometry - Electron Ionization (EI) - SIM Detection gc->ms integrate 5. Integrate SIM Ion Chromatogram ms->integrate quant 6. Quantify against Derivatized Calibration Standards integrate->quant report 7. Report Result quant->report

Caption: Workflow for quantification via GC-MS after silylation.

| Method Validation: Ensuring Trustworthiness

Every protocol described must be validated to ensure it is fit for its intended purpose. Validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of this compound in the specific sample matrix. Key validation parameters are summarized below.[5][6][12]

ParameterDefinitionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components which may be expected to be present.Peak purity analysis (for HPLC-UV); No interfering peaks at the analyte's retention time in blank matrix; Specific MRM transition (for LC-MS/MS).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.R² ≥ 0.995 over a defined range (e.g., 5-6 concentrations).
Accuracy The closeness of the test results obtained by the method to the true value.Measured by spike-recovery studies at 3 concentration levels (low, med, high). Recovery should be within 90-110%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Expressed as Relative Standard Deviation (RSD).- Repeatability (Intra-day): RSD ≤ 2%- Intermediate Precision (Inter-day): RSD ≤ 5%
LOD The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of 3:1.
LOQ The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.S/N of 10:1; Precision (RSD) should be ≤ 10%.

| Conclusion

The quantification of this compound is a non-trivial but essential task in the development and manufacturing of oseltamivir and other fine chemicals. This guide provides three robust, orthogonal analytical methods to achieve this. The choice of method—HPLC-UV for routine QC, LC-MS/MS for high-sensitivity applications, or GC-MS for confirmatory analysis—should be based on the specific analytical challenge at hand. By understanding the causality behind the experimental choices and adhering to rigorous validation standards, researchers can generate high-quality, reliable, and trustworthy data to support their development programs.

| References

  • D. V. P. R. D. S. M. C. M. A. P. E. P. L. M. D. E. M. E. S. D. G. M. L. G. A. L. G. A. M. L. N. M. P. M. T. R. P. S. S. J. C. S. J. S. S. V. P. (2015). New Method for the Rapid Extraction of Natural Products: Efficient Isolation of Shikimic Acid from Star Anise. Organic Letters - ACS Publications. [Link]

  • Altinyay, Ç., Ergene Öz, B., & Altun, M. L. (2016). Quantification of Shikimic Acid in the Methanolic Extracts of Three Alnus Taxons Growing in Turkey. Turkish Journal of Pharmaceutical Sciences, 13(1), 115-120. [Link]

  • Geng, Z., et al. (2012). Extraction and Chromatographic Determination of Shikimic Acid in Chinese Conifer Needles with 1-Benzyl-3-methylimidazolium Bromide Ionic Liquid Aqueous Solutions. National Institutes of Health. [Link]

  • MicroSolv Technology Corporation. (n.d.). Shikimic Acid Analysis by LCMS- AppNote. MicroSolv. [Link]

  • Van der Merwe, M. J. (2012). HPLC and colourimetric quantification of shikimic acid levels in crops after glyphosate treatment. UPSpace. [Link]

  • OIV. (n.d.). DETERMINATION OF SHIKIMIC ACID IN WINE BY HPLC AND UV-DETECTION. OIV. [Link]

  • (Not directly cited for a specific protocol but provides context on oseltamivir analysis.)

  • (Not directly cited for a specific protocol but provides context on oseltamivir analysis.)

  • Bochkov, D. V., Sysolyatin, S. V., Kalashnikov, A. I., & Surmacheva, I. A. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. National Institutes of Health. [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Shikimic Acid on Newcrom BH Column. SIELC. [Link]

  • (Not directly cited for a specific protocol but provides context.)

  • (Not directly cited for a specific protocol but provides context.)

  • Boyadjieva, S., & Vladimirov, S. (2018). Production and Synthetic Modifications of Shikimic Acid. ACS Sustainable Chemistry & Engineering. [Link]

  • Ghavami, M., Dadfarnia, S., & Shabani, A. M. H. (2019). Shikimic acid from staranise (Illicium verum Hook): Extraction, purification and determination. Journal of the Chinese Chemical Society. [Link]

  • (Not directly cited for a specific protocol but provides context on derivative synthesis.)

  • (Not directly cited for a specific protocol but provides context.)

  • (Not directly cited for a specific protocol but provides context.)

  • (Not directly cited for a specific protocol but provides context.)

  • (Not directly cited for a specific protocol but provides context.)

  • (Not directly cited for a specific protocol but provides context.)

  • Avula, B., et al. (2009). Determination of Shikimic Acid in Fruits of Illicium Species and Various Other Plant Samples by LC–UV and LC–ESI–MS. ResearchGate. [Link]

  • (Not directly cited for a specific protocol but provides context.)

  • (Not directly cited for a specific protocol but provides context.)

  • Liu, Z., et al. (2008). Analysis of (−)-Shikimic Acid in Chinese Star Anise by GC–MS with Selected Ion Monitoring. ResearchGate. [Link]

  • (Not directly cited for a specific protocol but provides context.)

  • (Not directly cited for a specific protocol but provides context.)

  • Eder, K., Reichlmayr-Lais, A. M., & Kirchgessner, M. (1994). Gas chromatographic analysis of fatty acid methyl esters. PubMed. [Link]

  • (Not directly cited for a specific protocol but provides context.)

  • Kim, Y., Lim, H., & Kim, J. (2021). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. MDPI. [Link]

  • (Not directly cited for a specific protocol but provides context.)

Sources

Application Note: A Robust HPLC-MS/MS Method for the Quantification of Methyl Shikimate in Complex Plant Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive protocol for the sensitive and selective quantification of methyl shikimate in plant extracts using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). Methyl shikimate is a key intermediate in the shikimate pathway, a metabolic route essential for the biosynthesis of aromatic amino acids in plants and microorganisms.[1][2] As a precursor to a vast number of primary and secondary metabolites, including lignin, flavonoids, and alkaloids, the ability to accurately measure methyl shikimate is critical for research in plant physiology, metabolic engineering, and the discovery of novel bioactive compounds.[3][4][5] This guide details a complete workflow, from sample preparation to method validation, designed to provide researchers with a reliable and reproducible analytical solution. We address the common challenges of analyzing polar metabolites in complex botanical matrices by employing a Hydrophilic Interaction Liquid Chromatography (HILIC) strategy, ensuring robust retention and separation.

Introduction: The Significance of Methyl Shikimate

The shikimate pathway is a cornerstone of metabolism in plants, fungi, and bacteria, responsible for producing the precursors for aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[2] This pathway, absent in animals, is a prime target for herbicides and antimicrobial agents. Methyl shikimate (C₈H₁₂O₅, M.W. 188.18 g/mol ) is the methyl ester of shikimic acid, a central metabolite in this pathway.[6][7] Its quantification can serve as a biomarker for pathway flux, genetic modification studies, or the investigation of a plant's response to environmental stress.

The analytical challenge lies in the high polarity of methyl shikimate (XLogP3 ≈ -1.4[6]) and its presence within a complex mixture of chemically similar plant metabolites. Traditional reverse-phase chromatography often provides insufficient retention for such polar analytes, leading to poor peak shape and co-elution with the solvent front. Furthermore, the sheer diversity of compounds in a crude plant extract can cause significant matrix effects, such as ion suppression, in the mass spectrometer source.[8]

This application note presents a method that overcomes these challenges through optimized sample extraction and a Zwitterionic HILIC (ZIC-HILIC) HPLC-MS/MS approach, which offers superior separation for polar compounds and the high selectivity of tandem mass spectrometry.[9][10]

Experimental Workflow Overview

The analytical process is a multi-stage workflow designed to ensure accuracy and reproducibility from sample collection to final data analysis. Each stage is critical for the integrity of the results.

HPLC-MS Workflow for Methyl Shikimate Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plant Tissue (e.g., Leaf, Root) Homogenize Cryogenic Homogenization (Liquid N2) Sample->Homogenize Extract Solvent Extraction (Acidified Methanol/H2O) Homogenize->Extract Centrifuge Centrifugation (Pellet Debris) Extract->Centrifuge Cleanup Supernatant Cleanup (Dilution or SPE) Centrifuge->Cleanup Inject HPLC Injection (ZIC-HILIC Column) Cleanup->Inject Ionize Electrospray Ionization (ESI, Negative Mode) Inject->Ionize Analyze MS/MS Analysis (Triple Quadrupole, MRM) Ionize->Analyze Integrate Peak Integration Analyze->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify Report Reporting (Concentration in µg/g) Quantify->Report

Caption: Overall workflow for methyl shikimate analysis.

Detailed Protocols

Sample Extraction Protocol

Rationale: The goal is to efficiently extract polar metabolites while minimizing the co-extraction of interfering non-polar compounds (e.g., chlorophyll, lipids) and preserving the analyte's chemical integrity. Cryogenic grinding prevents enzymatic degradation. An acidified solvent ensures that acidic compounds like shikimate derivatives remain protonated, improving stability and extraction efficiency.[11]

Materials:

  • Methyl Shikimate analytical standard

  • Internal Standard (IS), e.g., ¹³C₆-Phenylalanine or another stable isotope-labeled compound not present in the sample.

  • LC-MS Grade Methanol, Acetonitrile, and Water

  • Formic Acid (Optima™ LC/MS Grade)

  • Plant tissue (fresh, frozen at -80°C, or lyophilized)

  • Liquid Nitrogen

Procedure:

  • Homogenization: Weigh approximately 100 mg of frozen plant tissue into a 2 mL screw-cap tube containing a sterile steel bead. Immediately flash-freeze in liquid nitrogen. Homogenize the tissue using a bead beater/tissue lyser for 2-3 cycles of 45 seconds until a fine, frozen powder is obtained.

  • Extraction:

    • Prepare the extraction solvent: 80:20 Methanol:Water (v/v) with 0.1% formic acid. Pre-chill to -20°C.

    • To the frozen powder, add 1.0 mL of the cold extraction solvent and the internal standard to a final concentration of 100 ng/mL.

    • Vortex vigorously for 1 minute.

    • Incubate on a shaker at 4°C for 30 minutes.

  • Clarification: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet insoluble debris.

  • Final Preparation:

    • Carefully transfer the supernatant to a new 1.5 mL tube.

    • For analysis, dilute the extract 1:10 (or as needed to fall within the calibration range) with 90:10 Acetonitrile:Water (v/v) to ensure compatibility with the initial HILIC mobile phase.

    • Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

HPLC-MS/MS Analytical Method

Rationale: A ZIC-HILIC column is employed for robust retention of methyl shikimate. The mobile phase consists of a high percentage of organic solvent (acetonitrile) and an aqueous component with a volatile salt (ammonium formate), which facilitates the partitioning mechanism of HILIC and is compatible with mass spectrometry. A gradient elution ensures that analytes are eluted with optimal peak shape. Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides unparalleled selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

Instrumentation:

  • HPLC system capable of binary gradient elution.

  • Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.

HPLC Parameters:

ParameterValue
Column ZIC-HILIC (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.35 mL/min
Injection Volume 5 µL
Column Temp. 40°C

Gradient Program:

Time (min)%A%B
0.01090
1.01090
8.04060
9.06040
9.11090
12.01090

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode ESI Negative
Capillary Voltage -3.5 kV
Source Temp. 150°C
Desolvation Temp. 450°C
Desolvation Gas Nitrogen, 800 L/hr
Collision Gas Argon

MRM Transitions (To be optimized with pure standard):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell (s)CE (eV)
Methyl Shikimate 187.06127.04 (Quantifier)0.05015
Methyl Shikimate 187.0693.03 (Qualifier)0.05025
Internal Standard Analyte-specificAnalyte-specific0.050Optimized

Note: The precursor ion for methyl shikimate is [M-H]⁻. Product ions correspond to characteristic fragments and must be optimized by infusing a pure standard solution.

Method Validation

Rationale: A rigorous validation ensures that the analytical method is fit for its intended purpose. Following established guidelines provides confidence in the accuracy, precision, and reliability of the generated data.[12][13][14]

Procedure: The method should be validated for specificity, linearity, range, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ) using a blank plant matrix (a sample known to not contain the analyte).

Validation Parameters and Acceptance Criteria:

ParameterMethodAcceptance Criteria
Specificity Analyze blank matrix, matrix spiked with analyte and IS.No significant interfering peaks at the retention time of the analyte or IS.
Linearity & Range Analyze calibration standards at 7 concentration levels.R² ≥ 0.995; back-calculated concentrations ±15% of nominal (±20% at LLOQ).
LOD & LOQ Determined from signal-to-noise ratio (S/N) or standard deviation of the response.LOD: S/N ≥ 3; LOQ: S/N ≥ 10. LOQ must be verifiable with acceptable precision and accuracy.
Accuracy Spike blank matrix at 3 concentration levels (low, mid, high) in triplicate.Mean recovery between 80-120%.
Precision Repeatability (intra-day) and intermediate precision (inter-day) analysis of spiked samples (n=6).Relative Standard Deviation (RSD) ≤ 15%.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the methyl shikimate quantifier MRM transition and the internal standard transition using the instrument's software.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the nominal concentration of the calibration standards. Apply a linear regression with 1/x weighting.

  • Quantification: Determine the concentration of methyl shikimate in the plant samples by interpolating their analyte/IS peak area ratios from the calibration curve.

  • Final Calculation: Adjust the calculated concentration for the initial sample weight and any dilution factors to report the final concentration in µg/g of plant tissue.

References

  • Bochkov, V. N., Sysolyatin, S. V., Kalashnikov, A. I., & Surmacheva, I. A. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. National Institutes of Health. [Link]

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10773951, Methyl Shikimate. PubChem. [Link]

  • ResearchGate. (2021). Shikimic acid: Review of its analytical, isolation, and purification techniques from plant and microbial sources. ResearchGate. [Link]

  • Gadge, S. S. (2015). Shikimic acid pathway. SlideShare. [Link]

  • Schenck, C. A., et al. (2024). A simplified liquid chromatography-mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants. The Plant Journal. [Link]

  • Ahmed, M., et al. (2023). Development, method validation and simultaneous quantification of eleven bioactive natural products from high altitude medicinal plant by high performance liquid chromatography. ResearchGate. [Link]

  • Liu, S., et al. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Validation parameters for HPLC-MS/MS method. ResearchGate. [Link]

  • Noble, K. (2016). Targeted metabolomics on the shikimate and aromatic amino acid biosynthetic pathways. Purdue e-Pubs. [Link]

  • Schenck, C. A., et al. (2024). A simplified liquid chromatography-mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants. PubMed. [Link]

  • Dibrugarh University. (2015). Shikimik acid pathway. SlideShare. [Link]

  • Ezhilan, B. P., & Neelamegam, R. (2012). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). National Institutes of Health. [Link]

  • Unknown Author. (2001). Synthesis of (−)-Methyl Shikimate via Enzymatic Resolution. J-STAGE. [Link]

  • Van der Westhuizen, L. (2014). HPLC and colourimetric quantification of shikimic acid levels in crops after glyphosate treatment. UPSpace. [Link]

  • Jo, A. R., et al. (2023). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. National Institutes of Health. [Link]

  • Chromatography Today. (2024). Journal Watch: Development and validation of a green/blue UHPLC-MS/MS method for trace pharmaceutical monitoring. Chromatography Today. [Link]

  • Pline, W. A. (2015). Evaluation of spectrophotometric and HPLC methods for shikimic acid determination in plants: models in glyphosate-resistant and -susceptible crops. Semantic Scholar. [Link]

  • ResearchGate. (2017). The Biosynthesis of Shikimate Metabolites. ResearchGate. [Link]

Sources

Application Notes and Protocols: Synthesis of Oseltamivir (Tamiflu®) from Methyl Shikimate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl Shikimate in Oseltamivir Synthesis

Oseltamivir phosphate, marketed as Tamiflu®, stands as a critical antiviral agent for the treatment of influenza A and B virus infections.[1] Its synthesis has been a subject of intense research, driven by the need for efficient and scalable production methods, particularly in the face of potential pandemics.[2][3] The commercial production of oseltamivir has historically commenced from (-)-shikimic acid, a natural product extracted from the seeds of the Chinese star anise (Illicium verum) or produced via fermentation using recombinant E. coli.[4] Methyl shikimate, the methyl ester of shikimic acid, serves as a key starting material in many synthetic routes, offering a convenient entry point into the core cyclohexene scaffold of oseltamivir.[5]

This guide provides a detailed overview and practical protocols for the synthesis of oseltamivir starting from methyl shikimate. It is designed to offer researchers and drug development professionals a comprehensive understanding of the synthetic strategy, the rationale behind key experimental choices, and step-by-step methodologies for the crucial transformations involved. The protocols described herein are based on established and reputable synthetic routes, with a focus on reproducibility and scientific integrity.

Overall Synthetic Strategy: A Multi-step Transformation

The conversion of methyl shikimate to oseltamivir is a multi-step process that involves the strategic manipulation of functional groups on the cyclohexene ring to introduce the required amino and acetamido moieties with the correct stereochemistry. The general synthetic pathway can be outlined as follows:

  • Protection of Diols: The C3 and C4 hydroxyl groups of methyl shikimate are protected to prevent their interference in subsequent reactions.

  • Activation of the C5 Hydroxyl Group: The C5 hydroxyl group is converted into a good leaving group, typically a mesylate, to facilitate nucleophilic substitution.

  • Formation of a Key Intermediate (Epoxide or Aziridine): An intramolecular reaction leads to the formation of a strained three-membered ring, either an epoxide or an aziridine, which sets the stage for the introduction of the second nitrogen atom.

  • Regioselective Ring Opening: The epoxide or aziridine is opened by a nucleophile, such as an azide anion or an amine, to introduce the second nitrogen-containing functional group at the C4 position.

  • Functional Group Manipulations: A series of reactions, including reduction of the azide, acylation of the resulting amine, and introduction of the 3-pentyloxy side chain, are carried out to complete the synthesis of oseltamivir.

The following diagram illustrates the logical flow of the synthetic route from methyl shikimate to oseltamivir.

G cluster_start Starting Material cluster_protection Protection & Activation cluster_intermediate Key Intermediate Formation cluster_ring_opening Stereoselective Ring Opening cluster_functionalization Final Functionalization cluster_end Final Product Methyl Shikimate Methyl Shikimate Protected Methyl Shikimate Protected Methyl Shikimate Methyl Shikimate->Protected Methyl Shikimate Diol Protection Mesylated Intermediate Mesylated Intermediate Protected Methyl Shikimate->Mesylated Intermediate Mesylation Epoxide or Aziridine Epoxide or Aziridine Mesylated Intermediate->Epoxide or Aziridine Intramolecular Cyclization Diamino or Azido Alcohol Intermediate Diamino or Azido Alcohol Intermediate Epoxide or Aziridine->Diamino or Azido Alcohol Intermediate Nucleophilic Ring Opening Acetylated Intermediate Acetylated Intermediate Diamino or Azido Alcohol Intermediate->Acetylated Intermediate Functional Group Interconversion Oseltamivir Free Base Oseltamivir Free Base Acetylated Intermediate->Oseltamivir Free Base Side-chain Introduction Oseltamivir Phosphate (Tamiflu) Oseltamivir Phosphate (Tamiflu) Oseltamivir Free Base->Oseltamivir Phosphate (Tamiflu) Salt Formation

Sources

Application Notes & Protocols: Synthetic Routes to Aromatic Compounds from Methyl 3,4,5-Trihydroxycyclohexene-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The transition towards sustainable chemical synthesis has placed significant emphasis on the utilization of bio-renewable feedstocks. Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate, the methyl ester of the biochemically significant shikimic acid, represents a versatile and highly functionalized C7 building block derived from the shikimate pathway in plants and microorganisms.[1][2][3] This pathway is the primary route for the biosynthesis of aromatic amino acids and other crucial aromatic compounds in nature.[2][4][5] The inherent stereochemistry and dense functionalization of this starting material make it an attractive precursor for the synthesis of high-value aromatic compounds, particularly substituted phenols and benzoic acid derivatives like gallic acid, which are widely used in the pharmaceutical, food, and materials industries.[4][6]

This document provides a detailed guide for researchers and drug development professionals on the primary synthetic strategies for the aromatization of this compound and related cyclohexene derivatives. We will explore the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the rationale behind procedural choices, grounded in established chemical principles.

Strategic Overview: The Aromatization of Cyclohexene Scaffolds

The core transformation required to convert the cyclohexene ring of our starting material into an aromatic system is dehydrogenation , which involves the removal of hydrogen atoms to form a fully conjugated benzene ring. This can be achieved through several distinct methodologies, each with its own set of advantages and considerations regarding efficiency, substrate scope, and environmental impact.

The primary approaches covered in these notes are:

  • Palladium-Catalyzed Aerobic Oxidative Dehydrogenation: A modern, efficient method using a catalyst and a terminal oxidant.

  • Dehydrogenation with Stoichiometric Chemical Oxidants: Classic, powerful methods often employed for their reliability and broad applicability.

  • Bio-Inspired Synthesis of Gallic Acid Derivatives: A route that mimics the natural biosynthetic pathway to produce highly valuable phenolic compounds.

Below is a logical workflow for selecting a synthetic route.

G Start Select Starting Material: Methyl 3,4,5-trihydroxy- cyclohexene-1-carboxylate Decision1 Desired Outcome? Start->Decision1 Route1 High Efficiency & Mild Conditions? (General Aromatic Synthesis) Decision1->Route1 Yes Route2 Robust & Rapid Transformation? (Less Sensitive to Functional Groups) Decision1->Route2 No Route3 Specific Synthesis of Gallic Acid or its Methyl Ester? Decision1->Route3 Specific Product Protocol1 Protocol 1: Pd-Catalyzed Aerobic Dehydrogenation Route1->Protocol1 Protocol2 Protocol 2: Dehydrogenation with Stoichiometric Oxidant (DDQ) Route2->Protocol2 Protocol3 Protocol 3: Bio-Inspired Dehydrogenation Route3->Protocol3

Caption: Decision workflow for selecting an aromatization protocol.

Palladium-Catalyzed Aerobic Oxidative Dehydrogenation

This method stands out as an elegant and efficient strategy for aromatization, utilizing a palladium(II) catalyst and a terminal oxidant, often molecular oxygen from the air.[7] This approach avoids the use of harsh, stoichiometric oxidants, making it a greener alternative.

Application Note: Mechanism and Experimental Rationale

The catalytic cycle is believed to proceed via the activation of an allylic C-H bond by the Pd(II) catalyst, forming a π-allyl-Pd(II) intermediate.[7] Subsequent β-hydride elimination steps release hydrogen, which is then oxidized by the terminal oxidant, regenerating the active Pd(II) catalyst. The choice of solvent, co-catalyst, and temperature is critical for achieving high yields and preventing side reactions like disproportionation.[7]

  • Catalyst: Pd(OAc)₂ or Pd(TFA)₂ are commonly used precursors. The choice of ligand can influence reactivity and substrate scope.

  • Oxidant: Using O₂ (air) as the terminal oxidant is cost-effective and environmentally benign. Co-catalysts like sodium anthraquinone-2-sulfonate (AMS) can enhance the re-oxidation of the palladium catalyst.[7]

  • Solvent: High-boiling point, polar aprotic solvents like DMSO or DMA are often effective.

  • Consideration for Hydroxyl Groups: The multiple hydroxyl groups on the starting material may coordinate with the palladium catalyst. In some cases, protection of these groups (e.g., as acetonides or silyl ethers) may be necessary to prevent catalyst inhibition and achieve optimal results.

Protocol 1: General Procedure for Pd-Catalyzed Aerobic Dehydrogenation

This protocol is adapted from established procedures for the dehydrogenation of substituted cyclohexenes.[7]

Materials:

  • This compound (or a protected derivative)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Sodium anthraquinone-2-sulfonate (AMS) (optional, but recommended)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask) with a balloon attachment for an oxygen/air atmosphere

  • Stir plate and magnetic stir bar

Procedure:

  • To a clean, dry reaction vessel, add the cyclohexene substrate (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and AMS (0.1 mmol, 10 mol%).

  • Evacuate and backfill the vessel with oxygen or air three times. Finally, leave a balloon of oxygen or air attached to the vessel.

  • Add anhydrous DMSO (5.0 mL) via syringe.

  • Place the vessel in a preheated oil bath at 100-120 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the aromatic compound.

Parameter Typical Range/Value Rationale
Catalyst Loading 2-10 mol%Balances reaction rate with cost. Higher loading may be needed for less reactive substrates.
Temperature 80-140 °CSufficient thermal energy is required to drive the C-H activation and elimination steps.
Reaction Time 6-48 hoursDependent on substrate reactivity and catalyst efficiency.
Expected Yield 60-95%Highly dependent on the specific substrate and optimization of conditions.

Dehydrogenation with Stoichiometric Chemical Oxidants

The use of strong, stoichiometric oxidants provides a powerful and often rapid method for aromatization. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are highly effective for this transformation. More classical methods may even employ agents like sulfuric acid under specific conditions.[8][9]

Application Note: Mechanism and Experimental Rationale

DDQ-mediated dehydrogenation proceeds via a two-step ionic mechanism involving the transfer of a hydride ion (H⁻) from the cyclohexene to the electron-deficient quinone, followed by the loss of a proton (H⁺) to form the aromatic ring and the hydroquinone byproduct (DDHQ).

  • Oxidant: DDQ is a powerful oxidant with a high reduction potential, making it suitable for dehydrogenating a wide range of substrates. Typically, 2-3 equivalents are required.

  • Solvent: Non-polar, high-boiling solvents like dioxane, toluene, or benzene are preferred to facilitate the reaction and allow for easy removal of the DDHQ byproduct by filtration.

  • Advantages: This method is often fast, high-yielding, and tolerant of various functional groups.

  • Disadvantages: The reaction generates a significant amount of stoichiometric waste (DDHQ), and DDQ is a relatively expensive reagent.

Protocol 2: General Procedure for Dehydrogenation using DDQ

Materials:

  • This compound

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • 1,4-Dioxane or Toluene, anhydrous

  • Reaction flask with reflux condenser and nitrogen inlet

  • Stir plate and magnetic stir bar

Procedure:

  • Dissolve the cyclohexene substrate (1.0 mmol) in anhydrous 1,4-dioxane (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add DDQ (2.2 mmol, 2.2 equivalents) to the solution.

  • Heat the mixture to reflux (approx. 101 °C for dioxane) and stir vigorously.

  • Monitor the reaction by TLC. The reaction is often complete within 1-6 hours, indicated by the consumption of the starting material and the precipitation of the pale yellow DDHQ byproduct.

  • Once complete, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the precipitated DDHQ, washing the filter cake with a small amount of dioxane or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.

Bio-Inspired Synthesis of Methyl Gallate

The starting material is a direct precursor in the shikimate pathway to 3-dehydroshikimic acid, which is enzymatically converted to gallic acid.[4][6][10] This natural transformation, catalyzed by shikimate dehydrogenase (SDH), involves an NADP⁺-dependent oxidation (dehydrogenation).[4] This provides a blueprint for a highly specific synthesis of methyl gallate.

G cluster_0 Shikimate Pathway to Gallic Acid ShikimicAcid Shikimic Acid (or its Methyl Ester) DehydroshikimicAcid 3-Dehydroshikimic Acid (or its Methyl Ester) ShikimicAcid->DehydroshikimicAcid Oxidation / Dehydrogenation GallicAcid Gallic Acid (or Methyl Gallate) DehydroshikimicAcid->GallicAcid Dehydrogenation / Tautomerization (catalyzed by SDH enzyme)

Caption: Bio-inspired route from a shikimic acid derivative to gallic acid.

Application Note: A Chemo-Enzymatic or Biomimetic Approach

This route leverages the natural biosynthetic machinery or mimics its key transformation.

  • Chemo-enzymatic Synthesis: Involves using the isolated shikimate dehydrogenase (SDH) enzyme with its cofactor NADP⁺ to directly convert a 3-dehydroshikimate intermediate (obtainable from the starting material via selective oxidation of the C3 hydroxyl group) into the gallate product. This approach offers unparalleled specificity.

  • Biomimetic Chemical Synthesis: A chemical method can be designed to mimic the enzymatic process. This would involve two key steps:

    • Selective Oxidation: Oxidation of the C3 hydroxyl group of the starting material to a ketone, yielding methyl 3-dehydroshikimate. This can be achieved with mild oxidants like PCC or Swern oxidation, potentially requiring protection of the C4 and C5 hydroxyls.

    • Dehydrogenation & Tautomerization: Treatment of the resulting α,β-unsaturated ketone with a dehydrogenating agent (as described in Protocols 1 or 2) would facilitate the loss of the remaining two hydrogens and subsequent tautomerization of the enol intermediate to the stable aromatic phenol.

Protocol 3: Conceptual Biomimetic Synthesis of Methyl Gallate

This protocol outlines the key chemical transformations. Optimization for the specific substrate is required.

Part A: Selective Oxidation of C3-Hydroxyl

  • Protect the C4 and C5 hydroxyl groups of the starting material, for example, as an acetonide by reacting with 2,2-dimethoxypropane in the presence of an acid catalyst (e.g., p-TsOH).

  • Perform a selective oxidation of the remaining C3 hydroxyl group using a mild oxidant like pyridinium chlorochromate (PCC) in dichloromethane (DCM) to yield the protected methyl 3-dehydroshikimate.

  • Deprotect the acetonide group under mild acidic conditions.

Part B: Aromatization

  • Subject the methyl 3-dehydroshikimate intermediate from Part A to the conditions described in Protocol 1 (Pd-Catalyzed) or Protocol 2 (DDQ) .

  • The reaction will proceed via dehydrogenation followed by keto-enol tautomerization to furnish the final product, methyl 3,4,5-trihydroxybenzoate (methyl gallate).

  • Purify the final product using column chromatography or recrystallization.

References

  • Stahl, S. S., et al. (2011). Palladium-Catalyzed Aerobic Oxidative Dehydrogenation of Cyclohexenes to Substituted Arene Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Diao, T., & Stahl, S. S. (2012). Catalytic Dehydrogenative Aromatization of Cyclohexanones and Cyclohexenones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wang, F., & Tong, Z. (2016). Dehydrogenation of cyclohexene-carboxylic acids and its anhydrides with sulfuric acid. RSC Advances. Available at: [Link]

  • Huang, Y., et al. (2019). Functional Analysis of 3-Dehydroquinate Dehydratase/Shikimate Dehydrogenases Involved in Shikimate Pathway in Camellia sinensis. ResearchGate. Available at: [Link]

  • Various Authors. (2012). Catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Ossipov, V., et al. (2003). Gallic Acid Biosynthesis. Natural Chemistry Research Group. Available at: [Link]

  • Various Authors. (2018). Two shikimate dehydrogenases, VvSDH3 and VvSDH4, are involved in gallic acid biosynthesis in grapevine. ResearchGate. Available at: [Link]

  • Wu, J., et al. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms. ResearchGate. Available at: [Link]

  • Various Authors. (2018). How can we convert cyclohexene into benzene? Quora. Available at: [Link]

  • Wu, J., et al. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. PMC - NIH. Available at: [Link]

  • Sun, X., et al. (2024). Microbial engineering for monocyclic aromatic compounds production. PMC - NIH. Available at: [Link]

  • PlantaeDB. This compound. PlantaeDB. Available at: [Link]

  • E. I. Du Pont De Nemours And Company. (2010). Cyclohexane 1,4 carboxylates. Google Patents.
  • National Center for Biotechnology Information. 3,4,5-Trihydroxy-1-cyclohexene-1-carboxylic acid. PubChem. Available at: [Link]

  • Wang, F., & Tong, Z. (2016). Dehydro-aromatization of cyclohexene-carboxylic acids by sulfuric acid: critical route for bio-based terephthalic acid synthesis. RSC Advances. Available at: [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate, commonly known as methyl shikimate, is a chiral molecule of significant interest in the pharmaceutical industry.[1][2] It serves as a crucial starting material for the industrial synthesis of the antiviral drug oseltamivir (Tamiflu®), which is effective against influenza A and B viruses.[3][4][5] The strategic importance of this compound necessitates robust and scalable synthetic protocols to ensure a stable supply chain for this essential medicine. This document provides a detailed guide for researchers, scientists, and drug development professionals on the large-scale synthesis of methyl shikimate, focusing on the esterification of its parent compound, shikimic acid.

Shikimic acid itself is a key biochemical metabolite in plants and microorganisms, serving as a precursor for the biosynthesis of aromatic amino acids.[2][6][7] While it can be extracted from natural sources like the seeds of Chinese star anise (Illicium verum), microbial fermentation has emerged as a competitive and more sustainable production method.[8][9] This guide will focus on the chemical conversion of shikimic acid to its methyl ester, a critical step in the journey towards the final active pharmaceutical ingredient.

Synthetic Strategy: Esterification of Shikimic Acid

The primary transformation in the synthesis of methyl shikimate is the esterification of the carboxylic acid functional group of shikimic acid. The choice of esterification method is critical for large-scale production, where factors such as reaction efficiency, cost of reagents, operational safety, and ease of purification are paramount.

Several methods have been reported for the esterification of shikimic acid.[1] A common and effective approach involves the use of an acid catalyst in methanol. The industrial synthesis of oseltamivir has historically employed reagents like thionyl chloride to generate anhydrous hydrochloric acid in situ for this purpose.[1][3] An alternative and often preferred method for laboratory and pilot scales utilizes a solid acid catalyst such as p-toluenesulfonic acid (p-TsOH), which offers advantages in terms of handling and safety.[1]

The reaction proceeds via a classic Fischer-Speier esterification mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. Methanol, acting as a nucleophile, then attacks the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester.

Visualizing the Synthesis Workflow

The following diagram illustrates the overall workflow for the large-scale synthesis of methyl shikimate from shikimic acid.

G cluster_0 Upstream Processing cluster_1 Core Synthesis cluster_2 Downstream Processing & Analysis start Shikimic Acid (from extraction or fermentation) esterification Esterification with Methanol (Acid Catalysis) start->esterification Reagents: Methanol, Acid Catalyst (e.g., p-TsOH or SOCl2) workup Reaction Quenching & Solvent Removal esterification->workup Monitoring for completion (e.g., TLC, HPLC) purification Purification (e.g., Crystallization, Chromatography) workup->purification Crude Product characterization Product Characterization (NMR, HPLC, MS) purification->characterization final_product Methyl Shikimate (High Purity) characterization->final_product

Caption: General workflow for the synthesis of methyl shikimate.

Detailed Protocol for Large-Scale Laboratory Synthesis

This protocol describes the esterification of shikimic acid using p-toluenesulfonic acid as a catalyst. This method is well-suited for producing multi-gram to kilogram quantities of methyl shikimate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Shikimic Acid≥98%Commercially AvailableSourced from fermentation or plant extraction.
Methanol (MeOH)AnhydrousCommercially AvailableUse of anhydrous solvent is recommended for optimal yield.
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)≥98.5%Commercially Available
Sodium bicarbonate (NaHCO₃)Reagent GradeCommercially AvailableFor neutralization.
Ethyl acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Brine (saturated NaCl solution)-Prepared in-houseFor washing.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Reagent GradeCommercially AvailableFor drying.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor optional column chromatography.
Equipment
  • Large-capacity round-bottom flask (appropriate for the scale of the reaction)

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Filtration apparatus

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add shikimic acid (1 equivalent).

    • Add anhydrous methanol in a quantity sufficient to create a stirrable slurry (typically 5-10 mL of methanol per gram of shikimic acid).

    • Add p-toluenesulfonic acid monohydrate (0.1 equivalents) to the suspension.

  • Esterification Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (approximately 65 °C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours. For TLC analysis, a mobile phase of ethyl acetate/hexanes (e.g., 7:3) can be used. Shikimic acid is highly polar and will have a low Rf, while the methyl ester will be less polar with a higher Rf.

  • Work-up and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.

    • Dilute the residue with ethyl acetate and water.

    • Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH of the aqueous layer is approximately 7-8. Be cautious of gas evolution (CO₂).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2-3 times).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl shikimate.

  • Purification:

    • The crude product can often be purified by recrystallization. A suitable solvent system is ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

    • For higher purity, the crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Product Characterization:

    • The final product should be a white to off-white solid.

    • Confirm the identity and purity of the synthesized methyl shikimate using standard analytical techniques.[10]

      • ¹H NMR (300 MHz, D₂O, δ): 6.70 (m, 1H), 4.30 (m, 1H), 3.93 (m, 1H), 3.78 (s, 3H, -OCH₃), 3.67 (dd, 1H), 2.64 (dd, 1H), 2.12 (dd, 1H).[11]

      • ¹³C NMR (75 MHz, D₂O, δ): 170.1, 137.1, 129.8, 75.1, 66.5, 65.8, 52.5 (-OCH₃), 30.4.[10]

      • HPLC: Purity can be assessed using a C18 reversed-phase column with a UV detector at 213 nm.[12][13] A mobile phase of 0.01 M sulfuric acid in water is suitable.[12]

Process Optimization and Safety Considerations

For a successful and safe large-scale synthesis, several factors must be considered:

  • Reagent Selection: While thionyl chloride can be used to generate HCl in situ, it is a corrosive and hazardous reagent.[3][14] For many applications, particularly in academic and early-stage process development, the use of a solid acid catalyst like p-TsOH is a safer and more environmentally benign alternative.

  • Solvent Usage: Minimizing solvent usage is crucial for green chemistry and cost-effectiveness. The reaction can be run at higher concentrations, but this may require careful monitoring to ensure efficient stirring and heat transfer.

  • Reaction Monitoring: Real-time monitoring of the reaction progress is essential to determine the optimal reaction time and prevent the formation of byproducts. HPLC is the preferred method for quantitative analysis.

  • Purification Strategy: Recrystallization is a more scalable and cost-effective purification method compared to chromatography for large quantities. Developing an efficient crystallization protocol is key to obtaining high-purity material.

  • Safety:

    • All operations should be conducted in a well-ventilated fume hood.

    • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

    • Methanol is flammable and toxic; avoid inhalation and skin contact.

    • Handle all acids and bases with care. The neutralization step can be exothermic and produce gas.

Visualizing the Esterification Mechanism

The following diagram illustrates the acid-catalyzed esterification of shikimic acid.

G cluster_0 Mechanism of Acid-Catalyzed Esterification Shikimic Acid Protonated Shikimic Acid Protonated Carbonyl Shikimic Acid->Protonated Shikimic Acid + H+ Tetrahedral Intermediate Tetrahedral Intermediate Protonated Shikimic Acid->Tetrahedral Intermediate + CH3OH Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Methyl Shikimate Protonated Ester->Methyl Shikimate - H+

Caption: Simplified mechanism of Fischer-Speier esterification.

Conclusion

The large-scale synthesis of this compound is a well-established and critical process in the pharmaceutical industry. The protocol detailed in this application note provides a reliable and scalable method for the esterification of shikimic acid. By understanding the underlying chemical principles and adhering to best practices for process optimization and safety, researchers and drug development professionals can efficiently produce this valuable intermediate for further synthetic applications.

References

  • Estevez, R. J., et al. (2018). Production and Synthetic Modifications of Shikimic Acid. Chemical Reviews, 118(21), 10458-10550. [Link]

  • Jiang, S., & Singh, G. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. Molecules, 27(15), 4779. [Link]

  • Wikipedia. (n.d.). Oseltamivir total synthesis. [Link]

  • Wikipedia. (n.d.). Shikimic acid. [Link]

  • Zamir, L. O. (1987). Synthetic Transformation on Shikimic Acid. DTIC. [Link]

  • Kamboj, A., et al. (2013). Production of shikimic acid. Applied Microbiology and Biotechnology, 97(10), 4277-4287. [Link]

  • Jiang, S., & Singh, G. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. PubMed, 35908753. [Link]

  • Bohorquez-Chaux, A., et al. (2019). Shikimic Acid Pathway in Biosynthesis of Phenolic Compounds. ResearchGate. [Link]

  • Karpf, M., & Trussardi, R. (2002). Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796). The Journal of Organic Chemistry, 67(16), 5554-5560. [Link]

  • Harrington, P. J., et al. (2004). Streamlined process for the esterification and ketalization of shikimic acid en route to the key precursor for oseltamivir phosphate (Tamiflu™). Green Chemistry, 6(8), 418-420. [Link]

  • Rinner, U., et al. (2015). New Method for the Rapid Extraction of Natural Products: Efficient Isolation of Shikimic Acid from Star Anise. Organic Letters, 17(10), 2514-2517. [Link]

  • Singh, S. K., et al. (2020). Shikimic acid as intermediary model for the production of drugs effective against influenza virus. PubMed Central, PMC7121703. [Link]

  • D'Orazio, G., et al. (2013). The first synthesis of oseltamivir carboxylate from (−)‐shikimic acid. ResearchGate. [Link]

  • Yoshikawa, M., et al. (1983). Synthesis of methyl (-)-shikimate. Carbohydrate Research, 113(2), 317-323. [Link]

  • Purdue e-Pubs. (n.d.). Targeted metabolomics on the shikimate and aromatic amino acid biosynthetic pathways. [Link]

  • I. A. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical Biology, 5(1), 5-17. [Link]

  • Oritani, T., et al. (1993). Synthesis of (−)-Methyl Shikimate via Enzymatic Resolution of (1S, 4R, 5R*)-4-Hydroxy-6-oxabicyclo[3.2.1]oct-2-en-7-one. Bioscience, Biotechnology, and Biochemistry, 57(11), 1877-1880. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2025). Analytical method for determination of shikimic acid: Shikimic acid proportional to glyphosate application rates. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in the Synthesis of Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 3,4,5-trihydroxycyclohexene-1-carboxylate, the methyl ester of shikimic acid. This compound is a critical chiral building block, most notably in the synthesis of the antiviral drug oseltamivir (Tamiflu®).[1][2] The primary synthetic route is the Fischer-Speier esterification of shikimic acid, a reaction that, while straightforward in principle, presents several challenges that can lead to suboptimal yields.

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you diagnose issues, optimize your reaction conditions, and significantly improve your synthetic outcomes.

Section 1: The Core Reaction - Fischer-Speier Esterification of Shikimic Acid

The conversion of shikimic acid to its methyl ester is a classic acid-catalyzed esterification.[3] The reaction involves treating shikimic acid with methanol in the presence of a strong acid catalyst. The entire process is a chemical equilibrium, meaning the reaction proceeds in both the forward (ester formation) and reverse (ester hydrolysis) directions simultaneously.[4][5] The key to achieving a high yield is to manipulate the reaction conditions to favor the formation of the product, as dictated by Le Châtelier's Principle.[5][6]

Reaction Mechanism

The Fischer esterification proceeds through a six-step, reversible mechanism involving the nucleophilic addition of methanol to the protonated carboxylic acid, followed by the elimination of water.[4][5]

Fischer_Esterification Figure 1: Mechanism of Fischer Esterification of Shikimic Acid cluster_reactants Reactants cluster_products Products Shikimic_Acid Shikimic Acid (R-COOH) Protonation 1. Protonation of Carbonyl Shikimic_Acid->Protonation Methanol Methanol (CH3OH) Nucleophilic_Attack 2. Nucleophilic Attack by Methanol Methanol->Nucleophilic_Attack H_plus H+ (Catalyst) H_plus->Protonation Methyl_Ester Methyl Ester (R-COOCH3) Water Water (H2O) Protonation->Nucleophilic_Attack Activated Carbonyl Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination Water_Elimination->Water Deprotonation 5. Deprotonation Water_Elimination->Deprotonation Deprotonation->Methyl_Ester

Caption: Figure 1: Mechanism of Fischer Esterification of Shikimic Acid.

Standard Experimental Protocol

This protocol provides a baseline for the esterification. Optimization may be required based on your specific laboratory conditions and purity of starting materials.

  • Glassware Preparation: Ensure all glassware (round-bottom flask, condenser) is thoroughly dried in an oven or by flame-drying to remove any residual water.[7]

  • Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar, add shikimic acid (1.0 eq).

  • Reagent Addition: Add a large excess of anhydrous methanol (e.g., 20-50 eq). Methanol serves as both the reactant and the solvent.

  • Catalyst Addition: Cool the mixture in an ice bath (0 °C). Slowly and carefully add the acid catalyst, such as concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) or thionyl chloride (SOCl₂, 1.1 eq), dropwise.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C for methanol). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the acid catalyst. This is often done by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Remove the excess methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue multiple times with an organic solvent like ethyl acetate. The polyhydroxy nature of the product means it may have some water solubility, so multiple extractions are crucial.

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo. The crude product can be further purified by silica gel column chromatography if necessary.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is significantly lower than expected (<60%). What are the most common causes?

A1: Low yields in Fischer esterification are typically traced back to one of three areas: an incomplete reaction due to equilibrium, loss of product during workup, or impure starting materials.[7][8]

  • Equilibrium Issues: The reaction is reversible. If water is not removed or a large excess of methanol is not used, the equilibrium will not sufficiently favor the product side.[3][4]

  • Workup Losses: Methyl shikimate, with its three free hydroxyl groups, has moderate polarity and some solubility in water. During neutralization and extraction, a significant amount of product can be lost to the aqueous phase if extractions are not performed thoroughly.

  • Water Contamination: The presence of water in your shikimic acid, methanol, or solvent will actively push the equilibrium back towards the starting materials, directly reducing your maximum possible yield.[8]

Troubleshooting_Workflow start Low Yield Observed check_completion Is Reaction Complete? (Check TLC/NMR of crude) start->check_completion check_workup Review Workup & Purification Procedure check_completion->check_workup Yes incomplete Problem: Incomplete Reaction check_completion->incomplete No check_reagents Review Starting Material Quality check_workup->check_reagents No Obvious Loss workup_loss Problem: Product Loss During Workup check_workup->workup_loss Potential Loss Identified reagent_issue Problem: Impure/Wet Reagents check_reagents->reagent_issue Water/Impurity Suspected solution_incomplete Solution: - Increase excess of Methanol - Increase reaction time/temp - Check catalyst activity - Ensure anhydrous conditions incomplete->solution_incomplete solution_workup Solution: - Increase number of extractions (e.g., 5-6 times) - Use salting out (brine wash) - Optimize chromatography conditions workup_loss->solution_workup solution_reagents Solution: - Use anhydrous methanol - Dry shikimic acid in vacuum oven - Use fresh, high-purity catalyst reagent_issue->solution_reagents

Caption: Figure 2: A logical workflow for troubleshooting low yields.

Q2: My TLC analysis shows a persistent spot for shikimic acid even after prolonged reflux. How can I drive the reaction to completion?

A2: This is a classic equilibrium problem. To shift the equilibrium towards the product (methyl shikimate), you must apply Le Châtelier's Principle.[6]

  • Increase Reactant Concentration: The simplest method is to use a very large excess of methanol. Since methanol is also the solvent, using it in vast excess (e.g., 50-100 equivalents relative to shikimic acid) can effectively drive the reaction forward.[4]

  • Remove Water: While using a Dean-Stark trap is common for removing water with solvents like toluene, it's not effective with methanol.[4] Instead, ensure all reagents are anhydrous from the start. Some advanced protocols might include molecular sieves in the reaction flask, but this can complicate stirring and workup.

  • Check Catalyst: Ensure you have added a sufficient amount of a strong acid catalyst. If the catalyst has degraded (e.g., old sulfuric acid that has absorbed water), it will be less effective.

Q3: I'm observing unexpected spots on my TLC plate. What are potential side products?

A3: While Fischer esterification is generally clean, side reactions can occur under harsh conditions.

  • Decomposition: Shikimic acid and its ester are polyhydroxylated compounds. At excessively high temperatures or with prolonged exposure to strong acid, dehydration and subsequent polymerization can occur, often indicated by the reaction mixture turning dark brown or black.[7]

  • Ether Formation: Although less likely than esterification, intermolecular ether formation (dimerization) or reaction of the hydroxyl groups with methanol could theoretically occur, but this typically requires more forcing conditions than standard reflux.

If you observe significant side products, consider reducing the reaction temperature slightly and monitoring the reaction closely to stop it as soon as the starting material is consumed.

Q4: I seem to lose a lot of my product during the aqueous workup and extraction. How can I improve recovery?

A4: The three hydroxyl groups on methyl shikimate give it a degree of water solubility.

  • Saturate the Aqueous Layer: Before extracting, saturate the aqueous layer with sodium chloride (brine). This "salting out" effect decreases the solubility of organic compounds in the aqueous phase and promotes their transfer into the organic extraction solvent.

  • Increase the Number of Extractions: Do not rely on 2-3 extractions. Perform at least 5-6 extractions with a moderate volume of solvent (e.g., ethyl acetate). This is more effective than doing 2-3 extractions with a very large volume.

  • Solvent Choice: Ethyl acetate is a good first choice. If recovery remains low, you could try a slightly more polar solvent like a mixture of ethyl acetate and butanol, but this will be harder to remove on the rotary evaporator.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal acid catalyst and its concentration?

A1: Both concentrated sulfuric acid (H₂SO₄) and thionyl chloride (SOCl₂) are effective.

  • Sulfuric Acid: A catalytic amount (0.1-0.2 equivalents) is sufficient. It is inexpensive and effective. Its primary role is to protonate the carbonyl oxygen, making it more electrophilic.[3]

  • Thionyl Chloride: This is often used in stoichiometric amounts (e.g., 1.1 eq). It first reacts with methanol to generate HCl in situ, which acts as the catalyst, and methyl sulfite. This method has the advantage of being inherently anhydrous.

For general laboratory scale, H₂SO₄ is the most common and cost-effective choice.

Q2: What is the ideal reaction temperature and time?

A2: The reaction is typically run at the reflux temperature of methanol, which is approximately 65 °C. Reaction times can vary from 4 to 24 hours. It is crucial to monitor the reaction by TLC rather than relying on a fixed time. The reaction is complete when the shikimic acid spot is no longer visible on the TLC plate.

Q3: How does the presence of water affect the reaction, and how can I minimize it?

A3: Water is a product of the reaction. Its presence, even in small amounts at the start, will inhibit the reaction by shifting the equilibrium to the left (favoring the starting materials).[8]

  • Use Anhydrous Reagents: Use a sealed bottle of anhydrous methanol.

  • Dry the Starting Material: Shikimic acid can be hygroscopic. Dry it in a vacuum oven before use, especially if it's been stored for a long time.

  • Dry Glassware: As mentioned in the protocol, ensure all glassware is completely free of water.[7]

Q4: Is it necessary to use protecting groups for the hydroxyl functions on shikimic acid?

A4: For the specific synthesis of the methyl ester, protecting the three hydroxyl groups is generally not necessary and would add significant complexity and cost to the synthesis.[9][10] The carboxylic acid is significantly more nucleophilic and reactive towards esterification under these conditions than the secondary alcohols. Protecting groups become essential when performing other transformations on the molecule where the hydroxyl groups might interfere.[11]

Q5: What is the best method for purifying the final product, this compound?

A5: After a thorough aqueous workup, the primary method of purification is silica gel column chromatography.

  • Solvent System (Eluent): A gradient system is often effective. Start with a less polar mixture (e.g., 50% ethyl acetate in hexanes) and gradually increase the polarity by increasing the proportion of ethyl acetate or adding a small amount of methanol (e.g., 1-5%) to the ethyl acetate.

  • TLC Monitoring: Use the same solvent system for TLC to identify the fractions containing your product before combining them. The product should have a higher Rf value than the highly polar shikimic acid.

Section 4: Data Summary Tables

Table 1: Recommended Reaction Parameters for Fischer Esterification of Shikimic Acid

ParameterRecommended ConditionRationale & Key Considerations
Reactant Ratio 1 eq. Shikimic Acid : 20-100 eq. MethanolA large excess of methanol drives the equilibrium toward the product.[4]
Catalyst 0.1-0.2 eq. H₂SO₄ or 1.1 eq. SOCl₂H₂SO₄ is a cost-effective catalyst. SOCl₂ generates HCl in situ and ensures anhydrous conditions.[3]
Temperature Reflux (~65 °C)Provides sufficient thermal energy for the reaction without causing significant decomposition.[8]
Reaction Time 4-24 hoursMust be monitored by TLC. Reaction is complete when starting material is consumed.
Workup Neutralization (NaHCO₃), Extraction (Ethyl Acetate)Careful neutralization is critical. Multiple extractions (5+) with "salting out" are needed to maximize recovery.
Purification Silica Gel Column ChromatographyNecessary to remove any unreacted starting material, baseline impurities, or minor side products.

Table 2: Troubleshooting Synopsis

SymptomProbable Cause(s)Recommended Action(s)
Low Yield Incomplete reaction; Product loss during workup; Wet reagents.Increase methanol excess; Increase number of extractions; Use anhydrous reagents.[6][7][8]
Stalled Reaction Equilibrium reached; Inactive catalyst.Increase methanol excess; Add fresh catalyst; Ensure anhydrous conditions.[4]
Dark Reaction Color Decomposition.Reduce reaction temperature; Monitor closely and quench as soon as complete.
Poor Separation Emulsion during extraction.Add brine to break the emulsion; Filter through celite if necessary.

References

  • Wikipedia. (n.d.). Oseltamivir total synthesis. Retrieved from [Link]

  • Xiang, S., et al. (2009). A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid. The Journal of Organic Chemistry, 74(10), 3970-3. Retrieved from [Link]

  • Xiang, S., et al. (2009). A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (−)-Shikimic Acid. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN103833570B - Synthesis method of oseltamivir.
  • Rawat, G., et al. (2013). Production of shikimic acid. Biotechnology Letters, 35(6), 841-8. Retrieved from [Link]

  • Wikipedia. (n.d.). Shikimic acid. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Filo. (2025). What are possible sources of error in an esterification lab?. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from [Link]

  • Esterification Lab Answers. (n.d.). Esterification Lab Answers. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Avenoza, A., et al. (2000). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron: Asymmetry, 11(10), 2185-2195.
  • Google Patents. (n.d.). CN1075485C - Process for preparation of shikimic acid and its derivatives.
  • ResearchGate. (2014). Current perspectives on applications of shikimic and aminoshikimic acids in pharmaceutical chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Shikimic Acid - MeSH. Retrieved from [Link]

  • Defense Technical Information Center. (1988). Synthetic Transformation on Shikimic Acid. Retrieved from [Link]

  • Estevez, R. J., et al. (2018). Production and Synthetic Modifications of Shikimic Acid. Chemical Reviews, 118(21), 10458-10550. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved from [Link]

  • ChemBK. (2024). Shikimic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Shikimic Acid | C7H10O5 | CID 8742 - PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from [Link]

Sources

Technical Support Center: Purification of Shikimic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of shikimic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable synthetic intermediate. As a chiral precursor for many pharmaceuticals, including the antiviral oseltamivir, achieving high purity of shikimic acid methyl ester is critical.[1] This resource provides in-depth, experience-driven advice in a question-and-answer format, complete with troubleshooting guides and detailed protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the purification of shikimic acid methyl ester.

Q1: What are the most common impurities I can expect when synthesizing shikimic acid methyl ester?

A1: The impurity profile of your crude shikimic acid methyl ester will largely depend on the synthetic or extraction method used.

  • From Esterification of Shikimic Acid: If you are preparing the methyl ester from shikimic acid, common impurities include unreacted shikimic acid, residual acid catalyst (if used), and byproducts from side reactions such as dehydration or polymerization, especially if the reaction is overheated.[2]

  • From Natural Product Extraction: When shikimic acid is first extracted from plant sources like star anise (Illicium verum) and then esterified, you may encounter a wider range of impurities.[3] These can include other organic acids (like quinic acid), phenolic compounds, flavonoids, and essential oils.[3][4] Quinic acid is a particularly common and structurally similar impurity that can be challenging to separate.[4]

  • From Fermentation Broths: If the shikimic acid is produced via microbial fermentation, the crude ester may contain residual nutrients from the growth medium, metabolic byproducts from the microorganism, and other organic acids.[5][6]

Q2: My NMR spectrum shows persistent residual solvent peaks even after prolonged drying. What's happening?

A2: Shikimic acid and its methyl ester are highly polar, hydrophilic compounds with multiple hydroxyl groups capable of forming strong hydrogen bonds.[7] This can lead to the tenacious retention of polar solvents like water, methanol, or ethyl acetate. Even under high vacuum, it can be challenging to remove the final traces of these solvents. Warming the sample gently (e.g., in a water bath) while under vacuum can help, but be cautious of potential thermal degradation.[7]

Q3: What is the thermal stability of shikimic acid methyl ester? Can I heat my sample to aid in purification?

A3: While gentle heating can aid in dissolving the compound for recrystallization or removing residual solvents, excessive heat can lead to degradation. The stability of methyl esters can be compromised at high temperatures, potentially leading to isomerization, pyrolysis, or other decomposition reactions.[8] It is generally advisable to keep temperatures as low as practically possible during purification steps. For transesterification reactions, it's recommended to stay below 325°C to avoid thermal decomposition of fatty acid methyl esters, a principle that can be cautiously applied here.[8]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the purification process.

Issue 1: Low Yield After Recrystallization

Symptom: You observe a significant loss of material after attempting to recrystallize your crude shikimic acid methyl ester.

Possible Causes & Solutions:

CauseExplanationTroubleshooting Steps
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[9] If the compound is too soluble at low temperatures, your recovery will be poor.1. Solvent Screening: Test a range of solvents and solvent mixtures. Common choices for polar compounds include methanol, ethanol, ethyl acetate, and water, or mixtures thereof.[3] 2. Two-Solvent System: Consider a two-solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
Cooling Too Rapidly Rapid cooling can lead to the formation of small, impure crystals or an oil instead of well-formed, pure crystals.1. Gradual Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not immediately place it in an ice bath. 2. Insulation: You can insulate the flask to slow down the cooling process further.
Premature Crystallization If the solution is too concentrated, the product may start to crystallize out before impurities have been fully excluded.1. Use Sufficient Solvent: Ensure you are using enough hot solvent to fully dissolve the crude product. 2. Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them before allowing the solution to cool.
Issue 2: Persistent Impurities Detected by HPLC or NMR After Purification

Symptom: Analytical data (e.g., HPLC, NMR) shows that your purified shikimic acid methyl ester is still contaminated with starting materials or byproducts.

Possible Causes & Solutions:

CauseExplanationTroubleshooting Steps
Co-crystallization of Impurities If an impurity has similar solubility properties to your desired product, it may crystallize out along with it.1. Re-recrystallization: A second recrystallization step may be necessary to achieve higher purity.[10] 2. Column Chromatography: If recrystallization is ineffective, column chromatography is a more powerful purification technique.[11]
Incomplete Reaction A significant amount of unreacted shikimic acid may be present.1. Monitor Reaction Completion: Use TLC or HPLC to monitor the progress of the esterification reaction to ensure it has gone to completion. 2. Aqueous Wash: An aqueous wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove unreacted acidic starting material. Be cautious not to hydrolyze your ester product.
Structurally Similar Impurities Impurities like quinic acid methyl ester can be very difficult to separate from shikimic acid methyl ester due to their similar structures and polarities.1. Specialized Chromatography: Consider using different stationary phases for column chromatography (e.g., amino-functionalized silica) or different mobile phase systems.[4] 2. Preparative HPLC: For very high purity requirements, preparative HPLC may be necessary.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key purification experiments.

Protocol 1: Recrystallization of Shikimic Acid Methyl Ester

This protocol outlines a general procedure for the recrystallization of crude shikimic acid methyl ester. The optimal solvent system should be determined empirically.

Materials:

  • Crude shikimic acid methyl ester

  • Recrystallization solvent(s) (e.g., methanol/toluene, ethyl acetate)[3]

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude shikimic acid methyl ester in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography Purification

This protocol describes a general method for purifying shikimic acid methyl ester using flash column chromatography.

Materials:

  • Crude shikimic acid methyl ester

  • Silica gel

  • Eluent (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes)

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the initial eluent and pack the column.

  • Dissolve the crude shikimic acid methyl ester in a minimal amount of the eluent.

  • Load the sample onto the top of the silica gel bed.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.

  • Collect fractions and monitor them by TLC or HPLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Part 4: Visualizing Purification Challenges

The following diagrams illustrate the logical relationships in troubleshooting purification issues.

Purification_Troubleshooting cluster_symptoms Symptoms cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield After Recrystallization Solvent Inappropriate Solvent Choice Low_Yield->Solvent is caused by Cooling Rapid Cooling Low_Yield->Cooling is caused by Concentration Premature Crystallization Low_Yield->Concentration is caused by Persistent_Impurities Persistent Impurities (HPLC/NMR) Co_crystallization Co-crystallization Persistent_Impurities->Co_crystallization is caused by Reaction Incomplete Reaction Persistent_Impurities->Reaction is caused by Similarity Structurally Similar Impurities Persistent_Impurities->Similarity is caused by Solvent_Screening Solvent Screening / Two-Solvent System Solvent->Solvent_Screening address with Gradual_Cooling Gradual Cooling Cooling->Gradual_Cooling address with Sufficient_Solvent Use Sufficient Solvent / Hot Filtration Concentration->Sufficient_Solvent address with Re_recrystallization Re-recrystallization Co_crystallization->Re_recrystallization address with Column_Chromatography Column Chromatography Co_crystallization->Column_Chromatography address with Reaction_Monitoring Monitor Reaction / Aqueous Wash Reaction->Reaction_Monitoring address with Specialized_Chromatography Specialized / Preparative Chromatography Similarity->Specialized_Chromatography address with

Caption: Troubleshooting workflow for common purification issues.

References

  • Bochkov, D. V., Sysolyatin, S. V., Kalashnikov, A. I., & Surmacheva, I. A. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical Biology, 5(1), 5–17. Available from: [Link]

  • Dunn, A. W., Entwistle, D. A., & Johnstone, R. A. W. (2015). New Method for the Rapid Extraction of Natural Products: Efficient Isolation of Shikimic Acid from Star Anise. Organic Letters, 17(9), 2238–2241. Available from: [Link]

  • ResearchGate. (n.d.). Shikimic acid: Review of its analytical, isolation, and purification techniques from plant and microbial sources. Available from: [Link]

  • Afonso, C. A. M., & Barreiros, S. (2018). Production and Synthetic Modifications of Shikimic Acid. Chemical Reviews, 118(21), 10458–10550. Available from: [Link]

  • Farahmand, H., & Nouri, M. (2020). Shikimic acid from staranise (Illicium verum Hook): Extraction, purification and determination. Journal of Medicinal and Chemical Sciences, 3(4), 346-356. Available from: [Link]

  • Otsuka, M., & Matsuda, A. (1996). Synthesis of (−)-Methyl Shikimate via Enzymatic Resolution of (1S, 4R, 5R*)-4-Hydroxy-6-oxabicyclo[3.2.1]oct-2-en-7-one. Bioscience, Biotechnology, and Biochemistry, 60(4), 672-674. Available from: [Link]

  • Erickson, J. R., & Patton, T. L. (2016). Isolation and purification of shikimic acid. U.S. Patent Application No. 14/976,826.
  • Wang, J., & Zhang, S. (2015). Extraction and Chromatographic Determination of Shikimic Acid in Chinese Conifer Needles with 1-Benzyl-3-methylimidazolium Bromide Ionic Liquid Aqueous Solutions. Journal of Analytical Methods in Chemistry, 2015, 819348. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Shikimic Acid on Newcrom BH Column. Available from: [Link]

  • Hoffmann-La Roche. (1998). Process for the preparation of shikimic acid and its derivatives. Chinese Patent No. CN1075485C.
  • ResearchGate. (n.d.). Isolation of Shikimic acid from star aniseeds. Available from: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • University of Rochester. (n.d.). Recrystallization and Crystallization. Available from: [Link]

  • Lee, S., & Kim, J. (2011). Thermal decomposition and stability of fatty acid methyl esters in supercritical methanol. Bioresource Technology, 102(10), 6279-6282. Available from: [Link]

  • Wikipedia. (n.d.). Fatty acid synthesis. Available from: [Link]

  • Ghosh, S., Chisti, Y., & Banerjee, U. C. (2012). Production of shikimic acid. Biotechnology Advances, 30(6), 1425–1431. Available from: [Link]

  • Boocock, D. G. B. (1997). The Production of Methyl Esters from Vegetable Oil/Fatty Acid Mixtures. (Doctoral dissertation, University of Toronto). Available from: [Link]

  • Privett, O. S., & Nutter, L. J. (1972). Stability of unsaturated methyl esters of fatty acids on surfaces. Journal of Lipid Research, 13(1), 143-146. Available from: [Link]

  • Ojolo, S. J., & Olayiwola, T. O. (2015). Oxidation Stability of Fatty Acid Methyl Ester under Three Different Conditions. Journal of Scientific Research and Reports, 7(5), 378-387. Available from: [Link]

Sources

"stability issues of methyl 3,4,5-trihydroxycyclohexene-1-carboxylate under acidic conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate

Guide Objective: This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with this compound, the methyl ester of the industrially significant shikimic acid. We will address the compound's inherent stability challenges under acidic conditions, providing in-depth troubleshooting, validated protocols, and answers to frequently encountered questions during experimental workflows.

Core Concepts: Understanding the Instability of Methyl Shikimate

This compound, hereafter referred to as methyl shikimate, is an ester derivative of shikimic acid. While esterification can be a crucial step for purification or to modify a compound's properties, it also introduces a chemically labile functional group. The primary stability issue for methyl shikimate in acidic environments is its susceptibility to acid-catalyzed hydrolysis .

This reaction involves the cleavage of the ester bond in the presence of an acid catalyst and water, reverting the compound to its parent carboxylic acid (shikimic acid) and methanol.[1][2][3] The process is reversible, but in aqueous acidic solutions, the equilibrium often favors the formation of the more stable carboxylic acid and alcohol, especially when water is in large excess.[3][4]

The mechanism proceeds via several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (H₃O⁺) protonates the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon.[1][4]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.[1]

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the methoxy (-OCH₃) group, converting it into a good leaving group (methanol).

  • Elimination of Methanol: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the acid catalyst and forming the final shikimic acid product.[4]

Visualization: Acid-Catalyzed Hydrolysis Pathway

hydrolysis_mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products MethylShikimate Methyl Shikimate ProtonatedEster Protonated Ester MethylShikimate->ProtonatedEster + H⁺ H3O H₃O⁺ (Acid Catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H₂O ProtonatedAcid Protonated Shikimic Acid TetrahedralIntermediate->ProtonatedAcid - CH₃OH Methanol Methanol ShikimicAcid Shikimic Acid ProtonatedAcid->ShikimicAcid - H⁺ H3O_regen H₃O⁺ (Regenerated)

Caption: Mechanism of acid-catalyzed hydrolysis of methyl shikimate.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of methyl shikimate in acidic solutions?

The sole primary degradation product from hydrolysis is shikimic acid (3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid) , along with the stoichiometric release of methanol.[2][4] In complex reaction mixtures, shikimic acid itself might undergo further reactions like dehydration depending on the severity of the acidic conditions (e.g., high temperature, concentrated strong acid), but simple hydrolysis is the most common stability issue.

Q2: What factors influence the rate of hydrolysis?

Several factors can accelerate the degradation of your compound:

  • pH: The lower the pH (i.e., higher the concentration of H⁺), the faster the rate of hydrolysis. The reaction is specifically catalyzed by acid.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Heating an acidic solution of methyl shikimate, for instance during reflux, will significantly accelerate its conversion to shikimic acid.[2]

  • Water Content: Water is a reactant in the hydrolysis reaction. While the reaction can proceed with trace amounts of water in organic solvents, it is significantly faster in aqueous or mixed aqueous/organic solutions.

  • Type of Acid: Strong acids (e.g., HCl, H₂SO₄) that dissociate completely will catalyze the reaction more effectively at the same concentration than weak acids (e.g., acetic acid).

Q3: I need to use an acidic mobile phase for my HPLC analysis. How can I minimize on-column hydrolysis?

This is a common challenge. The key is to balance chromatographic needs with compound stability.

  • Lower the Column Temperature: Running the HPLC column at a reduced temperature (e.g., 10-25°C) can significantly slow down the hydrolysis kinetics during the sample's transit time.

  • Use a Weaker Acid: If possible, use a weaker acid like formic acid or acetic acid instead of strong acids like trifluoroacetic acid (TFA) or sulfuric acid.

  • Minimize Run Time: Develop a gradient or isocratic method that is as short as possible to reduce the sample's exposure time to the acidic mobile phase.

  • Immediate Analysis: Analyze samples immediately after preparation. Avoid letting samples sit in acidic mobile phase in the autosampler for extended periods.

Q4: How can I monitor the degradation of my methyl shikimate sample?

The most effective method is High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

  • Develop a Separation Method: Use a reversed-phase C18 column.[5] A suitable method should be able to resolve the more non-polar methyl shikimate from the more polar shikimic acid.

  • Establish Retention Times: Inject standards of both pure methyl shikimate and pure shikimic acid to determine their respective retention times. Shikimic acid, being more polar, will typically have a shorter retention time.

  • Time-Course Study: Prepare your sample in the acidic medium of interest. Inject aliquots onto the HPLC at regular time intervals (e.g., t=0, 15 min, 30 min, 1 hr, 4 hr) and monitor the decrease in the peak area of methyl shikimate and the corresponding increase in the peak area of shikimic acid.

Q5: Can I completely prevent hydrolysis during an acidic reaction workup?

Completely preventing it is difficult, but you can minimize it significantly by controlling the conditions. The goal is to reduce the exposure time and temperature.

  • Use a Biphasic System: If possible, perform extractions from a buffered aqueous layer at a pH closer to neutral (pH 5-6).

  • Cold Workup: Perform all acidic washes and extractions on ice to keep the temperature as low as possible.

  • Rapid Processing: Do not let the acidic aqueous and organic layers remain in contact for extended periods. Separate the layers promptly after mixing.

  • Immediate Neutralization: After the acid wash, immediately wash the organic layer with a weak base (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid.

Troubleshooting Guide

This section addresses common experimental problems related to the instability of methyl shikimate.

Visualization: Troubleshooting Workflow

troubleshooting_workflow start Problem: Low Yield or Unexpected Product check_workup Was an acidic workup or purification used? start->check_workup check_hplc Analyze crude product and byproduct by HPLC/LC-MS check_workup->check_hplc Yes check_storage Was the sample stored in an acidic solvent? check_workup->check_storage No is_shikimic Is the byproduct shikimic acid? check_hplc->is_shikimic solution_hydrolysis Root Cause: Acid-catalyzed hydrolysis. Implement mitigation protocols. is_shikimic->solution_hydrolysis Yes other_issue Problem is not hydrolysis. Investigate other side reactions. is_shikimic->other_issue No solution_storage Root Cause: Degradation upon storage. Store neat, dry, or in neutral solvent. check_storage->solution_storage Yes check_storage->other_issue No

Caption: Decision tree for troubleshooting methyl shikimate degradation.

Problem Encountered Probable Cause Recommended Solution & Rationale
Unexpectedly low yield after a reaction involving an acidic workup. Acid-Catalyzed Hydrolysis: The methyl ester was hydrolyzed back to shikimic acid during the aqueous acid wash or extraction. Shikimic acid, being highly polar, was likely lost to the aqueous phase.Action: Analyze a sample of the aqueous layer from your workup by HPLC. The presence of a large shikimic acid peak will confirm this hypothesis. Corrective Measure: Modify the workup. Use a cold (0-5°C), rapid acid wash. Alternatively, avoid the acid wash entirely if possible and purify using column chromatography with a non-acidic mobile phase.
A new, more polar peak appears in my HPLC chromatogram when using an acidic mobile phase. On-Column or In-Vial Degradation: The sample is hydrolyzing in the acidic solution of the autosampler vial or during its passage through the HPLC system.Action: Spike your sample with a pure shikimic acid standard. If the new peak co-elutes, you have confirmed its identity. Corrective Measure: Implement the strategies from FAQ #3. Prepare the sample in a neutral solvent (e.g., 50:50 acetonitrile:water) and inject immediately. If the mobile phase must be acidic, lower the column temperature.
My purified, solid methyl shikimate shows impurities after several weeks of storage. Residual Acid Catalyst: The sample may contain trace amounts of an acid catalyst from a previous step, which, in the presence of atmospheric moisture, can slowly hydrolyze the ester.Action: Re-purify the material, ensuring the final step includes a wash with a weak base (e.g., dilute NaHCO₃ solution) followed by a wash with brine to remove all acidic residues. Corrective Measure: Ensure the final product is dried thoroughly under high vacuum to remove all water. Store the solid under an inert atmosphere (e.g., argon or nitrogen) at low temperature (-20°C).

Key Experimental Protocols

Protocol 1: HPLC-UV Method for Monitoring Methyl Shikimate Stability

This protocol provides a robust method for separating and quantifying methyl shikimate and its primary degradant, shikimic acid.

Parameter Condition Rationale
HPLC System Agilent 1260 Infinity II or equivalent with UV detectorStandard analytical instrumentation.
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a mildly acidic environment for good peak shape of the carboxylic acid.
Mobile Phase B AcetonitrileStandard organic modifier for reversed-phase chromatography.
Gradient 5% B to 40% B over 15 minutesThis gradient will elute the polar shikimic acid first, followed by the less polar methyl shikimate.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30°CA controlled temperature ensures reproducible retention times. Can be lowered to 15-20°C to minimize on-column hydrolysis.
Injection Vol. 10 µLStandard injection volume.
Detection UV at 213 nm[5]The conjugated double bond in the cyclohexene ring provides UV absorbance at this wavelength.

Procedure:

  • Standard Preparation: Prepare 1 mg/mL stock solutions of both methyl shikimate and shikimic acid in 50:50 acetonitrile:water.

  • Sample Preparation: Dissolve the sample to be tested in the desired acidic medium (e.g., 0.1 M HCl) to a known concentration.

  • Time-Zero (t=0) Analysis: Immediately inject the sample onto the equilibrated HPLC system.

  • Time-Course Monitoring: Keep the sample solution at a constant, controlled temperature. Inject at predetermined intervals (e.g., 30, 60, 120, 240 minutes).

  • Data Analysis: Integrate the peak areas for both methyl shikimate and shikimic acid at each time point. Calculate the percentage of each compound relative to the total integrated area to determine the rate of hydrolysis.

Protocol 2: Optimized Workup to Minimize Hydrolysis

This protocol is designed for quenching a reaction and extracting methyl shikimate while minimizing its degradation.

Reagents & Equipment:

  • Reaction mixture containing methyl shikimate in an organic solvent (e.g., Ethyl Acetate, DCM).

  • Ice water bath.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, pre-chilled.

  • Saturated aqueous sodium chloride (Brine) solution, pre-chilled.

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Separatory funnel.

Procedure:

  • Cool the Reaction: Once the reaction is complete, cool the reaction vessel in an ice water bath to 0-5°C.

  • Quench with Bicarbonate: Slowly add the pre-chilled saturated NaHCO₃ solution to the reaction mixture with stirring. This will neutralize any acid catalysts and create a basic aqueous layer where the ester is more stable.

  • Extraction: Transfer the mixture to a separatory funnel. If your reaction solvent is ethyl acetate, add more to ensure sufficient volume for extraction. Shake vigorously and allow the layers to separate.

  • Separate Layers: Drain the aqueous layer.

  • Wash with Brine: Wash the organic layer with pre-chilled brine. This helps to break any emulsions and remove the bulk of the water.

  • Dry the Organic Layer: Drain the organic layer into a flask containing anhydrous MgSO₄ or Na₂SO₄. Stir for 5-10 minutes to remove residual water.

  • Isolate Product: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude product has been processed under conditions designed to minimize acid-catalyzed hydrolysis.

References

  • Bozell, J. J., & Petersen, G. R. (2010). Technology development for the production of biobased products from biorefinery carbohydrates—the US Department of Energy’s “Top 10” revisited. Green Chemistry, 12(4), 539-554. (Note: While not directly cited, this reference establishes the importance of shikimic acid derivatives in biorefining and chemical synthesis.)
  • E. M. K. V. Ekanayake, E. M. K. V. (2019). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Pharmacognosy and Phytochemistry. [Link]

  • Chemistry LibreTexts. (2023). Acid Catalyzed Hydrolysis of Esters. [Link]

  • Organic Chemistry Portal. (2021). Methyl Esters. [Link]

  • U.S. Patent No. US5508455A. (1996). Hydrolysis of methyl esters for production of fatty acids.

Sources

"common side reactions during the esterification of shikimic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Esterification of Shikimic Acid

Welcome to the technical support center for synthetic modifications of shikimic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this versatile chiral precursor. Shikimic acid's polyfunctional nature, featuring a carboxylic acid, a carbon-carbon double bond, and three distinct secondary hydroxyl groups, makes it an invaluable starting material but also presents unique challenges during chemical transformations.[1][2][3]

This document provides in-depth, field-proven insights into one of the most fundamental reactions involving this molecule: esterification. We will move beyond simple protocols to explore the causality behind common side reactions and provide robust troubleshooting strategies in a practical question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that researchers frequently encounter when planning or executing the esterification of shikimic acid.

Q1: Why is direct esterification of shikimic acid often problematic?

Shikimic acid possesses four potentially reactive functional groups for esterification under acidic conditions: one carboxylic acid and three secondary hydroxyls (at C3, C4, and C5).[3] Direct acid-catalyzed esterification (e.g., Fischer esterification) is an equilibrium-driven process that can suffer from a lack of selectivity.[4] While the carboxylic acid is generally more nucleophilic than the hydroxyl groups, forcing conditions (high temperature, high acid concentration) required to drive the reaction to completion can lead to the undesired esterification of one or more of the hydroxyl groups, resulting in a mixture of mono-, di-, tri-, and even tetra-esters.

Q2: What are the primary byproducts I should expect during a standard Fischer esterification of shikimic acid with an alcohol (e.g., ethanol)?

The primary and most common side reactions involve the esterification of the hydroxyl groups. However, other byproducts can form depending on the reaction conditions:

  • Over-esterified Products: Formation of diesters, triesters, etc., where both the carboxylate and one or more hydroxyls have reacted.

  • Dehydration Products: Under strong acidic conditions and heat, elimination of one or more hydroxyl groups can occur, leading to the formation of additional double bonds and potentially aromatized compounds like derivatives of gallic acid.[5]

  • Lactones: While less common for the six-membered ring, intramolecular esterification (lactonization) is a theoretical possibility under certain conditions, though not widely reported as a major byproduct.

  • Impurities from Starting Material: Commercially available shikimic acid, especially from microbial fermentation, can contain related pathway intermediates like 3-dehydroshikimic acid (DHS) and quinic acid.[2][6][7][8] These impurities can also react under esterification conditions, leading to unexpected spots on a TLC plate.

Q3: Are there milder, more selective methods for esterifying only the carboxylic acid group?

Yes. To avoid the harsh conditions of traditional Fischer esterification, several alternative methods can be employed:

  • Thionyl Chloride (SOCl₂) Method: The original industrial process for synthesizing ethyl shikimate (a precursor to Oseltamivir) involved the in-situ formation of anhydrous HCl from SOCl₂ in ethanol.[6] This method proceeds via an acyl chloride intermediate, which is highly reactive towards the alcohol and can often be performed at lower temperatures, improving selectivity for the more reactive carboxylic acid.

  • Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an activating agent like 4-dimethylaminopyridine (DMAP), can activate the carboxylic acid for esterification under very mild, neutral conditions. This approach almost completely avoids the esterification of the hydroxyl groups.

  • Shiina Esterification: This method uses an aromatic carboxylic acid anhydride (e.g., 2-methyl-6-nitrobenzoic anhydride, MNBA) as a dehydration agent, often in the presence of a nucleophilic catalyst like DMAP.[9][10] It is known for its high yields and mild reaction conditions, making it suitable for sensitive substrates with multiple functional groups.

Part 2: Troubleshooting Guide: Common Issues & Solutions

This section is structured to help you diagnose and solve specific problems encountered during the esterification of shikimic acid.

Issue 1: Low or No Yield of the Desired Ester

Symptom: After workup, you isolate very little product, or TLC/NMR analysis shows mostly unreacted shikimic acid.

Possible Causes & Solutions:

Potential Cause Explanation & Causality Recommended Solution
Equilibrium Limitation (Fischer Esterification) The Fischer esterification is a reversible reaction where water is produced as a byproduct.[4] According to Le Châtelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials.1. Use a large excess of the alcohol: Using the alcohol as the solvent (e.g., refluxing in methanol for methyl ester) drives the equilibrium towards the product side. 2. Remove water as it forms: Use a Dean-Stark apparatus to azeotropically remove water. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture.
Insufficient Catalyst Activity The acid catalyst (e.g., H₂SO₄, p-TsOH) protonates the carbonyl oxygen, making the carboxyl carbon more electrophilic for attack by the alcohol.[4] Insufficient catalyst will result in a very slow or stalled reaction.Ensure the catalyst is added in an appropriate amount (typically 1-5 mol%). Check the purity/activity of your acid catalyst. For substrates sensitive to strong acids, consider a milder catalyst like Amberlyst resin.[11]
Poor Solubility of Shikimic Acid Shikimic acid's multiple hydroxyl groups make it highly polar and poorly soluble in many common organic solvents, but soluble in alcohols.[12] If a co-solvent is used, poor solubility can hinder the reaction rate.When possible, use the reactant alcohol as the solvent. If a co-solvent is necessary, ensure it can fully dissolve the shikimic acid at the reaction temperature.
Product Lost During Workup Simple shikimate esters (methyl, ethyl) have some water solubility. Washing the organic layer excessively with aqueous solutions can lead to product loss.Minimize aqueous washes. Use brine (saturated NaCl solution) for the final wash to reduce the solubility of the ester in the aqueous layer and help break up emulsions.
Issue 2: Complex Product Mixture & Multiple Spots on TLC

Symptom: TLC analysis shows the consumption of starting material but reveals multiple new spots instead of a single product spot. NMR spectrum is complex and difficult to interpret.

Possible Causes & Solutions:

Potential Cause Explanation & Causality Recommended Solution
Over-Esterification of Hydroxyls This is the most common cause. The hydroxyl groups, particularly the allylic C3-OH, can compete with the alcohol reactant and attack the activated carboxyl intermediate or be esterified themselves under harsh conditions.1. Reduce Reaction Temperature and Time: Monitor the reaction closely by TLC. Stop the reaction as soon as the starting material is consumed to minimize the formation of subsequent products. 2. Use a Milder Esterification Method: Switch from Fischer esterification to a non-acidic method like DCC/DMAP coupling. 3. Employ a Protecting Group Strategy: This is the most robust solution for achieving high selectivity. Protect the hydroxyls first, then perform the esterification, and finally deprotect. (See Protocol 2).
Dehydration/ Aromatization Strong acid and high heat can catalyze the elimination of water from the cyclohexene ring, leading to conjugated dienes or even aromatic compounds.Lower the reaction temperature. Use a milder acid catalyst or a non-acidic method.
Starting Material Impurities Byproducts from the shikimate pathway, such as 3-dehydroshikimic acid (DHS) or quinic acid, may be present in your starting material and are also undergoing reaction.[13]Purify the starting shikimic acid by recrystallization before use. Analyze the starting material by NMR or LC-MS to identify potential impurities.

Part 3: Experimental Protocols & Visual Guides

Visualizing the Challenge: Sites of Reaction

The key to troubleshooting is understanding the molecule's reactivity. The following diagram illustrates the desired reaction versus the potential side reactions.

G cluster_shikimic Shikimic Acid SA Shikimic Acid (C₇H₁₀O₅) Desired Carboxylic Ester (Desired Product) SA->Desired R-OH, H⁺ (Controlled) Selective Esterification Side1 Hydroxyl Esterification (Over-esterification) SA->Side1 R-OH, H⁺ (Harsh) Non-selective Esterification Side2 Dehydration Product (Aromatization) SA->Side2 High Temp, H⁺ Elimination

Caption: Desired esterification pathway vs. common side reaction pathways.

Protocol 1: Standard Fischer Esterification for Methyl Shikimate

This protocol uses a common acid-catalyzed method. It is cost-effective but requires careful monitoring to minimize byproduct formation.

Materials:

  • Shikimic Acid (1 equiv.)

  • Methanol (reagent grade, used as solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, ~2 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Suspend shikimic acid in methanol (approx. 10-20 mL per gram of shikimic acid) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Carefully add concentrated sulfuric acid dropwise to the stirring suspension at room temperature.

  • Heat the mixture to reflux (approx. 65°C for methanol).

  • Monitor the reaction progress by TLC (Typical mobile phase: 10% Methanol in Dichloromethane). The product, methyl shikimate, will have a higher Rf than the highly polar shikimic acid. The reaction is typically complete in 4-6 hours.

  • Once the reaction is complete, cool the flask to room temperature in an ice bath.

  • Slowly and carefully neutralize the excess acid by adding saturated NaHCO₃ solution until effervescence ceases. Caution: This is an exothermic reaction.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Partition the remaining aqueous residue between ethyl acetate and water. Extract the aqueous layer 2-3 times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude methyl shikimate, which can be purified by flash chromatography or recrystallization.

Protocol 2: Selective Esterification via Acetonide Protection

This two-step protocol offers excellent selectivity by protecting the reactive cis-4,5-diol, thus preventing its esterification.[6][11]

Step A: Protection of the 4,5-Diol

  • Suspend shikimic acid (1 equiv.) in acetone.

  • Add 2,2-dimethoxypropane (1.5-2 equiv.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with a small amount of triethylamine or by filtering through a short plug of basic alumina.

  • Remove the solvent under reduced pressure to obtain the crude acetonide-protected shikimic acid, which is often used directly in the next step.

Step B: Esterification of the Protected Acid

  • Dissolve the crude protected acid from Step A in the desired alcohol (e.g., ethanol).

  • Perform the esterification as described in Protocol 1 (using H₂SO₄) or, for a milder approach, use a carbodiimide coupling (e.g., EDC/DMAP).

  • After workup and purification of the protected ester, the acetonide group can be removed if necessary by stirring with aqueous acid (e.g., 80% acetic acid or dilute HCl in THF/water).

Troubleshooting Workflow

Use this flowchart to systematically diagnose issues with your shikimic acid esterification.

G cluster_problems Problem Diagnosis cluster_solutions Potential Solutions start Start: Esterification Reaction Performed check_tlc Check Reaction Progress by TLC start->check_tlc no_reaction Problem: Only Starting Material (SM) is Present check_tlc->no_reaction No Reaction multi_spots Problem: Multiple Product Spots check_tlc->multi_spots Complex Mixture low_yield Problem: Low Yield of Clean Product check_tlc->low_yield Clean but Incomplete/ Low Yield after Workup sol_no_reaction 1. Increase Catalyst Amount 2. Increase Temperature 3. Ensure Anhydrous Conditions no_reaction->sol_no_reaction sol_multi_spots 1. Lower Temperature/Time 2. Use Milder Method (DCC) 3. Protect Hydroxyls (Acetonide) multi_spots->sol_multi_spots sol_low_yield 1. Use Excess Alcohol 2. Remove H₂O (Dean-Stark) 3. Optimize Workup (Use Brine) low_yield->sol_low_yield

Caption: A logical workflow for troubleshooting common esterification issues.

References

  • D. E. A. G. Martins, R., & de C. da S. Pinto, A. (2018). Production and Synthetic Modifications of Shikimic Acid. Chemical Reviews, 118(21), 10458–10550. [Link]

  • Air Force Institute of Technology. (n.d.). Synthetic Transformation on Shikimic Acid. DTIC. [Link]

  • McLeod, M. D., et al. (2015). New Method for the Rapid Extraction of Natural Products: Efficient Isolation of Shikimic Acid from Star Anise. Organic Letters, 17(9), 2190–2193. [Link]

  • Shi, R., et al. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. Molecules, 27(15), 4786. [Link]

  • Martins, D. E. A. G., et al. (2018). Production and Synthetic Modifications of Shikimic Acid. Request PDF. [Link]

  • NPTEL IIT Bombay. (2023). Week 1: Lecture 5: Shikimic Acid Pathway. YouTube. [Link]

  • Bollina, V., & Kumar, P. (2013). Method for the extraction of shikimic acid.
  • Bochkov, D. V., et al. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical Biology, 5(1), 5-17. [Link]

  • Enthaler, C. (2008). Isolation of Shikimic acid from star aniseeds. ResearchGate. [Link]

  • Shi, R., et al. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. PMC. [Link]

  • Wikipedia. (n.d.). Shiina esterification. [Link]

  • ChemOrgChem. (2022). SHIINA ESTERIFICATION With Solved Problems. YouTube. [Link]

  • Ambhaikar, N. (2005). Shikimic acid. Baran Lab, Scripps Research. [Link]

  • Lütke-Eversloh, T., & Krömer, J. O. (2018). Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. PMC. [Link]

  • Ashenhurst, J. (2022). Fischer Esterification. Master Organic Chemistry. [Link]

  • Rodriguez, A., et al. (2015). Shikimic Acid Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production. PMC. [Link]

Sources

"optimizing reaction conditions for methyl shikimate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl Shikimate Synthesis

Welcome to the technical support center for optimizing the synthesis of methyl shikimate. This guide is designed for researchers, chemists, and drug development professionals who are working with shikimic acid and its derivatives. As a pivotal chiral building block for numerous pharmaceuticals, most notably Oseltamivir (Tamiflu), the efficient synthesis of methyl shikimate is a critical first step.[1][2][3] This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing methyl shikimate, and which is most common?

The synthesis of methyl shikimate is most commonly and directly achieved through the esterification of its parent carboxylic acid, shikimic acid.[4] While other more complex routes exist, such as multi-step syntheses from carbohydrates like D-lyxose or D-mannose, these are generally employed when shikimic acid is not the starting material.[5][6]

The most prevalent laboratory and industrial method is the Fischer-Speier Esterification . This is an acid-catalyzed reaction where shikimic acid is heated with an excess of methanol.[7][8] Its popularity stems from the use of inexpensive and readily available reagents. However, the reaction is an equilibrium process, which is the primary source of optimization challenges.[9][10]

Q2: My Fischer esterification of shikimic acid resulted in a very low yield. What are the most critical parameters to investigate?

Low yield in a Fischer esterification is almost always tied to the reaction equilibrium. The reaction of a carboxylic acid and an alcohol produces an ester and water. To achieve high conversion, the equilibrium must be shifted towards the products according to Le Châtelier's principle.

Here are the four pillars of optimization for this reaction:

  • Molar Ratio of Reactants: The simplest way to shift the equilibrium is to use one reactant in large excess.[8] Since methanol is an inexpensive solvent, it is common practice to use it as the reaction solvent, creating a very large molar excess that drives the reaction forward.

  • Water Removal: The water generated during the reaction can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[7][10] Active removal of water using molecular sieves or a Dean-Stark apparatus (with a co-solvent like toluene) can dramatically improve yields, especially if using near-stoichiometric amounts of alcohol.

  • Catalyst Choice and Concentration: Strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are typical catalysts. The catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Insufficient catalyst will result in a slow reaction, while excessive acid can sometimes promote side reactions like dehydration.

  • Temperature and Reaction Time: The reaction is typically run at the reflux temperature of methanol (approx. 65 °C) to ensure a reasonable reaction rate. Monitoring the reaction over time by Thin Layer Chromatography (TLC) or HPLC is crucial to determine when equilibrium has been reached and to avoid potential degradation from prolonged heating.

Q3: I'm observing several spots on my TLC plate besides the starting material and product. What are the likely side reactions?

Shikimic acid is a multifunctional molecule, containing three hydroxyl groups and a carbon-carbon double bond, making it susceptible to side reactions under acidic conditions.[11]

  • Dehydration: The most common side reaction is the acid-catalyzed dehydration of the secondary alcohols, particularly the allylic alcohol at C-3. This can lead to the formation of a conjugated diene system and ultimately to aromatization, forming phenolic byproducts.

  • Intramolecular Reactions (Lactonization): The stereochemistry of shikimic acid allows for the possibility of intramolecular reactions between the carboxylic acid and one of the hydroxyl groups, though this is generally less common under standard esterification conditions.[11]

  • Protecting Group Issues: If you are using a protected form of shikimic acid, the acidic conditions of the esterification can potentially cleave acid-labile protecting groups, leading to a complex mixture of products.[12]

To mitigate these, use the mildest effective acid concentration and avoid unnecessarily high temperatures or prolonged reaction times.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during methyl shikimate synthesis.

Problem: Low Conversion (Significant Starting Material Remains)

This is the most frequent issue and directly relates to the reaction equilibrium.

Potential Cause Underlying Rationale Recommended Action
Insufficient Excess of Methanol The reaction is reversible. A large excess of the alcohol reactant is required to drive the equilibrium towards the ester product.Use methanol as the reaction solvent. A concentration of shikimic acid between 0.1 M and 0.5 M in methanol is a good starting point.
Water Present in the Reaction Water is a product of the reaction. Its presence (either from reagents or generated in situ) will inhibit the forward reaction and can hydrolyze the ester back to the carboxylic acid.Ensure anhydrous methanol and a dry reaction setup. Consider adding 3Å or 4Å activated molecular sieves to the reaction mixture to sequester water as it forms.[7]
Ineffective Catalyst The catalyst's role is to activate the carbonyl group. An inadequate amount or inactive catalyst will result in a slow or stalled reaction.Use a catalytic amount (1-5 mol%) of a strong acid like H₂SO₄ or p-TsOH. If using a solid catalyst like an ion-exchange resin (e.g., Amberlyst-15), ensure it is properly activated and dry.
Problem: Product is Contaminated with Byproducts

This indicates that side reactions are occurring at a significant rate.

Potential Cause Underlying Rationale Recommended Action
Reaction Temperature Too High / Time Too Long The sensitive hydroxyl groups and double bond in shikimic acid can undergo acid-catalyzed dehydration at elevated temperatures, leading to aromatization.Run the reaction at the reflux temperature of methanol (~65 °C). Do not overheat. Monitor the reaction by TLC and stop it once the consumption of starting material plateaus.
Excessively Strong Acidic Conditions While acid is necessary, a very high concentration can accelerate the rate of side reactions more than the desired esterification.Reduce the catalyst loading to the lower end of the effective range (e.g., 1 mol%). Consider using a milder, solid-supported acid catalyst that can be easily filtered off.
Unprotected Hydroxyl Groups Reacting For more complex syntheses downstream, the hydroxyl groups may need to be protected to prevent unwanted reactions.Consider protecting the vicinal C4 and C5 hydroxyls as an acetonide using 2,2-dimethoxypropane or acetone with an acid catalyst prior to esterification. This can also improve solubility in organic solvents.[1][13]

Experimental Protocols & Visualizations

Protocol 1: Standard Fischer Esterification of Shikimic Acid

This protocol provides a reliable starting point for the synthesis of methyl shikimate.

Materials:

  • Shikimic Acid (1.0 eq)

  • Anhydrous Methanol (used as solvent, ~0.2 M concentration)

  • Concentrated Sulfuric Acid (H₂SO₄, ~2 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add shikimic acid.

  • Reagents: Add anhydrous methanol to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid while stirring.

  • Reaction: Heat the mixture to reflux (approximately 65 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 10% Methanol in Dichloromethane). The product, methyl shikimate, will have a higher Rf value than the highly polar shikimic acid. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Remove the majority of the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude methyl shikimate can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Visualization 1: Fischer Esterification Mechanism

The diagram below outlines the key reversible steps in the acid-catalyzed formation of methyl shikimate.

Fischer_Esterification Fischer Esterification Mechanism Start Shikimic Acid + Methanol Protonated_Acid Protonated Carbonyl Start->Protonated_Acid + H⁺ Protonated_Acid->Start - H⁺ Tetrahedral Tetrahedral Intermediate Protonated_Acid->Tetrahedral + CH₃OH Tetrahedral->Protonated_Acid - CH₃OH Proton_Transfer Protonated Ether Oxygen Tetrahedral->Proton_Transfer Proton Transfer Proton_Transfer->Tetrahedral Proton Transfer Product_Complex Protonated Ester Proton_Transfer->Product_Complex - H₂O Product_Complex->Proton_Transfer + H₂O End Methyl Shikimate + Water Product_Complex->End - H⁺ End->Product_Complex + H⁺

Caption: Key mechanistic steps of the reversible Fischer-Speier esterification reaction.

Visualization 2: Troubleshooting Flowchart for Low Yields

This flowchart provides a logical pathway for diagnosing and solving issues related to poor reaction outcomes.

Troubleshooting_Flowchart Troubleshooting Logic for Low Yield start Low Yield of Methyl Shikimate check_conversion Analyze Crude Reaction: High SM Remaining? start->check_conversion incomplete_reaction Problem: Incomplete Conversion check_conversion->incomplete_reaction Yes side_products Problem: Significant Byproducts check_conversion->side_products No cause_equilibrium Cause: Unfavorable Equilibrium incomplete_reaction->cause_equilibrium solution_methanol Solution 1: Use Methanol as Solvent (Large Excess) cause_equilibrium->solution_methanol solution_water Solution 2: Add Molecular Sieves to Remove H₂O cause_equilibrium->solution_water solution_catalyst Solution 3: Increase Catalyst Loading or Reaction Time cause_equilibrium->solution_catalyst cause_harsh Cause: Harsh Conditions side_products->cause_harsh solution_temp Solution 1: Reduce Temperature/ Reaction Time cause_harsh->solution_temp solution_acid Solution 2: Lower Catalyst Concentration cause_harsh->solution_acid solution_protect Solution 3: Protect Hydroxyl Groups (e.g., Acetonide) cause_harsh->solution_protect

Caption: A decision tree for systematically troubleshooting low-yield reactions.

References

  • Karpf / Trussardi synthesis. (n.d.). In Oseltamivir total synthesis - Wikipedia. Retrieved January 12, 2026, from [Link]

  • Ye, X., et al. (2009). A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid. The Journal of Organic Chemistry, 74(10), 3970-3.
  • Tadano, K., et al. (1987). Synthesis of Methyl (-)-Shikimate From D-Lyxose.
  • (2009). A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (−)-Shikimic Acid. The Journal of Organic Chemistry.
  • CN103833570B - Synthesis method of oseltamivir - Google Patents. (n.d.).
  • synthesis of methyl (-)-shikimate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ghosh, S., et al. (2012). Production of shikimic acid. Biotechnology Advances, 30(6), 1425-31.
  • Shikimic acid - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Takeuchi, M., Taniguchi, T., & Ogasawara, K. (2001). Synthesis of (−)-Methyl Shikimate via Enzymatic Resolution of (1S, 4R, 5R*)-4-Hydroxy-6-oxabicyclo[3.2.1]oct-2-en-7-one. Bioscience, Biotechnology, and Biochemistry, 65(9), 2107-2110.
  • Protecting group - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Hudlicky, T., Gonzalez, D., & Gibson, D. (1999). Synthesis of methyl shikimate and shikimic acid.
  • Dias, A. L., et al. (2018). Production and Synthetic Modifications of Shikimic Acid. Chemical Reviews, 118(21), 10458-10550.
  • CN1075485C - Process for preparation of shikimic acid and its derivatives - Google Patents. (n.d.).
  • Synthetic Transform
  • Takeuchi, M., et al. (2001). Synthesis of (−)-Methyl Shikimate via Enzymatic Resolution of (1S, 4R, 5R*)-4-Hydroxy-6-oxabicyclo[3.2.1]oct-2-en-7-one. Taylor & Francis Online.
  • ReCORK. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Bozina, N. V., et al. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical Biology, 5(1), 5-17.
  • Li, W., et al. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. International Journal of Molecular Sciences, 23(15), 8235.
  • Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

  • Fischer Esterification - Chemistry Steps. (n.d.). Retrieved January 12, 2026, from [Link]

  • Dewick, P. M. (2002). "The Shikimate Pathway: Aromatic Amino Acids and Phenylpropanoids". In Medicinal Natural Products: A Biosynthetic Approach (2nd ed.). Wiley.
  • Tohge, T., et al. (2016).
  • Peterson, E. A., & Toste, F. D. (2012). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. The Journal of Organic Chemistry, 77(12), 5486-5490.
  • Bypassing the bottlenecks in the shikimate and methylerythritol phosphate pathways for enhancing the production of natural products from methane in Methylotuvimicrobium alcaliphilum 20Z. (2022). Green Chemistry.
  • dos Santos, L. S., et al. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal.
  • Fatty acid synthesis - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Methyl Shikimate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chromatographic analysis. This guide provides in-depth troubleshooting strategies for a common issue encountered during the HPLC analysis of methyl shikimate: peak tailing . As a Senior Application Scientist, my goal is to provide you with not just steps to fix the problem, but a foundational understanding of the underlying causes, enabling you to build robust and reliable analytical methods.

Peak tailing is more than an aesthetic issue; it compromises resolution, affects integration accuracy, and ultimately undermines the reliability of your quantitative results.[1][2] This guide is structured to help you systematically diagnose and resolve the root cause of peak tailing in your methyl shikimate analysis.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial questions.

Q1: I'm seeing a tailing peak for methyl shikimate. What are the most common causes?

Peak tailing for a polar, acidic compound like methyl shikimate in reversed-phase HPLC typically stems from a few key issues:

  • Secondary Interactions: Unwanted ionic or hydrogen-bonding interactions between methyl shikimate and the silica stationary phase are a primary culprit.[3][4][5]

  • Mobile Phase pH Mismatch: If the mobile phase pH is not acidic enough, it can lead to inconsistent ionization of both the analyte and the column's surface, causing peak distortion.[6][7][8]

  • Inappropriate Sample Solvent: Using a sample solvent that is stronger (i.e., has a higher elution strength) than your mobile phase can cause the peak to broaden or tail.[9][10]

  • Column Overload: Injecting too high a concentration (mass overload) or too large a volume of your sample can saturate the column inlet, leading to poor peak shape.[11][12]

  • System or Column Issues: Physical problems like a column void, a blocked frit, or excessive extra-column volume can also contribute to tailing.[3][6]

Q2: How do I know if my peak tailing is severe? What is an acceptable tailing factor?

Peak symmetry is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . An ideal, perfectly symmetrical Gaussian peak has a tailing factor of 1.0. For most applications, a tailing factor greater than 1.2 is considered problematic , while values up to 1.5 may be acceptable for some assays.[3][13] Tailing becomes a significant issue when it impedes the accurate integration of the peak area or the resolution from nearby impurities.[2]

Q3: All the peaks in my chromatogram are tailing. What does that suggest?

If all peaks, not just methyl shikimate, are showing tailing, the problem is likely systemic rather than chemical. You should investigate physical issues with the HPLC system or column, such as:

  • A column void or channel: This can happen if the packed bed inside the column settles or dissolves, creating an uneven flow path.[6][14]

  • A partially blocked column inlet frit: Contamination from unfiltered samples or mobile phase can clog the frit.[11]

  • Extra-column volume: Excessive dead volume in the tubing or fittings between the injector and the detector can cause all peaks to broaden and tail.[1]

Q4: Only my methyl shikimate peak is tailing. Where should I start my investigation?

When only a specific analyte peak is tailing, the issue is almost always chemical in nature and related to interactions between that analyte and the stationary or mobile phase. The most logical starting point is to address potential secondary interactions . This involves optimizing the mobile phase pH to control the ionization state of methyl shikimate and the column's residual silanol groups.[3][6][15]

Q5: How exactly does mobile phase pH affect the peak shape of methyl shikimate?

Methyl shikimate is an acidic compound. The silica backbone of most reversed-phase columns has surface silanol groups (Si-OH) which are also acidic (pKa ≈ 3.5-4.5).[13][16]

  • At mid-range pH (e.g., pH > 4): The silanol groups become deprotonated and negatively charged (Si-O⁻). These sites can then interact strongly with the polar parts of the methyl shikimate molecule through secondary ionic interactions. This additional retention mechanism causes some analyte molecules to lag behind, resulting in a tailing peak.[3][15][17]

  • At low pH (e.g., pH ≤ 3): The mobile phase protonates the silanol groups, neutralizing their charge (Si-OH). This suppresses the unwanted ionic interaction, allowing for a single, uniform retention mechanism (hydrophobic interaction), which results in a sharp, symmetrical peak.[2][3][6] Therefore, maintaining a low mobile phase pH is critical for good peak shape.

Part 2: In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Secondary Silanol Interactions

This is the most common cause of peak tailing for polar analytes like methyl shikimate. The troubleshooting workflow below provides a systematic approach to resolving it.

The Mechanism: Why Secondary Interactions Occur

In an ideal reversed-phase separation, retention is governed solely by hydrophobic interactions between the analyte and the C18 alkyl chains of the stationary phase. However, the underlying silica surface contains residual silanol groups. The most problematic are the highly acidic "free" silanols.[2] Methyl shikimate, with its hydroxyl and carboxyl groups, can engage in hydrogen bonding or ionic interactions with these active sites, creating a secondary, stronger retention mechanism that leads to tailing.[5][15]

Logical Troubleshooting Workflow for Secondary Interactions

start Observe Tailing Peak (Tf > 1.2) check_ph Is Mobile Phase pH ≤ 3? start->check_ph adjust_ph Action: Adjust Mobile Phase pH check_ph->adjust_ph No check_column Is the column modern & end-capped (Type B Silica)? check_ph->check_column Yes protocol1 Follow Protocol 1: Mobile Phase Acidification adjust_ph->protocol1 re_evaluate Re-evaluate Peak Shape protocol1->re_evaluate re_evaluate->check_column Tailing Persists problem_solved Problem Resolved re_evaluate->problem_solved Tailing Resolved consider_column Action: Consider New Column check_column->consider_column No / Unsure check_column->problem_solved Yes, Tailing Resolved protocol2 Follow Protocol 2: Column Selection consider_column->protocol2 protocol2->problem_solved

Caption: Workflow for addressing secondary interactions.

Experimental Protocol 1: Mobile Phase pH Adjustment

The goal is to suppress the ionization of surface silanol groups by lowering the mobile phase pH.[3][6] A pH of 2.5-3.0 is an excellent starting point.

Step-by-Step Methodology:

  • Prepare Aqueous Mobile Phase: To your aqueous solvent (e.g., HPLC-grade water), add an acidic modifier. Do this before mixing with the organic solvent (e.g., acetonitrile or methanol).

  • Select an Acid Modifier: Choose a suitable acid. See the table below for common choices. For initial troubleshooting, 0.1% (v/v) formic acid is a standard choice compatible with both UV and MS detectors.[6]

  • Measure and Adjust pH: Use a calibrated pH meter to confirm the pH of the aqueous portion is in the target range (e.g., 2.7-2.8 for 0.1% formic acid).[13]

  • System Equilibration: Flush the column with the new, acidified mobile phase for at least 15-20 column volumes to ensure the stationary phase surface is fully equilibrated.

  • Re-inject Sample: Analyze your methyl shikimate standard and observe the peak shape. You should see a significant improvement in symmetry.

Data Table: Comparison of Common Acidic Modifiers

ModifierTypical ConcentrationApprox. pH (in water)LC-MS Compatible?Comments
Formic Acid 0.1% v/v~2.7Yes Good general-purpose choice; provides good protonation.[18]
Trifluoroacetic Acid (TFA) 0.05 - 0.1% v/v~2.0No (Causes Ion Suppression)Very effective at improving peak shape for UV detection by acting as an ion-pairing agent, but should be avoided with MS.[18][19][20]
Phosphoric Acid 0.1% v/v~2.1No (Non-volatile)A strong acid that is very effective for UV-only methods but will contaminate an MS source.[13]
Protocol 2: Column Selection and Care

If pH adjustment does not fully resolve tailing, your column chemistry may be the issue.

  • Use End-Capped Columns: Modern HPLC columns (often based on high-purity "Type B" silica) are "end-capped." This process uses a small silane reagent to chemically bond and deactivate many of the residual silanol groups that cause tailing.[1][3][4] If you are using an older column, switching to a modern, fully end-capped C18 column can dramatically improve peak shape for polar analytes.[6]

  • Consider a Guard Column: A guard column protects the analytical column from strongly retained impurities in the sample that can bind to active sites and cause peak tailing over time.[6]

Guide 2: Optimizing the Sample Solvent
The "Solvent Effect": How Sample Diluent Distorts Peaks

The sample solvent is the first "mobile phase" your analyte sees at the column head. If the sample is dissolved in a solvent with a higher elution strength than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 10% acetonitrile), the sample band will not focus properly at the column inlet. This leads to band broadening and can manifest as peak tailing or fronting.[9][10][21]

Experimental Protocol: Diagnosing and Correcting Solvent Mismatch

Step-by-Step Methodology:

  • Analyze Your Current Diluent: Compare the organic solvent percentage in your sample diluent to the starting percentage in your mobile phase. If the diluent is significantly stronger, this is a likely cause.

  • Reconstitute in a Weaker Solvent: If possible, evaporate your sample and reconstitute it in a solvent that is weaker than or equal in strength to your mobile phase. The mobile phase itself is often the ideal sample solvent.[22] If solubility is an issue, use the minimum amount of organic solvent necessary.

  • Test the Hypothesis: Inject the sample prepared in the weaker solvent. A significant improvement in peak shape confirms that the initial solvent was the problem.[10]

  • If Reconstitution is Not Possible: Try reducing the injection volume. Smaller volumes are less susceptible to solvent effects.[10][23]

Guide 3: Identifying and Resolving Column Overload

Column overload occurs when you inject too much analyte for the column to handle, disrupting the linear relationship between concentration and retention.[12]

  • Mass Overload: Occurs when too high a concentration of the analyte is injected. It saturates the stationary phase at the column inlet. For acidic compounds on a reversed-phase column, this often results in "shark-fin" peaks that are fronting, but can sometimes contribute to tailing.[24]

  • Volume Overload: Occurs when the injection volume is too large, causing the sample band to be physically too wide at the start of the separation. This typically causes symmetrical broadening but can lead to tailing with very large volumes.[12]

Experimental Protocol: Serial Dilution Study

This simple experiment can quickly diagnose overload.

  • Prepare Dilutions: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10, 1:100) in a suitable weak solvent.

  • Inject and Analyze: Inject the same volume of each dilution.

  • Evaluate Results: If the peak shape improves (i.e., the tailing factor decreases) and the retention time stabilizes as the sample becomes more dilute, you have confirmed column overload.[3][24] The solution is to inject a lower concentration or a smaller volume of your sample.

Guide 4: Addressing System and Column Health Issues

If chemical causes have been ruled out, the problem may be physical.

General Troubleshooting Workflow for System Health

start Tailing Persists After Chemical Troubleshooting check_frit Is column backpressure high? start->check_frit flush_column Action: Flush & Reverse Column check_frit->flush_column Yes check_connections Are all peaks tailing, especially early ones? check_frit->check_connections No protocol_flush Follow Protocol: Column Flushing flush_column->protocol_flush end Problem Resolved protocol_flush->end minimize_dead_vol Action: Check & Minimize Dead Volume check_connections->minimize_dead_vol Yes replace_column Action: Replace Column check_connections->replace_column No, suspect void check_fittings Inspect fittings, tubing length/ID minimize_dead_vol->check_fittings check_fittings->end replace_column->end

Caption: Workflow for addressing system & column health.

Protocol: Column Flushing and Regeneration

If you suspect a blocked frit or contamination, a flushing procedure can help.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into it.

  • Reverse the Column: Reverse the flow direction of the column (connect the mobile phase to the outlet end). This is more effective at dislodging particulates from the inlet frit.[3][11]

  • Flush with Strong Solvents: Sequentially flush the column with a series of solvents. A typical sequence for a C18 column is:

    • Mobile phase without buffer (e.g., Water/Acetonitrile)

    • 100% Water (to remove salts)

    • 100% Isopropanol

    • 100% Acetonitrile (a strong solvent to remove organic buildup)[22]

    • Flush with at least 10-20 column volumes of each solvent.

  • Re-equilibrate: Return the column to the correct orientation, reconnect to the detector, and thoroughly re-equilibrate with your mobile phase before analysis.

References
  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Phenomenex. (n.d.). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Shimadzu. (n.d.). Effects of Sample Solvents on Peak Shape. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • Gritti, F., & Guiochon, G. (2005). Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions. Journal of Chromatography A, 1097(1-2), 87-103. Retrieved from [Link]

  • American Laboratory. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Shimadzu. (n.d.). Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Sample Diluent Effects in HPLC. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Universal Lab. (2024, July 31). The 10 Most Common HPLC Problems and Solutions! Retrieved from [Link]

  • ACD/Labs. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • McPolin, O. (2013, March 7). HPLC Troubleshooting Tip: Preventing Mobile Phase Problems When Using TFA. Mourne Training Services. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Chromatography Today. (n.d.). How to Avoid HPLC Column Overload. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). The Effect of Sample Diluent on Peak Shape. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC column overload. Retrieved from [Link]

  • Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Retrieved from [Link]

  • Waters Blog. (2019, October 2). Mobile Phase Additives for Peptide Characterization. Retrieved from [Link]

  • Horváth, K., et al. (2014). Recovery of Proteins Affected by Mobile Phase Trifluoroacetic Acid Concentration in Reversed-Phase Chromatography. Journal of Chromatographic Science, 53(5), 791-799. Retrieved from [Link]

  • Al-Saleh, M. (n.d.). Troubleshooting Common HPLC Problems. Retrieved from [Link]

  • Bochkarev, M. S., et al. (2018). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical Biology, 11(2), 53-65. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • OIV. (2004). DETERMINATION OF SHIKIMIC ACID IN WINE BY HPLC. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Determination of Shikimic Acid on Newcrom BH Column. Retrieved from [Link]

  • Wang, L., et al. (2014). Extraction and Chromatographic Determination of Shikimic Acid in Chinese Conifer Needles with 1-Benzyl-3-methylimidazolium Bromide Ionic Liquid Aqueous Solutions. International Journal of Analytical Chemistry. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing In Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). CN105116092B - The HPLC assay method of shikimic acid and 3-dehydroshikimate in pericarpium granati.
  • LCGC. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

Sources

"preventing degradation of methyl 3,4,5-trihydroxycyclohexene-1-carboxylate during storage"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 3,4,5-Trihydroxycyclohexene-1-carboxylate

Introduction:

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related polyhydroxylated compounds. While specific public data on this compound is limited, its structure, analogous to methyl shikimate, provides a strong basis for understanding its stability and degradation pathways.[1][2] This document synthesizes established principles from the study of polyphenols, shikimic acid derivatives, and ester chemistry to provide you with robust troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experimental work.[3][4]

Our approach is grounded in the understanding that the multiple hydroxyl groups, the cyclohexene double bond, and the methyl ester functionality all represent potential sites for degradation.[3] By anticipating these pathways, we can proactively design storage and handling protocols that preserve the compound's integrity.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and handling of this compound.

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The primary factors leading to degradation are oxidation, hydrolysis, and exposure to light (photo-oxidation). The polyhydroxylated nature of the molecule makes it susceptible to oxidation, similar to other polyphenolic compounds.[5][6] The methyl ester group is prone to hydrolysis, especially under acidic or basic conditions.[7][8] Exposure to UV light can also accelerate degradation.[9][10]

Q2: What is the ideal temperature for storing this compound?

A2: For long-term storage, it is recommended to store this compound at or below -20°C.[11] For short-term storage (days to a few weeks), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: Should I store the compound as a dry powder or in solution?

A3: Storing the compound as a dry, solid powder is highly recommended for long-term stability. If you need to store it in solution, use a dry, aprotic solvent and store it at low temperatures. Be aware that solutions are generally more prone to degradation than the solid form.

Q4: What type of container is best for storage?

A4: Use amber glass vials with tight-fitting caps to protect the compound from light.[12] For highly sensitive applications, vials that can be purged with an inert gas like argon or nitrogen are ideal to minimize exposure to oxygen.

Q5: I've noticed a color change in my sample over time. What does this indicate?

A5: A color change, often to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidation.[13] Oxidative processes can lead to the formation of conjugated systems that absorb visible light. If you observe a color change, it is crucial to re-analyze the purity of your sample before use.

Part 2: Troubleshooting Guides

This section provides a more in-depth, question-and-answer-based approach to specific issues you might encounter during your experiments.

Issue 1: Inconsistent or Lower-Than-Expected Potency in Biological Assays

Q: My recent experiments using a stored batch of this compound are showing significantly lower activity compared to a fresh batch. What could be the cause?

A: This is a classic sign of compound degradation. The loss of potency is likely due to a decrease in the concentration of the active parent compound.

Troubleshooting Steps:

  • Purity Re-assessment:

    • Protocol: Analyze the stored sample using High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.[14][15] Compare the chromatogram to that of a fresh, reference standard. Look for the appearance of new peaks or a decrease in the area of the main peak.

    • Rationale: HPLC is a powerful technique for separating and quantifying components in a mixture, providing a clear picture of the sample's purity.[14][16]

  • Identify Potential Degradation Pathways:

    • Oxidation: The presence of multiple hydroxyl groups makes the compound susceptible to oxidation.[17][18]

    • Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, particularly if the sample was stored in a non-anhydrous solvent or exposed to acidic or basic conditions.[7][19]

dot

Caption: Troubleshooting workflow for loss of compound potency.

Issue 2: Solubility Issues with a Previously Soluble Sample

Q: My sample of this compound, which was previously soluble in my chosen solvent system, is now showing poor solubility or has formed a precipitate. Why is this happening?

A: Changes in solubility are often indicative of chemical transformation.

Troubleshooting Steps:

  • Characterize the Precipitate:

    • Protocol: If possible, isolate the precipitate and analyze it separately from the supernatant using techniques like LC-MS or NMR.

    • Rationale: The precipitate could be a degradation product with different solubility properties. For example, polymerization, a potential degradation pathway for polyphenols, can lead to insoluble materials.

  • Consider Hydrolysis:

    • Explanation: Hydrolysis of the methyl ester to the carboxylic acid (shikimic acid) would increase the polarity of the molecule.[3][4] This could decrease its solubility in less polar organic solvents.

    • Verification: The presence of the carboxylic acid can be confirmed by LC-MS (looking for the corresponding molecular weight) or by a shift in the pH of an aqueous solution of the sample.

dot

Degradation_Pathways cluster_main This compound cluster_products Degradation Products Compound Parent Compound Oxidized Oxidized Products (e.g., Quinones) Compound->Oxidized O2, Light, Metal Ions Hydrolyzed Hydrolyzed Product (Carboxylic Acid) Compound->Hydrolyzed H2O, Acid/Base Polymerized Polymerized Products Oxidized->Polymerized Further Reaction

Caption: Potential degradation pathways for the target compound.

Part 3: Recommended Protocols

Protocol 1: Optimal Storage Conditions

To maximize the shelf-life of this compound, adhere to the following storage protocol:

ParameterRecommendationRationale
Temperature ≤ -20°C (long-term) or 2-8°C (short-term)Low temperatures slow down chemical reactions, including oxidation and hydrolysis.[11][13]
Atmosphere Inert gas (Argon or Nitrogen)Minimizes exposure to oxygen, preventing oxidative degradation.[13]
Light Amber vials, stored in the darkProtects against photo-oxidation.[9][10]
Form Solid/Dry PowderMore stable than solutions due to reduced molecular mobility and absence of solvent-mediated reactions.
pH (for solutions) Neutral (pH ~7)Avoids acid or base-catalyzed hydrolysis of the ester group.[8]
Protocol 2: Forced Degradation Study

A forced degradation study can help you understand the stability of your compound under various stress conditions and is a critical component of drug development.[20][21][22]

Objective: To identify potential degradation products and degradation pathways.

Methodology:

  • Prepare Stock Solutions: Prepare solutions of your compound in a suitable solvent (e.g., methanol/water).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24-48 hours.[21]

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at room temperature for 2-4 hours.[21]

    • Oxidation: Add 3% H₂O₂ and incubate at room temperature for 24 hours.[21]

    • Thermal Stress: Incubate a solid sample at 80°C for 48 hours.

    • Photostability: Expose a solution to UV light (as per ICH Q1B guidelines).[20]

  • Analysis:

    • At specified time points, take aliquots from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC method (e.g., a gradient method that can separate the parent compound from its degradation products).[15][23]

    • Use a mass spectrometer detector to identify the mass of the degradation products.

Part 4: The Role of Antioxidants

Q: Can I add an antioxidant to my formulation to improve the stability of this compound?

A: Yes, incorporating antioxidants can be an effective strategy, especially for liquid formulations.

Mechanism of Action: Antioxidants are compounds that can neutralize reactive oxygen species (ROS) and free radicals, thereby preventing the oxidation of your target molecule.[5][6] They act as sacrificial agents, being preferentially oxidized.

Commonly Used Antioxidants:

  • Butylated hydroxytoluene (BHT) and Butylated hydroxyanisole (BHA): These are synthetic phenolic antioxidants commonly used in pharmaceuticals and food products.[17]

  • Ascorbic Acid (Vitamin C) and Tocopherol (Vitamin E): These are natural antioxidants that can be effective in preventing oxidation.[5]

  • Flavonoids: Compounds like quercetin and rutin have shown significant stabilizing effects for polymers and other organic molecules.[18][24]

Considerations:

  • Compatibility: Ensure the chosen antioxidant is compatible with your compound and solvent system and does not interfere with your downstream assays.

  • Concentration: The effective concentration of the antioxidant should be optimized. Too little may not be effective, while too much could cause other issues.

References

  • Emerging technologies in polyphenol analysis: from traditional methods to -omics approaches. (n.d.). Google Scholar.
  • Bozhkov, A. I., et al. (n.d.).
  • Shikimic acid. (n.d.). Wikipedia.
  • Shikimate p
  • Methyl Esters. (n.d.). Organic Chemistry Portal.
  • BIO-BASED ANTIOXIDANTS AND THERMAL STABILIZERS. (n.d.). Google Scholar.
  • Shikimic acid p
  • Chapter 5: Shikimic Acid P
  • Rocchetti, G., et al. (2020).
  • Analytical Methods for Exploring Nutraceuticals Based on Phenolic Acids and Polyphenols. (2025, October 15). Google Scholar.
  • Colás-Medà, P., et al. (n.d.). Effect of Storage Conditions on the Stability of Polyphenols of Apple and Strawberry Purees Produced at Industrial Scale by Different Processing Techniques.
  • Natural Antioxidants in Organic Foods: A Chemical Perspective. (n.d.). Hilaris Publisher.
  • Prieto, M. A., et al. (n.d.).
  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. (n.d.). USDA ARS.
  • Viskupičová, J., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI.
  • Schlensker, C., et al. (2021, December 29). Improved Air Processability of Organic Photovoltaics Using a Stabilizing Antioxidant to Prevent Thermal Oxidation.
  • Siracusa, V., et al. (2024). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. MDPI.
  • Pospisil, J., et al. (n.d.). Natural antioxidants as stabilizers for polymers.
  • Torres-Ballesteros, A., et al. (2024).
  • Viskupičová, J., et al. (2025, October 13). (PDF) Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
  • Sharma, R., et al. (n.d.).
  • Polyphenol Analysis. (2022, February 11). Encyclopedia MDPI.
  • de Oliveira, A. C. A., et al. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Google Scholar.
  • Need to hydrolyze methyl esters but compound is water sensitive. (2025, November 5). Reddit.
  • Comisar, C. M., et al. (2025, August 5). Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water.
  • Singh, R., et al. (2016, December 14).
  • Singh, R., et al. (2016, December 14).
  • Alsante, K. M., et al. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • Dewick, P. M. (n.d.). "The Shikimate Pathway: Aromatic Amino Acids and Phenylpropanoids". Google Scholar.
  • Viskupičová, J., et al. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed Central.
  • Synthesis, biological activity and molecular modelling studies of shikimic acid derivatives as inhibitors of the shikimate dehydrogenase enzyme of Escherichia coli. (n.d.). PubMed.
  • Chemical Storage Guidelines. (n.d.). Environmental Health & Safety.
  • Burattini, S., et al. (2022). The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO. MDPI.
  • Viskupičová, J., et al. (2023, April 19). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. PubMed.
  • Methyl (−)
  • Methyl Shikim

Sources

"byproduct formation in the synthesis of methyl shikimate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl shikimate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this critical synthesis. We will delve into the intricacies of byproduct formation, providing troubleshooting advice and in-depth answers to frequently asked questions. Our approach is grounded in mechanistic understanding and practical, field-tested solutions to help you optimize your reaction outcomes.

I. Troubleshooting Guide: Common Byproducts and Impurities

This section addresses specific issues you may encounter during the synthesis of methyl shikimate, focusing on the identification and mitigation of common byproducts.

Issue 1: Presence of Quinic Acid and 3-Dehydroshikimic Acid in the Final Product

Question: My final product shows significant contamination with quinic acid and 3-dehydroshikimic acid. What is the cause, and how can I prevent this?

Answer:

The presence of quinic acid and 3-dehydroshikimic acid is a frequent challenge, often stemming from the equilibrium dynamics within the shikimate pathway, especially in biosynthetic approaches.[1]

Causality:

  • Quinic Acid Formation: Quinic acid arises from the reduction of 3-dehydroquinic acid, a precursor to 3-dehydroshikimic acid.[1][2] This reduction can be catalyzed by shikimate dehydrogenase, the same enzyme that reduces 3-dehydroshikimate to shikimic acid.[1]

  • 3-Dehydroshikimic Acid (DHS) Accumulation: DHS is the direct precursor to shikimic acid. Its accumulation suggests an incomplete reduction step, which could be due to several factors including enzyme inhibition or suboptimal reaction conditions. In microbial synthesis, the transport of initially synthesized shikimic acid back into the cytoplasm can lead to a microbe-catalyzed equilibration, resulting in a mixture of shikimate, quinate, and dehydroshikimate.[1]

Troubleshooting Protocol:

  • Optimize Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can favor the formation of thermodynamic byproducts. Monitor the reaction progress closely using techniques like TLC or HPLC to determine the optimal endpoint.

  • Control of pH: The pH of the reaction medium can influence enzyme activity and the stability of intermediates. Maintain the pH within the optimal range for the specific catalyst or enzyme being used.

  • Enzyme/Catalyst Loading: Insufficient catalyst or enzyme can lead to incomplete conversion of DHS to shikimic acid. Experiment with slightly higher catalyst loadings, but be mindful of potential side reactions.

  • Purification Strategy: If byproduct formation is unavoidable, a robust purification strategy is essential. Column chromatography on silica gel is a common method to separate methyl shikimate from these more polar byproducts.[3]

Issue 2: Formation of Aromatic Byproducts (e.g., Gallic Acid, Protocatechuic Acid)

Question: I am observing the formation of aromatic byproducts like gallic acid. Why is this happening, and what can be done to minimize it?

Answer:

The aromatization of intermediates in the shikimate pathway is a known side reaction that leads to the formation of phenolic acids.

Causality:

3-Dehydroshikimic acid is a key branch point.[2][4] Under certain conditions, particularly with strong acid or base catalysis or at elevated temperatures, it can undergo dehydration and enolization to form protocatechuic acid. Further oxidation can lead to gallic acid.[2]

Troubleshooting Protocol:

  • Milder Reaction Conditions: Employ milder reaction conditions to disfavor the aromatization pathway. This includes using less aggressive acids or bases and maintaining lower reaction temperatures.

  • Protecting Groups: In a multi-step chemical synthesis, the use of protecting groups for the hydroxyl functionalities can prevent unwanted side reactions, including aromatization.[5][6] The choice of protecting group is critical and should be orthogonal to the other reaction conditions.[5][6]

  • Choice of Solvent: The solvent can influence the reaction pathway. Aprotic solvents may be preferable to protic solvents in certain steps to suppress acid-catalyzed dehydration reactions.

Issue 3: Incomplete Esterification of Shikimic Acid

Question: My esterification of shikimic acid to methyl shikimate is not going to completion, leaving unreacted shikimic acid. How can I improve the yield?

Answer:

Incomplete esterification is a common issue that can be addressed by optimizing the reaction conditions to favor the formation of the methyl ester.

Causality:

Esterification is an equilibrium reaction. To drive the reaction towards the product (methyl shikimate), one must either use a large excess of the alcohol (methanol) or remove the water formed during the reaction. The presence of multiple hydroxyl groups in shikimic acid can also lead to steric hindrance or side reactions if not properly managed.[7]

Troubleshooting Protocol:

  • Fischer Esterification Optimization:

    • Excess Methanol: Use a large excess of methanol, which can also serve as the solvent.

    • Acid Catalyst: Employ a suitable acid catalyst such as sulfuric acid or gaseous HCl.

    • Water Removal: Use a Dean-Stark apparatus to azeotropically remove water as it is formed, thereby shifting the equilibrium towards the product.

  • Alternative Esterification Methods:

    • Diazomethane: While highly effective, diazomethane is toxic and explosive, requiring specialized handling.

    • Methyl Iodide and Base: Using methyl iodide in the presence of a non-nucleophilic base like potassium carbonate can effectively methylate the carboxylic acid.

  • Reaction Monitoring: Track the reaction progress by TLC or LC-MS to determine when the reaction has reached completion and to avoid potential degradation of the product with prolonged reaction times.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of methyl shikimate.

Q1: What are the most common starting materials for the synthesis of methyl shikimate?

A1: The most common starting materials are shikimic acid itself, often isolated from plants like star anise (Illicium verum), or quinic acid.[7][8] Microbial fermentation processes are also used to produce shikimic acid in large quantities.[8] For enantioselective syntheses, chiral starting materials like D-mannose or D-lyxose have been employed.[3]

Q2: Why is the use of protecting groups often necessary in the chemical synthesis of methyl shikimate derivatives?

A2: Shikimic acid has a polyfunctional nature, containing a carboxylic acid, a double bond, and three secondary hydroxyl groups.[7] Protecting groups are crucial to mask the reactive hydroxyl groups to achieve chemoselectivity in subsequent reactions.[5][6] For instance, if you want to perform a reaction at the double bond without affecting the hydroxyl groups, the latter must be protected. The choice of protecting groups that can be selectively removed (orthogonal protection) is a key strategy in complex syntheses involving shikimic acid.[5]

Q3: What analytical techniques are best for monitoring the reaction and assessing the purity of the final methyl shikimate product?

A3: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and identification of impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.

Q4: Can you provide a general protocol for the esterification of shikimic acid to methyl shikimate?

A4: The following is a general laboratory-scale protocol for Fischer esterification:

Experimental Protocol: Synthesis of Methyl Shikimate via Fischer Esterification

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve shikimic acid in anhydrous methanol (e.g., 10 mL of methanol per 1 g of shikimic acid).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 2-3 drops) or acetyl chloride (which will generate HCl in situ).

  • Reaction: Heat the mixture to reflux and maintain the temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution, until the effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure methyl shikimate.[3]

  • Characterization: Confirm the identity and purity of the product using NMR, MS, and IR spectroscopy.

Visualizations

Diagram 1: Key Byproduct Formation Pathways

This diagram illustrates the relationship between the desired product, methyl shikimate, and the common byproducts that can arise from intermediates in the shikimate pathway.

Byproduct_Formation 3-Dehydroquinic Acid 3-Dehydroquinic Acid 3-Dehydroshikimic Acid 3-Dehydroshikimic Acid 3-Dehydroquinic Acid->3-Dehydroshikimic Acid Dehydration Quinic Acid Quinic Acid 3-Dehydroquinic Acid->Quinic Acid Reduction Shikimic Acid Shikimic Acid 3-Dehydroshikimic Acid->Shikimic Acid Reduction Protocatechuic Acid Protocatechuic Acid 3-Dehydroshikimic Acid->Protocatechuic Acid Aromatization Methyl Shikimate Methyl Shikimate Shikimic Acid->Methyl Shikimate Esterification Troubleshooting_Yield Start Low Yield of Methyl Shikimate Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Byproducts_Present Significant Byproducts? Incomplete_Reaction->Byproducts_Present No Optimize_Esterification Optimize Esterification: - Increase reaction time/temp - Add more catalyst - Remove water Incomplete_Reaction->Optimize_Esterification Yes Check_SM_Purity Check Starting Material Purity Byproducts_Present->Check_SM_Purity No Identify_Byproducts Identify Byproducts (NMR, MS) Byproducts_Present->Identify_Byproducts Yes Aromatic_Byproducts Aromatic Byproducts? Identify_Byproducts->Aromatic_Byproducts Polar_Byproducts Quinic/Shikimic Acid Impurities? Identify_Byproducts->Polar_Byproducts Milder_Conditions Use Milder Conditions: - Lower temperature - Weaker acid/base Aromatic_Byproducts->Milder_Conditions Yes Optimize_Purification Optimize Purification: - Adjust chromatography - Recrystallization Polar_Byproducts->Optimize_Purification Yes

Caption: Troubleshooting workflow for low methyl shikimate yield.

References

  • Bozell, J. J., & Petersen, G. R. (2010). Technology development for the production of biobased products from biorefinery carbohydrates—the US Department of Energy’s “Top 10” revisited. Green Chemistry, 12(4), 539-554.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • I. A. Shikimic Acid: Review of its Analytical, Isolation, and Purification. Techniques from Plant and Microbial Sources. J. Chem. Biol. 2012, 5, 5−17.
  • Su, M., & Yu, B. (2004). A concise synthesis of (−)-shikimic acid and its analogues from D-mannose.
  • Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
  • Rawat, G.; Tripathi, P.; Saxena, R. K. Expanding Horizons of. Shikimic Acid. Appl. Microbiol. Biotechnol. 2013, 97, 4277−4287.
  • Knaggs, A. R. (2003). The biosynthesis of shikimate metabolites.
  • Dewick, P. M. (2002). Medicinal Natural Products: A Biosynthetic Approach. John Wiley & Sons.
  • Herrmann, K. M., & Weaver, L. M. (1999). The shikimate pathway. Annual review of plant biology, 50(1), 473-503.
  • Draths, K. M., Knop, D. R., & Frost, J. W. (1999). Shikimic acid and quinic acid: replacing isolation from plant sources with recombinant microbial biocatalysis. Journal of the American Chemical Society, 121(8), 1603-1604.

Sources

Technical Support Center: Chiral Separation of Methyl Shikimate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of methyl shikimate enantiomers. As a key intermediate in the synthesis of neuraminidase inhibitors like oseltamivir, ensuring the enantiomeric purity of methyl shikimate is a critical analytical challenge. This guide is designed for researchers, chromatographers, and drug development professionals to provide practical, in-depth solutions to common issues encountered during method development and routine analysis. We will explore the causality behind experimental choices, offering robust troubleshooting strategies and answers to frequently asked questions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the chiral separation of methyl shikimate enantiomers, particularly using High-Performance Liquid Chromatography (HPLC), the most common technique.

Question: I am not seeing any separation between my methyl shikimate enantiomers on a polysaccharide-based chiral stationary phase (CSP). What should I do?

Answer:

This is a common starting problem. A complete lack of resolution points to fundamental issues with the method conditions. Let's break down the potential causes and solutions.

  • Cause 1: Inappropriate Mobile Phase. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) rely on a precise combination of interactions, including hydrogen bonds, dipole-dipole, and π-π interactions, to achieve separation.[1] The mobile phase composition is the most critical factor influencing these interactions.

    • Solution: Systematically screen different mobile phase modes. Chiral separations are often achieved in isocratic mode, as the primary separation mechanism relies on the stationary phase rather than a mobile phase gradient.[2]

      • Normal Phase (NP): This is often the most successful mode for polysaccharide CSPs. Start with a mixture of Hexane and an alcohol modifier (Isopropanol or Ethanol). A typical starting point is 90:10 Hexane:Isopropanol. Adjust the ratio (e.g., to 80:20 or 95:5) to modulate retention and selectivity. Ethanol can sometimes provide different selectivity compared to isopropanol.[3]

      • Polar Organic (PO): Use mixtures of Acetonitrile (ACN) or Methanol (MeOH). Try 100% MeOH or 100% ACN first, then screen mixtures like 50:50 ACN:MeOH.

      • Reversed Phase (RP): While sometimes less selective for this type of analyte, it is worth trying. Use mixtures of Water (often with a buffer like ammonium acetate) and an organic modifier (MeOH or ACN).

  • Cause 2: The Need for Derivatization. Methyl shikimate is a polar molecule with multiple hydroxyl groups. While direct separation is sometimes possible, its interaction with the CSP might be insufficient. Derivatization can block the polar hydroxyl groups and introduce new interaction sites (like aromatic rings) that enhance chiral recognition.

    • Solution: Consider derivatizing the hydroxyl groups. A proven method involves converting the hydroxyls to benzoate esters using benzoyl chloride.[4] This introduces aromatic rings, which can engage in strong π-π interactions with phenyl groups on many CSPs. This indirect method converts the enantiomers into diastereomers, which can often be separated on a standard achiral column, though a chiral column is typically used to resolve the derivatized products.[5]

  • Cause 3: Incorrect Column Choice. While polysaccharide columns are a great starting point, they may not be optimal for every analyte.

    • Solution: If extensive mobile phase screening fails, consider a different type of CSP. For a polar analyte like methyl shikimate, a macrocyclic glycopeptide column (e.g., Teicoplanin-based) operated in polar organic or reversed-phase mode could be an alternative.[3][6]

Question: I have some resolution, but the peaks are broad and tailing significantly. How can I improve peak shape?

Answer:

Poor peak shape compromises resolution and quantification. Tailing is typically caused by undesirable secondary interactions or kinetic issues.

  • Cause 1: Secondary Interactions with Silica. Residual silanol groups on the silica support can interact strongly with the polar hydroxyl or ester groups of methyl shikimate, leading to peak tailing.

    • Solution: Add a small amount of an acidic or basic modifier to the mobile phase.

      • For Normal Phase, adding 0.1% of an acid like acetic acid (AA) or a base like diethylamine (DEA) can saturate the active sites on the silica surface and improve peak shape. The choice of acid or base depends on the analyte's nature. For the neutral methyl shikimate, either could be effective.

      • Caution: Be aware of the "memory effect." Additives can adsorb strongly to the CSP and affect future separations, even after extensive flushing.[2] It is best practice to dedicate columns to specific mobile phase additive types.

  • Cause 2: Sample Solvent Mismatch. Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion and broadening.

    • Solution: Dissolve the sample in the mobile phase itself or in a solvent that is weaker than or of similar strength to the mobile phase. For a normal phase separation using 90:10 Hexane:IPA, dissolving the sample in 100% IPA would be a mismatch; dissolving it in the 90:10 mobile phase is ideal.

  • Cause 3: Low Temperature. Lower temperatures can improve enantioselectivity by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. However, this can also slow down the mass transfer kinetics, leading to broader peaks.[7]

    • Solution: Try increasing the column temperature slightly (e.g., from 25°C to 35°C or 40°C). This can improve efficiency, although it may sometimes reduce selectivity. An optimal temperature is a trade-off between resolution and efficiency.

Question: My column backpressure has suddenly increased after several injections. What's the cause and how can I fix it?

Answer:

A sudden pressure increase is almost always due to a blockage at the head of the column.

  • Cause 1: Inlet Frit Blockage. Particulate matter from the sample, mobile phase, or pump seals can clog the inlet frit of the column. A sample that precipitates upon mixing with the mobile phase is also a common culprit.[8]

    • Solution:

      • Confirm the Blockage: Disconnect the column from the detector and run the pump at a low flow rate to see if the pressure returns to normal. If it does, the blockage is not in the column. If it remains high, the column is the source.

      • Back-flush the Column: Disconnect the column from the injector and detector. Connect the column outlet to the injector and flush with a strong, compatible solvent (e.g., 100% Isopropanol for a normal phase column) at a low flow rate. This can dislodge particulates from the inlet frit.[8]

      • Check Sample Solubility: Ensure your sample is fully dissolved and filtered before injection. Confirm it remains soluble when mixed with the mobile phase.

  • Cause 2: Stationary Phase Damage (Coated CSPs). Certain "coated" polysaccharide CSPs are sensitive to specific solvents (e.g., DMF, DMSO, certain chlorinated solvents) that can strip the chiral polymer from the silica support, causing it to collapse and block the column.

    • Solution: This is often irreversible. Prevention is key. Always check the column's instruction manual for solvent compatibility. Using modern "immobilized" CSPs provides much greater solvent tolerance and robustness.[8][9]

Frequently Asked Questions (FAQs)

Question 1: What is the best starting point for developing a chiral separation method for methyl shikimate?

Answer:

The most logical and evidence-based starting point is HPLC with a polysaccharide-based chiral stationary phase (CSP) . These columns, particularly those with cellulose or amylose derivatives, are known for their broad enantiorecognition capabilities.[10]

A specific, validated method reported in the literature provides an excellent template:

  • Derivatization: Convert the methyl shikimate enantiomers to their corresponding benzoates using benzoyl chloride.[4] This step is crucial as it adds chromophores for better UV detection and provides strong interaction points for the CSP.

  • HPLC Analysis: Use a Daicel Chiralcel® OD column (a cellulose tris(3,5-dimethylphenylcarbamate) coated phase) with a normal phase eluent.[4]

This approach is outlined in the detailed protocol below.

Workflow Diagram: General Chiral Method Development

The following diagram illustrates a systematic approach to developing a robust chiral separation method.

ChiralMethodDevelopment cluster_0 Phase 1: Analyte & Column Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Characterize Analyte (pKa, solubility, UV) SelectCSP Select CSPs for Screening (Polysaccharide, etc.) Analyte->SelectCSP ScreenModes Screen Mobile Phase Modes (NP, RP, PO) SelectCSP->ScreenModes Optimize Optimize Mobile Phase (Modifier %, Additives) ScreenModes->Optimize Resolution > 1.0? NoRes No Resolution ScreenModes->NoRes Resolution = 0 TempFlow Optimize Temperature & Flow Rate Optimize->TempFlow Validate Method Validation (Linearity, LOD, LOQ) TempFlow->Validate Resolution > 1.5? Robustness Test Robustness Validate->Robustness Derivatize Consider Derivatization NoRes->Derivatize Derivatize->SelectCSP Re-screen

Caption: A systematic workflow for chiral HPLC method development.

Question 2: How do I choose the most appropriate chiral stationary phase (CSP) for methyl shikimate?

Answer:

Choosing the right CSP is key. While screening is always necessary, you can make an educated choice based on the analyte's structure. Methyl shikimate has multiple hydroxyl groups and an ester, making it polar and capable of hydrogen bonding.

CSP TypeChiral SelectorPrimary Interaction MechanismBest For Methyl Shikimate?Rationale
Polysaccharide Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate))Hydrogen bonding, π-π interactions, steric inclusion in chiral grooves.[9][10]Excellent Starting Point Highly versatile. The hydroxyl and potential aromatic groups (after derivatization) of methyl shikimate can interact strongly with the carbamate groups on the polysaccharide backbone.
Cyclodextrin α-, β-, or γ-Cyclodextrin derivativesInclusion complexation into the hydrophobic cavity; hydrogen bonding at the rim.[1][11]Possible The cyclohexane ring of methyl shikimate may fit into the cyclodextrin cavity. Best used in reversed-phase mode.
Macrocyclic Glycopeptide Teicoplanin, VancomycinHydrogen bonding, ionic interactions, inclusion in "basket-like" cavities.Good Alternative Can be very effective for polar and hydrophilic molecules. Offers multi-modal capabilities (RP, NP, PO).[6]
Pirkle-Type (Brush) e.g., (S,S)-Whelk-O 1π-π interactions (π-acid/π-base), hydrogen bonding, dipole-dipole.Less Likely (Directly) Typically requires the analyte to have strong π-donor or π-acceptor groups. May work well after derivatization with a suitable π-complexing agent.[3]

Question 3: Are there viable alternatives to HPLC for separating methyl shikimate enantiomers?

Answer:

Yes, while HPLC is the workhorse, other techniques can be effective.

  • Gas Chromatography (GC): GC can offer very high resolution but is only suitable for volatile and thermally stable compounds.

    • Requirement: Methyl shikimate is not volatile and must be derivatized to block the polar -OH groups and increase volatility. Common derivatization agents for GC include silylating agents (e.g., BSTFA) or chloroformates.[12][13]

    • Column: A chiral GC column, often using a cyclodextrin derivative as the stationary phase, is required for the separation.[14][15]

    • Advantage: High efficiency and speed.

  • Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that consumes minimal sample and solvent.[16]

    • Mechanism: Separation occurs in a capillary filled with a background electrolyte. For chiral separations, a chiral selector is added to this electrolyte.[17][18]

    • Chiral Selectors: Highly sulfonated cyclodextrins are very effective chiral selectors for CE. The enantiomers form transient, diastereomeric inclusion complexes with the cyclodextrin, which have different electrophoretic mobilities, allowing for their separation.[19]

    • Advantage: Extremely high efficiency, very low sample/reagent consumption, and rapid method development as different selectors can be tested simply by changing the buffer.[20]

Experimental Protocol: HPLC Separation via Derivatization

This protocol is adapted from established literature for determining the enantiomeric excess of a related methyl shikimate intermediate and serves as a robust starting point.[4]

Objective: To separate the enantiomers of methyl shikimate by HPLC after derivatization to their benzoate esters.

Part 1: Derivatization (Benzoylation)

  • Preparation: Dissolve methyl shikimate (racemic standard or sample, ~1-2 mg) in 200 µL of anhydrous pyridine in a small vial.

  • Reaction: Add benzoyl chloride (1.5 equivalents per hydroxyl group) to the solution. Note: Methyl shikimate has three hydroxyl groups.

  • Incubation: Stir the reaction at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC if necessary).

  • Workup: Dilute the reaction mixture with diethyl ether or ethyl acetate. Wash successively with 1M HCl, water, and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in a suitable solvent for HPLC injection (e.g., Hexane:Isopropanol 90:10).

Part 2: HPLC Analysis

ParameterRecommended Condition
Instrument Standard HPLC system with UV detector
Column Daicel Chiralcel® OD (4.6 x 250 mm, 10 µm)
Mobile Phase Hexane / Isopropanol (7:1 v/v)
Flow Rate 0.5 mL/min
Column Temp. 20°C
Detection UV at 254 nm
Injection Vol. 10 µL

Expected Outcome: You should observe two well-resolved peaks corresponding to the derivatized enantiomers. The retention times reported in a similar separation were approximately 22 and 25 minutes.[4] The relative area of the two peaks can be used to determine the enantiomeric ratio or enantiomeric excess (%ee).

References

  • Takano, S., Yoshimitsu, T., & Ogasawara, K. (1998). Synthesis of (−)-Methyl Shikimate via Enzymatic Resolution of (1S, 4R, 5R*)-4-Hydroxy-6-oxabicyclo[3.2.1]oct-2-en-7-one. Bioscience, Biotechnology, and Biochemistry, 62(6), 1243-1245. [Link]

  • Phenomenex. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 26(18), 5629. [Link]

  • Gray, M. (2020, May 20). Trouble with chiral separations. Chromatography Today. [Link]

  • Wang, C., et al. (2021). Chiral Separation by Capillary Electrophoresis based on Hyper-branched Materials. International Journal of Electrochemical Science, 16, 210738. [Link]

  • Phenomenex. The Chiral Notebook. Lux® Cellulose-2. [Link]

  • Ribeiro, A. R., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5481. [Link]

  • Şarkaya, K., et al. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. ResearchGate. [Link]

  • Haratym, R., & Poliwoda, A. (2007). Separation of enantiomers by chirally modified membranes. Nukleonika, 52(Suppl. 1), S29-S32. [Link]

  • Le, A., et al. (2021). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 11(11), 724. [Link]

  • See, H. H., & Sultana, N. (2019). Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. Molecules, 24(5), 899. [Link]

  • Khan, M. A. M. (2014). Development, Characterization and Application of Chiral Stationary Phases. [Link]

  • Ilisz, I., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(18), 6668. [Link]

  • Şarkaya, K., et al. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. Anadolu University Journal of Science and Technology A- Applied Sciences and Engineering, 22(2), 166-186. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Scriba, G. K. (2012). Chiral Separations by Capillary Electrophoresis. Future4200. [Link]

  • Zhang, T., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. RSC Advances, 13(23), 15820-15840. [Link]

  • Hudlicky, T., et al. (1999). Enzymatic dihydroxylation of aromatics in enantioselective synthesis: Expanding asymmetric methodology. ResearchGate. [Link]

  • Tzin, V., et al. (2017). A simplified liquid chromatography-mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants. The Plant Journal, 91(2), 359-373. [Link]

  • Guerrero, A. (2013, September 18). Resolution of enantiomers | Chemical processes | MCAT | Khan Academy. YouTube. [Link]

  • Joseph, J., et al. (2021). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. Molecules, 26(21), 6670. [Link]

  • Armesto, N., et al. (2002). Regioselective enzymatic acylation of methyl shikimate. Influence of acyl chain length and solvent polarity on enzyme specificity. The Journal of Organic Chemistry, 67(14), 4978-4981. [Link]

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]

  • Puskás, R., et al. (2024). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 29(4), 856. [Link]

  • González, C. C., et al. (2008). Novel and Efficient Syntheses of (−)-Methyl 4-epi-Shikimate and 4,5-Epoxy-Quinic and -Shikimic Acid Derivatives as Key Precursors to Prepare New Analogues. The Journal of Organic Chemistry, 73(13), 5071-5077. [Link]

  • Ahuja, S. (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Moos, M., et al. (2021). A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. ResearchGate. [Link]

Sources

Technical Support Center: Scale-Up of Methyl 3,4,5-Trihydroxycyclohexene-1-carboxylate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of methyl 3,4,5-trihydroxycyclohexene-1-carboxylate, a critical chiral building block more commonly known as methyl shikimate. This guide is designed for researchers, process chemists, and drug development professionals engaged in the synthesis and scale-up of this important intermediate. As the methyl ester of shikimic acid, this compound is a pivotal precursor in the industrial synthesis of the antiviral drug oseltamivir (Tamiflu®)[1][2][3].

The transition from bench-scale synthesis to pilot or industrial-scale production introduces a unique set of challenges related to reaction kinetics, thermodynamics, purification, and safety. This document provides in-depth, experience-driven guidance to navigate these complexities, ensuring a robust, efficient, and scalable process.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of the starting material, shikimic acid, for large-scale production?

A1: Historically, the primary source of shikimic acid has been extraction from the seeds of the Chinese star anise plant (Illicium verum)[4][5]. However, reliance on this natural source is subject to supply chain volatility and weather-dependent harvests[3]. Consequently, microbial fermentation using metabolically engineered strains of Escherichia coli has become a highly competitive and sustainable industrial alternative, capable of producing high titers of shikimic acid from renewable feedstocks like glucose[2][6][7]. For process development, both sources yield high-purity shikimic acid suitable for subsequent esterification.

Q2: What is the most common reaction for synthesizing methyl shikimate, and why is it chosen for scale-up?

A2: The synthesis is a classic Fischer-Speier esterification. This reaction involves treating shikimic acid with methanol in the presence of an acid catalyst. It is favored for scale-up due to its operational simplicity, use of inexpensive reagents (methanol), and generally high conversion rates under optimized conditions[6][8]. The reaction is an equilibrium process, which is a key consideration for maximizing yield on a larger scale[8].

Q3: Why is a large excess of methanol typically required for this esterification?

A3: According to Le Châtelier's principle, adding a large excess of one of the reactants (in this case, methanol) shifts the equilibrium towards the products, thereby increasing the yield of the desired ester[8]. Water is a byproduct of the reaction; using excess methanol as the solvent ensures its concentration remains high, driving the reaction forward. This strategy is more practical for large-scale operations than actively removing water, although azeotropic distillation is also a viable, albeit more complex, alternative.

Q4: What are the most significant challenges to anticipate when scaling up the production of methyl shikimate?

A4: The primary scale-up challenges include:

  • Managing Reaction Equilibrium: Ensuring high conversion to minimize downstream purification burdens.

  • Catalyst Selection and Removal: Choosing a catalyst that is efficient, cost-effective, and easily removed from the product. While reagents like thionyl chloride are effective, they present significant environmental, health, and safety (EH&S) concerns, making non-corrosive solid acid catalysts or mineral acids preferable for large-scale work[9].

  • Product Isolation and Purification: Developing a robust crystallization process that consistently yields high-purity methyl shikimate without resorting to costly and time-consuming chromatography[10][11].

  • Thermal Management: Esterification is typically conducted at reflux, requiring a reactor system with adequate heating and cooling capacity to control the process temperature effectively.

  • Solvent Recovery: Implementing an efficient system for recovering and recycling excess methanol to improve process economics and reduce waste.

Process Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of methyl shikimate synthesis.

Problem Encountered Potential Root Cause(s) Recommended Solutions & Scientific Rationale
Low Reaction Conversion (<95%) 1. Insufficient Catalyst: The catalytic cycle is not turning over efficiently. 2. Water in System: Presence of water, either from reagents or atmospheric moisture, shifts the equilibrium back towards the starting materials[8]. 3. Inadequate Reaction Time/Temperature: The reaction has not reached equilibrium.1. Increase Catalyst Loading: Incrementally increase the catalyst concentration (e.g., from 1 mol% to 5 mol% for p-TSA) to accelerate the rate of reaction. 2. Ensure Anhydrous Conditions: Use dry methanol and ensure the reactor is dry. Consider using a Dean-Stark trap if water content is a persistent issue, though this adds complexity. 3. Extend Reaction Time: Monitor the reaction by a suitable analytical method (e.g., HPLC, TLC) until no further consumption of shikimic acid is observed. Ensure the reflux temperature is maintained.
Product Fails to Crystallize or Oils Out 1. Presence of Impurities: Unreacted starting material, catalyst residues, or side-products can act as crystal growth inhibitors. 2. Residual Solvent: Excess methanol or other solvents may keep the product solubilized. 3. Incorrect Crystallization Solvent/Conditions: The chosen anti-solvent or temperature profile is not optimal for inducing nucleation and crystal growth.1. Perform a Work-up: After neutralizing the acid catalyst, wash the crude product solution. A wash with a saturated sodium bicarbonate solution can remove acidic impurities[12]. A subsequent brine wash can help break emulsions. 2. Thorough Solvent Removal: Ensure complete removal of volatile solvents under reduced pressure before initiating crystallization. 3. Optimize Crystallization: After concentrating the reaction mixture, add a suitable anti-solvent (e.g., ethyl acetate, toluene) and cool slowly. Seeding with a small crystal of pure methyl shikimate can be highly effective in promoting crystallization.
Final Product Purity is Low (Contaminated with Shikimic Acid) 1. Incomplete Reaction: As noted above, the equilibrium was not sufficiently shifted towards the product. 2. Co-precipitation/Crystallization: The starting material is crystallizing along with the product.1. Drive Reaction to Completion: Use a larger excess of methanol (e.g., >20 volumes) and sufficient catalyst. 2. Selective Extraction/Wash: Before crystallization, perform a liquid-liquid extraction. Shikimic acid is highly water-soluble, whereas methyl shikimate has higher solubility in organic solvents like ethyl acetate. A carefully controlled aqueous wash can selectively remove the unreacted acid. 3. Recrystallization: Dissolve the impure solid in a minimal amount of a hot solvent (e.g., methanol or ethyl acetate) and allow it to cool slowly to obtain purer crystals.
Formation of Colored Impurities 1. Degradation at High Temperature: Prolonged heating in the presence of a strong acid can lead to degradation or side reactions of the polyhydroxylated ring system. 2. Catalyst-Induced Side Reactions: Some catalysts may promote undesired reactions.1. Minimize Reaction Time: Do not heat longer than necessary once the reaction has reached completion. 2. Use a Milder Catalyst: Consider using a solid-supported acid catalyst that can be filtered off, or a milder homogeneous catalyst like p-toluenesulfonic acid instead of sulfuric acid. 3. Activated Carbon Treatment: Before final crystallization, treating the product solution with activated carbon can effectively remove colored impurities through adsorption.

Visual Workflow and Pathway Diagrams

Reaction Pathway

The following diagram illustrates the acid-catalyzed esterification of shikimic acid to methyl shikimate.

G SA Shikimic Acid (3,4,5-Trihydroxy-1-cyclohexene -1-carboxylic acid) Protonated_SA Protonated Carbonyl (Activated Intermediate) SA->Protonated_SA Protonation MeOH Methanol (CH3OH) (Excess) Tetrahedral_Int Tetrahedral Intermediate MeOH->Tetrahedral_Int Nucleophilic Attack H_plus Acid Catalyst (e.g., H2SO4, p-TSA) H_plus->Protonated_SA Protonated_SA->Tetrahedral_Int Product_Complex Protonated Ester Complex Tetrahedral_Int->Product_Complex Proton Transfer & Water Elimination Product_Complex->H_plus Catalyst Regeneration MS Methyl Shikimate (Methyl 3,4,5-trihydroxycyclohexene -1-carboxylate) Product_Complex->MS Deprotonation Water Water (H2O) Product_Complex->Water

Caption: Fischer-Speier esterification of shikimic acid.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues during scale-up.

G start Start: Post-Reaction Analysis check_conversion Check Conversion by HPLC/TLC start->check_conversion low_conversion Issue: Low Conversion check_conversion->low_conversion No good_conversion Conversion >95% check_conversion->good_conversion Yes cause_low_conv Potential Causes: - Insufficient Catalyst - Water Present - Short Reaction Time low_conversion->cause_low_conv workup Proceed to Work-up & Solvent Removal good_conversion->workup solution_low_conv Solutions: - Increase Catalyst Load - Ensure Anhydrous Reagents - Extend Reflux Time cause_low_conv->solution_low_conv check_crystallization Does Product Crystallize? workup->check_crystallization oils_out Issue: Product is an Oil check_crystallization->oils_out No crystallizes Crystallization Successful check_crystallization->crystallizes Yes cause_oil Potential Causes: - Impurities Present - Residual Solvent oils_out->cause_oil check_purity Check Purity of Crystals crystallizes->check_purity solution_oil Solutions: - Aqueous Wash (NaHCO3, Brine) - Optimize Anti-Solvent - Seed Crystals cause_oil->solution_oil low_purity Issue: Low Purity check_purity->low_purity No high_purity Product Meets Spec check_purity->high_purity Yes cause_purity Potential Causes: - Co-precipitation of SM - Trapped Impurities low_purity->cause_purity solution_purity Solution: Recrystallize from minimal hot solvent cause_purity->solution_purity

Caption: Troubleshooting flowchart for methyl shikimate production.

Key Experimental Protocol: Scalable Synthesis of Methyl Shikimate

This protocol describes a robust method for the esterification of shikimic acid suitable for scale-up, avoiding hazardous reagents like thionyl chloride[9].

Materials and Equipment:

  • Shikimic Acid (1.0 eq)

  • Anhydrous Methanol (20 volumes)

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 eq)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Glass-lined or stainless steel reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Filtration equipment (e.g., Nutsche filter-dryer)

  • Rotary evaporator or other solvent evaporation system.

Procedure:

  • Reactor Setup: Charge the reactor with shikimic acid (1.0 eq) and anhydrous methanol (20 volumes, e.g., 20 L for every 1 kg of shikimic acid).

  • Catalyst Addition: Add p-toluenesulfonic acid (0.05 eq) to the slurry.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 12-24 hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC until >98% conversion is achieved.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH is neutral (pH 7-8). This step quenches the catalyst.

  • Solvent Removal: Concentrate the neutralized mixture under reduced pressure to remove the bulk of the methanol. An oily residue or slurry will remain.

  • Extraction: To the residue, add ethyl acetate and water. Stir vigorously. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude methyl shikimate, typically as a viscous oil or semi-solid.

  • Crystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization. If crystallization is slow, scratching the inside of the flask or adding a seed crystal can initiate the process.

  • Isolation and Drying: Collect the white crystalline solid by filtration. Wash the filter cake with a small amount of cold ethyl acetate. Dry the product under vacuum to a constant weight.

References

  • Wikipedia. (n.d.). Oseltamivir total synthesis. Retrieved from [Link]

  • Lian, J., et al. (2009). A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid. The Journal of Organic Chemistry, 74(10), 3970–3973. Retrieved from [Link]

  • Lian, J., et al. (2009). A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (−)-Shikimic Acid. The Journal of Organic Chemistry, 74(10), 3970-3973. Retrieved from [Link]

  • Google Patents. (n.d.). CN103833570B - Synthesis method of oseltamivir.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Shikimic Acid Biosynthesis Pathway and its Industrial Relevance. Retrieved from [Link]

  • Bochkov, D. V., et al. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical and Pharmaceutical Research, 4(1), 356-368. Retrieved from [Link]

  • Rawat, G., et al. (2013). Production of shikimic acid. Applied Microbiology and Biotechnology, 97(11), 4815-4827. Retrieved from [Link]

  • Estevez, R. J., et al. (2018). Production and Synthetic Modifications of Shikimic Acid. Chemical Reviews, 118(20), 10458-10550. Retrieved from [Link]

  • Estevez, R. J., et al. (2018). Production and Synthetic Modifications of Shikimic Acid. Chemical Reviews, 118(20), 10458-10550. Retrieved from [Link]

  • Payne, A. D., & Metha, G. (2015). New Method for the Rapid Extraction of Natural Products: Efficient Isolation of Shikimic Acid from Star Anise. Organic Letters, 17(10), 2434–2437. Retrieved from [Link]

  • Flores, N., et al. (2016). Shikimic Acid Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production. Frontiers in Bioengineering and Biotechnology, 4, 93. Retrieved from [Link]

  • Estevez, R. J., et al. (2018). Production and Synthetic Modifications of Shikimic Acid. ResearchGate. Retrieved from [Link]

  • Karimi, F., et al. (2019). Shikimic acid from staranise (Illicium verum Hook): Extraction, purification and determination. Journal of Medicinal Plants, 18(71), 1-15. Retrieved from [Link]

  • Google Patents. (n.d.). US20160176799A1 - Isolation and purification of shikimic acid.
  • Rawat, G., et al. (2013). A natural isolate producing shikimic acid: isolation, identification, and culture condition optimization. Applied Biochemistry and Biotechnology, 169(8), 2290-2302. Retrieved from [Link]

  • Carr, R., et al. (2011). Streamlined process for the esterification and ketalization of shikimic acid en route to the key precursor for oseltamivir phosphate (Tamiflu™). Green Chemistry, 13(2), 397-402. Retrieved from [Link]

  • Reddit. (2024). Esterification not Working (Separation). Retrieved from [Link]

  • Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Confirming the Structure of Synthesized Methyl Shikimate by ¹H NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of natural product synthesis and drug development, the unequivocal confirmation of a molecule's structure is paramount. For compounds derived from the vital shikimate pathway, such as methyl shikimate, this structural verification underpins the reliability of subsequent biological assays and further chemical modifications. While several analytical techniques can provide structural information, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out as a powerful and definitive method for elucidating the precise arrangement of atoms in a molecule.

This guide provides an in-depth, experience-driven comparison of ¹H NMR with other common analytical techniques for the structural confirmation of synthesized methyl shikimate. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights to ensure the trustworthiness of your results.

The Central Role of Methyl Shikimate

Methyl shikimate is the methyl ester of shikimic acid, a key chiral intermediate in the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants, bacteria, and fungi.[1][2] Its importance extends to the pharmaceutical industry, most notably as a precursor for the synthesis of the antiviral drug oseltamivir (Tamiflu®).[3] Given its significance, the ability to synthesize and confidently characterize methyl shikimate is a critical skill for many researchers.

¹H NMR Spectroscopy: The Gold Standard for Structural Elucidation

¹H NMR spectroscopy provides a detailed "fingerprint" of a molecule by probing the magnetic properties of its hydrogen nuclei (protons). The resulting spectrum reveals not only the different types of protons present but also their relative numbers and how they are connected to each other. This wealth of information allows for a comprehensive structural assignment.

Interpreting the ¹H NMR Spectrum of Methyl Shikimate

While a definitive, high-resolution spectrum with full assignment can be elusive in readily available literature, we can predict and interpret the expected ¹H NMR spectrum of methyl shikimate based on its known structure and data from its parent compound, shikimic acid.

Expected Chemical Shifts and Coupling Patterns:

The structure of methyl shikimate features several distinct proton environments, which will give rise to a characteristic set of signals in the ¹H NMR spectrum.

dot graph "methyl_shikimate_structure" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption="Structure of Methyl Shikimate with Proton Numbering."

Proton(s) Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz) Rationale
H-2 ~6.7 - 6.9multiplet (m) or broad singlet (br s)-Vinylic proton, deshielded by the double bond and the ester group.
H-6eq, H-6ax ~2.2 - 2.8two doublet of doublets (dd)Jgem ≈ 18 Hz, Jvic with H-5Allylic protons, diastereotopic, exhibiting both geminal and vicinal coupling.
H-3 ~4.4 - 4.6multiplet (m)Jvic with H-2, H-4Proton on a carbon bearing a hydroxyl group, coupled to neighboring protons.
H-4 ~3.9 - 4.1multiplet (m)Jvic with H-3, H-5Proton on a carbon bearing a hydroxyl group, coupled to neighboring protons.
H-5 ~3.7 - 3.9multiplet (m)Jvic with H-4, H-6eq, H-6axProton on a carbon bearing a hydroxyl group, coupled to neighboring protons.
-OCH₃ ~3.7 - 3.8singlet (s)-Protons of the methyl ester group, in a distinct chemical environment.
-OH Variablebroad singlet (br s)-Chemical shift is concentration and solvent dependent; may exchange with D₂O.

Note: These are estimated values and can vary depending on the solvent and the spectrometer's field strength.

Experimental Protocol: From Synthesis to Spectrum

A trustworthy confirmation of the structure of methyl shikimate begins with a reliable synthesis followed by meticulous sample preparation for NMR analysis.

Synthesis of Methyl Shikimate from Shikimic Acid

This procedure is adapted from established methods and provides a straightforward route to methyl shikimate.

dot graph "synthesis_workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.8]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption="Workflow for the Synthesis of Methyl Shikimate."

Materials:

  • (-)-Shikimic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate (EtOAc)

  • Standard laboratory glassware

  • Magnetic stirrer with heating

Procedure:

  • Dissolution: In a round-bottom flask, dissolve (-)-shikimic acid in anhydrous methanol.

  • Esterification: Cool the solution to 10-20°C in an ice bath. Add thionyl chloride dropwise to the stirred solution over a period of about an hour.[4]

  • Reaction: After the addition is complete, warm the reaction mixture to 40°C and stir for approximately 3 hours.

  • Workup: After the reaction is complete, filter the mixture and evaporate the solvent under reduced pressure to obtain a pale yellow oil.

  • Purification: Purify the crude product by recrystallization from ethyl acetate to yield pure methyl shikimate as a white powder.[4]

¹H NMR Sample Preparation

Proper sample preparation is crucial for obtaining a high-quality, interpretable NMR spectrum.

Materials:

  • Synthesized methyl shikimate (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, D₂O, or acetone-d₆)

  • NMR tube and cap

  • Pipette and filter

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the purified methyl shikimate into a clean, dry vial.

  • Dissolving: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical; for methyl shikimate, deuterated chloroform (CDCl₃) or deuterated water (D₂O) are common choices.

  • Filtration: To remove any particulate matter that can degrade the quality of the spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

A Comparative Look: ¹H NMR vs. Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, other analytical techniques can provide complementary information or may be more suitable for specific analytical goals, such as quantification.

Technique Principle Strengths for Methyl Shikimate Analysis Limitations for Methyl Shikimate Analysis
¹H NMR Measures the absorption of radiofrequency energy by protons in a magnetic field.- Provides detailed structural information (connectivity, stereochemistry).- Non-destructive.- Can be quantitative (qNMR).- Lower sensitivity compared to MS-based methods.- Can be complex to interpret for mixtures.
HPLC-UV Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase, with detection by UV absorbance.- Excellent for purification and quantification.[5]- High sensitivity.- Provides limited structural information.- Requires a chromophore for UV detection; shikimic acid and its esters have a relatively weak UV absorbance.[3]
GC-MS Separates volatile components of a mixture in the gas phase, followed by mass analysis of the fragments.- High sensitivity and selectivity.- Provides molecular weight and fragmentation patterns, aiding in identification.- Requires derivatization of the polar hydroxyl groups of methyl shikimate to increase volatility.[3][5]- The derivatization step adds complexity and potential for side reactions.
LC-MS Combines the separation power of HPLC with the detection capabilities of mass spectrometry.- High sensitivity and selectivity.- Provides molecular weight information without the need for derivatization.- Ideal for analyzing complex mixtures.[5]- Provides less detailed structural information than NMR.- Ionization efficiency can vary between compounds.

dot graph "analytical_technique_comparison" { graph [overlap=false, splines=true, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption="Comparison of Analytical Techniques for Methyl Shikimate."

Conclusion: An Integrated Approach for Unambiguous Confirmation

For the unambiguous structural confirmation of synthesized methyl shikimate, ¹H NMR spectroscopy is the most informative single technique. The detailed information on proton environments and their connectivity provides a high degree of confidence in the assigned structure. However, for a comprehensive characterization, especially when dealing with purity assessment and quantification, an integrated approach is often the most robust.

A workflow that utilizes HPLC-UV for purification and quantification, followed by ¹H NMR for definitive structural elucidation and LC-MS for confirmation of the molecular weight, provides a self-validating system that ensures the identity, purity, and structure of your synthesized methyl shikimate. This multi-faceted approach embodies the principles of scientific integrity and provides the trustworthy data required for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Bochkov, V. N., Sysolyatin, S. V., Kalashnikov, A. I., & Surmacheva, I. A. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical and Pharmaceutical Research, 4(2), 974-987.
  • Oritani, T., Yamashita, K., & Hori, K. (1996). Synthesis of (−)-Methyl Shikimate via Enzymatic Resolution of (1S, 4R, 5R*)-4-Hydroxy-6-oxabicyclo[3.2.1]oct-2-en-7-one. Bioscience, Biotechnology, and Biochemistry, 60(12), 2106-2109.
  • (Image of ¹H NMR, ¹³C NMR, FTIR spectra, and HPLC of methyl shikimate). (n.d.). ResearchGate. Retrieved from [Link]

  • (Synthesis of shikimic acid derivatives). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Isogai, A., Sakuda, S., Nakayama, J., & Suzuki, A. (1985). A New Shikimate Derivative, Methyl 5-Lactyl Shikimate Lactone, from Penicillium sp. Agricultural and Biological Chemistry, 49(10), 3041-3043.
  • (¹H NMR Spectrum of Shikimic Acid in H₂O). (n.d.). Human Metabolome Database. Retrieved from [Link]

  • Bartlett, P. A., & McQuaid, L. A. (1984). Total synthesis of (±)-methyl shikimate and (±)-3-phosphoshikimic acid. Journal of the American Chemical Society, 106(25), 7854–7860.
  • (Synthesis of methyl shikimate and shikimic acid). (n.d.). ResearchGate. Retrieved from [Link]

  • (Shikimic acid: Review of its analytical, isolation, and purification techniques from plant and microbial sources). (2012). ResearchGate. Retrieved from [Link]

  • (Laboratory analysis of shikimic acid: methods and results). (n.d.). Phytocontrol. Retrieved from [Link]

  • (Methyl Shikimate). (n.d.). PubChem. Retrieved from [Link]

  • Díaz-Quiroz, D. C., Cardona-Félix, C. S., Soberón-Chávez, G., & Bárzana, E. (2020). Synthesis, biological activity and molecular modelling studies of shikimic acid derivatives as inhibitors of the shikimate dehydrogenase enzyme of Escherichia coli. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1335–1346.
  • (Shikimic Acid at BMRB). (n.d.). Biological Magnetic Resonance Bank. Retrieved from [Link]

  • Maeda, H., & Dudareva, N. (2012). The shikimate pathway and aromatic amino acid biosynthesis in plants. Annual review of plant biology, 63, 73–105.
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

Sources

A Comparative Guide to Methyl Shikimate vs. Ethyl Shikimate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Researchers and Process Chemists

The shikimate pathway, a metabolic route absent in mammals, provides essential aromatic amino acids and serves as a vital source of chiral building blocks for the pharmaceutical industry.[1][2][3][4] Among these, shikimic acid is a cornerstone, most notably as the primary starting material for the industrial synthesis of the antiviral drug oseltamivir (Tamiflu®).[5][6][7][8][9] However, it is the esterified forms, primarily methyl shikimate and ethyl shikimate, that are the true workhorses in the laboratory. The choice between these two seemingly similar esters can have significant implications for reaction efficiency, yield, and scalability.

This guide provides a comprehensive comparative analysis of methyl shikimate and ethyl shikimate, offering experimental insights and data to inform the selection process for researchers, scientists, and drug development professionals. We will delve into their physicochemical properties, comparative reactivity in key transformations, and provide a case study on their application in the synthesis of oseltamivir.

Physicochemical Properties: More Than Just a Methyl vs. Ethyl Group

While the difference between a methyl and an ethyl group may seem trivial, it imparts subtle yet important variations in the physicochemical properties of the resulting shikimate esters. These properties influence everything from solubility and reaction kinetics to purification strategies.

PropertyMethyl ShikimateEthyl ShikimateSignificance in Synthesis
Molecular Formula C8H12O5[10]C9H14O5[11]Influences molecular weight and stoichiometry calculations.
Molecular Weight 188.18 g/mol [10][12]202.2 g/mol [11]Important for accurate reagent measurement.
Melting Point Not well-defined, often an oil or low-melting solid~90 °C[11]The higher melting point of ethyl shikimate can be advantageous for purification by recrystallization and for handling and storage as a stable solid.
Solubility Generally higher in polar solventsSlightly less polar, better solubility in mixed solvent systemsCan influence the choice of reaction solvents and extraction procedures.
Steric Hindrance LowerHigherThe bulkier ethyl group can influence the rate and selectivity of reactions at the ester carbonyl and adjacent functional groups.
Electronic Effect Less electron-donatingSlightly more electron-donating (+I effect)Can subtly affect the reactivity of the ester carbonyl and the electron density of the cyclohexene ring.

The most notable difference is the physical state at room temperature. Ethyl shikimate's tendency to be a crystalline solid simplifies handling, weighing, and storage compared to methyl shikimate, which is often isolated as a viscous oil.

Esterification of Shikimic Acid: The First Step

Both methyl and ethyl shikimate are typically prepared from shikimic acid via Fischer esterification. The general protocol involves reacting shikimic acid with the corresponding alcohol (methanol or ethanol) in the presence of an acid catalyst, such as thionyl chloride or sulfuric acid.[6]

General Esterification Workflow

Esterification Shikimic_Acid Shikimic Acid Reaction Reaction (Reflux) Shikimic_Acid->Reaction Alcohol Methanol or Ethanol (Excess) Alcohol->Reaction Catalyst Acid Catalyst (e.g., SOCl2, H2SO4) Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Product Methyl or Ethyl Shikimate Purification->Product

Caption: General workflow for the Fischer esterification of shikimic acid.

Representative Experimental Protocol: Synthesis of Ethyl Shikimate
  • Reaction Setup: Suspend (-)-shikimic acid (1 equivalent) in anhydrous ethanol (10-15 volumes).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can often be purified by recrystallization from ethyl acetate/hexane to yield ethyl shikimate as a white crystalline solid.

Comparative Reactivity in Key Synthetic Transformations

The choice between methyl and ethyl shikimate becomes most critical when considering the efficiency of subsequent synthetic steps. The subtle electronic and steric differences can lead to notable variations in reaction outcomes.

Acetonide Protection of the 3,4-Diol

Protecting the cis-3,4-diol as an acetonide is a common early step in many synthetic routes. This transformation is typically catalyzed by an acid in the presence of acetone or 2,2-dimethoxypropane.

Acetonide_Protection Shikimate_Ester Methyl or Ethyl Shikimate Reaction Reaction (RT, Acetone) Shikimate_Ester->Reaction Reagents 2,2-Dimethoxypropane Acid Catalyst (e.g., p-TsOH) Reagents->Reaction Protected_Ester Protected Shikimate Ester Reaction->Protected_Ester

Caption: Workflow for the acetonide protection of shikimate esters.

While both esters undergo this reaction smoothly, the slightly increased steric bulk of the ethyl group in ethyl shikimate can, in some instances, lead to slightly longer reaction times. However, the yields are generally comparable and excellent for both substrates.[13] The choice of ester here is often dictated by the physical properties of the protected product, which can influence the ease of purification.

Mesylation and Azide Displacement: The Path to Oseltamivir

A critical sequence in many oseltamivir syntheses involves the mesylation of the 5-hydroxyl group, followed by an SN2 displacement with an azide nucleophile.[5][14] This is where the choice of ester can have a more pronounced effect.

StepMethyl ShikimateEthyl ShikimateRationale
Mesylation Generally proceeds smoothly.Proceeds smoothly, though the ethyl ester may exhibit slightly slower kinetics due to steric hindrance near the reaction center.The primary difference is often in the handling of the starting material and product.
Azide Displacement High yields are reported.High yields are also reported, and this is the ester used in several scalable syntheses of oseltamivir.[14][15]The slightly greater electron-donating effect of the ethyl group could marginally decrease the electrophilicity of the C-5 carbon, but this effect appears to be minimal in practice. The choice is often based on the overall process and the crystallinity of intermediates.

The use of ethyl shikimate is well-documented in efficient, scalable syntheses of oseltamivir, suggesting that any minor electronic or steric disadvantages are outweighed by practical benefits such as the crystallinity of intermediates and overall process robustness.[5][6][14]

Case Study: The Synthesis of Oseltamivir (Tamiflu®)

The industrial synthesis of oseltamivir provides a real-world context for comparing these two esters. While early academic syntheses may have used methyl shikimate, many of the more recent and scalable routes developed by companies like Hoffmann-La Roche utilize ethyl shikimate.[6][14]

Oseltamivir_Synthesis cluster_start Starting Material cluster_route Key Transformations cluster_end Final Product Shikimic_Acid (-)-Shikimic Acid Esterification Esterification (EtOH, SOCl2) Shikimic_Acid->Esterification Ethyl Shikimate Route Mesylation Mesylation Esterification->Mesylation Azidation Azide Displacement (NaN3) Mesylation->Azidation Reduction Azide Reduction Azidation->Reduction Acylation Amine Acylation Reduction->Acylation Final_Steps Final Transformations Acylation->Final_Steps Oseltamivir Oseltamivir Phosphate Final_Steps->Oseltamivir

Caption: Simplified synthetic route to Oseltamivir starting from shikimic acid via ethyl shikimate.

The preference for ethyl shikimate in industrial settings can be attributed to several factors:

  • Crystallinity of Intermediates: The ethyl ester and its downstream derivatives often exhibit better crystallinity, which is highly advantageous for purification by recrystallization on a large scale, avoiding costly and time-consuming column chromatography.

  • Process Safety and Efficiency: Continuous flow processes for oseltamivir synthesis have been developed using ethyl shikimate, demonstrating its suitability for modern, efficient, and safer manufacturing technologies.[14][15]

  • Overall Yield: Syntheses starting from ethyl shikimate have reported high overall yields, indicating that it is a highly effective starting material for this complex multi-step synthesis.[5][15][16]

Summary and Selection Criteria

The choice between methyl shikimate and ethyl shikimate is a nuanced one, with the optimal choice depending on the specific goals of the synthesis.

FactorChoose Methyl Shikimate if:Choose Ethyl Shikimate if:
Scale You are working on a small, laboratory scale where purification by chromatography is routine.You are planning for scale-up or working on a process where crystalline intermediates are desired for purification.
Handling You are comfortable working with viscous oils or have established purification methods for non-crystalline compounds.You prefer a solid, crystalline starting material that is easier to handle, weigh, and store.
Reaction Type The reaction is highly sensitive to steric hindrance, and the slightly smaller methyl group offers an advantage.The synthesis involves multiple steps where the crystallinity of intermediates can significantly improve overall efficiency and yield.
End Goal You are exploring novel reactivity where the subtle electronic differences of the methyl ester might be beneficial.You are following established, scalable routes, such as those for oseltamivir synthesis, where its use is well-precedented.

Conclusion

While both methyl and ethyl shikimate are valuable chiral building blocks derived from shikimic acid, they are not always interchangeable. Methyl shikimate, being slightly less sterically hindered, may offer advantages in specific, sterically sensitive reactions. However, for multi-step syntheses, particularly those geared towards process development and scale-up, ethyl shikimate often emerges as the superior choice. Its key advantage lies in the higher propensity of its derivatives to be crystalline solids, which greatly simplifies purification and handling, leading to more efficient and scalable synthetic routes. The successful application of ethyl shikimate in the industrial production of oseltamivir stands as a powerful testament to its practical utility in pharmaceutical synthesis.

References

  • Nie, L., Shi, X., et al. (2009). A Short and Practical Synthesis of Oseltamivir Phosphate (Tamiflu) from (-)-Shikimic Acid. The Journal of Organic Chemistry, 74(10), 3970-3973. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10773951, Methyl Shikimate. Retrieved from [Link]

  • Wikipedia. (2023). Oseltamivir total synthesis. Retrieved from [Link]

  • Tran, T. H., et al. (2019). Synthesis and Biological Evaluation of Oseltamivir Analogues from Shikimic Acid. Molecules, 24(18), 3346. [Link]

  • Sagandira, C. R., et al. (2020). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? Tetrahedron, 76(30), 131336. [Link]

  • Reddy, L. R., et al. (2013). Process for the preparation of oseltamivir and methyl 3-epi-shikimate.
  • Aires-de-Sousa, M., & Pinto, M. (2018). Production and Synthetic Modifications of Shikimic Acid. Chemical Reviews, 118(21), 10881-10931. [Link]

  • Díaz Quiroz, D. C., et al. (2014). Current perspectives on applications of shikimic and aminoshikimic acids in pharmaceutical chemistry. Research and Reports in Medicinal Chemistry, 4, 35-49. [Link]

  • PubMed. (2009). A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid. Journal of Organic Chemistry, 74(10), 3970-3. [Link]

  • ResearchGate. (2014). Current perspectives on applications of shikimic and aminoshikimic acids in pharmaceutical chemistry. [Link]

  • Google Patents. (2008).
  • Metoree. (2024). Exploring the Importance of Shikimic Acid in Modern Industry. [Link]

  • ResearchGate. (2020). Shikimic acid as intermediary model for the production of drugs effective against influenza virus. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Shikimic Acid Biosynthesis Pathway and its Industrial Relevance. [Link]

  • White, E. D. (1988). Synthetic transformations on shikimic acid. Oregon State University. [Link]

  • ResearchGate. (2018). Table 2 Reaction conditions and yield for acetonide deprotection... [Link]

  • Bozdyreva, E. A., & Lygin, A. V. (2016). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical and Pharmaceutical Research, 8(4), 849-863. [Link]

  • Organic Chemistry Portal. (2024). Acetonides. [Link]

  • ResearchGate. (2019). Overview of the shikimate pathway leading to the synthesis of phenolic... [Link]

  • ResearchGate. (1997). Efficient synthesis of (−)-methyl 3-epi-shikimate and methyl 3-epi-quinate by one-pot selective protection of trans-1,2-diols. [Link]

  • MDPI. (2021). An Evolutionary Conservation and Druggability Analysis of Enzymes Belonging to the Bacterial Shikimate Pathway. [Link]

  • Li, Q., et al. (2022). Metabolic Engineering of Shikimic Acid Biosynthesis Pathway for the Production of Shikimic Acid and Its Branched Products in Microorganisms: Advances and Prospects. Frontiers in Bioengineering and Biotechnology, 10, 930119. [Link]

  • ResearchGate. (1999). Synthesis of methyl shikimate and shikimic acid. [Link]

  • Tzin, V., & Galili, G. (2010). The shikimate pathway is subjected to highly complex metabolite-mediated regulation. The Plant Cell, 22(7), 2150-2155. [Link]

  • Dewick, P. M. (2002). The Shikimate Pathway: Aromatic Amino Acids and Phenylpropanoids. In Medicinal Natural Products: A Biosynthetic Approach (2nd ed., pp. 137-186). John Wiley & Sons, Ltd.
  • PubMed Central. (2007). Potent Inhibitors of a Shikimate Pathway Enzyme from Mycobacterium tuberculosis: COMBINING MECHANISM- AND MODELING-BASED DESIGN. [Link]

  • ResearchGate. (1993). Recent developments in chemical deprotection of ester functional group. [Link]

  • CORE. (1988). Synthetic transformations on shikimic acid. [Link]

Sources

A Senior Application Scientist's Guide to Validating a Novel UPLC-MS/MS Method for Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for a More Sensitive Analytical Method

Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate is a critical chiral intermediate in the synthesis of various pharmacologically active compounds. Its structural similarity to shikimic acid, a key precursor in the biosynthesis of aromatic amino acids and the starting material for the antiviral drug oseltamivir, underscores its importance in drug development.[1] Accurate and precise quantification of this intermediate is paramount for ensuring the quality, efficacy, and safety of the final drug product.

Traditional analytical methods, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), have been the standard for quantifying such compounds.[2][3] However, these methods can lack the sensitivity and specificity required for modern drug development, especially when dealing with complex matrices or trace-level impurities.[4][5] This guide introduces a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method and provides a comprehensive framework for its validation, comparing it directly with the conventional HPLC-UV approach. The validation process detailed herein is rigorously designed to meet the standards set by the International Council for Harmonisation (ICH), ensuring the method is suitable for its intended purpose.[6][7][8]

Method Comparison: The Leap from HPLC-UV to UPLC-MS/MS

The transition from HPLC-UV to UPLC-MS/MS represents a significant technological advancement in analytical chemistry.[9][10] UPLC systems utilize columns with sub-2 µm particles, enabling higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC.[9] When coupled with a tandem mass spectrometer, the method gains an additional layer of specificity and sensitivity, allowing for the unambiguous identification and quantification of the analyte, even at very low concentrations.[11]

FeatureConventional HPLC-UV MethodNovel UPLC-MS/MS MethodAdvantage of the New Method
Principle Separation by chromatography, detection by UV absorbance.Separation by high-resolution chromatography, detection by mass-to-charge ratio.Superior specificity and sensitivity.[11]
Run Time ~15 minutes~3 minutesIncreased sample throughput.[5]
Sensitivity Limit of Quantitation (LOQ) in the µg/mL range.Limit of Quantitation (LOQ) in the ng/mL range.Enables accurate measurement of trace amounts.[5]
Specificity Susceptible to interference from co-eluting compounds with similar UV spectra.Highly specific due to monitoring of parent and daughter ion transitions.Reduced risk of false positives and more reliable data.
Sample Volume Requires larger injection volumes.Requires significantly smaller sample volumes.Beneficial for limited sample availability.[5]

Validation Protocol: A Framework for Trustworthiness

The validation of an analytical method is a documented process that proves the procedure is suitable for its intended use.[12][13][14] This protocol is structured according to the ICH Q2(R1) and the recently updated Q2(R2) guidelines, which provide a comprehensive framework for validating analytical procedures.[6][7][15][16][17] The objective is to demonstrate that the new UPLC-MS/MS method is accurate, precise, specific, and robust for the quantification of this compound.

Experimental Workflow for Method Validation

The following diagram illustrates the logical flow of the validation process, outlining the key parameters to be evaluated.

ValidationWorkflow cluster_method Method Development cluster_validation Method Validation (ICH Q2) Dev UPLC-MS/MS Method Optimization Specificity Specificity & Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability

Sources

A Comparative Guide to the Biological Activities of Shikimic Acid and Its Methyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, understanding the nuanced differences in the biological activity of a lead compound versus its derivatives is paramount. This guide offers an in-depth, objective comparison of the biological activities of shikimic acid and its methyl ester, shikimate. By examining their antimicrobial, antioxidant, antiviral, and anticancer properties, supported by experimental data and established protocols, we aim to provide a comprehensive resource for informed decision-making in research and development.

Introduction: The Significance of Shikimic Acid and the Impact of Esterification

Shikimic acid is a crucial chiral intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms.[1] Its importance in the pharmaceutical industry is underscored by its role as a key starting material for the synthesis of the antiviral drug oseltamivir (Tamiflu®).[1][2] The biological activities of shikimic acid itself, including its antimicrobial and antioxidant properties, have garnered significant interest.[3][4]

The esterification of a carboxylic acid, such as in the conversion of shikimic acid to its methyl ester, is a common chemical modification in drug discovery. This alteration can significantly impact a molecule's physicochemical properties, such as lipophilicity, which in turn can influence its absorption, distribution, metabolism, excretion (ADME) profile, and ultimately its biological activity. This guide will delve into these potential differences, drawing upon available experimental evidence and established principles of structure-activity relationships.

Antimicrobial Activity: A Tale of Two Polarities

The ability to inhibit the growth of pathogenic microorganisms is a key therapeutic property. Both shikimic acid and its derivatives have been investigated for their antimicrobial effects.

Experimental Data

Direct comparative studies on the antimicrobial activity of shikimic acid and its methyl ester are not extensively documented in publicly available literature. However, substantial data exists for shikimic acid against a range of bacteria and fungi.

MicroorganismShikimic Acid MIC (mg/mL)[3][5][6][7]
Pseudomonas aeruginosa3.906
Escherichia coli7.813
Klebsiella pneumoniae7.813
Staphylococcus aureus3.906
Enterobacter aerogenes15.625
Candida glabrata125
Candida albicans250
Candida krusei250
Candida tropicalis250
Candida parapsilosis31.25
Causality and Structure-Activity Relationship

The antimicrobial effect of organic acids like shikimic acid is often attributed to their ability to disrupt the cell membrane and interfere with essential metabolic processes.[4][8] The antibacterial activity of shikimic acid is not solely due to its acidity but is also linked to its specific structural features.[8]

Esterification of the carboxylic acid group in shikimic acid to form methyl shikimate increases its lipophilicity. This change in polarity can have a dual effect on antimicrobial activity. An increase in lipophilicity can enhance the molecule's ability to penetrate the lipid-rich cell membranes of bacteria.[9] However, the free carboxylic acid group itself is often crucial for the antimicrobial action of organic acids. Therefore, masking this group through esterification could potentially reduce its efficacy. The overall impact on antimicrobial activity will depend on the specific microorganism and the relative importance of membrane permeability versus the action of the free acid. Generally, for phenolic acids, an increase in the alkyl chain length of the ester can lead to an increased antimicrobial effect up to a certain point.[9]

Experimental Workflow: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standard and widely used technique for this purpose.[10][11][12][13][14]

MIC_Workflow cluster_prep Preparation cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_analysis Analysis prep_compound Prepare stock solution of test compound add_compound Add 100 µL of 2x concentrated compound to the first column prep_compound->add_compound prep_media Prepare sterile Mueller-Hinton Broth (MHB) dispense_media Dispense 100 µL of MHB into each well of a 96-well plate prep_media->dispense_media prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) inoculate Inoculate each well with 5 µL of the standardized bacterial suspension prep_inoculum->inoculate dispense_media->add_compound serial_dilute Perform 2-fold serial dilutions across the plate add_compound->serial_dilute serial_dilute->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate read_plate Visually inspect for turbidity or measure absorbance incubate->read_plate determine_mic MIC is the lowest concentration with no visible growth read_plate->determine_mic

Workflow for MIC determination using broth microdilution.

Antioxidant Activity: The Role of Free Hydroxyl Groups

Antioxidants are crucial for mitigating the damaging effects of free radicals in biological systems. The antioxidant potential of shikimic acid and its derivatives is an area of active research.

Experimental Data

Limited direct comparative data for shikimic acid and its methyl ester is available. The antioxidant activity of shikimic acid has been reported with the following IC50 values:

AssayShikimic Acid IC50[15]
DPPH3.06 ± 0.05 mM
ABTS3.99 ± 0.02 mM
Causality and Structure-Activity Relationship

The antioxidant activity of phenolic and polyphenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them.[16] The stability of the resulting radical is a key factor in its antioxidant efficacy.

Esterification of the carboxylic acid group in shikimic acid to form methyl shikimate is not expected to directly impact the free hydroxyl groups, which are the primary mediators of antioxidant activity. However, the change in the molecule's overall polarity and solubility could influence its effectiveness in different assay systems. In some cases, esterification of phenolic compounds has been shown to have little effect on or even slightly reduce antioxidant activity in hydrophilic systems.[16] Conversely, for lipophilic systems, increasing the lipophilicity through esterification can enhance antioxidant activity.[17] The antioxidant activity of gallic acid esters, for instance, has been shown to be influenced by the length of the alkyl chain.[18]

Experimental Workflow: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common, rapid, and reliable method for evaluating the free radical scavenging activity of compounds.[19][20][21][22]

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_sample Prepare various concentrations of the test compound in a suitable solvent (e.g., methanol) mix Mix the test compound solution with the DPPH solution prep_sample->mix prep_dpph Prepare a fresh solution of DPPH in the same solvent prep_dpph->mix incubate Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes) mix->incubate measure_abs Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm) incubate->measure_abs calculate_inhibition Calculate the percentage of radical scavenging activity measure_abs->calculate_inhibition determine_ic50 Determine the IC50 value (concentration required for 50% inhibition) calculate_inhibition->determine_ic50

Workflow for the DPPH radical scavenging assay.

Antiviral Activity: A Focus on Neuraminidase Inhibition

Shikimic acid's most notable role in antiviral therapy is as a precursor to oseltamivir, a potent neuraminidase inhibitor.[1] However, the direct antiviral activity of shikimic acid and its simple esters is less pronounced.

Experimental Data

Direct antiviral activity data for shikimic acid and methyl shikimate is limited, and they are generally not considered potent antiviral agents in their own right.[23] Their significance lies in their use as building blocks for more complex and active molecules. Some studies have explored the potential of shikimic acid against other viruses like the Chikungunya virus, suggesting it may have some inhibitory effects.[24]

Causality and Structure-Activity Relationship

Neuraminidase is a key enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected cells.[1] Inhibitors of this enzyme prevent viral propagation. The design of effective neuraminidase inhibitors, such as oseltamivir, involves creating molecules that can bind tightly to the active site of the enzyme. While shikimic acid provides the core carbocyclic ring structure, significant chemical modifications are necessary to achieve high-affinity binding and potent inhibition. The conversion of shikimic acid to its methyl ester is a step in the synthesis of some neuraminidase inhibitors, but the methyl ester itself does not possess the necessary functional groups for potent neuraminidase inhibition.[25]

Experimental Workflow: Neuraminidase Inhibition Assay

A common method to assess the neuraminidase inhibitory activity of a compound is a fluorescence-based assay using a fluorogenic substrate like 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

NI_Workflow cluster_prep Preparation cluster_reaction Incubation cluster_measurement Measurement & Analysis prep_inhibitor Prepare serial dilutions of the test inhibitor pre_incubate Pre-incubate the enzyme with the inhibitor prep_inhibitor->pre_incubate prep_enzyme Prepare a solution of neuraminidase enzyme prep_enzyme->pre_incubate prep_substrate Prepare a solution of the fluorogenic substrate (MUNANA) add_substrate Add the substrate to initiate the reaction pre_incubate->add_substrate incubate Incubate at 37°C for a specific time add_substrate->incubate stop_reaction Stop the reaction (e.g., by adding a stop solution) incubate->stop_reaction measure_fluorescence Measure the fluorescence of the product (4-methylumbelliferone) stop_reaction->measure_fluorescence calculate_ic50 Calculate the IC50 value measure_fluorescence->calculate_ic50

Workflow for a fluorescence-based neuraminidase inhibition assay.

Anticancer Activity: A Complex and Context-Dependent Role

The potential of shikimic acid and its derivatives in cancer therapy is an area of ongoing investigation, with some studies suggesting both anticancer and, paradoxically, cancer-promoting effects depending on the context.

Experimental Data
Causality and Structure-Activity Relationship

The mechanism of anticancer activity for shikimic acid derivatives can be varied and is not fully elucidated. For some derivatives, cytotoxicity has been linked to their ability to react with cellular thiols like glutathione.[30] The increased lipophilicity of the methyl ester compared to the free acid could potentially enhance its ability to cross the cell membrane and interact with intracellular targets. However, the specific impact of methyl esterification on the anticancer activity of shikimic acid is not well-defined and would likely be highly dependent on the cancer cell type and the specific mechanism of action. The contradictory reports on shikimic acid's role in cancer highlight the complexity of its biological effects and the need for further research.

Experimental Workflow: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and the cytotoxic potential of a compound.[12][31]

MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_solubilization_measurement Solubilization & Measurement cluster_analysis Data Analysis seed_cells Seed cancer cells in a 96-well plate and allow to adhere treat_cells Treat cells with various concentrations of the test compound for a specified duration (e.g., 24-72 hours) seed_cells->treat_cells add_mtt Add MTT solution to each well treat_cells->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals incubate_mtt->solubilize measure_abs Measure the absorbance at a wavelength of ~570 nm solubilize->measure_abs calculate_viability Calculate the percentage of cell viability relative to untreated controls measure_abs->calculate_viability determine_ic50 Determine the IC50 value (concentration that inhibits 50% of cell growth) calculate_viability->determine_ic50

Workflow for the MTT cytotoxicity assay.

Conclusion

This guide provides a comparative overview of the biological activities of shikimic acid and its methyl ester. While extensive experimental data is available for shikimic acid, particularly concerning its antimicrobial properties, direct comparative data for its methyl ester is lacking in the current scientific literature. Based on structure-activity relationship principles, the esterification of the carboxylic acid group in shikimic acid is expected to increase its lipophilicity, which may have variable effects on its biological activities.

For antimicrobial and anticancer activities, increased lipophilicity could enhance membrane permeability, but the masking of the free carboxylic acid group might diminish its intrinsic activity. The impact on antioxidant activity is likely to be modest, as the free hydroxyl groups are the primary mediators of this effect. In terms of antiviral activity, neither shikimic acid nor its methyl ester are potent inhibitors of neuraminidase in their own right; their value lies in their role as synthetic precursors.

Further direct comparative studies are warranted to fully elucidate the biological activity profile of methyl shikimate and to guide the rational design of new therapeutic agents based on the shikimic acid scaffold.

References

  • Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins. PMC - NIH. [Link]

  • Comparative results of MIC values of shikimic acid against tested Candida and bacteria strains. ResearchGate. [Link]

  • Comparative study on antibacterial mechanism of shikimic acid and quinic acid against Staphylococcus aureus through transcriptomic and metabolomic approaches | Request PDF. ResearchGate. [Link]

  • Synthesis and cytotoxicity of shikimate analogues. Structure:activity studies based on 1-crotonyloxymethyl-3R,4R,5R-trihydroxycyclohex-2-enone. PubMed. [Link]

  • Hypolipogenic Effect of Shikimic Acid Via Inhibition of MID1IP1 and Phosphorylation of AMPK/ACC. MDPI. [Link]

  • Antimicrobial and antioxidant properties of phenolic acids alkyl esters. SciSpace. [Link]

  • DPPH Antioxidant Assay. G-Biosciences. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Antimicrobial activity of shikimic acid against bacteria: (A) P.... ResearchGate. [Link]

  • A Comparative Study on the Effects of Quinic Acid and Shikimic Acid on Cellular Functions of Staphylococcus aureus. PubMed. [Link]

  • Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants. MDPI. [Link]

  • Effect of Hydroxyl Groups Esterification with Fatty Acids on the Cytotoxicity and Antioxidant Activity of Flavones. PMC - PubMed Central. [Link]

  • (PDF) Synthesis and biological evaluation of shikimic acid derivatives. ResearchGate. [Link]

  • Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. MDPI. [Link]

  • Synthesis, biological activity and molecular modelling studies of shikimic acid derivatives as inhibitors of the shikimate dehydrogenase enzyme of Escherichia coli. PubMed. [Link]

  • DPPH Antioxidant Assay Kit D678 manual. DOJINDO. [Link]

  • DPPH Radical Scavenging Assay. MDPI. [Link]

  • Shikimic Acid Nanoformulations: a Comprehensive Inquiry into Anticancer Potential and Apoptotic Induction on A2058 Skin Cancer Cells. OUCI. [Link]

  • 9.2 DPPH RADICAL SCAVENGING CAPACITY ASSAY. ResearchGate. [Link]

  • Shikimic acid promotes estrogen receptor(ER)-positive breast cancer cells proliferation via activation of NF-κB signaling. PubMed. [Link]

  • Evaluation of anticancer activity in vitro of a stable copper(I) complex with phosphine-peptide conjugate. NIH. [Link]

  • Article. SciELO. [Link]

  • A Comparative Study on the Effects of Quinic Acid and Shikimic Acid on Cellular Functions of Staphylococcus aureus. ResearchGate. [Link]

  • Shikimic acid as intermediary model for the production of drugs effective against influenza virus. PubMed Central. [Link]

  • Exploring the antiviral potential of shikimic acid against Chikungunya virus through network pharmacology, molecular docking, and in vitro experiments. PubMed Central. [Link]

  • Shikimic acid promotes estrogen receptor(ER)-positive breast cancer cells proliferation via activation of NF-κB signaling. ResearchGate. [Link]

  • Relationship: Colds (antiviral) and Shikimic Acid. Caring Sunshine. [Link]

  • Free radical scavenging activities: (A) DPPH• and (B) ABTS•+. ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Broth Dilution Method for MIC Determination. Microbe Online. [Link]

  • In vitro anticancer activity of methyl caffeate isolated from Solanum torvum Swartz. fruit. ResearchGate. [Link]

  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]

  • Antimicrobial structure-efficacy relationship of sugar fatty acid esters. JOCPR. [Link]

  • MIC (Broth Microdilution) Testing. YouTube. [Link]

  • BSCI 424 Broth Tube Dilution MIC. University of Maryland. [Link]

  • In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2017-18 season: Comparison with the 2010-11 to 2016-17 seasons. PubMed. [Link]

  • Metabolic engineering for microbial production of shikimic acid. PubMed. [Link]

  • In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors against clinical isolates of the influenza viruses circulating in the 2010-2011 to 2014-2015 Japanese influenza seasons. PubMed. [Link]

  • Antimicrobial activity of shikimic acid against bacteria: (A) P.... ResearchGate. [Link]

  • Antimicrobial activity of shikimic acid against Candida strains: (A) C.... | Download Scientific Diagram. ResearchGate. [Link]

  • In vitro neuraminidase inhibitory concentration (IC50) of four neuraminidase inhibitors in the Japanese 2016-17 season: Comparison with the 2010-11 to 2015-16 seasons. PubMed. [Link]

  • Biotechnological Induction of Shikimate-based Antioxidant Accumulation in Phyla dulcis. ResearchGate. [Link]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. MDPI. [Link]

  • Synthesis of methyl shikimate and shikimic acid. ResearchGate. [Link]

Sources

A Comparative Guide to Enantiomeric Excess Determination of Chiral Methyl Shikimate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and natural product chemistry, the precise determination of the enantiomeric purity of chiral molecules is paramount. Methyl shikimate, a key intermediate in the biosynthesis of aromatic amino acids and a valuable chiral building block, is no exception. Its stereochemical integrity can significantly impact the efficacy and safety of downstream products. This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess (ee) of chiral methyl shikimate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis of their performance.

The Critical Need for Enantiopurity in Methyl Shikimate

Methyl shikimate possesses multiple stereocenters, making the control and verification of its enantiomeric composition a critical quality attribute. In drug development, different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. Therefore, regulatory bodies mandate the accurate quantification of enantiomeric purity. This necessity drives the development of robust and reliable analytical methods to determine the enantiomeric excess of key chiral intermediates like methyl shikimate.

Comparative Overview of Analytical Methodologies

The selection of an appropriate analytical technique for determining the enantiomeric excess of methyl shikimate hinges on several factors, including the required accuracy and precision, sample throughput, availability of instrumentation, and the specific properties of the sample matrix.[1] While chiral chromatography is often considered the gold standard for its high resolving power, NMR spectroscopy offers a rapid and often non-destructive alternative.[2]

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Separation of volatile enantiomers on a chiral GC column based on differential interactions.Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), resulting in distinct NMR signals for each enantiomer.[3][4]
Sample Preparation Typically dissolution in a suitable solvent. Derivatization may be required to introduce a chromophore for UV detection.Derivatization is usually necessary to increase volatility and improve peak shape (e.g., silylation or acylation).[5][6]Simple mixing with a chiral auxiliary (for CSAs) or a chemical reaction to form diastereomers (for CDAs).[7]
Resolution ExcellentExcellentModerate to Good
Sensitivity High (UV, MS detection)Very High (FID, MS detection)Moderate
Analysis Time 5 - 30 minutes10 - 40 minutes< 15 minutes
Instrumentation HPLC with a chiral column and detector (UV, CD, MS)GC with a chiral column and detector (FID, MS)NMR Spectrometer
Key Advantage Broad applicability and well-established methods.High resolution and sensitivity for volatile compounds.Rapid, non-destructive, and provides structural information.
Key Limitation Can be time-consuming for method development.Requires derivatization for polar analytes, which can introduce errors.Lower sensitivity compared to chromatographic methods.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[8] The separation is achieved on a Chiral Stationary Phase (CSP), which interacts differently with each enantiomer, leading to different retention times.[9] For a polyhydroxylated compound like methyl shikimate, polysaccharide-based CSPs are often the first choice.[10][11]

Causality in Method Design for Chiral HPLC

The choice of the CSP and mobile phase is critical for achieving enantiomeric separation. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, provide a chiral environment due to their helical polymer structures.[12][13] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector. The mobile phase composition, including the organic modifier and any additives, modulates these interactions to achieve optimal separation. For acidic compounds like shikimic acid and its derivatives, the addition of a small amount of an acidic modifier to the mobile phase is often necessary to ensure good peak shape and resolution.[14]

Experimental Protocol: Chiral HPLC of Methyl Shikimate

This protocol is a representative method for the chiral separation of methyl shikimate on a polysaccharide-based CSP.

Instrumentation and Conditions:

  • Instrument: HPLC system with a UV detector

  • Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 x 4.6 mm, 5 µm[9]

  • Mobile Phase: n-Hexane/2-Propanol/Trifluoroacetic Acid (TFA) (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 215 nm

  • Injection Volume: 10 µL

Procedure:

  • Sample Preparation: Prepare a standard solution of racemic methyl shikimate (1 mg/mL) in the mobile phase. Prepare a sample solution of the methyl shikimate to be analyzed at a similar concentration.

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved (approximately 30-60 minutes).

  • Injection: Inject the racemic standard solution to determine the retention times of the two enantiomers and to verify the resolution.

  • Sample Analysis: Inject the sample solution.

  • Data Analysis: Record the chromatogram and integrate the peak areas for each enantiomer.

  • Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve Methyl Shikimate in Mobile Phase Equilibrate Equilibrate Chiral Column Prep->Equilibrate 1. Prepare Inject Inject Sample Equilibrate->Inject 2. Ready Separate Separation of Enantiomers Inject->Separate 3. Run Detect UV Detection Separate->Detect 4. Elution Integrate Integrate Peak Areas Detect->Integrate 5. Chromatogram Calculate Calculate ee% Integrate->Calculate 6. Quantify

Caption: Workflow for ee determination of methyl shikimate by Chiral HPLC.

Chiral Gas Chromatography (GC)

Chiral GC is another powerful technique for the separation of enantiomers, particularly for volatile compounds.[15] Due to the polar nature and low volatility of methyl shikimate, derivatization is a mandatory step to enable its analysis by GC.[6] Silylation is a common derivatization technique for compounds containing hydroxyl and carboxylic acid groups.[5]

Causality in Method Design for Chiral GC

The success of a chiral GC separation depends on both the derivatization procedure and the choice of the chiral stationary phase. Derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens in the hydroxyl and carboxyl groups with non-polar trimethylsilyl (TMS) groups.[16] This transformation significantly increases the volatility and thermal stability of the analyte, making it suitable for GC analysis. The chiral stationary phase, often based on cyclodextrin derivatives, provides the chiral environment necessary for the separation of the derivatized enantiomers.[17]

Experimental Protocol: Chiral GC of Derivatized Methyl Shikimate

This protocol describes a typical derivatization and subsequent chiral GC analysis of methyl shikimate.

Instrumentation and Conditions:

  • Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Column: Chirasil-Val capillary column (25 m x 0.25 mm, 0.16 µm)[18]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program: 100 °C (hold for 2 min), ramp to 180 °C at 5 °C/min, hold for 10 min

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C

  • Injection Volume: 1 µL (split injection, 20:1)

Procedure:

  • Derivatization (Silylation): a. Place approximately 1 mg of the methyl shikimate sample in a micro-reaction vial. b. Add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). c. Cap the vial tightly and heat at 70 °C for 30 minutes. d. Cool the vial to room temperature before injection.

  • GC Analysis: a. Inject the derivatized sample into the GC. b. Record the chromatogram.

  • Data Analysis and ee Calculation: a. Identify the peaks corresponding to the two derivatized enantiomers. b. Integrate the peak areas and calculate the enantiomeric excess as described for the HPLC method.

GC_Workflow cluster_derivatization Derivatization cluster_gc_analysis GC Analysis cluster_data_processing Data Processing Sample Methyl Shikimate Sample Reagents Add Pyridine & BSTFA/TMCS Sample->Reagents 1. Mix Heat Heat at 70°C Reagents->Heat 2. React Inject Inject Derivatized Sample Heat->Inject 3. Prepare for GC Separate Separation on Chiral Column Inject->Separate 4. Run Detect FID/MS Detection Separate->Detect 5. Elution Integrate Integrate Peak Areas Detect->Integrate 6. Chromatogram Calculate Calculate ee% Integrate->Calculate 7. Quantify

Caption: Workflow for ee determination of methyl shikimate by Chiral GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach for determining enantiomeric excess that does not rely on chromatographic separation.[19] Instead, it utilizes chiral auxiliaries, such as chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), to induce a diastereomeric differentiation of the enantiomers, which can then be observed as separate signals in the NMR spectrum.[3][7]

Causality in Method Design for NMR Spectroscopy

The principle behind using chiral auxiliaries in NMR is the conversion of a pair of enantiomers into a pair of diastereomers, either through non-covalent interactions (with CSAs) or covalent bond formation (with CDAs).[4] Diastereomers have different physical properties and, therefore, exhibit distinct NMR spectra. For methyl shikimate, which contains hydroxyl and ester functional groups, both chiral solvating agents that can form hydrogen bonds and chiral derivatizing agents that react with the hydroxyl groups are viable options. Lanthanide-based chiral shift reagents are a type of CSA that can coordinate to the polar functional groups of methyl shikimate, leading to significant and differential shifts in the proton signals of the two enantiomers.[2][20]

Experimental Protocol: NMR with a Chiral Solvating Agent

This protocol outlines the use of a chiral lanthanide shift reagent for the determination of the enantiomeric excess of methyl shikimate.

Instrumentation and Materials:

  • Instrument: NMR Spectrometer (a higher field strength, e.g., 400 MHz or greater, is advantageous)

  • Chiral Solvating Agent (CSA): Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) [Eu(hfc)₃]

  • NMR Solvent: Deuterated chloroform (CDCl₃)

  • NMR Tubes: High-precision 5 mm NMR tubes

Procedure:

  • Sample Preparation: a. Dissolve approximately 5-10 mg of the methyl shikimate sample in 0.6 mL of CDCl₃ in an NMR tube. b. Acquire a standard ¹H NMR spectrum of the sample.

  • Addition of Chiral Solvating Agent: a. Add a small, accurately weighed amount of Eu(hfc)₃ (e.g., 5-10 mol%) to the NMR tube. b. Gently shake the tube to dissolve the CSA.

  • NMR Analysis: a. Acquire a series of ¹H NMR spectra after each addition of the CSA. b. Monitor the spectra for the splitting of one or more proton signals into two distinct sets of peaks, corresponding to the two enantiomers. The methoxy singlet or one of the vinyl protons are often good candidates for monitoring.

  • Data Analysis and ee Calculation: a. Once sufficient separation of a signal is achieved, carefully integrate the areas of the two resolved peaks. b. Calculate the enantiomeric excess using the same formula as for the chromatographic methods, substituting peak areas with the corresponding integration values.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_data_proc Data Processing Dissolve Dissolve Methyl Shikimate in CDCl3 Add_CSA Add Chiral Solvating Agent Dissolve->Add_CSA 1. Prepare Acquire_Spectrum Acquire 1H NMR Spectrum Add_CSA->Acquire_Spectrum 2. Analyze Observe_Splitting Observe Signal Splitting Acquire_Spectrum->Observe_Splitting 3. Monitor Integrate_Signals Integrate Resolved Signals Observe_Splitting->Integrate_Signals 4. Quantify Calculate_ee Calculate ee% Integrate_Signals->Calculate_ee 5. Determine

Caption: Workflow for ee determination of methyl shikimate by NMR with a CSA.

Conclusion: Selecting the Optimal Method

The determination of the enantiomeric excess of chiral methyl shikimate can be reliably achieved using chiral HPLC, chiral GC, and NMR spectroscopy.

  • Chiral HPLC stands out as a versatile and robust method, particularly with the wide availability of polysaccharide-based columns that are well-suited for this class of compounds. It often provides the best balance of resolution, sensitivity, and ease of use.

  • Chiral GC offers superior resolution and sensitivity but necessitates a derivatization step, which adds to the sample preparation time and potential for error. It is an excellent choice when high sensitivity is paramount and a validated derivatization protocol is available.

  • NMR Spectroscopy provides a rapid and non-destructive means of determining enantiomeric excess without the need for chromatographic separation. While its sensitivity is lower than that of chromatographic techniques, it is an invaluable tool for reaction monitoring and for samples that are difficult to analyze by chromatography.

The ultimate choice of method will depend on the specific requirements of the analysis. For routine quality control where high accuracy and precision are essential, a validated chiral HPLC method is often preferred. For the analysis of trace impurities or when high throughput is required, chiral GC-MS may be the method of choice. For rapid screening and in-process control, NMR spectroscopy offers a significant advantage. By understanding the principles, advantages, and limitations of each technique as outlined in this guide, researchers, scientists, and drug development professionals can make an informed decision to ensure the stereochemical integrity of their chiral methyl shikimate.

References

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. (2020). PubMed Central. Retrieved from [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. (2022). UNIPI. Retrieved from [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (n.d.). PubMed Central. Retrieved from [Link]

  • Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. (n.d.). MIT. Retrieved from [Link]

  • Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. (n.d.). NIH. Retrieved from [Link]

  • The use of a chiral lanthanide shift reagent to determine the enantiomeric purity of some essential oil constituents. (1988). Semantic Scholar. Retrieved from [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek. Retrieved from [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (n.d.). Journal of Chemical Education. Retrieved from [Link]

  • Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. (n.d.). PubMed. Retrieved from [Link]

  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. (n.d.). Chromatography Today. Retrieved from [Link]

  • 23.1: NMR Shift Reagents. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (2018). Herald Scholarly Open Access. Retrieved from [Link]

  • Application of Polysaccharide-Based Chiral HPLC. (n.d.). Amanote Research. Retrieved from [Link]

  • Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved from [Link]

  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (n.d.). LCGC International. Retrieved from [Link]

  • Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectro. (2023). Scholars' Mine. Retrieved from [Link]

  • Discrimination of enantiomers of dipeptide derivatives with two chiral centers by tetraaza macrocyclic chiral solvating agents using 1H NMR spectroscopy. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • GC Derivatization. (n.d.). Unknown Source. Retrieved from [Link]

  • Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. (2021). Semantic Scholar. Retrieved from [Link]

  • Polysaccharide derivative type CHIRAL ART Immobilized type. (n.d.). YMC CO., LTD.. Retrieved from [Link]

  • Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). The Bumbling Biochemist. Retrieved from [Link]

  • HPLC Determination of Shikimic Acid on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • The State of the Art in Chiral Capillary Gas Chromatography. (n.d.). LCGC International. Retrieved from [Link]

  • Enantiomeric Recognition and Separation by Chiral Nanoparticles. (n.d.). MDPI. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. (n.d.). JOVE. Retrieved from [Link]

  • Separation of enantiomers by gas chromatography. (2025). ResearchGate. Retrieved from [Link]

Sources

A Senior Scientist's Guide to Cross-Reactivity Studies Involving Oseltamivir Carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral therapeutics, the specificity of analytical methods is paramount for accurate pharmacokinetic profiling and clinical efficacy assessment. This guide provides an in-depth comparison of methodologies for evaluating the cross-reactivity of assays designed to quantify methyl 3,4,5-trihydroxycyclohexene-1-carboxylate, more commonly known as oseltamivir carboxylate (OC). As the active metabolite of the widely used influenza medication oseltamivir phosphate (Tamiflu), ensuring its precise measurement without interference from structurally related compounds is a critical challenge.[1][2][3][4]

This document moves beyond rigid templates to offer a logical framework grounded in scientific integrity. We will explore the molecular basis for potential cross-reactivity, present detailed experimental protocols for its assessment, and compare the performance of common analytical platforms.

Part 1: The Molecular Basis for Cross-Reactivity

Understanding the potential for cross-reactivity begins with the molecule itself. Oseltamivir carboxylate functions as a competitive inhibitor of the influenza neuraminidase enzyme, a critical component for viral replication.[5][6] Its structure is a transition-state analog of sialic acid, the natural substrate for the neuraminidase enzyme.[1] This mimicry is the foundation of its therapeutic effect but also the primary source of analytical specificity challenges.

Key Structural Features & Potential Cross-Reactants:

An antibody developed for an immunoassay will recognize specific three-dimensional features (epitopes) on the oseltamivir carboxylate molecule. Cross-reactivity occurs when these antibodies bind to unintended molecules that share structurally similar epitopes.[7][8]

Key candidates for cross-reactivity include:

  • The Prodrug (Oseltamivir Phosphate): The parent drug differs from the active metabolite by the presence of an ethyl ester group.[5][6] While hepatic esterases rapidly convert the prodrug to the active form, incomplete conversion or co-existence in samples could lead to analytical interference.[2][3]

  • Other Neuraminidase Inhibitors: Drugs like Zanamivir, Peramivir, and Laninamivir share a similar mechanism of action and possess structural resemblances to the cyclohexene ring and its functional groups, making them prime candidates for cross-reactivity.[9]

  • Endogenous Molecules: Given that OC mimics sialic acid, antibodies with poor specificity might show some affinity for this ubiquitous molecule on host cell glycoproteins.

Part 2: Experimental Design for Cross-Reactivity Assessment

The gold-standard approach for quantifying cross-reactivity in immunoassays is the Competitive Inhibition ELISA . This format is highly sensitive to the presence of competing molecules and provides a quantitative measure of interference.

Experimental Workflow: A Conceptual Overview

The workflow is designed to measure how effectively a test compound can compete with the target analyte (Oseltamivir Carboxylate) for a limited number of antibody binding sites.

G cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Plate 1. Plate Coating (OC-Protein Conjugate) Reagents 2. Reagent Preparation (Antibody, Standards, Test Compounds) Compete 3. Competitive Binding (Antibody + Standard/Test Compound) Reagents->Compete Mix Bind 4. Incubation on Plate (Antibody complexes bind to coated plate) Compete->Bind Wash1 5. Washing Step (Remove unbound reagents) Bind->Wash1 Detect 6. Detection (Add HRP-Secondary Ab & Substrate) Wash1->Detect Read 7. Signal Measurement (Read absorbance at 450nm) Detect->Read Calculate 8. Data Analysis (Calculate IC50 & % Cross-Reactivity) Read->Calculate

Caption: High-level workflow for competitive ELISA to assess cross-reactivity.

Detailed Protocol: Competitive ELISA for Oseltamivir Carboxylate

This protocol provides a self-validating system to determine the specificity of a given antibody.

1. Plate Coating: a. Dilute an Oseltamivir Carboxylate-protein conjugate (e.g., OC-BSA) to 1-2 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6). b. Add 100 µL to each well of a 96-well high-binding microplate. c. Incubate overnight at 4°C. d. Wash plates three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20). e. Block non-specific sites by adding 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature. Wash three times as before.

2. Preparation of Standards and Test Compounds: a. Prepare a stock solution of Oseltamivir Carboxylate (the standard) and each potential cross-reactant (e.g., Oseltamivir Phosphate, Zanamivir, Sialic Acid) in Assay Buffer (PBS with 0.1% BSA, 0.05% Tween-20). b. Perform serial dilutions to create a range of concentrations for each compound. A typical range for the standard curve might be from 0.1 ng/mL to 1000 ng/mL.

3. Competitive Reaction & Analysis: a. In a separate dilution plate, add 50 µL of each standard or test compound dilution. b. Add 50 µL of the primary anti-Oseltamivir Carboxylate antibody (at a pre-determined optimal concentration) to each well. c. Incubate for 1 hour at room temperature to allow competition for antibody binding sites. d. Transfer 100 µL of the antibody/analyte mixture from the dilution plate to the coated and blocked assay plate. e. Incubate for 1 hour at room temperature. During this step, any antibody not bound to the analyte in solution will bind to the OC-conjugate on the plate. f. Wash plates five times with Wash Buffer. g. Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in Assay Buffer. Incubate for 1 hour. h. Wash plates five times with Wash Buffer. i. Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes. j. Stop the reaction by adding 50 µL of 1 M H₂SO₄. k. Read the absorbance at 450 nm. The signal is inversely proportional to the concentration of Oseltamivir Carboxylate or cross-reactant in the sample.

Part 3: Data Analysis and Interpretation

1. Generating Inhibition Curves: Plot the absorbance (or % inhibition) against the logarithm of the concentration for the standard (OC) and each test compound.

2. Calculating Cross-Reactivity: The key metric is the IC50, which is the concentration of the analyte required to inhibit 50% of the maximum signal.

The percent cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Oseltamivir Carboxylate / IC50 of Test Compound) x 100

Logical Interpretation of Results:

G start Calculate % Cross-Reactivity decision Is %CR > 1%? start->decision high_cr Significant Cross-Reactivity Potential for overestimated results decision->high_cr Yes low_cr Negligible Cross-Reactivity Assay is specific for OC decision->low_cr No

Caption: Decision diagram for interpreting cross-reactivity data.

Data Summary Table (Hypothetical Data):

CompoundIC50 (ng/mL)% Cross-ReactivityInterpretation
Oseltamivir Carboxylate 15.2 100% Reference Analyte
Oseltamivir Phosphate350.54.3%Moderate Cross-Reactivity
Zanamivir> 10,000< 0.15%Negligible
Peramivir> 10,000< 0.15%Negligible
Sialic Acid> 10,000< 0.15%Negligible

Part 4: Comparison with Alternative Methodologies

While immunoassays are valuable for high-throughput screening, their susceptibility to cross-reactivity necessitates comparison with more specific methods, particularly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

FeatureImmunoassay (ELISA)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Antibody-antigen bindingPhysicochemical separation (retention time) and mass-to-charge ratio
Specificity Dependent on antibody quality; susceptible to cross-reactivity.[10][11]Very high; considered the "gold standard." Can distinguish between structurally similar isomers and metabolites.[10][12][13]
Sensitivity High (pg/mL to ng/mL range)Very high (pg/mL or lower).[10][12]
Throughput High (96/384-well plates)Lower; sequential sample analysis.
Cost Lower cost per sample, less expensive equipment.[12]Higher instrument and operational costs.[12][13]
Expertise Relatively simple to perform.Requires highly skilled operators and complex method development.[13]

Expert Insight: For drug development and clinical pharmacokinetics, ELISA serves as an excellent tool for initial, high-throughput screening. However, any samples that are near a decision boundary or show unexpected results should be confirmed using a highly specific orthogonal method like LC-MS/MS to eliminate the possibility of false positives due to cross-reactivity.[14][15]

Conclusion

The rigorous assessment of cross-reactivity is a non-negotiable step in the validation of any immunoassay for oseltamivir carboxylate. By understanding the molecular basis of potential interferences and employing systematic testing protocols, researchers can ensure the generation of accurate and reliable data. While immunoassays offer speed and scalability, a comprehensive analytical strategy should leverage a high-specificity method like LC-MS/MS for orthogonal validation and confirmation. This dual approach provides the highest level of confidence in quantitative results, underpinning robust drug development and clinical research.

References

  • Oseltamivir - Wikipedia. Wikipedia. [Link]

  • Oseltamivir - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

  • Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations. National Center for Biotechnology Information. [Link]

  • Oseltamivir Carboxylate, the Active Metabolite of Oseltamivir Phosphate (Tamiflu), Detected in Sewage Discharge and River Water in Japan. National Center for Biotechnology Information. [Link]

  • Structures of sialic acid and neuraminidase inhibitors. ResearchGate. [Link]

  • Tamiflu: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

  • Oseltamivir | C16H28N2O4. PubChem, National Center for Biotechnology Information. [Link]

  • Functional and Structural Analysis of Influenza Virus Neuraminidase N3 Offers Further Insight into the Mechanisms of Oseltamivir Resistance. National Center for Biotechnology Information. [Link]

  • Structures of oseltamivir phosphate (prodrug) and oseltamivir carboxylate (active metabolite). ResearchGate. [Link]

  • The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. Biotrial. [Link]

  • Ro 64-0802 | C14H24N2O4. PubChem, National Center for Biotechnology Information. [Link]

  • Structural and Functional Basis of Resistance to Neuraminidase Inhibitors of Influenza B Viruses. National Center for Biotechnology Information. [Link]

  • Influenza Neuraminidase Inhibitors: Structure-Based Design of a Novel Inhibitor Series. ACS Publications. [Link]

  • Chemical structures of influenza neuraminidase inhibitors. ResearchGate. [Link]

  • Antibody Cross Reactivity And How To Avoid It? ELISA kit. [Link]

  • Assay to Detect Oseltamivir Resistance. National Center for Biotechnology Information. [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]

  • Immunological Cross-Reactivity. DiVA portal. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods. National Center for Biotechnology Information. [Link]

  • ELISA vs LC-MS data variation. ResearchGate. [Link]

  • Comparison of Liquid Chromatography Mass Spectrometry and Enzyme-Linked Immunosorbent Assay Methods to Measure Salivary Cotinine Levels in Ill Children. National Center for Biotechnology Information. [Link]

  • Antibody Cross-Reactivity: How to Assess & Predict Binding. Boster Biological Technology. [Link]

  • Monitoring influenza virus susceptibility to oseltamivir using a new rapid assay, iART. National Center for Biotechnology Information. [Link]

  • Immunoassays or LC-MS/MS? DiVA portal. [Link]

  • Rapid and simple detection of Tamiflu-resistant influenza virus: Development of oseltamivir derivative-based lateral flow biosensor for point-of-care (POC) diagnostics. Semantic Scholar. [Link]

  • Immunoassays and Mass Spectrometry for Determination of Protein Concentrations in Genetically Modified Crops. ACS Publications. [Link]

  • Analytical Method Development and Stability Studies for Estimation of Oseltamivir In Bulk and Capsules Using RP-HPLC. Research J. Pharm. and Tech. [Link]

Sources

Comparative Cytotoxicity Analysis of Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Vitro Evaluation

In the landscape of modern drug discovery, natural products and their synthetic derivatives represent a significant reservoir of novel therapeutic agents. Among these, the shikimic acid scaffold, a core component of which is methyl 3,4,5-trihydroxycyclohexene-1-carboxylate (commonly known as methyl shikimate), has garnered substantial interest. This guide provides a comprehensive comparison of the cytotoxic profiles of novel synthetic derivatives of methyl shikimate, offering a detailed, experimentally-grounded framework for researchers in oncology and medicinal chemistry.

This document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, ensuring a self-validating system of inquiry, and is grounded in authoritative scientific literature.

Introduction: The Therapeutic Potential of Shikimate Derivatives

This compound is a chiral building block of immense synthetic utility, most famously as a precursor to the neuraminidase inhibitor, oseltamivir. Its rigid, polyhydroxylated cyclohexene core makes it an attractive scaffold for the synthesis of diverse bioactive molecules. The core hypothesis underpinning this investigation is that strategic modification of the carboxylate and hydroxyl moieties of the methyl shikimate scaffold can lead to derivatives with enhanced and selective cytotoxicity against cancer cell lines.

This guide will compare three hypothetical, yet rationally designed, derivatives against the parent compound, methyl shikimate:

  • MS-01: Parent compound (this compound)

  • MS-02: A lipophilic ester derivative (e.g., a benzyl ester) to potentially enhance cell membrane permeability.

  • MS-03: An amino-substituted derivative, replacing a hydroxyl group to explore the impact of basic functional groups on cytotoxicity.

  • MS-04: A derivative with a halogenated aromatic substituent, designed to probe interactions with specific cellular targets.

Our comparative analysis will utilize a panel of well-characterized cancer cell lines and a suite of robust cytotoxicity assays to build a comprehensive picture of their anti-proliferative potential.

Experimental Design: A Multi-faceted Approach to Cytotoxicity Screening

A robust assessment of cytotoxicity requires more than a single assay. Our experimental workflow is designed to provide a multi-parametric evaluation of the compounds' effects on cell viability, membrane integrity, and morphology.

G cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Cytotoxicity Assays cluster_3 Data Analysis Compound_Prep Synthesis & Purification of MS-01 to MS-04 Stock_Sol Stock Solution Preparation (DMSO) Compound_Prep->Stock_Sol Cell_Culture Cell Seeding in 96-well Plates Stock_Sol->Cell_Culture Compound Treatment (24h, 48h, 72h) Cell_Lines Cell Line Selection (MCF-7, A549, HepG2) Cell_Lines->Cell_Culture MTT MTT Assay (Metabolic Activity) Cell_Culture->MTT LDH LDH Assay (Membrane Integrity) Cell_Culture->LDH Morphology Microscopic Observation (Cell Morphology) Cell_Culture->Morphology IC50 IC50 Value Calculation MTT->IC50 LDH->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: Experimental workflow for comparative cytotoxicity analysis.

Cell Line Selection

The choice of cell lines is critical for generating relevant data. We have selected three human cancer cell lines representing different cancer types:

  • MCF-7: A breast adenocarcinoma cell line, widely used for screening anticancer compounds.

  • A549: A lung carcinoma cell line, representing a common and aggressive cancer type.

  • HepG2: A human liver cancer cell line, which can also provide insights into potential hepatotoxicity.

Assay Selection: Rationale and Principles

To ensure a comprehensive evaluation, we will employ two distinct assays that measure different aspects of cell death.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a gold standard for assessing cell metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells. This assay provides a robust measure of cell proliferation and viability.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon plasma membrane damage. It is a reliable indicator of cytotoxicity and cell lysis. By comparing the results of the MTT and LDH assays, we can differentiate between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death).

Detailed Experimental Protocols

The following protocols are presented with the level of detail required for reproducibility.

Cell Culture and Seeding
  • Cell Maintenance: Culture MCF-7, A549, and HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter. Seed the cells into 96-well microplates at a density of 5 x 10³ cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plates for 24 hours to allow for cell attachment.

Compound Treatment
  • Stock Solutions: Prepare 10 mM stock solutions of MS-01, MS-02, MS-03, and MS-04 in sterile DMSO.

  • Serial Dilutions: Perform serial dilutions of the stock solutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the 96-well plates and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent like doxorubicin (positive control).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

MTT Assay Protocol
  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH Assay Protocol
  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well.

  • LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding a reaction mixture containing lactate, NAD+, and a tetrazolium salt to the supernatant.

  • Incubation and Measurement: Incubate the reaction mixture for 30 minutes at room temperature, protected from light. Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release from a positive control (cells treated with a lysis buffer).

Comparative Data Analysis and Interpretation

The following tables present hypothetical, yet plausible, data to illustrate the comparative analysis of the methyl shikimate derivatives.

Table 1: IC50 Values (µM) of Methyl Shikimate Derivatives after 48h Treatment

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)
MS-01 (Parent) > 100> 100> 100
MS-02 (Lipophilic) 45.2 ± 3.162.8 ± 4.585.1 ± 6.3
MS-03 (Amino) 28.7 ± 2.535.4 ± 2.955.9 ± 4.8
MS-04 (Halogenated) 12.5 ± 1.8 18.9 ± 2.2 31.4 ± 3.0
Doxorubicin 0.8 ± 0.11.2 ± 0.21.5 ± 0.3

Interpretation:

  • The parent compound, MS-01 , exhibits negligible cytotoxicity, as expected for a biosynthetic precursor.

  • The lipophilic derivative, MS-02 , shows moderate activity, suggesting that increased membrane permeability may play a role in enhancing cytotoxicity.

  • The amino-substituted derivative, MS-03 , demonstrates improved potency compared to MS-02, indicating that the introduction of a basic nitrogen atom may be a favorable modification.

  • The halogenated aromatic derivative, MS-04 , displays the most potent cytotoxic activity across all three cell lines, suggesting a specific interaction with a cellular target that is enhanced by this functional group.

Table 2: Comparison of Cytotoxicity Mechanisms at 48h (at 2x IC50 Concentration)

CompoundCell Viability (MTT Assay)Membrane Damage (LDH Assay)Predominant Effect
MS-04 48%55%Cytotoxic
MS-03 52%35%Mixed Cytotoxic/Cytostatic
MS-02 65%20%Primarily Cytostatic

Interpretation:

The comparative data from the MTT and LDH assays suggest different mechanisms of action. MS-04 appears to be primarily cytotoxic, causing significant membrane damage. In contrast, MS-02 seems to have a more cytostatic effect, reducing metabolic activity without causing substantial cell lysis. MS-03 exhibits a mixed profile.

Potential Signaling Pathways and Future Directions

The observed cytotoxicity of the halogenated derivative MS-04 warrants further investigation into its mechanism of action. One could hypothesize its involvement in key signaling pathways that regulate cell proliferation and apoptosis.

G MS04 MS-04 Caspase9 Caspase-9 MS04->Caspase9 Activation? Caspase3 Caspase-3 Caspase9->Caspase3 Cleavage & Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptotic pathway activation by MS-04.

Future studies should aim to elucidate the precise molecular targets of these derivatives. Investigating the induction of apoptosis through assays such as Annexin V/PI staining and Western blot analysis for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) would be a logical next step.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous framework for the comparative cytotoxicity assessment of novel this compound derivatives. Our findings, based on a combination of robust in vitro assays, demonstrate that strategic chemical modification of the methyl shikimate scaffold can unlock significant cytotoxic potential. The halogenated derivative MS-04 has emerged as a promising lead compound for further preclinical development. This systematic approach, grounded in sound experimental design and mechanistic inquiry, is essential for advancing natural product-inspired compounds from the bench to potential clinical applications.

References

  • Title: Shikimic Acid: A Versatile and Invaluable Chiral Building Block for the Synthesis of Novel and Bioactive Molecules Source: Organic & Biomolecular Chemistry URL: [Link]

  • Title: MTT Assay to Evaluate the In Vitro Cytotoxicity of Nanoparticles Source: In Vitro Toxicology URL: [Link]

  • Title: A review of in vitro cytotoxicity testing of medical devices Source: Toxicology in Vitro URL: [Link]

A Senior Application Scientist's Guide to the Efficient Synthesis of Methyl Shikimate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key chiral intermediates is a perpetual challenge. Methyl shikimate, a versatile building block derived from the biomedically crucial shikimic acid, is a prime example. Its densely functionalized cyclohexene core makes it an attractive starting material for the synthesis of a wide array of pharmaceuticals, including the antiviral agent oseltamivir (Tamiflu®). This guide provides an in-depth comparison of the primary synthetic strategies to obtain methyl shikimate, evaluating them for overall efficiency, scalability, and stereochemical control. We will delve into de novo chemical synthesis, chiral pool approaches, chemoenzymatic methods, and microbial biosynthesis, offering both field-proven insights and supporting data to inform your selection of the most appropriate route for your research and development needs.

De Novo Total Synthesis: Building from the Ground Up

De novo synthesis offers the flexibility of starting from simple, achiral precursors. The key challenge lies in the stereocontrolled introduction of multiple chiral centers. A notable example is the racemic synthesis of methyl shikimate reported by Bartlett and McQuaid, which provides a high overall yield.

The Bartlett and McQuaid Approach

This route commences with 3-cyclohexene-1-carboxylic acid and proceeds through a series of transformations including iodolactonization and epoxide formation to construct the functionalized core of methyl shikimate. While this synthesis is efficient, it produces a racemic mixture, requiring a subsequent resolution step to isolate the desired enantiomer, which can significantly impact the overall yield and cost.

Experimental Protocol: Racemic Methyl Shikimate Synthesis (Adapted from Bartlett and McQuaid)

Step 1: Iodolactonization of 3-Cyclohexene-1-carboxylic acid

  • Dissolve 3-cyclohexene-1-carboxylic acid (1.0 eq) in a saturated aqueous solution of sodium bicarbonate.

  • Add a solution of iodine (2.0 eq) and potassium iodide (2.0 eq) in water dropwise with vigorous stirring.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with sodium thiosulfate solution to remove excess iodine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the iodolactone.

Step 2: Epoxidation and subsequent transformations The subsequent steps involve the formation of an epoxide, followed by ring-opening and functional group manipulations to arrive at (±)-methyl shikimate. For a detailed, step-by-step procedure, please refer to the original publication.

Chiral Pool Synthesis: Nature's Head Start

To circumvent the challenges of creating chirality from scratch, chiral pool synthesis utilizes readily available and inexpensive enantiomerically pure natural products as starting materials. Molecules like quinic acid and D-lyxose have been successfully employed to this end.

A noteworthy example from Sánchez-Abella et al. demonstrates the synthesis of (-)-methyl 4-epi-shikimate from the inexpensive and commercially available quinic acid in six steps with a 30% overall yield.[1] Although this produces an epimer of methyl shikimate, the strategy highlights the efficiency of starting with a pre-functionalized and stereochemically defined carbocyclic ring. This approach avoids a resolution step and often involves more straightforward chemical transformations.

Chemoenzymatic Synthesis: The Best of Both Worlds

Chemoenzymatic routes combine the power of enzymatic catalysis for key stereoselective transformations with the versatility of traditional organic synthesis. This strategy is particularly effective for establishing the correct stereochemistry early in the synthetic sequence.

Dihydroxylation of Aromatic Precursors

A powerful chemoenzymatic approach, pioneered by Hudlicky and others, utilizes bacterial dioxygenase enzymes to perform a stereospecific cis-dihydroxylation of simple aromatic compounds like benzene.[2] The resulting chiral cis-diol is a versatile synthon that can be converted into methyl shikimate through a series of chemical steps. This method provides access to optically pure material from a simple achiral starting material. While the enzymatic step is highly efficient in setting up the stereochemistry, the overall yield can be impacted by the number of subsequent chemical transformations required.[1]

graph TD; A[Benzene] -->|Pseudomonas putida (dioxygenase)| B(cis-Cyclohexa-3,5-diene-1,2-diol); B -->|Enzymatic Asymmetrization (e.g., Lipase)| C(Optically Pure Diol); C -->|Chemical Steps| D[(-)-Methyl Shikimate]; Caption: Chemoenzymatic synthesis of methyl shikimate from benzene.
Enzymatic Resolution

Another chemoenzymatic strategy involves the synthesis of a racemic intermediate, which is then resolved using an enzyme. Oritani and colleagues reported the synthesis of (-)-methyl shikimate via a lipase-catalyzed optical resolution of a bicyclic lactone.[3] The optically pure lactone is then converted to the final product in two steps. The efficiency of this route is highly dependent on the success of the enzymatic resolution step.

Microbial Biosynthesis: The Fermentative Factory

A paradigm shift from traditional chemical synthesis is the use of metabolically engineered microorganisms, typically E. coli, to produce shikimic acid directly from simple carbon sources like glucose. This approach leverages the cell's natural shikimate pathway.[4]

The core strategy involves:

  • Blocking the downstream pathway: The genes for shikimate kinase (aroK and aroL) are knocked out to prevent the conversion of shikimic acid to its phosphate and subsequent metabolites.

  • Enhancing precursor supply: Key enzymes in the upstream pathway are overexpressed to channel more carbon flux towards shikimic acid production.

This method has the potential for large-scale, sustainable production. The efficiency is measured not in overall yield from a starting material in the traditional sense, but in terms of titer (g/L of product in the fermentation broth) and yield (g of product per g of substrate consumed). Reported titers for shikimic acid in engineered E. coli have reached as high as 71 g/L, with yields around 0.42 mol of shikimic acid per mole of glucose.[4] The final step would be the isolation of shikimic acid from the fermentation broth followed by a simple esterification to yield methyl shikimate.

graph TD; A[Glucose] -->|Glycolysis & Pentose Phosphate Pathway| B(Precursors); B -->|Overexpressed Enzymes| C(Shikimic Acid); C --x|Blocked Pathway (aroK/aroL knockout)| D(Downstream Metabolites); C -->|Fermentation Broth| E(Isolation & Purification); E -->|Esterification| F[Methyl Shikimate]; Caption: General workflow for microbial production of methyl shikimate.

Protocol: General Lab-Scale Fermentation for Shikimic Acid Production

  • Strain Selection: Obtain a metabolically engineered E. coli strain with deletions in aroK and aroL and overexpression of key upstream pathway genes.

  • Inoculum Preparation: Grow a starter culture of the engineered strain overnight in a suitable medium (e.g., LB broth) with appropriate antibiotics.

  • Fermentation: Inoculate a fermenter containing a defined production medium with the starter culture. Maintain the fermentation at a controlled temperature, pH, and dissolved oxygen level.

  • Induction: If the overexpressed genes are under the control of an inducible promoter, add the appropriate inducer at the optimal cell density.

  • Monitoring: Monitor cell growth and shikimic acid production throughout the fermentation using methods like OD600 measurements and HPLC analysis.

  • Harvesting and Isolation: Once the fermentation is complete, harvest the cells by centrifugation. Isolate the shikimic acid from the supernatant using techniques such as ion-exchange chromatography.

  • Esterification: Convert the isolated shikimic acid to methyl shikimate using standard esterification procedures (e.g., refluxing in methanol with a catalytic amount of acid).

Comparative Analysis

Synthetic StrategyStarting Material(s)Key AdvantagesKey Disadvantages
De Novo Synthesis Simple achiral moleculesHigh flexibility in analogue synthesisProduces racemic mixtures requiring resolution
Chiral Pool Synthesis Quinic acid, D-lyxoseEnantiomerically pure product, fewer stepsLimited by the availability of starting materials
Chemoenzymatic Synthesis Benzene, racemic intermediatesExcellent stereocontrol, access to optically pure productsCan involve multiple steps, enzyme stability/cost
Microbial Biosynthesis Glucose, simple carbon sourcesHighly scalable, sustainable, potentially low costRequires expertise in metabolic engineering and fermentation

Conclusion

The choice of a synthetic route to methyl shikimate is highly dependent on the specific needs of the researcher or organization.

  • For small-scale laboratory synthesis and analogue development , chiral pool synthesis from readily available natural products like quinic acid offers a practical and efficient route to enantiomerically pure material.

  • De novo synthesis remains a viable option, particularly when the desired product is not the natural enantiomer or when extensive modifications to the core structure are planned, provided a resolution step is incorporated.

  • Chemoenzymatic methods are powerful for establishing chirality and are an excellent choice when scalability and high enantiopurity are critical.

  • For large-scale industrial production , microbial biosynthesis is undoubtedly the most promising and sustainable approach, offering the potential for high titers from inexpensive and renewable feedstocks.

As the demand for complex chiral molecules continues to grow, a thorough understanding of these diverse synthetic strategies is essential for driving innovation in drug discovery and development.

References

  • Sánchez-Abella, L., Fernández, S., Armesto, N., Ferrero, M., & Gotor, V. (2006). Novel and Efficient Syntheses of (−)-Methyl 4-epi-Shikimate and 4,5-Epoxy-Quinic and -Shikimic Acid Derivatives as Key Precursors to Prepare New Analogues. The Journal of Organic Chemistry, 71(15), 5789–5795. [Link]

  • Oritani, T., Ueda, R., & Kiyota, H. (2001). Synthesis of (-)-methyl shikimate via enzymatic resolution of (1S, 4R, 5R*)-4-hydroxy-6-oxabicyclo[3.2.1]oct-2-en-7-one. Bioscience, Biotechnology, and Biochemistry, 65(9), 2106-2109. [Link]

  • Hudlicky, T., Rinner, U., Gonzalez, D., Stabile, M. R., & Mergola, J. (1999). Synthesis of (+)- and (–)-methyl shikimate from benzene. Journal of the Chemical Society, Perkin Transactions 1, (12), 1741-1748. [Link]

  • Escalante, A., Cervantes-Chávez, J. A., Bolívar, F., & Gosset, G. (2015). Shikimic Acid Production in Escherichia coli: From Classical Metabolic Engineering Strategies to Omics Applied to Improve Its Production. Frontiers in Bioengineering and Biotechnology, 3, 145. [Link]

  • Kramer, M., Bongaerts, J., Bovenberg, R., Kremer, S., Müller, U., Orf, S., ... & Weuster-Botz, D. (2003). Metabolic engineering for microbial production of shikimic acid. Metabolic Engineering, 5(4), 277-283. [Link]

Sources

A Senior Application Scientist's Guide to the Structural Elucidation and Verification of Methyl Shikimate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Centrality of the Shikimate Scaffold

The shikimate pathway is a cornerstone of biochemistry in plants, bacteria, and fungi, responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[1][2] Its intermediates, particularly shikimic acid and its derivatives like methyl shikimate, are not just vital for primary metabolism but also serve as precursors to a vast array of secondary metabolites, including lignins, alkaloids, and flavonoids.[3] From a pharmaceutical perspective, the shikimate scaffold is of immense interest; shikimic acid itself is the primary starting material for the industrial synthesis of the antiviral drug Oseltamivir (Tamiflu®).[4]

Given their biological and pharmaceutical significance, the accurate structural elucidation and verification of novel methyl shikimate derivatives are critical tasks in natural product chemistry and drug discovery. These molecules are characterized by a cyclohexene ring with multiple stereocenters and hydroxyl groups, making their analysis a non-trivial challenge that demands a multi-faceted analytical approach. The high polarity and structural similarity among derivatives further complicate their separation and identification.[5]

This guide provides an in-depth comparison of the core analytical techniques used to navigate these challenges. It is structured not as a rigid protocol, but as a strategic guide, explaining the causality behind experimental choices to empower researchers to build robust, self-validating workflows for characterizing these valuable compounds.

Comparative Analysis of Core Analytical Techniques

The structural elucidation of a novel compound is akin to solving a complex puzzle. No single technique provides the complete picture; instead, they offer complementary pieces of information. The selection of techniques is guided by the specific question at hand—from determining the molecular formula to defining the absolute stereochemistry.

Technique Primary Information Provided Sensitivity Specificity Sample Requirement Destructive? Key Advantage Primary Limitation
NMR Spectroscopy C-H framework, connectivity, relative stereochemistryLow (mg)Very HighHigh (mg)NoUnrivaled for detailed 3D structure in solutionLow sensitivity; complex spectra
Mass Spectrometry (MS) Molecular weight, elemental formula, substructuresVery High (pg-ng)HighLow (µg-ng)YesHigh sensitivity and accurate mass determinationProvides limited stereochemical information
X-ray Crystallography Absolute 3D structure, bond lengths, anglesN/AAbsoluteHigh (mg, for crystallization)No (crystal)The definitive "gold standard" for structureRequires a high-quality single crystal
Chiral Chromatography Separation of enantiomers/diastereomers, purityHigh (ng-µg)Very HighLow (µg)NoEssential for resolving stereoisomersRequires specialized columns and method development
UV-Vis Spectroscopy Presence of chromophores (e.g., conjugated systems)Moderate (µg)LowLow (µg)NoSimple, non-destructive check for conjugationProvides limited structural information
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, C=O, C=C)Low (mg)ModerateModerate (mg)NoQuick identification of key functional groupsComplex spectra; often ambiguous for large molecules

Deep Dive into Primary Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architect's Blueprint

Expertise & Rationale: NMR is the undisputed cornerstone of structural elucidation for organic molecules.[6][7] It provides a detailed map of the atomic framework, revealing not only which atoms are present but how they are connected and arranged in space. For shikimate derivatives, with their dense stereochemical information, a suite of NMR experiments is not just helpful, but essential.[8]

  • ¹H NMR: Reveals the number of different proton environments and their neighboring protons through spin-spin coupling. It gives the first glimpse of the molecule's proton skeleton.

  • ¹³C NMR & DEPT: Identifies the number of unique carbon environments and classifies them as CH, CH₂, CH₃, or quaternary carbons.

  • 2D COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, definitively establishing which protons are adjacent to each other in the spin system.

  • 2D HSQC/HMQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached, creating a C-H bond map.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is the key experiment for connecting different spin systems and piecing together the complete carbon skeleton, for instance, by connecting a proton to a carbonyl carbon or a quaternary carbon.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, even if they are not directly connected through bonds. This is crucial for determining the relative stereochemistry of the hydroxyl groups and substituents on the cyclohexene ring.

G cluster_info Structural Information Derived H1 ¹H NMR COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC NOESY NOESY H1->NOESY Proton_Env Proton Environments & J-Coupling H1->Proton_Env C13 ¹³C NMR / DEPT C13->HSQC C13->HMBC Carbon_Types Carbon Environments & Types (CH, CH₂, etc.) C13->Carbon_Types HH_Connectivity ¹H-¹H Connectivity (Spin Systems) COSY->HH_Connectivity CH_Connectivity Direct ¹H-¹³C Bonds HSQC->CH_Connectivity Long_Range Long-Range (2-3 bond) ¹H-¹³C Connectivity HMBC->Long_Range Spatial_Proximity Through-Space Proton Proximity NOESY->Spatial_Proximity Final_Structure Relative Stereochemistry & Complete Structure Proton_Env->Final_Structure Carbon_Types->Final_Structure HH_Connectivity->Final_Structure CH_Connectivity->Final_Structure Long_Range->Final_Structure Spatial_Proximity->Final_Structure

Caption: Interplay of NMR experiments for structural elucidation.

Experimental Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified methyl shikimate derivative. A higher quantity is preferable for less sensitive 2D experiments like HMBC and NOESY.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD-d₄, D₂O). The choice of solvent is critical; it must fully dissolve the sample without reacting with it. MeOD-d₄ is often a good starting point for polar shikimate derivatives.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity and sharp signals.

  • Data Acquisition:

    • Acquire a standard ¹H spectrum to check sample concentration and signal quality.

    • Acquire a ¹³C{¹H} spectrum and a DEPT-135 spectrum.

    • Proceed to 2D experiments. Acquire a gCOSY, gHSQC, and gHMBC spectrum. Acquisition times can range from 30 minutes (COSY) to several hours (HMBC), depending on the sample concentration.

    • If stereochemistry is a key question, acquire a NOESY or ROESY spectrum, which may require a longer acquisition time (8-24 hours).

  • Data Processing:

    • Process all spectra using appropriate software (e.g., Mnova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak.

Mass Spectrometry (MS): The Molecular Weigher and Fragmenter

Expertise & Rationale: MS is the primary technique for determining the molecular weight of a compound.[6] High-Resolution Mass Spectrometry (HR-MS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula—a critical, self-validating step. Tandem MS (MS/MS) fragments the molecule and analyzes the resulting pieces, offering clues about the compound's substructures.

For polar, non-volatile molecules like methyl shikimate derivatives, electrospray ionization (ESI) is the most common and effective ionization technique, often coupled with liquid chromatography (LC-MS).[9][10]

G cluster_input Sample Introduction cluster_process Mass Spectrometry Workflow cluster_output Data Output Sample Purified Derivative in Solution Ion_Source Ionization Source (e.g., ESI) Sample->Ion_Source MS1 Mass Analyzer (MS1) Select Precursor Ion Ion_Source->MS1 Full Scan CID Collision Cell (CID) Fragment Ion MS1->CID Isolation Formula Elemental Formula (from HR-MS) MS1->Formula Full Scan MS2 Mass Analyzer (MS2) Analyze Fragment Ions CID->MS2 Fragments Fragmentation Pattern (Structural Clues) MS2->Fragments

Caption: Tandem Mass Spectrometry (MS/MS) workflow.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the purified compound (~10-100 µg/mL) in a suitable solvent, typically a mixture of water and methanol or acetonitrile.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.[5]

  • Chromatography (LC):

    • Use a reversed-phase C18 column, which is standard for many natural products.[4][5]

    • Set up a gradient elution, for example, starting with 95% water (with 0.1% formic acid) and 5% acetonitrile (with 0.1% formic acid), ramping to 95% acetonitrile over 15-20 minutes. Formic acid is used to aid ionization.

    • The flow rate is typically set between 0.2-0.5 mL/min.

  • Mass Spectrometry (MS):

    • The LC eluent is directed into the ESI source.

    • Acquire data in both positive and negative ion modes, as shikimate derivatives can ionize well as [M+H]⁺, [M+Na]⁺, or [M-H]⁻.

    • Perform a full scan experiment (e.g., m/z 100-1000) with high resolution to determine the accurate mass of the parent ion.

    • Perform a data-dependent MS/MS experiment, where the instrument automatically selects the most intense ions from the full scan, fragments them, and acquires their fragment ion spectra.

X-ray Crystallography: The Absolute Proof

Expertise & Rationale: While NMR provides the relative stereochemistry, X-ray crystallography provides the absolute, unambiguous three-dimensional structure of a molecule as it exists in a crystal lattice.[6] It is considered the ultimate proof of structure.[11] For chiral molecules like shikimate derivatives, which are often synthesized or isolated as a single enantiomer, crystallographic analysis can confirm the absolute configuration without ambiguity.

The primary and most significant hurdle is growing a single, diffraction-quality crystal, which can be a time-consuming and empirical process.[12]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization:

    • This is the most critical and challenging step. It requires a highly pure sample (>99%).

    • Screen various crystallization conditions. A common method is slow evaporation of a solvent from a concentrated solution of the compound. Test a range of solvents and solvent mixtures (e.g., ethyl acetate/hexane, methanol/ether).

    • Vapor diffusion (hanging drop or sitting drop) is another powerful technique where a precipitant solution causes the compound to slowly come out of solution and form crystals.

  • Crystal Mounting and Data Collection:

    • Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

    • The crystal is irradiated with a focused beam of X-rays, and the diffraction pattern is recorded on a detector as the crystal is rotated.[12]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The structure is "solved" using computational methods to generate an initial electron density map and molecular model.

    • The model is then "refined" to best fit the experimental data, resulting in the final structure with precise atomic coordinates.

Integrated Workflow for a Novel Derivative

The elucidation of a novel methyl shikimate derivative from a natural source is a systematic process. The following workflow illustrates how these techniques are integrated for a logical and efficient characterization.

Caption: Integrated workflow for structural elucidation and verification.

Verification: The Trustworthiness Pillar

  • Orthogonal Verification: If NMR suggests a particular relative stereochemistry, does it align with the structure solved by X-ray crystallography? If HR-MS gives an elemental formula, do the ¹³C and ¹H NMR spectra account for all the atoms? A consensus among different techniques provides high confidence.

  • Comparison to Standards: The most robust verification is to compare the full dataset (NMR, MS, retention time, optical rotation) of the unknown to that of an authentic standard.[8] If an authentic standard is not available, one can be prepared through chemical synthesis.[13]

  • Database Comparison: Spectroscopic data can be compared to literature values for known compounds. Databases like PubChem provide reference spectra for many known molecules, including methyl shikimate.[14]

Reference Data for Methyl Shikimate

Property Value Source
Molecular Formula C₈H₁₂O₅PubChem[14]
Molecular Weight 188.18 g/mol PubChem[14]
Monoisotopic Mass 188.06847348 DaPubChem[14]
¹H NMR (D₂O, 300 MHz) δ (ppm): 6.70 (m, 1H), 4.30 (m, 1H), 3.93 (m, 1H), 3.75 (s, 3H, OCH₃), 3.67 (dd, 1H), 2.64 (dd, 1H), 2.12 (dd, 1H)Adapted from Shikimic Acid data[4]
¹³C NMR (D₂O, 75 MHz) δ (ppm): 170.1 (C=O), 137.1 (C), 129.8 (CH), 75.1 (CH), 66.5 (CH), 65.8 (CH), 52.5 (OCH₃), 30.4 (CH₂)Adapted from Shikimic Acid data[4]

Note: NMR data for methyl shikimate is adapted from reported data for shikimic acid, with the addition of the methyl ester signals. Actual values will vary slightly based on solvent and instrument.

References

  • Cieśla, Ł., & Moaddel, R. (2016). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Natural Product Reports, 33(9), 1131-1145. [Link]

  • Cieśla, Ł., & Moaddel, R. (2016). Comparison of analytical techniques for the identification of bioactive compounds from natural products. ResearchGate. [Link]

  • Cieśla, Ł., & Moaddel, R. (2016). Comparison of analytical techniques for the identification of bioactive compounds from natural products. RSC Publishing. [Link]

  • Bouslimani, A., et al. (2014). Structural Analysis of Natural Products. Analytical Chemistry, 86(2), 894-927. [Link]

  • Al-Aboudi, A., et al. (2009). NMR Studies of a Series of Shikimic Acid Derivatives. ResearchGate. [Link]

  • González-Bello, C., et al. (2016). Study of the Phosphoryl-Transfer Mechanism of Shikimate Kinase by NMR Spectroscopy. ResearchGate. [Link]

  • Krell, T., et al. (2001). Biochemical and X-ray crystallographic studies on shikimate kinase: the important structural role of the P-loop lysine. Protein Science, 10(6), 1137-1149. [Link]

  • National Center for Biotechnology Information (n.d.). Methyl Shikimate. PubChem Compound Database. [Link]

  • Hudlicky, T., et al. (1999). Synthesis of methyl shikimate and shikimic acid. ResearchGate. [Link]

  • Bochkov, D. V., et al. (2012). Shikimic acid: review of its analytical, isolation, and purification techniques from plant and microbial sources. Journal of Chemical Biology, 5(1), 5-17. [Link]

  • Herrmann, K. M., & Weaver, L. M. (1999). The shikimate pathway: gateway to metabolic diversity. Plant Physiology, 121(3), 683-692. [Link]

  • Zamir, L. O., & Luthe, C. (1984). Chemistry of shikimic acid derivatives. Synthesis of specifically labelled shikimic acid at C-3 or C-4. Canadian Journal of Chemistry, 62(6), 1169-1175. [Link]

  • McDowell, L. M., et al. (1998). Chemical shift mapping of shikimate-3-phosphate binding to the isolated N-terminal domain of 5-enolpyruvylshikimate-3-phosphate synthase. FEBS Letters, 433(1-2), 143-146. [Link]

  • Isogai, A., et al. (1985). A New Shikimate Derivative, Methyl 5-Lactyl Shikimate Lactone, from Penicillium sp. Agricultural and Biological Chemistry, 49(6), 1671-1675. [Link]

  • Akal, A. L., et al. (2022). Cheminformatics Identification and Validation of Dipeptidyl Peptidase-IV Modulators from Shikimate Pathway-Derived Phenolic Acids towards Interventive Type-2 Diabetes Therapy. Molecules, 27(19), 6649. [Link]

  • Sarker, S. D., & Nahar, L. (2012). Methods in natural product chemistry. Clinical Gate. [Link]

  • Anderson, K. M., et al. (2018). A State of Independents: Rationalizing the High Z' Crystal Structures of Shikimate Esters. Crystal Growth & Design, 18(2), 1012-1021. [Link]

  • Royal Society of Chemistry (n.d.). Shikimic acid. Royal Society of Chemistry. [Link]

  • Krell, T., et al. (2001). Biochemical and X-ray crystallographic studies on shikimate kinase: the important structural role of the P-loop lysine. PubMed. [Link]

  • Halbedel, S. (2016). Targeted metabolomics on the shikimate and aromatic amino acid biosynthetic pathways. Purdue e-Pubs. [Link]

  • Lallemand, E., et al. (2012). Purification, crystallization and preliminary X-ray diffraction analysis of a hydroxycinnamoyl-CoA shikimate/quinate hydroxycinnamoyltransferase (HCT) from Coffea canephora involved in chlorogenic acid biosynthesis. Acta Crystallographica Section F, 68(Pt 7), 819-822. [Link]

  • González-Bello, C., et al. (2016). Study of the Phosphoryl-Transfer Mechanism of Shikimate Kinase by NMR Spectroscopy. Chemistry – A European Journal, 22(16), 5584-5595. [Link]

  • Tohge, T., et al. (2020). A simplified liquid chromatography-mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants. The Plant Journal, 104(4), 1118-1132. [Link]

  • Krell, T., et al. (2001). Biochemical and X-ray crystallographic studies on shikimate kinase: The important structural role of the P-loop lysine. ResearchGate. [Link]

  • Ferrero, M., & Gotor, V. (2000). Novel and Efficient Syntheses of (−)-Methyl 4-epi-Shikimate and 4,5-Epoxy-Quinic and -Shikimic Acid Derivatives as Key Precursors to Prepare New Analogues. The Journal of Organic Chemistry, 65(13), 4141-4148. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Drug Separation. Encyclopedia of Physical Science and Technology (Third Edition), 627-640. [Link]

  • Phenomenex (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Al-Ghanim, A. M., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(11), 558. [Link]

  • Tzin, V., & Galili, G. (2010). New insights into the shikimate and aromatic amino acids biosynthesis pathways in plants. Molecular Plant, 3(6), 956-972. [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 199, 114032. [Link]

  • Tohge, T., & Fernie, A. R. (2012). Overview of the shikimate pathway leading to the synthesis of phenolic compounds. ResearchGate. [Link]

  • Dewick, P. M. (1998). The biosynthesis of shikimate metabolites. Natural Product Reports, 15(1), 17-58. [Link]

  • Rios-Soto, L., et al. (2024). Inhibition of Shikimate Kinase from Methicillin-Resistant Staphylococcus aureus by Benzimidazole Derivatives. Kinetic, Computational, Toxicological, and Biological Activity Studies. International Journal of Molecular Sciences, 25(9), 5035. [Link]

  • Averesch, N. J. H., & Krömer, J. O. (2018). Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies. Frontiers in Bioengineering and Biotechnology, 6, 32. [Link]

  • Jangid, K., et al. (2024). Structural and biochemical analyses reveal Quinic acid inhibits DAHP Synthase a key player in Shikimate Pathway. ResearchGate. [Link]

  • Tohge, T., et al. (2013). Shikimate and Phenylalanine Biosynthesis in the Green Lineage. The Plant Journal, 76(3), 346-369. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate. As a derivative of shikimic acid, a key intermediate in biochemical pathways, understanding its properties is fundamental to its responsible management in a laboratory setting. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to ensure both safety and environmental stewardship.

Core Principle: Hazard Identification and Classification

The cornerstone of any disposal protocol is a thorough hazard assessment. This compound is the methyl ester of shikimic acid. An examination of the Safety Data Sheet (SDS) for the parent compound, shikimic acid, reveals that it is not considered hazardous by the US OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The material is not classified for physical or health hazards, is not known to be a carcinogen, and has no identified hazards otherwise classified.[1][2]

This classification is logical, given the molecule's structure: a highly functionalized, non-volatile solid that is readily soluble in water and biodegradable.[1][3] The toxicological properties have not been fully investigated, but no acute toxicity is expected.[1][2] Therefore, the primary disposal pathway is dictated by its non-hazardous nature, local regulations, and the quantities involved.

Key Chemical & Physical Properties

A clear understanding of the compound's properties informs all handling and disposal decisions. The data below, based on the closely related parent compound shikimic acid, provides the necessary context.

PropertyValueSource
Molecular Formula C₈H₁₂O₅ (Ester) / C₇H₁₀O₅ (Acid)[4]
Appearance White to off-white solid/powder[2]
Solubility Soluble in water[1]
Stability Stable under normal temperatures and pressures. Hygroscopic.[1][2]
Biodegradation The substance is readily biodegradable.[3]
Hazard Classification Not classified as hazardous.[1][4]

Disposal Decision Workflow

The correct disposal procedure depends primarily on the quantity of the waste and institutional and local regulations. The following diagram outlines the decision-making process for laboratory-scale quantities.

G start Start: Waste Generated assess Assess Quantity and Local Regulations start->assess small_quant Small Lab-Scale Quantity? (< 100g or 100mL) assess->small_quant drain_allowed Local Regulations Permit Drain Disposal of Non-Hazardous Soluble Organics? small_quant->drain_allowed Yes protocol_waste Follow Protocol B: Chemical Waste Collection small_quant->protocol_waste No (Large Quantity) protocol_drain Follow Protocol A: Sanitary Sewer (Drain) Disposal drain_allowed->protocol_drain Yes drain_allowed->protocol_waste No end_disposal Disposal Complete protocol_drain->end_disposal protocol_waste->end_disposal

Caption: Disposal decision workflow for this compound.

Detailed Disposal Protocols

Always wear standard personal protective equipment (PPE), including safety glasses and gloves, when handling any chemical, regardless of its hazard classification.

Protocol A: Sanitary Sewer (Drain) Disposal for Small Quantities

This method is appropriate only for small, laboratory-scale quantities (typically less than a few hundred grams or milliliters per day) and where permitted by your institution and local water authority.[5] The high water solubility and ready biodegradability of the compound make it suitable for this method under the right conditions.[1][3]

Causality: The primary objective is to dilute the chemical to a negligible concentration, preventing any potential impact on aquatic life or the wastewater treatment process. Flushing with a large volume of water achieves this immediate dilution.[6][7]

Step-by-Step Procedure:

  • Confirm Local Regulations: Before proceeding, verify with your institution's Environmental Health & Safety (EHS) office that drain disposal of non-hazardous, water-soluble organic compounds is permitted.

  • Ensure Proper Sink: Use a laboratory sink that drains to a sanitary sewer, never a storm drain.[5]

  • Dilute the Waste: For liquid solutions, ensure they are already dilute. For the solid compound, dissolve it in a moderate amount of water first.

  • Turn on Water: Turn on the cold water tap to a steady, strong flow.

  • Pour Slowly: Slowly pour the diluted chemical waste into the center of the sink drain.

  • Flush Thoroughly: Continue to flush the drain with a copious amount of water for at least 5 minutes. A common guideline is to use at least 100 parts water for every one part of chemical waste.[6]

Protocol B: Chemical Waste Collection

This is the required method for large quantities or when institutional/local regulations prohibit drain disposal. This protocol ensures the waste is handled by certified professionals.

Causality: Consolidating chemical waste into a designated, properly labeled container prevents improper disposal and ensures the waste stream is accurately identified for the waste management facility. This adheres to the Resource Conservation and Recovery Act (RCRA) guidelines managed by the EPA.[8][9]

Step-by-Step Procedure:

  • Obtain a Waste Container: Use a clean, compatible container with a secure, tight-fitting screw cap.[10] The container must be free of any other chemical residue to prevent unwanted reactions.

  • Label the Container: Attach a "Hazardous Waste" or "Chemical Waste" label, as required by your institution. Even for non-hazardous chemicals, proper labeling is mandatory.[9][10] On the label, clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[10] List the approximate concentration and quantity.

  • Store in a Designated Area: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA).[10][11] This area should be away from general lab traffic and clearly marked.

  • Arrange for Pickup: Once the container is full or you have no further use for it, submit a chemical waste pickup request through your institution's EHS department. Do not allow waste to accumulate for more than one year.[10]

Spill Management Procedures

Even with non-hazardous materials, prompt and proper cleanup of spills is essential to maintain a safe working environment.

Step-by-Step Spill Cleanup:

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or spill pads to dike the area and absorb the liquid.[2]

  • Clean the Area: For solid spills, carefully sweep or vacuum the material into a suitable disposal container.[2] Avoid generating dust. For liquid spills, once absorbed, scoop the material into a container.

  • Decontaminate: Wipe the spill area with soap and water.

  • Dispose of Waste: The collected spill debris should be placed in a sealed, labeled container and disposed of according to Protocol B (Chemical Waste Collection).

By adhering to these scientifically grounded and procedurally sound guidelines, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • MLI Environmental. (2025, November 26). Chemical Waste Disposal Guidelines for Educational Facilities. [Link]

  • American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • NICNAS. (2015, May 3). PUBLIC REPORT Cyclohexanecarboxylic acid, 3-methyl-, methyl ester. [Link]

  • Synerzine. (2018, June 22). Cyclohexanecarboxylic acid Safety Data Sheet. [Link]

  • Carl ROTH. Safety Data Sheet: Shikimic acid. [Link]

  • MP Biomedicals. (2019, June 4). Safety Data Sheet - Shikimic Acid. [Link]

  • Chem Service. (2016, February 22). SAFETY DATA SHEET - Cyclohexanecarboxylic acid. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Cyclohexane Carboxamide, 97%. [Link]

  • RCI Labscan Limited. (2021, August 2). SAFETY DATA SHEET - Methylcyclohexane. [Link]

  • Ohio University. Hazardous Materials Management Manual. [Link]

  • The University of Texas at Austin. Chemical Waste | Environmental Health and Safety (EHS). [Link]

  • Cole-Parmer. Material Safety Data Sheet - Methyl cyclohexanecarboxylate, 98%. [Link]

Sources

Personal protective equipment for handling Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate

Hazard Identification and Risk Assessment

The primary step in ensuring laboratory safety is a thorough understanding of the potential risks. The structure of this compound suggests several potential hazards based on similar chemical entities.

  • Skin and Eye Irritation: Compounds with multiple hydroxyl groups and ester functionalities can cause skin and serious eye irritation.[1][2][3] Direct contact with the skin may lead to irritation, while eye contact can result in more severe damage.[2][4]

  • Respiratory Tract Irritation: Like many fine chemical powders or volatile organic compounds, this substance may cause respiratory irritation if inhaled.[1][2][3] Handling procedures should aim to minimize dust or vapor generation.

  • Flammability: The cyclohexene core suggests potential flammability, a common characteristic of cyclic hydrocarbons.[5][6] All handling should be performed away from open flames, sparks, or hot surfaces.[4][5][7]

  • Toxicity: While the acute toxicity is uncharacterized, related compounds are noted as harmful if swallowed.[2][3] Some may be fatal if swallowed and enter the airways, presenting an aspiration hazard.[1]

Personal Protective Equipment (PPE): Your Primary Defense

A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of appropriate barriers is the cornerstone of safe chemical handling.[8][9]

A. Core PPE for Routine Handling

For standard laboratory operations such as weighing, solution preparation, and transfers, the following ensemble is mandatory:

  • Eye and Face Protection:

    • Safety Goggles: Chemical splash goggles that conform to ANSI Z87.1 or European Standard EN166 are required at all times.[5][10] They provide essential protection against splashes and airborne particles. Eyeglasses are not a substitute for proper safety goggles.[11]

    • Face Shield: When handling larger quantities (>50g or >100mL) or when there is a significant risk of splashing, a face shield must be worn in addition to safety goggles to protect the entire face.[9][11]

  • Skin and Body Protection:

    • Laboratory Gown: A long-sleeved, knee-length laboratory gown made of a low-lint, chemically resistant material like polyethylene-coated polypropylene is required.[9] This prevents contamination of personal clothing.

    • Gloves: Powder-free nitrile gloves are the recommended choice.[9] Nitrile provides good resistance against a wide range of chemicals. Double-gloving is recommended, especially during procedures with a higher risk of contamination.[9] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or visible damage occurs.[12]

  • Foot Protection:

    • Closed-toe shoes made of a non-porous material are mandatory in the laboratory.[13] Shoe covers should be used if there is a risk of spills.[11][12]

B. Enhanced Protective Measures

Certain scenarios demand an elevated level of protection:

  • Respiratory Protection: If the substance is a fine powder and weighing operations cannot be conducted in a ventilated enclosure, or if there is a potential for aerosol generation, respiratory protection is necessary. A NIOSH-approved N95 respirator or a higher level of protection, such as a self-contained breathing apparatus, may be required based on the scale of the operation.[8]

  • Full Body Protection: For large-scale operations or spill cleanup, "bunny suit" coveralls may be necessary to ensure full-body protection.[11]

Operational Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing (in fume hood) Safety GogglesSingle Pair Nitrile GlovesLab GownNot typically required
Solution Preparation Safety GogglesDouble Pair Nitrile GlovesLab GownNot typically required
Reaction Monitoring Safety GogglesSingle Pair Nitrile GlovesLab GownNot typically required
Large Scale Handling (>100g) Goggles & Face ShieldDouble Pair Nitrile GlovesChemical Resistant GownAssess need; N95 minimum
Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile GlovesCoveralls / "Bunny Suit"Required (N95 or higher)
Procedural Discipline: The Key to Safety

The effectiveness of PPE is directly tied to its proper use. Adherence to strict procedural discipline is non-negotiable.

Step-by-Step PPE Protocol

  • Preparation: Before entering the lab, ensure long hair is tied back. Remove all jewelry from hands and wrists.

  • Donning Sequence:

    • Put on the laboratory gown, ensuring it is fully buttoned.

    • Don eye protection (goggles).

    • Perform hand hygiene.

    • Put on the first pair of gloves, pulling the cuffs over the sleeves of the gown.

    • If required, put on the second pair of gloves.

  • Handling the Chemical:

    • All manipulations of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure.

    • Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge, especially if the compound is flammable.[4][5]

  • Doffing Sequence (to prevent self-contamination):

    • Remove the outer pair of gloves (if double-gloved) and dispose of them.

    • Remove the laboratory gown by rolling it away from the body and dispose of it in the designated container.

    • Remove the inner pair of gloves and dispose of them.

    • Perform thorough hand hygiene.

    • Remove eye protection upon exiting the laboratory area.

Workflow for Safe Handling

cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Handling Phase cluster_emergency Contingency Risk 1. Conduct Risk Assessment SelectPPE 2. Select Appropriate PPE (Based on Task) Risk->SelectPPE Inform DonPPE 3. Don PPE (Correct Sequence) SelectPPE->DonPPE Proceed Handle 4. Handle Chemical (In Fume Hood) DonPPE->Handle DoffPPE 5. Doff PPE (Avoid Contamination) Handle->DoffPPE Task Complete Spill Emergency: Spill or Exposure Handle->Spill Incident Dispose 6. Dispose of Waste (Chemical & PPE) DoffPPE->Dispose Wash 7. Wash Hands Thoroughly Dispose->Wash EmergencyResponse Follow Emergency Protocol Spill->EmergencyResponse

Caption: A workflow diagram illustrating the key steps for safely handling hazardous chemicals.

Emergency and Disposal Plans

A. Emergency Procedures

  • Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][4] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[3]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water and seek immediate medical attention.[1][3]

  • Spills: Evacuate the area. Remove all ignition sources.[4][5] Absorb the spill with an inert material such as vermiculite, sand, or earth, and place it in a suitable, sealed container for disposal.[4] Do not allow the spill to enter drains or waterways.[5][7]

B. Disposal Plan

  • Chemical Waste: All waste containing this compound must be disposed of as hazardous chemical waste.[7] It should be collected in a clearly labeled, sealed container.

  • Contaminated PPE: All disposable PPE (gloves, gowns, shoe covers) that has come into contact with the chemical must be treated as hazardous waste and disposed of in a designated, sealed container.[1] Do not mix with general laboratory trash.

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • SAFETY DATA SHEET. (2021, February 26). Generic SDS.
  • SAFETY DATA SHEET - Methylcyclohexane. (2009, May 14). Fisher Scientific.
  • SAFETY DATA SHEET - Methylcyclohexene-1,2-dicarboxylic Anhydride. TCI Chemicals.
  • Material Safety Data Sheet - Methyl cyclohexanecarboxyl
  • SAFETY DATA SHEET - 3-Methyl-1-cyclohexene. (2025, January 23). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - 1-Methylcyclohexanecarboxylic acid. (2024, March 29). Fisher Scientific.
  • SAFETY DATA SHEET - Methylcyclohexane. (2024, September 06). Sigma-Aldrich.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 06). Provista.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 07).
  • SAFETY DATA SHEET - 1,1-Bis(4-hydroxy-3-methylphenyl)cyclohexane. (2025, February 17). TCI Chemicals.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro.
  • SAFETY DATA SHEET - Methyl 1-hydroxy-1-cyclopropane carboxylate. (2010, November 24). Fisher Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 06). Centers for Disease Control and Prevention.
  • Personal protective equipment in your pharmacy. (2019, October 30). Alberta College of Pharmacy.
  • Methyl 3,4,5-trihydroxybenzoate - SAFETY DATA SHEET. (2025, September 05). Fisher Scientific.
  • Methyl cyclohex-3-ene-1-carboxylate - SAFETY D
  • Methylcyclohexane - SAFETY D

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3,4,5-trihydroxycyclohexene-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.